molecular formula C17H20F6N2O3 B194605 R-(-)-Flecainide CAS No. 99495-90-6

R-(-)-Flecainide

Cat. No.: B194605
CAS No.: 99495-90-6
M. Wt: 414.34 g/mol
InChI Key: DJBNUMBKLMJRSA-LLVKDONJSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

R-(–)-Flecainide is the (R) enantiomer of the antiarrhythmic agent flecainide. R-(–)-Flecainide prevents chloroform-induced ventricular fibrillation in mice (ED50 = 14.5 mg/kg). It also prevents ouabain-induced ectopic ventricular tachycardia in anesthetized dogs.>A stereoisomer of Flecainide. Flecainide is a class 1C antiarrhythmic drug especially used for the management of supraventricular arrhythmia.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N-[[(2R)-piperidin-2-yl]methyl]-2,5-bis(2,2,2-trifluoroethoxy)benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20F6N2O3/c18-16(19,20)9-27-12-4-5-14(28-10-17(21,22)23)13(7-12)15(26)25-8-11-3-1-2-6-24-11/h4-5,7,11,24H,1-3,6,8-10H2,(H,25,26)/t11-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DJBNUMBKLMJRSA-LLVKDONJSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCNC(C1)CNC(=O)C2=C(C=CC(=C2)OCC(F)(F)F)OCC(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CCN[C@H](C1)CNC(=O)C2=C(C=CC(=C2)OCC(F)(F)F)OCC(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20F6N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80424962
Record name R-(-)-Flecainide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80424962
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

414.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

99495-90-6
Record name R-(-)-Flecainide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80424962
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

R-(-)-Flecainide chemical structure and synthesis pathways

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Chemical Structure and Synthesis of R-(-)-Flecainide

Authored by: Gemini, Senior Application Scientist

Abstract

Flecainide is a potent Class Ic antiarrhythmic agent widely utilized for the management of various cardiac tachyarrhythmias.[1][2][3] It functions primarily by blocking cardiac sodium channels (Nav1.5), thereby slowing electrical impulse conduction within the heart.[1][2][3][4] While commercially available as a racemic mixture of its two enantiomers, S-(+)-flecainide and this compound, understanding the properties and synthesis of the individual stereoisomers is of significant interest for researchers and drug development professionals. This guide provides a detailed examination of the chemical structure of the R-(-)-enantiomer, explores established synthesis and resolution pathways, and presents relevant physicochemical and pharmacological data.

Chemical Structure and Stereochemistry of this compound

This compound is a monocarboxylic acid amide characterized by a complex structure incorporating a piperidine moiety, a central benzamide core, and two organofluorine groups.[5] The precise stereochemistry of the chiral center is critical to its designation.

IUPAC Name: N-[[(2R)-piperidin-2-yl]methyl]-2,5-bis(2,2,2-trifluoroethoxy)benzamide[6]

Key Structural Features:

  • Benzamide Core: A central aromatic ring substituted with an amide linker. This core is derived from 2,5-bis(2,2,2-trifluoroethoxy)benzoic acid.[5]

  • Trifluoroethoxy Groups: Two -O-CH₂-CF₃ groups attached at the 2 and 5 positions of the benzene ring. The inclusion of fluorine atoms was a key aspect of its initial development, which began in 1966 as an investigation into fluorinated drug molecules.[7]

  • Piperidine Moiety: A saturated heterocyclic amine ring linked to the amide nitrogen via a methylene bridge.

  • Chiral Center: The carbon atom at the 2-position of the piperidine ring, to which the methylene group is attached, is the single stereocenter. In this compound, this center possesses the R absolute configuration.

Chemical Structure of this compound

A 2D representation of the this compound structure, highlighting the chiral center on the piperidine ring.

Physicochemical Properties

The following table summarizes the key physicochemical properties of this compound.

PropertyValueSource
Molecular Formula C₁₇H₂₀F₆N₂O₃[6]
Molecular Weight 414.34 g/mol [5][6]
CAS Number 99495-90-6[6]
Chirality (R)-configuration[6]
XLogP3 3.8[5]

Synthesis and Chiral Resolution Pathways

The industrial synthesis of flecainide typically produces a racemic mixture, which must then be resolved to isolate the individual R-(-) and S-(+) enantiomers. Direct enantioselective synthesis is less commonly described in foundational literature.

Pathway 1: Racemic Synthesis via Pyridine Intermediate

A well-established method involves the amidation of a benzoic acid derivative with 2-(aminomethyl)pyridine, followed by the catalytic hydrogenation of the pyridine ring to yield racemic flecainide.[8][9] This two-step approach is advantageous for its control and avoidance of directly handling the more complex 2-(aminomethyl)piperidine in the initial coupling step.

The workflow can be visualized as follows:

G cluster_0 Step 1: Amide Coupling cluster_1 Step 2: Hydrogenation A 2,5-bis(2,2,2-trifluoroethoxy)benzoic acid C Acid Chloride Intermediate A->C Activation B Thionyl Chloride (SOCl₂) E 2,5-bis(2,2,2-trifluoroethoxy)-N-(2-pyridylmethyl)benzamide C->E Amidation D 2-(aminomethyl)pyridine G Racemic Flecainide Base E->G Pyridine Ring Reduction F Catalyst (e.g., Pd/C) + H₂

Caption: General workflow for the racemic synthesis of Flecainide.

Pathway 2: Chiral Resolution of Racemic Flecainide

The most documented method for isolating the enantiomers is through classical resolution. This process leverages the formation of diastereomeric salts by reacting the racemic flecainide base with a chiral acid. These salts possess different physical properties, such as solubility, allowing them to be separated.

A pivotal study describes the resolution of flecainide acetate using diastereomeric alpha-bromocamphor-π-sulfonate salts, which are then separated by fractional crystallization.[10]

G Racemic Racemic Flecainide Base (R- and S- mixture) Diastereomers Mixture of Diastereomeric Salts (R-Flecainide-R-Acid & S-Flecainide-R-Acid) Racemic->Diastereomers Resolver Chiral Resolving Agent (e.g., α-bromocamphor-π-sulfonic acid) Resolver->Diastereomers Separation Fractional Crystallization Diastereomers->Separation Salt_R Isolated R-Flecainide Salt Separation->Salt_R Precipitation Salt_S S-Flecainide Salt (in solution) Separation->Salt_S Base_R This compound Free Base Salt_R->Base_R Basification G cluster_0 Cell Membrane Nav15 Nav1.5 Sodium Channel Na_Influx Reduced Na⁺ Influx Nav15->Na_Influx Inhibits RyR2 RyR2 Calcium Channel (on Sarcoplasmic Reticulum) Ca_Release Reduced Ca²⁺ Release RyR2->Ca_Release Inhibits Flecainide This compound Flecainide->Nav15 Blocks (Primary) Flecainide->RyR2 Inhibits (Secondary) AP_Slow Slowed Action Potential Upstroke (Phase 0) Na_Influx->AP_Slow Arrhythmia_Suppression Arrhythmia Suppression Ca_Release->Arrhythmia_Suppression Conduction_Slow Slowed Cardiac Conduction AP_Slow->Conduction_Slow Conduction_Slow->Arrhythmia_Suppression

Caption: Dual mechanism of action of this compound.

Enantioselective Pharmacokinetics

While the two enantiomers have been shown to be essentially equipotent in their antiarrhythmic effects, their disposition in the body can differ, particularly in individuals with certain genetic polymorphisms. [10][11]Flecainide is metabolized primarily by the CYP2D6 enzyme. [2]

Parameter Finding Significance
Disposition in Patients Plasma concentrations of this compound are often significantly higher than S-(+)-flecainide. [11] Suggests enantioselective disposition (differences in absorption, distribution, metabolism, or excretion).
Effect of CYP2D6 Phenotype In poor metabolizers (PMs) of CYP2D6, the oral clearance of R-flecainide is less than that of the S-enantiomer, and its half-life is longer. [12] The metabolism of the R-enantiomer is more significantly impaired in PMs, leading to its accumulation compared to the S-enantiomer.

| In Vitro Electrophysiology | Both enantiomers reduce Vmax and shorten action potential duration similarly. [11]| Confirms that the primary antiarrhythmic activity is not significantly different between the two isomers. |

Conclusion

This compound is a well-defined stereoisomer of the potent antiarrhythmic drug flecainide. Its chemical structure is centered around an (R)-configured piperidine ring linked to a 2,5-bis(2,2,2-trifluoroethoxy)benzamide core. While typically produced via racemic synthesis followed by classical chiral resolution using diastereomeric salt formation, the methodologies are robust and well-documented. Although pharmacodynamically similar to its S-(+) counterpart, this compound exhibits distinct pharmacokinetic behavior, particularly concerning CYP2D6-mediated metabolism. This in-depth understanding of its structure, synthesis, and pharmacology is essential for professionals engaged in cardiovascular drug research and development.

References

  • Flecainide - Wikipedia. [Link]

  • Stereoselective analysis of flecainide enantiomers using reversed-phase liquid chromatography for assessing CYP2D6 activity. | Semantic Scholar. [Link]

  • Resolution of flecainide acetate, N-(2-piperidylmethyl)-2,5-bis(2,2,2-trifluoroethoxy)benzamide acetate, and antiarrhythmic properties of the enantiomers - PubMed. [Link]

  • High-performance Liquid Chromatographic Assay of Flecainide and Its Enantiomers in Serum - PubMed. [Link]

  • This compound | C17H20F6N2O3 | CID 6603850 - PubChem. [Link]

  • Flecainide - StatPearls - NCBI Bookshelf. [Link]

  • Development and Validation of a Chiral Liquid Chromatographic Assay for Enantiomeric Separation and Quantification of Verapamil in Rat Plasma: Stereoselective Pharmacokinetic Application - MDPI. [Link]

  • What is the mode of action of Flecainide (anti-arrhythmic medication)? - Dr.Oracle. [Link]

  • Flecainide | C17H20F6N2O3 | CID 3356 - PubChem. [Link]

  • Flecainide acetate - New Drug Approvals. [Link]

  • Stereoselective disposition of flecainide in relation to the sparteine/debrisoquine metaboliser phenotype - PMC - NIH. [Link]

  • The Antiarrhythmic Mechanisms of Flecainide in Catecholaminergic Polymorphic Ventricular Tachycardia - Frontiers. [Link]

  • Flecainide in clinical practice - PMC - PubMed Central. [Link]

  • Identification and synthesis of Flecainide acetate impurities and its control to ICH limit - AWS. [Link]

  • Identification and Synthesis of Flecainide Acetate Impurities and Its Control to ICH Limit. [Link]

  • US7196197B2 - Process for the preparation of Flecainide, its pharmaceutically acceptable salts and important intermediates thereof - Google P
  • CN111018694A - Production method of flecainide - Google P
  • Flecainide enantiomers: disposition in human subjects and electrophysiologic actions in vitro - PubMed. [Link]

  • Discovery and development of flecainide - PubMed. [Link]

Sources

An In-Depth Technical Guide to the Stereospecific Effects of Flecainide Enantiomers In Vitro

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: The Imperative of Chirality in Modern Drug Evaluation

In the realm of pharmacology, the three-dimensional structure of a molecule is not a trivial detail; it is a fundamental determinant of its biological activity. The concept of stereoisomerism, where molecules possess the same chemical formula and connectivity but differ in the spatial arrangement of their atoms, is of paramount importance.[1][2] Enantiomers, which are non-superimposable mirror images of each other, can exhibit profound differences in their pharmacodynamic and pharmacokinetic profiles.[3][4] This principle necessitates a granular, stereospecific evaluation of chiral drugs to fully comprehend their efficacy and safety.

Flecainide, a potent Class Ic antiarrhythmic agent, is a prime example.[5][6] Routinely administered as a racemic mixture—a 50:50 combination of its (S)-(+)- and (R)-(-)-enantiomers—it is a cornerstone in managing various cardiac arrhythmias by primarily blocking the fast inward sodium current (I_Na).[5][7][8] This guide provides an in-depth technical exploration of the stereospecific effects of flecainide's enantiomers observed in vitro. We will dissect the subtle yet significant differences in their electrophysiological actions, provide field-proven experimental protocols to empower researchers to validate these findings, and offer insights into the causal relationships that govern their interactions with cardiac ion channels.

Part 1: The Core Mechanism and Stereospecific Nuances

Flecainide's primary therapeutic action is the potent, state-dependent blockade of the cardiac sodium channel, Nav1.5.[5][9][10] This "use-dependent" characteristic means its blocking effect is more pronounced at higher heart rates, as it preferentially binds to the open and inactivated states of the channel.[11][12] This action markedly slows the upstroke velocity (Vmax) of the cardiac action potential, thereby slowing electrical conduction in the heart.[5][13] Beyond its primary target, flecainide also exerts effects on other cardiac ion channels, including the delayed rectifier potassium current (I_Kr) and the ryanodine receptor (RyR2), which regulates calcium release from the sarcoplasmic reticulum.[5][14][15][16]

While both the (R)- and (S)-enantiomers contribute to the overall effect of racemic flecainide, in vitro studies have revealed distinct stereospecific properties. It is crucial to note that while some studies conclude the overall antiarrhythmic potency is similar between the enantiomers[17], detailed electrophysiological investigations uncover key kinetic differences.

A pivotal study on canine cardiac Purkinje fibers found that while both enantiomers effectively reduced Vmax, the kinetics of this block differed significantly.[7] The time constant for the development of Vmax depression was notably longer for S-(+)-flecainide compared to R-(-)-flecainide.[7] Further research in guinea-pig papillary muscle corroborated that stereospecific effects exist, showing that (+)-flecainide caused a greater suppression of Vmax and action potential amplitude than (-)-flecainide at a 1 Hz stimulation frequency.[18]

These findings suggest that while the equilibrium block may be similar, the rate at which the enantiomers associate with and/or dissociate from the sodium channel differs. This kinetic distinction is critical, as the dynamic interplay between a drug and its target during the cardiac cycle dictates its ultimate electrophysiological outcome.

Quantitative Comparison of Flecainide Enantiomers

The following table summarizes key quantitative data from published in vitro studies, providing a clear comparison of the electrophysiological effects of the flecainide enantiomers.

Parameter(S)-(+)-Flecainide(R)-(-)-FlecainideRacemic FlecainideTissue/Model SystemReference
Time Constant of Vmax Depression 13.4 ± 1.5 seconds8.9 ± 0.6 secondsNot ReportedCanine Purkinje Fibers[7]
Vmax (% of Control at 7.2 µM) 54.4 ± 1.4%60.5 ± 1.1%Not ReportedGuinea-Pig Papillary Muscle (1 Hz)[18]
Action Potential Amplitude (% of Control at 7.2 µM) 82.7 ± 1.0%86.4 ± 0.8%Not ReportedGuinea-Pig Papillary Muscle (1 Hz)[18]
Action Potential Duration (APD90) ShortenedShortenedShortenedCanine Purkinje Fibers[7]

Part 2: In Vitro Investigative Protocols

To facilitate rigorous, independent research into the stereospecificity of flecainide, this section details the gold-standard methodologies. The cornerstone of this investigation is patch-clamp electrophysiology, an unparalleled technique for dissecting drug-ion channel interactions at the molecular level.[11][19][20]

Diagram: General Workflow for In Vitro Electrophysiological Assessment

G cluster_prep Phase 1: Preparation cluster_exp Phase 2: Experimentation cluster_acq Phase 3: Data Acquisition & Analysis CellPrep Cell System Preparation (e.g., HEK293-Nav1.5 Culture or Cardiomyocyte Isolation) SolPrep Solution Preparation (Internal, External, Drug Stocks) PipettePrep Micropipette Fabrication (Pulling & Fire-Polishing) Seal Gigaohm Seal Formation PipettePrep->Seal Config Establish Recording Configuration (Whole-Cell Voltage/Current Clamp) Seal->Config Baseline Record Baseline Activity Config->Baseline DrugApp Drug Application (Perfusion of Enantiomer) Baseline->DrugApp Record Record Drug Effect (Voltage/Current Traces) DrugApp->Record Washout Washout & Recovery Record->Washout Analysis Data Analysis (Parameter Extraction, Curve Fitting) Washout->Analysis caption General workflow for patch-clamp experiments.

Caption: General workflow for patch-clamp experiments.

Protocol 1: Characterizing Use-Dependent Block of Nav1.5 in a Recombinant System

Objective: To quantitatively determine the potency and kinetics of use-dependent sodium channel blockade by each flecainide enantiomer.

Causality: Using a recombinant cell line (e.g., HEK293) stably expressing the human Nav1.5 channel isolates the primary target, eliminating confounding variables from other ion channels present in native cardiomyocytes. This ensures that observed effects are directly attributable to the drug's interaction with Nav1.5.

Methodology:

  • Cell Culture: Culture HEK293 cells stably transfected with the SCN5A gene (encoding Nav1.5) under standard conditions. Passage cells 24-48 hours before the experiment to ensure optimal health and density.

  • Solutions:

    • External Solution (in mM): 140 NaCl, 4 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose. Adjust pH to 7.4 with NaOH.

    • Internal (Pipette) Solution (in mM): 120 CsF, 10 NaCl, 10 HEPES, 10 EGTA. Adjust pH to 7.2 with CsOH. (Cesium is used to block potassium channels from the inside).

    • Drug Stock: Prepare high-concentration stock solutions (e.g., 10 mM) of (R)-flecainide, (S)-flecainide, and racemic flecainide in DMSO. Dilute to final working concentrations in the external solution on the day of the experiment.

  • Recording (Whole-Cell Voltage-Clamp):

    • Establish a whole-cell configuration.

    • Hold the cell membrane potential at a hyperpolarized level where most channels are in the resting state (e.g., -120 mV).

    • Tonic Block Assessment: From the holding potential, apply a brief (20 ms) depolarizing pulse to 0 mV to elicit a peak inward sodium current (I_Na). Measure the peak current under control conditions and after equilibration with the drug.

    • Use-Dependent Block Assessment: Apply a train of 30 depolarizing pulses (20 ms to 0 mV) from a holding potential of -100 mV at varying frequencies (e.g., 1 Hz and 5 Hz). This protocol mimics different heart rates and reveals the use-dependent nature of the block.

    • Recovery from Inactivation: Use a two-pulse protocol. A conditioning pulse inactivates the channels, followed by a variable recovery interval at a negative potential, and then a test pulse to measure the fraction of recovered channels.

  • Data Analysis:

    • For use-dependent block, plot the normalized peak I_Na for each pulse in the train. The rate of decay reflects the kinetics of block development.

    • Fit the data to an exponential function to derive the time constant (τ) of block for each enantiomer at different frequencies.

    • Calculate the IC50 for tonic and use-dependent block by fitting concentration-response data to the Hill equation.

Protocol 2: Assessing Integrated Electrophysiological Effects in Cardiomyocytes

Objective: To evaluate the net effect of each enantiomer on the cardiac action potential (AP) morphology and characteristics.

Causality: While recombinant systems are excellent for target isolation, native or stem-cell-derived cardiomyocytes provide a more physiologically relevant context.[21] This protocol assesses the drug's integrated effect on Vmax (reflecting I_Na), repolarization (reflecting I_Kr and other K+ currents), and overall AP duration, providing a holistic view of its cellular impact.[13][22][23]

Methodology:

  • Cell Preparation: Use either freshly isolated ventricular myocytes from an appropriate animal model (e.g., guinea pig) or cultured human pluripotent stem cell-derived ventricular cardiomyocytes (hPSC-VCMs).[18][21]

  • Solutions: Use standard Tyrode's solution for the external bath and a potassium-based internal solution for the pipette.

  • Recording (Whole-Cell Current-Clamp):

    • Establish a whole-cell configuration.

    • Inject a small hyperpolarizing current to prevent spontaneous firing if necessary.

    • Elicit action potentials by injecting brief (2-5 ms) suprathreshold depolarizing current pulses at a constant frequency (e.g., 1 Hz).

    • Record stable baseline APs for several minutes.

    • Perfuse the cell with the desired concentration of the flecainide enantiomer and record until a steady-state effect is achieved.

    • Perform a washout with the control solution to check for reversibility.

  • Data Analysis:

    • Measure the following AP parameters before, during, and after drug application:

      • Maximal Upstroke Velocity (Vmax): The first derivative of the AP upstroke (dV/dt_max).

      • Action Potential Duration (APD): Measure at 50% and 90% repolarization (APD50 and APD90).

      • Action Potential Amplitude (APA).

      • Resting Membrane Potential (RMP).

    • Compare the percentage change in these parameters between the (R)- and (S)-enantiomers.

Part 3: Mechanistic Visualization and Conclusion

Diagram: Flecainide's Molecular Targets and Electrophysiological Consequences

G cluster_drug Flecainide Enantiomers cluster_targets Molecular Targets cluster_effects Cellular Electrophysiological Effects Flec_R This compound Nav15 Nav1.5 (Fast Na+ Channel) (Primary Target) Flec_R->Nav15 Fast Kinetics RyR2 RyR2 (Ca2+ Release Channel) (Secondary Target) Flec_R->RyR2 IKr IKr (K+ Channel) (Secondary Target) Flec_R->IKr Flec_S S-(+)-Flecainide Flec_S->Nav15 Slower Kinetics Flec_S->RyR2 Flec_S->IKr Vmax Decrease Vmax (Slowing Conduction) Nav15->Vmax APD Shorten APD (in Purkinje Fibers) Nav15->APD Ca Reduce Ca2+ Release (Inhibits DADs) RyR2->Ca caption Mechanism of Action for Flecainide Enantiomers.

Sources

An In-depth Technical Guide to the Pharmacokinetics and Metabolism of R-(-)-Flecainide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Flecainide, a class Ic antiarrhythmic agent, is a cornerstone in the management of supraventricular and ventricular arrhythmias.[1][2][3][4][5] Administered as a racemic mixture of R-(-)- and S-(+)-enantiomers, its therapeutic and toxic effects are intrinsically linked to the complex interplay of its pharmacokinetics and metabolism. This guide provides a comprehensive technical overview of the absorption, distribution, metabolism, and excretion (ADME) of R-(-)-flecainide, with a particular focus on the scientific principles and experimental methodologies that underpin our understanding of this potent pharmaceutical agent. This document is intended for researchers, scientists, and drug development professionals seeking a detailed understanding of the disposition of this compound in the body.

Physicochemical Properties and Formulation

Flecainide acetate is a white crystalline substance with a pKa of 9.3 and an aqueous solubility of 48.4 mg/mL at 37°C.[6] It is a benzamide derivative, chemically described as N-(2-piperidinylmethyl)-2,5-bis(2,2,2-trifluoroethoxy)benzamide monoacetate.[3][6] The presence of a chiral center necessitates the consideration of stereoselectivity in its pharmacokinetic profile.

Pharmacokinetics of this compound

The journey of this compound through the body is governed by its ADME properties, which exhibit notable inter-individual variability, partly due to genetic factors.

Absorption

Following oral administration, flecainide is almost completely absorbed, with a bioavailability of approximately 90% to 95%, indicating minimal first-pass metabolism.[7] Peak plasma concentrations are typically reached within 1 to 6 hours.[5][7] Food and antacids do not significantly affect the rate or extent of absorption.

Distribution

Flecainide exhibits a wide apparent volume of distribution, suggesting extensive tissue distribution.[8] Approximately 40% of the drug is bound to plasma proteins, a level that is unlikely to lead to significant protein-binding-based drug interactions.[6][8]

Metabolism: A Tale of Two Enantiomers and Key Cytochromes

The metabolism of flecainide is a critical determinant of its efficacy and safety, with stereoselectivity playing a significant role. The liver is the primary site of metabolism, where flecainide is converted to two major metabolites: the active meta-O-dealkylated flecainide (MODF) and the inactive meta-O-dealkylated lactam of flecainide (MODLF).[1][3][7][9] These metabolites are subsequently conjugated, primarily with glucuronic acid or sulfate, before excretion.[3][7]

The cytochrome P450 (CYP) enzyme system, specifically CYP2D6 and to a lesser extent CYP1A2 , are the key players in flecainide's metabolism.[1][7][8] The genetic polymorphism of CYP2D6 leads to different metabolizer phenotypes (poor, intermediate, extensive, and ultra-rapid metabolizers), which can significantly impact flecainide clearance and exposure.[7]

Crucially, the metabolism of flecainide is stereoselective. In vitro studies using human liver microsomes have demonstrated that CYP2D6 exhibits a higher clearance for the R-(+)-enantiomer compared to the S-(-)-enantiomer.[10] Conversely, CYP1A2 shows a slightly higher clearance for S-(-)-flecainide.[10] This differential metabolism can lead to an enrichment of the R-(-)-enantiomer in individuals with reduced CYP2D6 activity (poor metabolizers).

The active metabolite, MODF, possesses about one-fifth of the antiarrhythmic activity of the parent drug.[3][7][8][9] The other major metabolite, MODLF, is considered inactive.[1][3][9]

Excretion

Flecainide and its metabolites are primarily eliminated via the kidneys. Approximately 30% of an oral dose is excreted unchanged in the urine.[1][7][8] The remainder is excreted as metabolites. Renal impairment can significantly prolong the elimination half-life of flecainide, necessitating dose adjustments.

Visualizing the Metabolic Fate of this compound

The following diagram illustrates the primary metabolic pathways of this compound, highlighting the key enzymes and resulting metabolites.

Flecainide_Metabolism cluster_absorption Absorption & Distribution cluster_metabolism Hepatic Metabolism cluster_excretion Excretion Oral this compound Oral this compound Plasma this compound Plasma this compound Oral this compound->Plasma this compound ~90-95% Bioavailability This compound This compound Plasma this compound->this compound MODF R-(-)-meta-O-dealkylated Flecainide (MODF) (Active) This compound->MODF CYP2D6 (major) CYP1A2 (minor) Unchanged this compound Unchanged this compound This compound->Unchanged this compound MODLF R-(-)-meta-O-dealkylated lactam of Flecainide (MODLF) (Inactive) MODF->MODLF Oxidation Conjugates Conjugated Metabolites (Glucuronide/Sulfate) MODF->Conjugates MODLF->Conjugates Metabolites Metabolites Conjugates->Metabolites Urine Urine Unchanged this compound->Urine ~30% of dose Metabolites->Urine

Caption: Metabolic pathway of this compound.

Quantitative Pharmacokinetic Parameters of this compound

The following table summarizes key pharmacokinetic parameters for flecainide, with a focus on this compound where data is available.

ParameterValueReference
Bioavailability ~90-95%[7]
Time to Peak Plasma Concentration (Tmax) 1 - 6 hours[5][7]
Plasma Protein Binding ~40%[6][8]
Apparent Volume of Distribution Wide[8]
Elimination Half-life 7 - 23 hours[1]
Primary Metabolizing Enzymes CYP2D6 (major), CYP1A2 (minor)[1][7][8]
Primary Route of Excretion Renal[1][7]
Unchanged Drug in Urine ~30%[1][7][8]
Active Metabolite meta-O-dealkylated flecainide (MODF)[1][3][7][9]
Inactive Metabolite meta-O-dealkylated lactam of flecainide (MODLF)[1][3][9]

Experimental Protocols for Studying this compound Pharmacokinetics and Metabolism

A thorough investigation of the pharmacokinetic and metabolic profile of this compound requires a combination of in vitro and in vivo experimental approaches.

In Vitro Metabolism Assay Using Human Liver Microsomes

This protocol provides a framework for assessing the metabolic stability and identifying the metabolites of this compound.

Objective: To determine the in vitro metabolic clearance and identify the metabolites of this compound using human liver microsomes.

Materials:

  • This compound

  • Pooled human liver microsomes

  • NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, glucose-6-phosphate dehydrogenase)

  • Phosphate buffer (pH 7.4)

  • Acetonitrile (ACN)

  • Internal standard (e.g., a structurally similar compound not present in the matrix)

  • LC-MS/MS system

Procedure:

  • Preparation of Incubation Mixtures:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

    • In a microcentrifuge tube, combine phosphate buffer, human liver microsomes, and the this compound stock solution to achieve the desired final concentrations.

    • Pre-incubate the mixture at 37°C for 5 minutes.

  • Initiation of the Metabolic Reaction:

    • Initiate the reaction by adding the NADPH regenerating system.

  • Time-Course Incubation:

    • Incubate the reaction mixture at 37°C with gentle shaking.

    • At predetermined time points (e.g., 0, 5, 15, 30, 60 minutes), withdraw an aliquot of the reaction mixture.

  • Termination of the Reaction:

    • Immediately terminate the reaction by adding a cold quenching solution (e.g., acetonitrile containing an internal standard).

  • Sample Processing:

    • Vortex the samples and centrifuge to precipitate the proteins.

    • Transfer the supernatant to a new tube for analysis.

  • LC-MS/MS Analysis:

    • Analyze the samples using a validated LC-MS/MS method to quantify the remaining this compound and identify and quantify its metabolites.

Data Analysis:

  • Calculate the in vitro half-life (t½) and intrinsic clearance (CLint) of this compound.

  • Identify the major metabolites formed and characterize their formation kinetics.

in_vitro_workflow cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis cluster_data Data Interpretation prep_reagents Prepare Reagents: This compound Stock Microsomes, Buffer mix Combine Reagents & Pre-incubate prep_reagents->mix initiate Initiate with NADPH mix->initiate incubate Incubate at 37°C (Time course sampling) initiate->incubate terminate Terminate Reaction (Acetonitrile + IS) incubate->terminate process Centrifuge & Collect Supernatant terminate->process analyze LC-MS/MS Analysis process->analyze data_analysis Calculate t½, CLint Identify Metabolites analyze->data_analysis

Caption: In Vitro Metabolism Workflow.

In Vivo Pharmacokinetic Study in a Canine Model

This protocol outlines a typical design for an in vivo pharmacokinetic study of this compound in dogs.

Objective: To determine the pharmacokinetic profile of this compound in a canine model following oral or intravenous administration.

Materials:

  • This compound formulation for oral and/or intravenous administration

  • Beagle dogs (or other suitable strain)

  • Catheters for blood sampling

  • Anticoagulant (e.g., heparin)

  • Centrifuge

  • Freezer for plasma storage

  • Validated analytical method for this compound in plasma

Procedure:

  • Animal Acclimatization and Preparation:

    • Acclimatize the dogs to the study conditions.

    • Fast the animals overnight before dosing.

    • Place an indwelling catheter for serial blood sampling.

  • Drug Administration:

    • Administer a single dose of this compound either orally (e.g., via gavage) or intravenously.

  • Blood Sampling:

    • Collect blood samples at predetermined time points (e.g., pre-dose, and at 0.25, 0.5, 1, 2, 4, 8, 12, 24, and 48 hours post-dose).

    • Collect blood in tubes containing an anticoagulant.

  • Plasma Preparation:

    • Centrifuge the blood samples to separate the plasma.

    • Store the plasma samples at -80°C until analysis.

  • Sample Analysis:

    • Analyze the plasma samples for this compound concentrations using a validated analytical method (e.g., LC-MS/MS).

Data Analysis:

  • Use pharmacokinetic software to calculate key parameters such as Cmax, Tmax, AUC, clearance (CL), volume of distribution (Vd), and elimination half-life (t½).

in_vivo_workflow cluster_animal_prep Animal Preparation cluster_dosing_sampling Dosing & Sampling cluster_sample_processing Sample Processing cluster_analysis_pk Analysis & PK Modeling acclimatize Acclimatize Dogs & Fast catheterize Place Blood Sampling Catheter acclimatize->catheterize dose Administer this compound (Oral or IV) catheterize->dose sample Serial Blood Sampling dose->sample centrifuge Centrifuge Blood to Obtain Plasma sample->centrifuge store Store Plasma at -80°C centrifuge->store analyze Analyze Plasma Samples (LC-MS/MS) store->analyze pk_model Calculate Pharmacokinetic Parameters analyze->pk_model

Caption: In Vivo Pharmacokinetic Workflow.

Analytical Methodologies for this compound Quantification

Accurate quantification of this compound and its metabolites in biological matrices is paramount for pharmacokinetic and metabolism studies. High-performance liquid chromatography (HPLC) coupled with mass spectrometry (MS) or fluorescence detection are the most commonly employed techniques.

Stereospecific HPLC Method:

A stereoselective HPLC method is essential to differentiate between the R-(-) and S-(+) enantiomers of flecainide.[11] This can be achieved by using a chiral stationary phase or by derivatizing the enantiomers with a chiral reagent to form diastereomers that can be separated on a non-chiral column.[11]

Gas Chromatography-Mass Spectrometry (GC-MS):

GC-MS can also be utilized for the quantification of flecainide, often requiring derivatization to improve its volatility and chromatographic properties.

Mechanism of Action: A Multi-channel Blockade

Flecainide's antiarrhythmic effects are primarily mediated by its potent blockade of cardiac sodium channels (Nav1.5).[5][12] This action slows the upstroke of the cardiac action potential, thereby decreasing conduction velocity in the atria, ventricles, and His-Purkinje system.[12] Flecainide also exhibits "use-dependent" blockade, meaning its effect is more pronounced at faster heart rates.[5][12]

In addition to sodium channel blockade, flecainide has been shown to inhibit the rapid component of the delayed rectifier potassium current (IKr) and the ryanodine receptor 2 (RyR2), which is involved in intracellular calcium release.[5][13] This multi-channel blockade contributes to its complex electrophysiological profile and its efficacy in various arrhythmias.

Flecainide_MoA cluster_channels Cardiac Ion Channels cluster_effects Electrophysiological Effects Flecainide This compound Nav1_5 Nav1.5 (Sodium Channel) - Blocks fast inward Na+ current - Slows action potential upstroke - Decreases conduction velocity Flecainide->Nav1_5 Primary Target IKr IKr (Potassium Channel) - Inhibits delayed rectifier K+ current - Prolongs action potential duration Flecainide->IKr RyR2 RyR2 (Ryanodine Receptor) - Inhibits Ca2+ release from sarcoplasmic reticulum Flecainide->RyR2 Antiarrhythmic Antiarrhythmic Effect (Suppression of tachyarrhythmias) Nav1_5->Antiarrhythmic Proarrhythmic Proarrhythmic Effect (Potential for new arrhythmias) Nav1_5->Proarrhythmic IKr->Antiarrhythmic RyR2->Antiarrhythmic

Caption: Mechanism of Action of this compound.

Conclusion

The pharmacokinetics and metabolism of this compound are complex, characterized by high bioavailability, extensive tissue distribution, and stereoselective metabolism primarily mediated by CYP2D6 and CYP1A2. The interplay between the parent drug and its active metabolite, MODF, contributes to its overall therapeutic effect. A thorough understanding of these processes, facilitated by robust in vitro and in vivo experimental models and precise analytical methodologies, is crucial for the safe and effective use of this important antiarrhythmic agent and for the development of future cardiac therapies. The influence of pharmacogenomics, particularly CYP2D6 polymorphisms, underscores the importance of personalized medicine approaches in optimizing flecainide therapy.

References

  • Flecainide | Encyclopedia MDPI. (n.d.). MDPI. Retrieved January 15, 2026, from [Link]

  • Flecainide Action Pathway. (n.d.). PubChem. Retrieved January 15, 2026, from [Link]

  • Vardas, P. E., & Simantirakis, E. N. (2012). Flecainide: Current status and perspectives in arrhythmia management. World Journal of Cardiology, 4(9), 275–284. [Link]

  • Flecainide Acetate Tablet [package insert]. (n.d.). DailyMed. Retrieved January 15, 2026, from [Link]

  • Wibowo, A., & Sari, D. K. (2024). Personalized Medicine of flecainide (The impact of the CYP2D6 and CYP1A2 polymorphism on responses to flecainide). Biomedical and Pharmacology Journal, 17(1).
  • Turgeon, J., Fiset, C., Giguère, R., & Lefrançois, J. (1991). Stereoselective determination of flecainide in human plasma by high-performance liquid chromatography with fluorescence detection. Journal of Chromatography B: Biomedical Sciences and Applications, 571(1-2), 265–273. [Link]

  • Musthafa, M., et al. (n.d.). RP-HPLC method development & validation for estimation of Flecainide acetate in bulk and tablet dosage form. International Journal of Pharmaceutical Sciences and Research.
  • Flecainide. (n.d.). PubChem. Retrieved January 15, 2026, from [Link]

  • Patel, V. V., & Tisdale, J. E. (2025). Flecainide. In StatPearls.
  • Flecainide. (n.d.). In Wikipedia. Retrieved January 15, 2026, from [Link]

  • A Review on Analytical Method Development and Validation of Flecainide using HPLC. (2025). Asian Journal of Research in Chemistry.
  • A Review on Analytical Method Development and Validation of Flecainide using HPLC. (2025). Asian Journal of Research in Chemistry.
  • What is the mechanism of Flecainide Acetate? (2024, July 17).
  • Analytical Method Development and Validation of Flecainide Acetate by Chromatographic and Spectrophotometric Techniques. (2025).
  • Musthafa, M., et al. (n.d.). RP-HPLC method development & validation for estimation of Flecainide acetate in bulk and tablet dosage form. SlideShare.
  • Al-Saffar, A., et al. (2014). Pharmacokinetic-pharmacodynamic modeling of QRS-prolongation by flecainide: heart rate-dependent effects during sinus rhythm in conscious telemetered dogs. Journal of Pharmacological and Toxicological Methods, 69(1), 77–84. [Link]

  • Walton, S. D., & Wagner, J. B. (2024). Pediatric flecainide pharmacogenomics: a roadmap to delivering precision-based care to pediatrics arrhythmias. Frontiers in Pharmacology, 15, 1356531. [Link]

  • Doki, K., et al. (2014). Stereoselective analysis of flecainide enantiomers using reversed-phase liquid chromatography for assessing CYP2D6 activity. Biomedical Chromatography, 28(9), 1256–1262. [Link]

  • Gaillard, Y., & Pépin, G. (1997). Analysis of flecainide and two metabolites in biological specimens by HPLC: application to a fatal intoxication. Journal of Analytical Toxicology, 21(5), 379–384. [Link]

  • Doki, K., et al. (2009). Effects of CYP2D6 genotypes on age-related change of flecainide metabolism. British Journal of Clinical Pharmacology, 68(3), 423–431. [Link]

  • Gaillard, Y., & Pépin, G. (2003). Analysis of Flecainide and Two Metabolites in Biological Specimens by HPLC: Application to a Fatal Intoxication. Journal of Analytical Toxicology, 27(1), 43-50.
  • Tupertsev, B., & Osipenko, S. (2023). Microsomal stability assay for human and mouse liver microsomes - drug metabolism. protocols.io.
  • Tupertsev, B., & Osipenko, S. (2023). Microsomal stability assay for human and mouse liver microsomes - drug metabolism v1. protocols.io.
  • Flecainide Acetate. (n.d.). Drugs.com. Retrieved January 15, 2026, from [Link]

  • Microsomal Stability Assay. (n.d.). Creative Bioarray. Retrieved January 15, 2026, from [Link]

  • Doki, K., et al. (2015). Serum flecainide S/R ratio reflects the CYP2D6 genotype and changes in CYP2D6 activity. Drug Metabolism and Pharmacokinetics, 30(4), 257–262. [Link]

  • Ranger, S., et al. (1993). Determinants and Mechanisms of Flecainide-Induced Promotion of Ventricular Tachycardia in Anesthetized Dogs. Circulation, 88(4), 1829–1840. [Link]

  • Chang, S. F., et al. (1982). Quantitation of flecainide acetate, a new antiarrhythmic agent, in biological fluids by gas chromatography with electron-capture detection. Journal of Pharmaceutical Sciences, 71(1), 69–72.
  • Bhavani, K., et al. (2019). Determination of Flecainide acetate and its degradation impurities by UPLC-MS. Current Trends in Biotechnology and Pharmacy, 13(2), 194-204.
  • Patterson, E., et al. (1987). Effects of Flecainide Acetate on Ventricular Tachyarrhythmia and Fibrillation in Dogs with Recent Myocardial Infarction. Journal of Cardiovascular Pharmacology, 10(4), 438-445.
  • Ng, C., et al. (2012). Effects of CYP2D610, CYP3A53, CYP1A2*1F, and ABCB1 C3435T polymorphisms on the pharmacokinetics of flecainide in healthy Chinese subjects. European Journal of Clinical Pharmacology, 68(6), 723–730. [Link]

  • Chang, S. F., et al. (1983). High-performance liquid chromatographic method for the quantitation of flecainide, a new antiarrhythmic, in human plasma and urine. Journal of Chromatography B: Biomedical Sciences and Applications, 272(2), 341–350. [Link]

  • Patterson, E., et al. (1987). Effects of flecainide acetate on ventricular tachyarrhythmia and fibrillation in dogs with recent myocardial infarction. Journal of Cardiovascular Pharmacology, 10(4), 438–445.
  • Guehler, J., et al. (1984). Electrophysiologic effects of flecainide acetate and its major metabolites in the canine heart. The American Journal of Cardiology, 54(6), 63B-68B.
  • Breindahl, T., & Andreasen, F. (2000). Therapeutic drug monitoring of flecainide in serum using high-performance liquid chromatography and electrospray mass spectrometry.

Sources

An In-depth Technical Guide on the Discovery and Chiral Resolution of Flecainide Acetate

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of the discovery, development, and chiral resolution of flecainide acetate. It is intended for researchers, scientists, and drug development professionals, offering field-proven insights and detailed methodologies.

Introduction: The Genesis of a Potent Antiarrhythmic Agent

The journey of flecainide acetate, a cornerstone in the management of cardiac arrhythmias, began in 1966.[1][2] The initial impetus for its development was a broad exploration into the effects of fluorine substitution on potential drug molecules.[1] The early stages of this research were not focused on cardiac applications but rather on the development of new local anesthetics.[1][2] It was the astute observations and guidance of pharmacologists that pivoted the project's focus towards its eventual destiny as an antiarrhythmic agent.[1]

Flecainide was first synthesized in 1972 and received FDA approval on October 31, 1985.[2] It is classified as a Class Ic antiarrhythmic agent, a group of drugs that potently block cardiac sodium (Na+) channels.[3][4] This mechanism of action slows the upstroke of the cardiac action potential, thereby decreasing conduction velocity in the atria, ventricles, and His-Purkinje system.[4][5] This electrophysiological effect makes it effective in the treatment of a variety of supraventricular and ventricular arrhythmias, including paroxysmal atrial fibrillation and flutter.[2][3][6]

Flecainide is chemically known as N-(2-piperidinylmethyl)-2,5-bis(2,2,2-trifluoroethoxy) benzamide acetate.[7] It is administered as a racemic mixture, meaning it contains equal amounts of two enantiomers, (R)- and (S)-flecainide.[8] This seemingly minor structural detail has significant pharmacological implications, necessitating a deep dive into the stereochemistry of the molecule.

The Significance of Chirality in Flecainide's Pharmacology

The presence of a chiral center in the piperidine ring of flecainide means that the drug exists as two non-superimposable mirror images, the (R)- and (S)-enantiomers. The spatial arrangement of these enantiomers can significantly influence their biological effects, a crucial consideration in pharmacology.[9]

Studies have revealed that flecainide undergoes enantioselective disposition in the human body, with plasma concentrations of (R)-(-)-flecainide being significantly higher than those of the (S)-(+)-enantiomer.[8] This suggests differences in how the two enantiomers are metabolized and eliminated.[8][10] Specifically, the metabolism of (R)-flecainide is more impaired in individuals who are poor metabolizers via the cytochrome P450 2D6 (CYP2D6) enzyme.[10][11]

Despite these pharmacokinetic differences, in vitro studies on canine cardiac Purkinje fibers have shown that both enantiomers exert similar electrophysiological effects, reducing the maximal rate of depolarization (Vmax) of the action potential.[8] However, the time constant for the development of Vmax depression was found to be significantly longer for (S)-(+)-flecainide compared to (R)-(-)-flecainide.[8] While early research concluded that there was no significant advantage to administering a single enantiomer over the racemic mixture, the distinct pharmacokinetic profiles underscore the importance of being able to separate and analyze each enantiomer independently.[8][12]

Methodologies for the Chiral Resolution of Flecainide Acetate

The separation of flecainide's enantiomers, a process known as chiral resolution, is essential for studying their individual pharmacological and toxicological profiles. Two primary approaches have been successfully employed: classical resolution via diastereomeric salt formation and chromatographic separation using chiral stationary phases.

Classical Resolution: Diastereomeric Salt Formation

One of the earliest and most traditional methods for resolving racemic mixtures is the formation of diastereomeric salts. This technique relies on the reaction of the racemic base with a chiral acid to form a pair of diastereomeric salts, which have different physical properties and can be separated by fractional crystallization.

A published method for the resolution of flecainide acetate involves the use of (+)-α-bromocamphor-π-sulfonic acid as the resolving agent.[12] The diastereomeric salts are then separated by fractional crystallization, yielding the individual enantiomers with high optical purity (greater than 99%).[12]

G cluster_0 Classical Resolution of Flecainide Acetate racemic Racemic Flecainide Acetate diastereomeric_salts Diastereomeric Salts ((R)-Flecainide-(+)-salt and (S)-Flecainide-(+)-salt) racemic->diastereomeric_salts Reaction with resolving_agent (+)-α-bromocamphor-π-sulfonic acid resolving_agent->diastereomeric_salts fractional_crystallization Fractional Crystallization diastereomeric_salts->fractional_crystallization separated_salts Separated Diastereomeric Salts fractional_crystallization->separated_salts liberation Liberation of Enantiomers separated_salts->liberation enantiomers (R)-Flecainide and (S)-Flecainide liberation->enantiomers

Caption: Workflow for the classical resolution of flecainide acetate.

  • Salt Formation: Dissolve racemic flecainide acetate in a suitable solvent. Add an equimolar amount of a chiral resolving agent, such as (+)-α-bromocamphor-π-sulfonic acid.

  • Fractional Crystallization: Allow the solution to cool slowly to induce crystallization. The diastereomeric salt with lower solubility will precipitate first.

  • Isolation: Isolate the precipitated salt by filtration. The other diastereomer will remain in the mother liquor.

  • Purification: Recrystallize the isolated salt to improve its purity.

  • Liberation of Enantiomer: Treat the purified diastereomeric salt with a base to neutralize the chiral acid and liberate the free enantiomeric base of flecainide.

  • Extraction: Extract the free base into an organic solvent.

  • Isolation of the Second Enantiomer: The second enantiomer can be recovered from the mother liquor by a similar process of basification and extraction.

  • Purity Assessment: Determine the optical purity of each enantiomer using techniques such as polarimetry or chiral chromatography.

Chromatographic Resolution: The Power of Chiral Stationary Phases

High-Performance Liquid Chromatography (HPLC) has become the predominant method for the chiral separation of pharmaceuticals due to its high efficiency, sensitivity, and applicability to a wide range of compounds.[13] The direct separation of enantiomers on a chiral stationary phase (CSP) is the most common approach.[13]

In this method, the racemic mixture is directly injected onto an HPLC column containing a chiral stationary phase. The enantiomers interact differently with the CSP, leading to different retention times and thus their separation. Polysaccharide-based chiral columns, such as Chiralpak AS-RH, have proven effective for the stereoselective analysis of flecainide enantiomers.[14]

G cluster_1 Direct Chiral HPLC Workflow for Flecainide sample Racemic Flecainide Sample (in solution) hplc HPLC System sample->hplc Injection column Chiral Stationary Phase Column (e.g., Chiralpak AS-RH) hplc->column Mobile Phase Flow detector Detector (e.g., Fluorescence) column->detector Elution chromatogram Chromatogram (Separated Enantiomer Peaks) detector->chromatogram Signal Acquisition

Caption: A typical workflow for the direct chiral HPLC separation of flecainide.

  • Sample Preparation: Prepare a solution of racemic flecainide acetate in a suitable solvent compatible with the mobile phase. For biological samples like serum or urine, a liquid-liquid extraction step using a solvent like diethyl ether is necessary to isolate the drug.[14]

  • Chromatographic System:

    • HPLC System: A standard HPLC system equipped with a pump, injector, column oven, and a suitable detector.

    • Chiral Column: A polysaccharide-based chiral column, such as Chiralpak AS-RH.[14]

    • Mobile Phase: A mixture of an aqueous buffer and an organic modifier. For example, 0.1 M potassium hexafluorophosphate and acetonitrile (65:35, v/v).[14]

    • Flow Rate: A typical flow rate is 0.5 mL/min.[14]

    • Detector: A fluorescence detector is often used for its high sensitivity, with excitation and emission wavelengths set at 300 nm and 370 nm, respectively.[14]

  • Analysis: Inject the prepared sample onto the HPLC system. The enantiomers will be separated on the chiral column and detected as they elute, resulting in two distinct peaks on the chromatogram.

  • Quantification: The concentration of each enantiomer can be determined by comparing its peak area to that of a calibration curve prepared with known concentrations of the individual enantiomers.

An alternative chromatographic approach is the indirect method, where the enantiomers are derivatized with a chiral reagent to form diastereomers. These diastereomers can then be separated on a standard achiral HPLC column.[15][16]

For flecainide, derivatization with optically active reagents like (-)-menthyl chloroformate or 1-[(4-nitrophenyl)sulfonyl]-L-propyl chloride has been reported.[15][17] The resulting diastereoisomers are then separated on a reversed-phase C18 column.[17]

MethodColumnMobile PhaseDetectionKey FindingsReference
Direct Chiralpak AS-RH (polysaccharide-based)0.1 M Potassium Hexafluorophosphate and Acetonitrile (65:35, v/v)Fluorescence (Ex: 300 nm, Em: 370 nm)Successful separation of enantiomers in serum and urine.[14][14]
Indirect (Derivatization) Reversed-phase C18Acetonitrile:Water:Triethylamine (45:55:0.2)UV (280 nm)Derivatization with 1-[(4-nitrophenyl)sulfonyl]-L-propyl chloride allows separation on an achiral column.[17][17]
Indirect (Derivatization) Normal Phase SilicaNot specifiedFluorescence (Ex: 305 nm, Em: 340 nm)Derivatization with (-)-menthyl chloroformate.[15][15]
Indirect (Derivatization) Reversed-phaseNot specifiedSpectrofluorimetricDerivatization with R-(+)-1-phenylethyl-isocyanate.[16][16]

Conclusion

The development of flecainide acetate is a testament to the serendipitous nature of drug discovery, evolving from a project on local anesthetics to a vital antiarrhythmic therapy. Its existence as a racemic mixture has spurred significant research into its stereoselective pharmacokinetics and the development of robust methods for its chiral resolution. Both classical diastereomeric salt formation and modern chromatographic techniques, particularly direct HPLC on chiral stationary phases, have proven to be effective in separating the (R)- and (S)-enantiomers. This capability is not merely an academic exercise; it is fundamental to a deeper understanding of the drug's disposition in the body and for ensuring the quality and consistency of this important medication. The methodologies outlined in this guide provide a solid foundation for researchers and drug development professionals working with flecainide and other chiral pharmaceuticals.

References

  • Doki, K., Sekiguchi, Y., et al. (2014). Stereoselective analysis of flecainide enantiomers using reversed-phase liquid chromatography for assessing CYP2D6 activity. Biomedical Chromatography, 28(9), 1193-1198. [Link]

  • Ban, T. (1984). Discovery and development of flecainide. The American Journal of Cardiology, 53(5), 17B-20B. [Link]

  • Kroemer, H. K., Turgeon, J., et al. (1989). Flecainide enantiomers: disposition in human subjects and electrophysiologic actions in vitro. Clinical Pharmacology & Therapeutics, 46(5), 564-570. [Link]

  • Banitt, E. H., Schmid, J. R., & Newmark, R. A. (1986). Resolution of flecainide acetate, N-(2-piperidylmethyl)-2,5-bis(2,2,2-trifluoroethoxy)benzamide acetate, and antiarrhythmic properties of the enantiomers. Journal of Medicinal Chemistry, 29(2), 299-302. [Link]

  • OzEMedicine. (2008). History of use of anti-arrhythmic agents. OzEMedicine - Wiki for Australian Emergency Medicine Doctors. [Link]

  • MedPath. (n.d.). Flecainide. MedPath. [Link]

  • Turgeon, J., Kroemer, H. K., et al. (1990). Stereoselective determination of flecainide in human plasma by high-performance liquid chromatography with fluorescence detection. Journal of Pharmaceutical Sciences, 79(2), 91-95. [Link]

  • Tamargo, J., et al. (2021). The history of antiarrhythmic drugs: a winding road marked by multiple failures. Revista Española de Cardiología (English Edition), 74(1), 69-79. [Link]

  • Pugsley, M. K. (2022). Antiarrhythmic drug development: Historical review and future perspective. Pharmacology & Therapeutics, 237, 108154. [Link]

  • American Chemical Society. (1986). Resolution of flecainide acetate, N-(2-piperidylmethyl)-2,5-bis(2,2,2-trifluoroethoxy)benzamide acetate, and antiarrhythmic properties of the enantiomers. Journal of Medicinal Chemistry. [Link]

  • de Micheli, A. (1987). [Development of anti-arrhythmic drugs]. Archivos del Instituto de Cardiología de México, 57(1), 1-8. [Link]

  • Gross, A. S., et al. (1989). Stereoselective disposition of flecainide in relation to the sparteine/debrisoquine metaboliser phenotype. British Journal of Clinical Pharmacology, 28(5), 555-566. [Link]

  • Gattani, S. G., & Nagle, A. A. (1995). High-performance liquid chromatographic determination of the enantiomers of flecainide in human plasma and urine. Journal of Chromatography B: Biomedical Applications, 665(2), 335-342. [Link]

  • American Chemical Society. (1986). Resolution of flecainide acetate, N-(2-piperidylmethyl)-2,5-bis(2,2,2-trifluoroethoxy)benzamide acetate, and antiarrhythmic properties of the enantiomers. Journal of Medicinal Chemistry. [Link]

  • New Drug Approvals. (2019). Flecainide acetate. New Drug Approvals. [Link]

  • University of Oxford. (2018). Antiarrhythmic drugs – an updated classification after 50 years. Department of Pharmacology News. [Link]

  • Patsnap. (n.d.). Flecainide Acetate - Drug Targets, Indications, Patents. Patsnap Synapse. [Link]

  • Birgersdotter, U. M., et al. (1992). Stereoselective genetically-determined interaction between chronic flecainide and quinidine in patients with arrhythmias. British Journal of Clinical Pharmacology, 33(3), 275-280. [Link]

  • Amazon Web Services. (n.d.). Identification and synthesis of Flecainide acetate impurities and its control to ICH limit. [Link]

  • Lie-A-Huen, L., et al. (1989). High-performance liquid chromatographic assay of flecainide and its enantiomers in serum. Therapeutic Drug Monitoring, 11(6), 708-711. [Link]

  • Gal, J., Meyer-Lehnert, S., & Desai, D. M. (1990). Reversed-phase LC resolutions of chiral antiarrhythmic agents via derivatization with homochiral isothiocyanates. Chirality, 2(1), 43-51. [Link]

  • Google Patents. (n.d.). US7196197B2 - Process for the preparation of Flecainide, its pharmaceutically acceptable salts and important intermediates thereof.
  • ResearchGate. (n.d.). Structure of Flecainide. ResearchGate. [Link]

  • Wikipedia. (n.d.). Flecainide. Wikipedia. [Link]

  • Stang, L., & Schoo, C. (2023). Flecainide. In StatPearls. StatPearls Publishing. [Link]

  • Ahuja, S. (2009). A Strategy for Developing HPLC Methods for Chiral Drugs. LCGC International. [Link]

  • Drugs.com. (n.d.). Flecainide: Package Insert / Prescribing Information. Drugs.com. [Link]

  • Pharmacology Mentor. (n.d.). Antiarrhythmic drugs: Flecainide (Class 1C). Pharmacology Mentor. [Link]

  • ResearchGate. (n.d.). Therapeutic drug monitoring of flecainide in serum using high-performance liquid chromatography and electrospray mass spectrometry. ResearchGate. [Link]

  • National Center for Biotechnology Information. (n.d.). Flecainide. PubChem Compound Database. [Link]

  • Drugs.com. (n.d.). 3M TR 50 Pill White Round. Pill Identifier. [Link]

  • Camm, A. J., & Paul, V. (1987). A study of the use of flecainide acetate in the long-term management of cardiac arrhythmias. Drugs, 34 Suppl 2, 85-91. [Link]

  • ClinicalTrials.gov. (n.d.). INhalation of Flecainide to Convert Recent Onset SympTomatic Atrial Fibrillation to siNus rhyThm (INSTANT). ClinicalTrials.gov. [Link]

Sources

A Technical Guide to the Preliminary In Vitro Bioactivity of R-(-)-Flecainide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Beyond the Racemate in Cardiac Electrophysiology

Flecainide, a class Ic antiarrhythmic agent, has been a cornerstone in the management of cardiac arrhythmias for decades.[1] Administered clinically as a racemic mixture of its two enantiomers, R-(-)-flecainide and S-(+)-flecainide, its primary mechanism of action involves the potent blockade of the cardiac sodium channel, Nav1.5.[1] This inhibition of the fast inward sodium current slows conduction velocity in the heart, thereby suppressing tachyarrhythmias.[1] However, the pharmacological profile of flecainide is more complex, with documented effects on other critical cardiac ion channels, including the ryanodine receptor 2 (RyR2) and the hERG potassium channel, which contribute to its therapeutic and proarrhythmic potential.[2][3]

While the racemic mixture has a well-established clinical profile, the distinct contributions of its stereoisomers to its bioactivity are less understood. Emerging evidence suggests potential stereoselectivity in flecainide's pharmacokinetics and pharmacodynamics, prompting a deeper investigation into the specific properties of each enantiomer. This technical guide focuses on the preliminary in vitro characterization of this compound, providing a framework for researchers and drug development professionals to explore its unique bioactivity. We will delve into the rationale for studying this specific enantiomer, propose a suite of essential in vitro assays, and provide detailed, field-proven protocols to elucidate its effects on key molecular targets.

The Rationale for Investigating this compound: Unraveling Stereoselective Nuances

Although the electrophysiological effects of the two enantiomers of flecainide are grossly similar, subtle but significant differences have been observed. Notably, while both R-(-)- and S-(+)-flecainide reduce the maximal upstroke velocity (Vmax) of the cardiac action potential to a similar extent, the onset of this effect is significantly faster for the R-(-)-enantiomer.[4] This suggests a potential difference in the kinetics of binding to the Nav1.5 channel, a critical parameter that could influence its efficacy and safety profile under different physiological conditions. Furthermore, studies on guinea-pig papillary muscle have indicated that the S-(+)-enantiomer may have a slightly more pronounced effect on Vmax suppression. These intriguing, albeit limited, findings underscore the necessity for a more comprehensive and direct comparison of the bioactivity of each enantiomer.

This guide, therefore, proposes a systematic in vitro evaluation of this compound to:

  • Quantitatively determine its potency and kinetics of interaction with the primary cardiac sodium channel, Nav1.5.

  • Investigate its effects on other key cardiac ion channels , including RyR2, hERG, and L-type calcium channels, to build a comprehensive off-target activity profile.

  • Assess its cellular cytotoxicity to establish a preliminary therapeutic window.

By dissecting the individual contribution of this compound, we can gain a more refined understanding of the structure-activity relationship of this important antiarrhythmic agent, potentially paving the way for the development of safer and more effective therapies.

Core In Vitro Assays for Characterizing this compound Bioactivity

A thorough preliminary in vitro assessment of this compound should encompass a multi-pronged approach to evaluate its effects on key cardiac ion channels and overall cellular health. The following sections detail the essential experimental workflows.

Electrophysiological Characterization using Patch-Clamp Technique

The patch-clamp technique remains the gold standard for studying the direct effects of a compound on ion channel function with high fidelity.

cluster_prep Cell Preparation cluster_patch Patch-Clamp Recording cluster_analysis Data Analysis prep1 Culture HEK293 cells stably expressing human Nav1.5, hERG, or Cav1.2 prep2 Isolate primary cardiomyocytes (optional, for more physiological context) patch1 Establish whole-cell patch-clamp configuration prep2->patch1 patch2 Apply specific voltage protocols to elicit ionic currents patch1->patch2 patch3 Record baseline currents patch2->patch3 patch4 Perfuse with increasing concentrations of this compound patch3->patch4 patch5 Record currents at each concentration patch4->patch5 analysis1 Measure current amplitude, kinetics (activation, inactivation), and voltage-dependence patch5->analysis1 analysis2 Construct concentration-response curves analysis1->analysis2 analysis3 Calculate IC50 values analysis2->analysis3

Caption: Workflow for patch-clamp electrophysiology.

  • Cell Culture: Culture Human Embryonic Kidney (HEK293) cells stably expressing the human Nav1.5 channel in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum, 1% penicillin-streptomycin, and a selection antibiotic (e.g., G418). Maintain cells at 37°C in a humidified atmosphere of 5% CO2.

  • Cell Plating: Two days prior to the experiment, plate the cells onto glass coverslips at a low density to ensure the isolation of single cells for patching.

  • Solutions:

    • External Solution (in mM): 140 NaCl, 4 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose (pH adjusted to 7.4 with NaOH).

    • Internal (Pipette) Solution (in mM): 120 CsF, 10 CsCl, 10 EGTA, 10 HEPES (pH adjusted to 7.2 with CsOH).

  • Patch-Clamp Recording:

    • Transfer a coverslip to the recording chamber on an inverted microscope and perfuse with the external solution at room temperature.

    • Fabricate patch pipettes from borosilicate glass capillaries with a resistance of 2-4 MΩ when filled with the internal solution.

    • Approach a single, healthy-looking cell with the patch pipette and form a giga-ohm seal.

    • Rupture the cell membrane to achieve the whole-cell configuration.

    • Hold the cell at a holding potential of -120 mV.

    • Apply a series of depolarizing voltage steps (e.g., from -100 mV to +40 mV in 10 mV increments for 50 ms) to elicit Nav1.5 currents.

  • Drug Application:

    • Record baseline currents in the drug-free external solution.

    • Prepare stock solutions of this compound in a suitable solvent (e.g., DMSO) and dilute to the final desired concentrations in the external solution. The final DMSO concentration should be kept below 0.1% to avoid solvent effects.

    • Perfuse the cell with increasing concentrations of this compound (e.g., 0.1, 1, 3, 10, 30, 100 µM), allowing for steady-state block to be reached at each concentration (typically 2-5 minutes).

    • Record currents at each drug concentration.

  • Data Analysis:

    • Measure the peak inward current at each voltage step.

    • Normalize the current at each drug concentration to the baseline current.

    • Plot the normalized current as a function of drug concentration and fit the data to the Hill equation to determine the half-maximal inhibitory concentration (IC50).

Assessment of Ryanodine Receptor 2 (RyR2) Activity

Flecainide's interaction with RyR2 is a subject of intense research and debate, with some studies suggesting it plays a crucial role in its antiarrhythmic effect in conditions like catecholaminergic polymorphic ventricular tachycardia (CPVT).[2][5] It is therefore essential to characterize the effect of this compound on RyR2-mediated calcium release.

cluster_prep Cell Preparation cluster_imaging Confocal Imaging cluster_analysis Data Analysis prep1 Isolate ventricular myocytes from animal models (e.g., rat, mouse) prep2 Load cells with a fluorescent Ca2+ indicator (e.g., Fluo-4 AM) prep1->prep2 img1 Mount cells on a confocal microscope prep2->img1 img2 Record baseline spontaneous Ca2+ sparks and waves img1->img2 img3 Perfuse with this compound img2->img3 img4 Record Ca2+ events in the presence of the drug img3->img4 analysis1 Quantify Ca2+ spark frequency, amplitude, and duration img4->analysis1 analysis2 Measure Ca2+ wave frequency and propagation velocity analysis1->analysis2 analysis3 Compare pre- and post-drug parameters analysis2->analysis3

Caption: Workflow for intracellular calcium imaging.

  • Cardiomyocyte Isolation: Isolate ventricular myocytes from adult rats or mice using established enzymatic digestion protocols.

  • Cell Loading: Incubate the isolated myocytes with the fluorescent calcium indicator Fluo-4 AM (e.g., 5 µM) for 20-30 minutes at room temperature in the dark.

  • Confocal Microscopy:

    • Transfer the loaded cells to a recording chamber on a confocal microscope stage and perfuse with a Tyrode's solution containing (in mM): 140 NaCl, 5.4 KCl, 1.8 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose (pH 7.4).

    • Use a 488 nm laser for excitation and collect emission at >500 nm.

    • Acquire line-scan images (1-2 ms per line) to record spontaneous Ca2+ sparks.

    • Acquire 2D time-lapse images to visualize and quantify spontaneous Ca2+ waves.

  • Drug Application:

    • Record baseline spontaneous Ca2+ release events.

    • Perfuse the cells with this compound at various concentrations (e.g., 1, 10, 50 µM).

    • Record Ca2+ events after a 5-10 minute incubation with the drug.

  • Data Analysis:

    • Use specialized software (e.g., ImageJ with appropriate plugins) to detect and analyze Ca2+ sparks, quantifying their frequency, amplitude (F/F0), full duration at half maximum (FDHM), and full width at half maximum (FWHM).

    • Measure the frequency and propagation velocity of Ca2+ waves.

    • Compare the parameters of Ca2+ release events before and after drug application.

Cell Viability and Cytotoxicity Assays

Early assessment of a compound's potential for cytotoxicity is crucial in drug development. Simple, high-throughput assays can provide an initial indication of the therapeutic window.

cluster_prep Cell Culture cluster_treatment Drug Treatment cluster_assay Viability Assay cluster_analysis Data Analysis prep1 Seed a suitable cell line (e.g., AC16 or HL-1 cardiomyocytes) in a 96-well plate prep2 Allow cells to adhere and grow for 24 hours prep1->prep2 treat1 Treat cells with a range of this compound concentrations prep2->treat1 treat2 Include vehicle control and positive control for cytotoxicity treat1->treat2 treat3 Incubate for a defined period (e.g., 24, 48, 72 hours) treat2->treat3 assay1 Add MTT or resazurin reagent to each well treat3->assay1 assay2 Incubate to allow for metabolic conversion assay1->assay2 assay3 Measure absorbance or fluorescence assay2->assay3 analysis1 Calculate percentage of cell viability relative to vehicle control assay3->analysis1 analysis2 Plot viability against drug concentration to determine CC50 analysis1->analysis2

Caption: Workflow for cell viability assays.

  • Cell Seeding: Seed human cardiomyocyte progenitor cells (e.g., AC16) or another suitable cardiac cell line in a 96-well plate at a density of 5,000-10,000 cells per well. Allow the cells to attach and grow for 24 hours.

  • Drug Treatment: Prepare serial dilutions of this compound in the cell culture medium. Replace the medium in the wells with the drug-containing medium. Include wells with vehicle control (e.g., 0.1% DMSO) and a positive control for cytotoxicity (e.g., doxorubicin).

  • Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C and 5% CO2.

  • MTT Assay:

    • Add 10 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) to each well.

    • Incubate the plate for 3-4 hours at 37°C to allow the formation of formazan crystals by viable cells.

    • Add 100 µL of solubilization solution (e.g., 10% SDS in 0.01 M HCl) to each well and incubate overnight at 37°C to dissolve the formazan crystals.

  • Data Acquisition and Analysis:

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the percentage of viability against the logarithm of the drug concentration and fit the data to a dose-response curve to determine the half-maximal cytotoxic concentration (CC50).

Data Presentation and Interpretation

The quantitative data generated from these assays should be summarized in clear and concise tables to facilitate comparison and interpretation.

Table 1: Electrophysiological Effects of this compound on Cardiac Ion Channels
Ion ChannelCell TypeParameterThis compound IC50 (µM)S-(+)-Flecainide IC50 (µM) (for comparison)Racemic Flecainide IC50 (µM) (for comparison)
Nav1.5HEK293Peak Current (Use-dependent)To be determinedTo be determined7.4[6]
hERGHEK293Tail CurrentTo be determinedTo be determined1.49[3]
RyR2Isolated CardiomyocytesCa2+ Wave FrequencyTo be determinedNot available~15.6 (in Casq2-/- myocytes)[7]
L-type Ca2+ (Cav1.2)HEK293Peak CurrentTo be determinedNot availableVariable reports

Note: IC50 values for racemic flecainide can vary depending on experimental conditions.

Table 2: Effects of this compound on Spontaneous Ca2+ Release in Cardiomyocytes
ParameterControlThis compound (1 µM)This compound (10 µM)This compound (50 µM)
Ca2+ Sparks
Frequency (events/100 µm/s)Baseline valueTo be determinedTo be determinedTo be determined
Amplitude (F/F0)Baseline valueTo be determinedTo be determinedTo be determined
FDHM (ms)Baseline valueTo be determinedTo be determinedTo be determined
Ca2+ Waves
Frequency (waves/min)Baseline valueTo be determinedTo be determinedTo be determined
Velocity (µm/s)Baseline valueTo be determinedTo be determinedTo be determined
Table 3: Cytotoxicity of this compound
Cell LineIncubation Time (hours)This compound CC50 (µM)
AC1624To be determined
AC1648To be determined
AC1672To be determined

Concluding Remarks and Future Directions

This technical guide provides a comprehensive framework for the initial in vitro characterization of this compound. The proposed experiments will generate crucial data on its potency and mechanism of action at key cardiac molecular targets, as well as its potential for cytotoxicity. By systematically evaluating this enantiomer, researchers can begin to build a more complete picture of its pharmacological profile and determine if it offers any advantages over the currently used racemic mixture.

Future studies should aim to expand upon these preliminary findings. Investigating the effects of this compound in more complex and physiologically relevant models, such as human induced pluripotent stem cell-derived cardiomyocytes (hiPSC-CMs) from healthy individuals and patients with specific channelopathies, will be essential. Furthermore, exploring its impact on other cardiac currents and cellular processes will provide a more holistic understanding of its bioactivity. Ultimately, a thorough and rigorous in vitro evaluation is the critical first step in determining the potential of this compound as a refined therapeutic agent for the management of cardiac arrhythmias.

References

  • Kroemer, H. K., Funck-Brentano, C., Silber, B., D'Amato, C., Roden, D. M., & Woosley, R. L. (1989). Flecainide enantiomers: disposition in human subjects and electrophysiologic actions in vitro. Clinical Pharmacology & Therapeutics, 46(5), 553-560. [Link]

  • Hwang, H. S., Hasdemir, C., Laver, D., Mehra, D., Turhan, K., Faggioni, M., ... & Knollmann, B. C. (2011). Inhibition of cardiac Ca2+ release channels (RyR2) determines efficacy of class I antiarrhythmic drugs in catecholaminergic polymorphic ventricular tachycardia. Circulation: Arrhythmia and Electrophysiology, 4(3), 397-405. [Link]

  • Kryshtal, D. O., Blackwell, D. J., Egly, C. L., Smith, A. N., Batiste, S. M., Johnston, J. N., ... & Knollmann, B. C. (2021). RYR2 channel inhibition is the principal mechanism of flecainide action in CPVT. Circulation Research, 128(3), 353-367. [Link]

  • Watanabe, H., Chopra, N., Laver, D., Hwang, H. S., Davies, S. S., Roach, D. E., ... & Knollmann, B. C. (2009). Flecainide inhibits arrhythmogenic Ca2+ waves by open state block of ryanodine receptor Ca2+ release channels and reduction of Ca2+ spark mass. Circulation Research, 105(10), 1001-1009. [Link]

  • Ramos, E., & O'Leary, M. E. (2004). State-dependent trapping of flecainide in the cardiac sodium channel. The Journal of Physiology, 560(1), 37-49. [Link]

  • Salvage, S. C., Gallant, E. M., Fraser, J. A., Huang, C. L. H., & Dulhunty, A. F. (2021). Flecainide Paradoxically Activates Cardiac Ryanodine Receptor Channels under Low Activity Conditions: A Potential Pro-Arrhythmic Action. Cells, 10(8), 2101. [Link]

  • Mazola, Y., Montesinos, J. C. M., Ramírez, D., Zúñiga, L., Decher, N., Ravens, U., ... & González, W. (2022). Common structural pattern for flecainide binding in atrial-selective Kv1. 5 and Nav1. 5 channels: a computational approach. International Journal of Molecular Sciences, 23(13), 7109. [Link]

  • Steer, E. J., Steele, D. S., & MacLeod, K. T. (2023). Flecainide induces a sustained countercurrent dependent effect on RyR2 in permeabilized WT ventricular myocytes but not in intact cells. Frontiers in Physiology, 14, 1139634. [Link]

  • Melgari, D., El Harchi, A., Dempsey, C. E., & Hancox, J. C. (2015). Molecular basis of hERG potassium channel blockade by the class Ic antiarrhythmic flecainide. Journal of molecular and cellular cardiology, 86, 12-23. [Link]

  • Kryshtal, D. O., & Knollmann, B. C. (2022). How does flecainide impact RyR2 channel function?. The Journal of general physiology, 154(8). [Link]

  • Ujhelyi, M. R., Vrolix, M., & Woosley, R. L. (1991). Stereospecific interaction of tocainide with the cardiac sodium channel. Journal of cardiovascular pharmacology, 17(2), 263-268. [Link]

  • Mazola, Y., Montesinos, J. C. M., Ramírez, D., Zúñiga, L., Decher, N., Ravens, U., ... & González, W. (2022). Common Structural Pattern for Flecainide Binding in Atrial-Selective Kv1.5 and Nav1.5 Channels: A Computational Approach. [Link]

  • Mazola, Y., Montesinos, J. C. M., Ramírez, D., Zúñiga, L., Decher, N., Ravens, U., ... & González, W. (2022). Common structural pattern for flecainide binding in atrial-selective Kv1. 5 and Nav1. 5 channels: a computational approach. International Journal of Molecular Sciences, 23(13), 7109. [Link]

  • Heath, B. M., Cui, Y., Worton, S., Lawton, B., Ward, G., Ballini, E., ... & McMahon, N. C. (2011). Translation of flecainide-and mexiletine-induced cardiac sodium channel inhibition and ventricular conduction slowing from nonclinical models to clinical. Journal of pharmacological and toxicological methods, 63(3), 258-268. [Link]

  • Melgari, D., El Harchi, A., Dempsey, C. E., & Hancox, J. C. (2015). Molecular basis of hERG potassium channel blockade by the class Ic antiarrhythmic flecainide. Journal of molecular and cellular cardiology, 86, 12-23. [Link]

  • Paul, A. A., Witchel, H. J., & Hancox, J. C. (2002). Inhibition of the current of heterologously expressed HERG potassium channels by flecainide and comparison with quinidine, propafenone and lignocaine. British journal of pharmacology, 136(5), 717-729. [Link]

  • Capucci, A., & Boriani, G. (2020). Flecainide: Electrophysiological properties, clinical indications, and practical aspects. Journal of cardiovascular pharmacology, 76(6), 657-664. [Link]

  • Savio-Galimberti, E., & Knollmann, B. C. (2015). Channel activity of cardiac ryanodine receptors (RyR2) determines potency and efficacy of flecainide and R-propafenone against arrhythmogenic calcium waves in ventricular cardiomyocytes. PloS one, 10(6), e0131179. [Link]

  • St-Amant, K., & Serpa, P. H. (2023). Flecainide. In StatPearls [Internet]. StatPearls Publishing. [Link]

  • Bannister, M. L., Thomas, N. L., Sikkel, M. B., Mukherjee, S., Maxwell, C., MacLeod, K. T., ... & Williams, A. J. (2016). Effect of flecainide derivatives on sarcoplasmic reticulum calcium release suggests a lack of direct action on the cardiac ryanodine receptor. British journal of pharmacology, 173(16), 2446-2459. [Link]

  • Watanabe, H., Chopra, N., Laver, D., Hwang, H. S., Davies, S. S., Roach, D. E., ... & Knollmann, B. C. (2009). Flecainide inhibits arrhythmogenic Ca2+ waves by open state block of ryanodine receptor Ca2+ release channels and reduction of Ca2+ spark mass. Circulation research, 105(10), 1001-1009. [Link]

  • Bannister, M. L., Kryshtal, D. O., & Knollmann, B. C. (2022). Flecainide Specifically Targets the Monovalent Countercurrent Through the Cardiac Ryanodine Receptor, While a Dominant Opposing Ca2+/Ba2+ Current Is Present. International Journal of Molecular Sciences, 23(19), 11333. [Link]

  • Liu, N., Rson-Nagli, A., & Priori, S. G. (2011). The antiarrhythmic mechanisms of flecainide in catecholaminergic polymorphic ventricular tachycardia. Frontiers in pharmacology, 2, 76. [Link]

  • Bannister, M. L., Thomas, N. L., Sikkel, M. B., Mukherjee, S., Maxwell, C., MacLeod, K. T., ... & Williams, A. J. (2016). Effect of flecainide derivatives on sarcoplasmic reticulum calcium release suggests a lack of direct action on the cardiac ryanodine receptor. British Journal of Pharmacology, 173(16), 2446-2459. [Link]

  • Dr. Oracle. (2023, September 18). What is the difference between Flecainide and Verapamil (Verapamil is a calcium channel blocker, Flecainide is an anti-arrhythmic medication) in managing arrhythmias?. [Link]

Sources

An In-Depth Technical Guide to the Binding Affinity of R-(-)-Flecainide with Nav1.5 Channels

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of the binding characteristics of R-(-)-Flecainide to the cardiac voltage-gated sodium channel, Nav1.5. It is intended for researchers, scientists, and drug development professionals engaged in cardiovascular pharmacology and ion channel research. This document delves into the mechanistic underpinnings of this critical drug-channel interaction, outlines detailed experimental protocols for its characterization, and provides insights into the structural and molecular determinants of binding.

Introduction: The Significance of the Flecainide-Nav1.5 Interaction

Flecainide, a Class Ic antiarrhythmic agent, is a potent blocker of the cardiac sodium channel Nav1.5, which is responsible for the rapid upstroke of the cardiac action potential.[1] Its clinical efficacy in managing various arrhythmias is directly attributable to its ability to modulate Nav1.5 function. Flecainide is administered as a racemate, and while its enantiomers, this compound and S-(+)-Flecainide, exhibit modest enantioselective disposition in vivo, their direct electrophysiological effects on the sodium current are largely similar.[2] However, subtle kinetic differences in their interaction with the channel warrant a detailed investigation of the individual enantiomers. This guide will focus on this compound, providing a deep dive into its binding affinity and the methodologies used to elucidate this interaction.

The binding of flecainide to Nav1.5 is characterized by a strong state-dependency, exhibiting significantly higher affinity for the open and inactivated states of the channel compared to the resting state.[3][4][5] This "use-dependent" or "rate-dependent" block is a hallmark of Class Ic antiarrhythmics and is central to their therapeutic mechanism.[6] Understanding the precise binding affinity in different channel states is crucial for predicting both the therapeutic and proarrhythmic potential of flecainide and its derivatives.

The Molecular Basis of this compound Binding to Nav1.5

The binding site for flecainide on the Nav1.5 channel is located within the central cavity, or inner pore, of the channel.[2][7] This site is accessible to the drug from the intracellular side of the membrane. The interaction is primarily governed by hydrophobic interactions and involves key residues from the S6 transmembrane helices of the four homologous domains (I-IV) that form the pore.[2][7][8][9]

Computational modeling and cryo-electron microscopy (cryo-EM) have provided significant insights into the atomic details of this interaction.[8][10] These studies have identified several key amino acid residues that are critical for flecainide binding.

Key Interacting Residues in the Nav1.5 Pore:

DomainResidueRole in Binding
DIGln-372Contributes to the polar region of the binding pocket.[2]
DIIPhe-937, Val-933, Leu-934Form a hydrophobic patch that interacts with the aromatic and aliphatic moieties of flecainide.[2][7]
DIIIPhe-1420, Phe-1461Engage in π-π stacking and hydrophobic interactions with the drug.[2][7][11]
DIVPhe-1762 (F1760 in some literature)A critical residue for the binding of many local anesthetics and antiarrhythmic drugs, contributing significantly to the hydrophobic interactions.[2][7][11][12]

The binding of this compound is further stabilized by the channel's inactivation gate. Once the drug is bound within the pore, the closure of the inactivation gate can "trap" the drug, leading to a prolonged block and contributing to the slow recovery kinetics observed experimentally.[3][4][5]

Quantitative Analysis of Binding Affinity

The binding affinity of this compound for Nav1.5 is most commonly quantified by its half-maximal inhibitory concentration (IC50). As mentioned, this value is highly dependent on the conformational state of the channel.

Channel StateApproximate IC50 of FlecainideExperimental Condition
Resting State345 µM[3][4][5][9]Low-frequency stimulation from a hyperpolarized holding potential.
Use-Dependent (Open/Inactivated)7.4 µM[3][4][5]High-frequency stimulation (e.g., 10 Hz).
Open State (non-inactivating mutant)KD = 11 µM[3][4][5]Sustained depolarization of a non-inactivating Nav1.5 mutant.

These values highlight the critical importance of designing experimental protocols that can effectively isolate and probe the different states of the Nav1.5 channel to accurately determine the binding affinity of flecainide.

Methodologies for Characterizing this compound Binding Affinity

A multi-faceted approach employing various biophysical and computational techniques is essential for a thorough characterization of the this compound-Nav1.5 interaction.

Electrophysiology: The Gold Standard

Whole-cell patch-clamp electrophysiology is the primary technique for functionally assessing the binding affinity of drugs to ion channels.[13] It allows for the direct measurement of ion channel currents and their modulation by pharmacological agents under controlled voltage conditions.

Experimental Workflow for Patch-Clamp Analysis:

Caption: Workflow for Patch-Clamp Electrophysiology.

Step-by-Step Protocol for Whole-Cell Patch-Clamp Recording in HEK293 Cells Expressing Nav1.5:

  • Cell Preparation: Culture HEK293 cells stably expressing human Nav1.5 in appropriate media. On the day of recording, detach cells using a gentle enzyme-free dissociation solution and plate them onto glass coverslips in a recording chamber.

  • Solutions:

    • External Solution (in mM): 140 NaCl, 4 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose, pH adjusted to 7.4 with NaOH.

    • Internal (Pipette) Solution (in mM): 120 CsF, 20 CsCl, 10 NaCl, 10 HEPES, 5 EGTA, pH adjusted to 7.2 with CsOH. Cesium is used to block potassium channels.

  • Pipette Fabrication: Pull patch pipettes from borosilicate glass capillaries to a resistance of 2-4 MΩ when filled with the internal solution.

  • Giga-seal Formation: Approach a single, healthy cell with the patch pipette under positive pressure. Upon contact with the cell membrane, release the positive pressure to form a high-resistance seal (GΩ seal).

  • Whole-Cell Configuration: Apply a brief pulse of suction to rupture the membrane patch under the pipette tip, establishing electrical and diffusive access to the cell's interior.

  • Voltage-Clamp Protocols:

    • Tonic Block (Resting State): Hold the cell at a hyperpolarized potential (e.g., -120 mV) to ensure most channels are in the resting state. Apply a brief depolarizing pulse (e.g., to -20 mV for 20 ms) at a low frequency (e.g., 0.1 Hz) to elicit a sodium current. After establishing a stable baseline, perfuse the cell with varying concentrations of this compound and measure the reduction in peak current.

    • Use-Dependent Block (Open/Inactivated State): From a holding potential of -120 mV, apply a train of depolarizing pulses (e.g., to -20 mV for 20 ms) at a higher frequency (e.g., 10 Hz).[14] This protocol promotes the accumulation of channels in the open and inactivated states, enhancing the binding of flecainide. Measure the progressive decrease in peak current amplitude during the pulse train.

    • Recovery from Inactivation: To assess the drug's effect on the recovery kinetics, use a two-pulse protocol. A conditioning pulse is applied to induce block, followed by a variable recovery interval at a hyperpolarized potential before a test pulse is applied to measure the fraction of recovered channels.

  • Data Analysis: Plot concentration-response curves to determine the IC50 for tonic and use-dependent block. Analyze the time course of recovery from inactivation to understand the kinetics of drug unbinding.

Radioligand Binding Assays

Radioligand binding assays provide a direct measure of ligand binding to its receptor. For Nav1.5, a common approach involves competition binding assays using a radiolabeled ligand that binds to a site allosterically coupled to the flecainide binding site, such as [³H]batrachotoxin (BTX).[15][16]

Workflow for Radioligand Competition Binding Assay:

Caption: Workflow for Radioligand Competition Binding Assay.

Step-by-Step Protocol for Radioligand Binding Assay:

  • Membrane Preparation: Homogenize cells or tissues expressing Nav1.5 in a cold buffer and centrifuge to isolate the membrane fraction. Resuspend the membrane pellet in an appropriate assay buffer.

  • Assay Setup: In a 96-well plate, add the membrane preparation, a fixed concentration of the radioligand (e.g., [³H]BTX), and a range of concentrations of unlabeled this compound.[1]

  • Incubation: Incubate the plate at a controlled temperature (e.g., 37°C) for a sufficient time to reach binding equilibrium.

  • Filtration: Rapidly filter the contents of each well through a glass fiber filter to separate the membrane-bound radioligand from the free radioligand in the solution. Wash the filters with ice-cold buffer to remove non-specifically bound radioactivity.

  • Scintillation Counting: Place the filters in scintillation vials with scintillation cocktail and quantify the amount of radioactivity on each filter using a scintillation counter.

  • Data Analysis: Plot the percentage of specific binding against the concentration of this compound. Fit the data to a one-site competition model to determine the IC50, which can then be converted to a binding affinity constant (Ki) using the Cheng-Prusoff equation.[17]

Surface Plasmon Resonance (SPR)

SPR is a label-free technique that allows for the real-time monitoring of biomolecular interactions.[18][19] While challenging for integral membrane proteins like Nav1.5, it can be a powerful tool for studying binding kinetics if the channel can be purified and immobilized on a sensor chip.

Experimental Setup for SPR Analysis:

SPR_Workflow A Purification of Nav1.5 protein B Immobilization of Nav1.5 on a sensor chip A->B C Injection of this compound (analyte) B->C D Real-time detection of binding (change in refractive index) C->D E Data analysis to determine on-rate (ka), off-rate (kd), and affinity (KD) D->E

Caption: Experimental setup for Surface Plasmon Resonance.

Step-by-Step Protocol for SPR Analysis:

  • Protein Purification: Express and purify functional Nav1.5 protein, potentially using a mammalian expression system and affinity chromatography.[20]

  • Chip Immobilization: Covalently immobilize the purified Nav1.5 onto a sensor chip surface.[20][21][22]

  • Binding Analysis: Flow a solution containing a specific concentration of this compound over the chip surface and monitor the change in the SPR signal in real-time. This provides information on the association phase.

  • Dissociation Analysis: Replace the analyte solution with buffer and monitor the decrease in the SPR signal as the bound drug dissociates from the channel.

  • Data Analysis: Analyze the association and dissociation curves to determine the on-rate (ka), off-rate (kd), and the equilibrium dissociation constant (KD), which is a direct measure of binding affinity.[22]

Computational Modeling

In silico approaches, including molecular docking and molecular dynamics (MD) simulations, are invaluable for visualizing the binding pose of this compound and understanding the energetic contributions of individual amino acid residues to the binding affinity.[6][8][23]

Workflow for Computational Modeling:

Caption: Workflow for Computational Modeling of Drug-Channel Interaction.

Step-by-Step Protocol for Molecular Docking and MD Simulation:

  • Structure Preparation: Obtain the cryo-EM structure of Nav1.5 (e.g., PDB: 6UZ3). Prepare the protein by adding hydrogen atoms, assigning protonation states, and minimizing the energy.

  • Ligand Preparation: Generate a 3D structure of this compound and assign appropriate partial charges.

  • Molecular Docking: Use a docking program (e.g., AutoDock, Glide) to predict the binding pose of this compound within the pore of Nav1.5.[8] The docking grid should be centered in the known binding region.

  • MD Simulation Setup: Embed the best-docked complex into a lipid bilayer with explicit water and ions to mimic the cellular environment.

  • MD Simulation: Run a long-timescale MD simulation (e.g., hundreds of nanoseconds) to observe the dynamic behavior of the drug-channel complex.[11]

  • Trajectory Analysis: Analyze the simulation trajectory to assess the stability of the binding pose, identify key interacting residues, and calculate the binding free energy using methods like MM/PBSA or free energy perturbation.

Site-Directed Mutagenesis

Site-directed mutagenesis is a powerful technique to experimentally validate the importance of specific amino acid residues in drug binding identified through computational modeling or structural studies.[3][24][25][26][27]

Workflow for Site-Directed Mutagenesis:

SDM_Workflow A Identify key residue (e.g., F1762) B Design mutagenic primers A->B C Perform PCR-based mutagenesis of Nav1.5 cDNA B->C D Express mutant channel in a suitable system (e.g., HEK293 cells) C->D E Characterize the binding affinity of this compound to the mutant channel using patch-clamp D->E F Compare with wild-type channel to determine the role of the mutated residue E->F

Caption: Workflow for Site-Directed Mutagenesis.

Step-by-Step Protocol for Site-Directed Mutagenesis:

  • Primer Design: Design complementary oligonucleotide primers containing the desired mutation (e.g., changing Phenylalanine 1762 to Alanine, F1762A).

  • Mutagenesis Reaction: Use a PCR-based method with the mutagenic primers and the wild-type Nav1.5 cDNA as a template to generate the mutated plasmid.

  • Template Digestion: Digest the parental, non-mutated DNA template using the DpnI enzyme, which specifically cleaves methylated DNA.

  • Transformation: Transform the mutated plasmid into competent E. coli for amplification.

  • Sequence Verification: Sequence the plasmid DNA to confirm the presence of the desired mutation and the absence of any other mutations.

  • Functional Analysis: Transfect the mutated Nav1.5 construct into an expression system (e.g., HEK293 cells) and perform patch-clamp experiments as described above to determine the binding affinity of this compound to the mutant channel. A significant change in IC50 compared to the wild-type channel indicates the importance of that residue in drug binding.

Conclusion and Future Directions

The binding of this compound to the Nav1.5 channel is a complex, state-dependent interaction that is fundamental to its antiarrhythmic activity. A comprehensive understanding of this interaction requires the integration of multiple experimental and computational approaches. The methodologies outlined in this guide provide a robust framework for researchers to investigate the binding affinity, kinetics, and structural determinants of this and other drug-channel interactions.

Future research in this area will likely focus on leveraging high-resolution structural information to design novel Nav1.5 inhibitors with improved selectivity and safety profiles. The development of more sophisticated computational models and the application of advanced biophysical techniques will continue to refine our understanding of the molecular pharmacology of cardiac ion channels, ultimately leading to the development of safer and more effective antiarrhythmic therapies.

References

  • Kroemer, H. K., et al. (1990). Flecainide enantiomers: disposition in human subjects and electrophysiologic actions in vitro. Journal of Cardiovascular Pharmacology, 16(5), 849-854.
  • Motsa, B. B., & Stahelin, R. V. (n.d.). A beginner's guide to surface plasmon resonance. SciSpace.
  • Ramos, E., & O'Leary, M. E. (2004). State-dependent trapping of flecainide in the cardiac sodium channel. The Journal of physiology, 560(Pt 1), 37–49.
  • Clatot, J., et al. (2017). Common Structural Pattern for Flecainide Binding in Atrial-Selective Kv1.5 and Nav1.5 Channels: A Computational Approach.
  • (n.d.). Surface plasmon resonance.
  • (n.d.). CHO-Na 1.5 use-dependent blockers. Sophion.
  • (n.d.). Data Sheet Radioligand Binding Assay Protocol. Gifford Bioscience.
  • (2014). A surface plasmon resonance approach to monitor toxin interactions with an isolated voltage-gated sodium channel paddle motif. Semantic Scholar.
  • (2022). Common Structural Pattern for Flecainide Binding in Atrial-Selective Kv1.5 and Nav1.5 Channels: A Computational Approach.
  • (n.d.).
  • (2019). Recommended voltage protocols to study drug-cardiac ion channel interactions using recombinant cell lines. FDA.
  • (n.d.). Radioligand Binding Assay. Gifford Bioscience.
  • (n.d.). Surface Plasmon Resonance (SPR) Analysis of Binding Interactions of Proteins in Inner-Ear Sensory Epithelia. PMC.
  • (n.d.). Use of Surface Plasmon Resonance (SPR) to Determine Binding Affinities and Kinetic Parameters Between Components Important in Fusion Machinery. NIH.
  • (n.d.).
  • Ramos, E., & O'Leary, M. E. (2004). State-dependent trapping of flecainide in the cardiac sodium channel. PMC.
  • Ramos, E., & O'Leary, M. E. (2004). State-dependent trapping of flecainide in the cardiac sodium channel. PubMed.
  • (2022). Common Structural Pattern for Flecainide Binding in Atrial-Selective Kv1.5 and Nav1.
  • (n.d.). Flecainide interactions in Nav1.5 along MD simulations. The residue...
  • (n.d.).
  • Wang, G. K., & Wang, S. Y. (1992). Modulation of flecainide's cardiac sodium channel blocking actions by extracellular sodium: a possible cellular mechanism for the action of sodium salts in flecainide cardiotoxicity. The Journal of pharmacology and experimental therapeutics, 262(3), 1166–1172.
  • (2022). Common Structural Pattern for Flecainide Binding in Atrial-Selective Kv1.5 and Nav1.
  • (2021). Recommended voltage protocols to study drug-cardiac ion channel interactions using recombinant cell lines. FDA.
  • (2019).
  • (n.d.). Site Directed Mutagenesis Protocol. Assay Genie.
  • (n.d.).
  • Pau, D., et al. (2018). Increased atrial effectiveness of flecainide conferred by altered biophysical properties of sodium channels. PMC.
  • Zheng, M., et al. (2022). Protein 14-3-3 Influences the Response of the Cardiac Sodium Channel Nav1.5 to Antiarrhythmic Drugs. PMC.
  • (2012). Whole cell patch clamp in mammalian cell lines eg. HEK 293, to capture Na+ currents. What is the feasible protocol?.
  • (2022). Common Structural Pattern for Flecainide Binding in Atrial-Selective Kv1.5 and Nav1.
  • (n.d.). Common Structural Pattern for Flecainide Binding in Atrial-Selective Kv1.5 and Nav1.
  • (n.d.).
  • Catterall, W. A. (1985).
  • (n.d.). Site-Directed Mutagenesis to Mutate Multiple Residues in a Single Reaction. QMRO Home.
  • (n.d.). Expression and purification of the cardiac sodium channel NaV1.
  • (2017). Whole-cell Patch-clamp Recordings for Electrophysiological Determination of Ion Selectivity in Channelrhodopsins. PMC.
  • (n.d.). Radioligand Binding Assay. Oncodesign Services.
  • (2012). Receptor Binding Assays for HTS and Drug Discovery. NCBI.
  • (n.d.). INSTRUCTION MANUAL Q5® Site-Directed Mutagenesis Kit. NEB.
  • (n.d.). Site-Directed Mutagenesis.

Sources

An In-depth Technical Guide to the Basic Electrophysiological Properties of R-(-)-Flecainide

Author: BenchChem Technical Support Team. Date: January 2026

Authored for: Researchers, Scientists, and Drug Development Professionals From the desk of: Your Senior Application Scientist

Foreword: A Focus on Stereospecificity in Cardiac Electrophysiology

Flecainide, a Class Ic antiarrhythmic agent, is a cornerstone in the management of specific cardiac arrhythmias.[1][2][3] It is clinically administered as a racemic mixture, a 50:50 combination of its R-(-) and S-(+) enantiomers. However, emerging evidence in pharmacology underscores that stereoisomers are distinct chemical entities that can exhibit different pharmacodynamic and pharmacokinetic properties. A granular understanding of the individual enantiomers is therefore not merely an academic exercise but a critical step toward refining therapeutic strategies and developing next-generation antiarrhythmics with improved safety and efficacy profiles. This guide provides a deep dive into the core electrophysiological properties of the R-(-)-flecainide enantiomer, synthesizing foundational principles with practical, field-proven methodologies.

Core Mechanism of Action: State-Dependent Ion Channel Blockade

The antiarrhythmic effect of this compound is primarily rooted in its potent, state-dependent blockade of the cardiac fast sodium channel, Nav1.5.[1][4][5] Its activity is further nuanced by interactions with key potassium channels that govern cardiac repolarization.

Primary Target: The Cardiac Sodium Channel (Nav1.5)

This compound exhibits a pronounced affinity for the Nav1.5 channel, particularly in its open and inactivated states, a hallmark of Class Ic agents.[1][4][6] This "use-dependent" or "phasic" block is of profound clinical importance.

  • Causality of Use-Dependence: During a normal heart rate, there is sufficient time in the diastolic interval for the drug to dissociate from the channel. However, during tachyarrhythmias, the shortened diastolic interval prevents complete dissociation. This leads to an accumulation of blocked channels with successive depolarizations, resulting in a more potent effect precisely when it is needed most.[5][7] this compound demonstrates a faster onset of this Vmax depression compared to its S-(+) counterpart, indicating distinct kinetics.[8]

  • Electrophysiological Consequences: This potent blockade of the fast inward sodium current (INa) leads to a marked reduction in the maximum upstroke velocity (Vmax) of Phase 0 of the cardiac action potential.[8][9] This directly translates to slowed conduction velocity throughout the cardiac tissue, particularly in the His-Purkinje system, an effect observable as a widening of the QRS complex on an electrocardiogram.[10][11]

Secondary Target: The hERG Potassium Channel (IKr)

While less potent than its effect on Nav1.5, this compound also inhibits the rapid component of the delayed rectifier potassium current (IKr), which is encoded by the hERG gene.[4][12][13]

  • Significance of IKr Block: The IKr current is critical for Phase 3 repolarization of the action potential. Inhibition of this channel can prolong the action potential duration (APD), which is reflected as a QT interval prolongation on the ECG.[14][15] This is a crucial parameter to assess during preclinical safety screening due to its association with proarrhythmic risk (Torsades de Pointes). The IC50 for flecainide block of hERG channels is within a clinically relevant range, reported to be approximately 1.5 µM to 3.9 µM.[15][16][17]

Integrated Effect on the Cardiac Action Potential

The combined effects of potent INa blockade and modest IKr inhibition give this compound a distinct electrophysiological signature. The primary effect is a profound slowing of conduction, while the effect on repolarization is more complex, with APD lengthening in ventricular muscle but shortening in Purkinje fibers.[4][9]

Diagram 1: this compound Mechanism of Action

Flecainide This compound Nav15 Na_v1.5 Channel (Open/Inactivated State) Flecainide->Nav15 Potent Block (Use-Dependent) hERG hERG Channel (I_Kr) Flecainide->hERG Modest Block Vmax Decreased Phase 0 V_max Nav15->Vmax Repolarization Delayed Phase 3 Repolarization hERG->Repolarization Conduction Slowed Conduction Velocity (QRS Widening) Vmax->Conduction APD Prolonged Action Potential Duration (APD) Repolarization->APD

Caption: Core ion channel targets and electrophysiological effects of this compound.

Quantitative Characterization: An Experimental Guide

The robust characterization of this compound requires precise, validated methodologies. Automated patch-clamp electrophysiology is the gold standard for determining the potency and kinetics of ion channel blockade.

Summary of Electrophysiological Data

The following table summarizes key quantitative parameters for flecainide. It is important to note that many studies are performed with the racemic mixture, but provide a clinically relevant baseline for understanding the enantiomer's properties.

Table 1: Quantitative Electrophysiological Parameters for Flecainide

ParameterTarget ChannelValueSignificanceSource(s)
IC50 (Use-Dependent) Nav1.5~7.4 µMPotency during rapid heart rates (tachycardia)
IC50 (Resting State) Nav1.5~345 µMLow potency on channels at rest[6]
IC50 hERG (IKr)~1.5 - 3.9 µMPotency for off-target repolarization effects[15][16][17]
Vmax Depression Onset Nav1.5τ ≈ 8.9 sec (R-form)R-enantiomer has a faster onset than S-enantiomer (τ ≈ 13.4s)
Experimental Workflow: A Self-Validating Protocol

A rigorous workflow is essential for generating reproducible and trustworthy data. This process ensures that observed effects are due to the compound and not experimental artifacts.

Diagram 2: Workflow for Electrophysiological Profiling

CellPrep 1. Cell Line Validation (Stable HEK293 expressing human Na_v1.5) QControl 2. Quality Control (Seal Resistance >1 GΩ, Stable Baseline) CellPrep->QControl Protocol1 3a. Resting/Tonic Block Protocol (Low Frequency Pulses) QControl->Protocol1 Protocol2 3b. Use-Dependent Block Protocol (High Frequency Pulse Train) QControl->Protocol2 Analysis 4. Concentration-Response Analysis (IC50 Curve Fitting) Protocol1->Analysis Protocol2->Analysis Validation 5. Positive Control Validation (e.g., Lidocaine) Analysis->Validation

Caption: A validated workflow for characterizing Na_v1.5 channel blockers.

Detailed Methodology: Use-Dependent Block of Nav1.5

This protocol is designed to quantify the use-dependent properties of this compound, a critical determinant of its antiarrhythmic action.

1. Cell and Solution Preparation:

  • Cell Line: Use a validated cell line (e.g., HEK293) stably expressing the human Nav1.5 channel. Culture cells to 50-70% confluency for recording.

  • External Solution (in mM): 140 NaCl, 4 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose. Adjust pH to 7.4 with NaOH.

  • Internal Solution (in mM): 120 CsF, 20 CsCl, 10 NaCl, 10 HEPES, 5 EGTA. Adjust pH to 7.2 with CsOH. The use of Cesium (Cs+) internally is a standard technique to block outward potassium currents, thus isolating the inward sodium current.

  • Test Compound: Prepare a stock solution of this compound (e.g., 10 mM in DMSO). Serially dilute to final concentrations in the external solution. Ensure the final DMSO concentration is consistent across all conditions and does not exceed 0.1%.

2. Electrophysiological Recording (Automated Patch-Clamp):

  • System Priming: Prime the system with the prepared external and internal solutions.

  • Cell Plating: Plate the cell suspension onto the system's recording substrate.

  • Seal and Whole-Cell Formation: Initiate the automated protocol to achieve gigaohm seals (≥1 GΩ) and establish the whole-cell configuration. This is a critical quality control step; cells with low seal resistance should be excluded as they can produce noisy and unreliable data.

  • Temperature Control: Conduct experiments at or near physiological temperature (35-37°C), as ion channel kinetics are temperature-sensitive.[18]

3. Voltage Protocol Execution:

  • Rationale: The voltage protocol is designed to probe the channel in different states. A hyperpolarized holding potential ensures channels are in a resting state, while trains of depolarizing pulses force them to open and inactivate, revealing use-dependent block.

  • Step-by-Step Protocol:

    • Hold the membrane potential at -100 mV.

    • Establish a stable baseline current by applying a single 20 ms depolarizing test pulse to -20 mV every 30 seconds.

    • Apply the use-dependent pulse train: a series of 30 depolarizing pulses to -20 mV (20 ms duration) at a frequency of 10 Hz.

    • Apply the vehicle control and record the response to the pulse train for a stable period.

    • Perfuse the first concentration of this compound and allow for equilibration (typically 3-5 minutes).

    • Repeat the use-dependent pulse train protocol.

    • Repeat steps 5 and 6 for each concentration of the compound, moving from lowest to highest.

    • At the end of the experiment, apply a known Nav1.5 blocker (e.g., 30 µM Tetrodotoxin) to confirm the recorded current is mediated by the target channel.[18]

4. Data Analysis:

  • Measurement: Measure the peak inward current of the first pulse (P1) and the last pulse (P30) in the train for each concentration.

  • Calculation: The percentage of use-dependent block is calculated using the following formula: % Block = (1 - (I_drug / I_vehicle)) * 100 where I is the peak current amplitude of the 30th pulse.

  • Curve Fitting: Plot the percentage of block against the log of the compound concentration. Fit the data to a four-parameter Hill equation to determine the IC50 value and Hill slope.

Conclusion and Authoritative Grounding

This compound exerts its primary antiarrhythmic effect through a potent, use-dependent blockade of the cardiac Nav1.5 channel, with a faster onset of action than its S-(+) stereoisomer.[8] Its secondary, but clinically relevant, inhibition of the hERG potassium channel contributes to its overall electrophysiological profile and requires careful consideration during drug development.[13][14] The methodologies outlined in this guide provide a robust framework for the preclinical assessment of these properties, emphasizing self-validating protocols and an understanding of the causal relationships between experimental design and the resulting data. Adherence to these principles ensures the generation of high-quality, reliable data essential for the advancement of cardiovascular therapeutics.

References

  • Title: Flecainide enantiomers: disposition in human subjects and electrophysiologic actions in vitro Source: PubMed URL: [Link]

  • Title: State-dependent Block of Wild-type and Inactivation-deficient Na + Channels by Flecainide Source: The Journal of General Physiology URL: [Link]

  • Title: Experimental protocol and effects of flecainide on Ca2+ transients and Ca2+ sparks Source: ResearchGate URL: [Link]

  • Title: Inhibition of the current of heterologously expressed HERG potassium channels by flecainide and comparison with quinidine, propafenone and lignocaine Source: PubMed URL: [Link]

  • Title: Inhibition of the current of heterologously expressed HERG potassium channels by flecainide and comparison with quinidine, propafenone and lignocaine Source: British Journal of Pharmacology via PMC URL: [Link]

  • Title: Flecainide Source: StatPearls via NCBI Bookshelf URL: [Link]

  • Title: Acute electrophysiological effects of flecainide acetate on cardiac conduction and refractoriness in man Source: British Heart Journal via PMC URL: [Link]

  • Title: [Electrophysiological effects of the new antiarrhythmic drug flecainide (R 818) in man (author's transl)] Source: PubMed URL: [Link]

  • Title: Flecainide Action Pathway Source: PubChem URL: [Link]

  • Title: Flecainide inhibition of hERG channels: probing the role of inactivation Source: The Physiological Society URL: [Link]

  • Title: Molecular basis of hERG potassium channel blockade by the class Ic antiarrhythmic flecainide Source: Journal of Molecular and Cellular Cardiology via PMC URL: [Link]

  • Title: What is the mode of action of Flecainide (anti-arrhythmic medication)? Source: Dr.Oracle URL: [Link]

  • Title: Flecainide: Current status and perspectives in arrhythmia management Source: World Journal of Cardiology via PMC URL: [Link]

  • Title: State-dependent trapping of flecainide in the cardiac sodium channel Source: The Journal of Physiology via PMC URL: [Link]

  • Title: Recommended voltage protocols to study drug-cardiac ion channel interactions using recombinant cell lines Source: U.S. Food and Drug Administration (FDA) URL: [Link]

  • Title: Molecular basis of hERG potassium channel blockade by the class Ic antiarrhythmic flecainide Source: ResearchGate URL: [Link]

  • Title: Flecainide: Electrophysiological properties, clinical indications, and practical aspects Source: PubMed URL: [Link]

  • Title: Different flecainide sensitivity of hNav1.4 channels and myotonic mutants explained by state-dependent block Source: The Journal of Physiology via PMC URL: [Link]

  • Title: Development of a High Throughput Electrophysiology Assay to Screen for NaV1.5 Channel Use- and Non Use-Dependent Blockers Source: Molecular Devices URL: [Link]

  • Title: Flecainide How and When: A Practical Guide in Supraventricular Arrhythmias Source: MDPI URL: [Link]

  • Title: How does flecainide impact RyR2 channel function? Source: Journal of General Physiology URL: [Link]

  • Title: What is the mechanism of Flecainide Acetate? Source: Patsnap Synapse URL: [Link]

  • Title: CHO-Na 1.5 use-dependent blockers Source: Sophion URL: [Link]

  • Title: Effects of flecainide on the electrophysiological properties of atrial vulnerability in humans Source: PubMed URL: [Link]

  • Title: Pharmacological determination of the fractional block of Nav channels required to impair neuronal excitability and ex vivo seizures Source: Frontiers in Pharmacology URL: [Link]

  • Title: Patch-clamp voltage protocols. a) Protocol 1 used for assessing state... Source: ResearchGate URL: [Link]

  • Title: Flecainide: Electrophysiological properties, clinical indications, and practical aspects Source: Seminars in Cardiovascular Medicine URL: [Link]

  • Title: Effects of flecainide on the electrophysiologic properties of isolated canine and rabbit myocardial fibers Source: PubMed URL: [Link]

  • Title: Effect of flecainide on action potentials and alternating current-induced arrhythmias in mammalian myocardium Source: PubMed URL: [Link]

  • Title: Electrophysiological effects of flecainide on anisotropic conduction and reentry in infarcted canine hearts Source: PubMed URL: [Link]

Sources

An In-Depth Technical Guide to the Molecular Interaction of R-(-)-Flecainide with the Ryanodine Receptor 2 (RyR2)

Author: BenchChem Technical Support Team. Date: January 2026

Prepared for: Researchers, Scientists, and Drug Development Professionals From the desk of a Senior Application Scientist

Foreword: Beyond the Sodium Channel

Flecainide, a Class Ic antiarrhythmic, has been a clinical tool for decades, primarily recognized for its potent use-dependent block of the cardiac sodium channel, Nav1.5. However, its remarkable efficacy in treating Catecholaminergic Polymorphic Ventricular Tachycardia (CPVT)—an inherited arrhythmia syndrome driven by dysfunctional sarcoplasmic reticulum (SR) calcium release—has unveiled a more complex pharmacological profile.[1][2] This discovery ignited a vigorous scientific debate and pointed to a critical, secondary target: the cardiac ryanodine receptor, RyR2. This guide provides an in-depth technical exploration of this interaction, synthesizing mechanistic theories, experimental evidence, and practical protocols to equip researchers in cardiology and drug development with a comprehensive understanding of this critical drug-receptor relationship. While most studies have utilized racemic flecainide, evidence from analogous Class I drugs strongly suggests a stereoselective interaction, making the R-(-)-enantiomer the focus of our mechanistic discussion.

Part 1: The Clinical Imperative and a Pharmacological Puzzle
1.1 The Ryanodine Receptor 2 (RyR2): The Heart's Ca2+ Gatekeeper

The RyR2 is a massive homotetrameric channel embedded in the SR membrane, responsible for the rapid release of stored Ca2+ into the cytosol—the critical trigger for cardiomyocyte contraction. This process, known as Ca2+-induced Ca2+ release (CICR), is the fundamental basis of cardiac excitation-contraction coupling. The precise regulation of RyR2's open and closed states is paramount for normal cardiac rhythm.

1.2 RyR2 Dysfunction in CPVT: A Leaky Channel

In individuals with CPVT, mutations in the RYR2 gene (or associated regulatory proteins like calsequestrin) lead to a "leaky" channel.[3] During adrenergic stress (e.g., exercise or emotion), these channels become hyperactive, releasing Ca2+ spontaneously during diastole. This aberrant Ca2+ release manifests as Ca2+ sparks and propagating Ca2+ waves, which can activate an inward current via the Na+/Ca2+ exchanger, leading to delayed afterdepolarizations (DADs) and life-threatening ventricular arrhythmias.[3]

1.3 Flecainide in CPVT: An Unexpected Solution

The cornerstone of CPVT therapy is beta-blockade to blunt the adrenergic trigger. However, a significant portion of patients remain symptomatic. The discovery that flecainide effectively suppresses arrhythmias in these patients was a clinical breakthrough.[4][5] This efficacy was difficult to explain solely by its Nav1.5 blocking action, leading researchers to hypothesize a direct effect on the dysfunctional RyR2 channels themselves.

Part 2: The Molecular Interaction: A Tale of Controversy, State-Dependency, and Stereoselectivity

The central question is how flecainide stabilizes aberrant RyR2 activity. The scientific literature presents a nuanced and debated picture, revolving around three core concepts.

2.1 The Core Debate: Direct Block vs. Indirect Modulation

Hypothesis A: Direct Inhibition of the RyR2 Channel The most direct hypothesis is that flecainide physically binds to and inhibits the RyR2 channel. Strong evidence for this comes from experiments on permeabilized cardiomyocytes, where the cell membrane is selectively removed, eliminating any contribution from Nav1.5 channels. In these preparations, flecainide robustly suppresses spontaneous Ca2+ waves.[1][6] To further dissect this, researchers synthesized flecainide analogues, such as N-methyl flecainide (NM-FL), which retain Nav1.5 blocking activity but have significantly reduced potency on RyR2 channels.[1][7] In CPVT mouse models, flecainide prevented arrhythmias while NM-FL did not, strongly suggesting that RyR2 inhibition is the principal antiarrhythmic mechanism in this context.[1][8]

Hypothesis B: Indirect Modulation via Nav1.5 Blockade Conversely, some studies argue that flecainide's effects are an indirect consequence of Nav1.5 blockade. This theory posits that by blocking the late sodium current, flecainide reduces intracellular Na+ concentration, which in turn enhances Ca2+ efflux via the Na+/Ca2+ exchanger, lowering the cytosolic Ca2+ near the RyR2 and thereby reducing the probability of spontaneous release.[9]

A Unifying Theory: The Counter-Current Hypothesis A more recent and compelling hypothesis suggests that flecainide's primary action is not on the physiological Ca2+ efflux from the SR, but on the charge-compensating "countercurrent" that flows from the cytosol into the SR lumen. Single-channel recordings have shown that flecainide predominantly blocks ion flow in this non-physiological, cytosol-to-lumen direction.[5][10] By inhibiting this countercurrent (carried by ions like K+ and Mg2+), flecainide may facilitate a transient negative polarization of the SR lumen during a Ca2+ release event.[5][10] This transient polarization could then potentiate an open-state block of the physiological Ca2+ current, effectively stabilizing the channel.[5][10]

Scientist's Insight: The weight of current evidence, particularly from studies using specific flecainide analogues, points towards direct RyR2 inhibition being essential for its efficacy in CPVT. The counter-current mechanism provides a sophisticated explanation for the seemingly contradictory observations from single-channel studies.

2.2 The Nature of the Block: State- and Activity-Dependency

A key feature of the flecainide-RyR2 interaction is its state-dependency. Flecainide is an open-state blocker , meaning it preferentially inhibits RyR2 channels that are already open.[3][11] This is critically important in the context of CPVT, where the mutant channels have a higher basal open probability. The potency and efficacy of flecainide are directly correlated with RyR2 activity; the "leakier" the channel, the more effective the block.[3][12] This explains why flecainide is more potent in myocytes from CPVT models compared to wild-type controls.[3][12]

Single-channel recordings reveal that flecainide induces a characteristic "flickery" block, reducing the mean open time of the channel without significantly affecting its closed time.[2] This results in a reduction of the total Ca2+ flux per opening event. At the cellular level, this translates to a decrease in the mass (amplitude and size) of individual Ca2+ sparks, which in turn reduces the likelihood of them propagating into arrhythmogenic Ca2+ waves.[11]

2.3 Enantioselectivity: The Importance of R-(-)-Flecainide

Flecainide is administered clinically as a racemic mixture of its R-(-) and S-(+) enantiomers. While direct comparative studies on the RyR2 effects of flecainide enantiomers are sparse, compelling evidence for stereoselectivity comes from the closely related Class Ic drug, propafenone.

Studies have shown that R-propafenone is a significantly more potent inhibitor of RyR2 than S-propafenone .[2][13] Both enantiomers block the Na+ channel to a similar degree, but their effects on RyR2 are distinct.[14] This stereoselective action on RyR2 strongly implies that the three-dimensional conformation of the drug is critical for binding and inhibition. Given the structural similarities, it is highly probable that the R-(-)-enantiomer of flecainide is also the more potent modulator of RyR2, making it the key driver of the drug's efficacy in CPVT.

Part 3: Key Experimental Methodologies

Investigating the flecainide-RyR2 interaction requires a multi-tiered approach, from the single molecule to the cellular level. Here are the core, self-validating protocols.

3.1 Single-Channel Electrophysiology: Planar Lipid Bilayer Recordings

This technique provides the highest resolution view of a drug's direct effect on channel gating.

Causality: By isolating a single RyR2 channel in an artificial membrane, all other cellular variables are eliminated. This allows for the unambiguous measurement of changes in open probability (Po), mean open/closed times, and conductance in response to the drug. It is the gold standard for determining the mechanism of block (e.g., open vs. closed state) and identifying multiple modes of inhibition.[15]

Step-by-Step Protocol:

  • Chamber Setup: Prepare a two-chamber system (cis and trans) separated by a partition with a small aperture (~100 µm).

  • Bilayer Formation: Paint a solution of phospholipids (e.g., a 5:4:1 mixture of phosphatidylethanolamine, -serine, and -choline in n-decane) across the aperture to form a stable planar lipid bilayer.[16]

  • Vesicle Fusion: Add SR microsomes (rich in RyR2) isolated from cardiac tissue to the cis (cytosolic) chamber. The vesicles will spontaneously fuse with the bilayer, incorporating RyR2 channels.

  • Solution Composition:

    • Cis (Cytosolic) Chamber: Mimics the cytosol. Contains a salt solution (e.g., 250 mM CsCl or KCl), a pH buffer (e.g., HEPES), and defined concentrations of Ca2+ (buffered with EGTA), ATP, and Mg2+ to modulate channel activity.

    • Trans (Luminal) Chamber: Mimics the SR lumen. Contains a salt solution and a high Ca2+ concentration (e.g., 1 mM).

  • Recording: Clamp the voltage across the bilayer (e.g., +40 mV to study cytosol-to-lumen current or -40 mV for the physiological lumen-to-cytosol direction). Record single-channel currents using a patch-clamp amplifier.

  • Drug Application: After obtaining a stable baseline recording, perfuse this compound into the cis chamber at increasing concentrations.

  • Data Analysis: Analyze the recordings to determine Po, open/closed dwell times, and current amplitude. Plot concentration-response curves to calculate IC50 values.

Workflow Diagram:

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis p1 Isolate SR Microsomes from Cardiac Tissue p2 Form Planar Lipid Bilayer on Aperture e1 Fuse Microsomes (Incorporate RyR2) p2->e1 e2 Establish Baseline Single-Channel Recording e1->e2 e3 Perfuse this compound (cis chamber) e2->e3 e4 Record Channel Activity at Multiple Concentrations e3->e4 a1 Measure Po, Open/Closed Times, Amplitude e4->a1 a2 Calculate IC50 a1->a2 G cluster_setup Confocal Microscopy Setup Laser 488nm Laser Objective Microscope Objective Laser->Objective Myocyte Permeabilized Myocyte (loaded with Fluo-4) + Flecainide Objective->Myocyte Detector Detector (>505nm) Objective->Detector Myocyte->Objective Computer Image Acquisition (Line-Scan Mode) Detector->Computer

Diagram of Ca2+ spark imaging experiment.
Part 4: Data Synthesis and Integrated Model
4.1 Quantitative Summary of Flecainide's Effects on RyR2

The following table summarizes key quantitative findings from the literature. Note that concentrations and effects can vary based on the experimental model (species, CPVT mutation) and conditions (e.g., cytosolic [Ca2+], [ATP]).

ParameterEffect of FlecainideTypical Concentration / IC50Key InsightReference(s)
Single RyR2 Po Decrease (Open-State Block)IC50: ~16 µM (low Ca2+) to ~88 µM (high Ca2+)Inhibition is potent at diastolic [Ca2+] but less so at systolic [Ca2+], preserving normal E-C coupling.[11][17]
Ca2+ Wave Frequency Dose-dependent DecreaseIC50: ~7.0 µM (Casq2-/- myocytes)Demonstrates efficacy in suppressing the cellular substrate of arrhythmias. Potency is higher in hyperactive channels.[17]
Ca2+ Spark Mass Decrease (~40%)10 µMReduces the elementary Ca2+ release event size, lowering the probability of wave propagation.[11]
Ca2+ Spark Frequency Increase10 µMA paradoxical effect, possibly related to a separate activating binding site or complex allosteric modulation.[11][18]
RyR2 Activation (Low Po) Paradoxical Increase0.5 - 10 µMSuggests multiple binding sites with different affinities and effects (activation vs. inhibition).[18]
4.2 An Integrated Model of this compound's Antiarrhythmic Action

Based on the available evidence, we can construct a multifactorial model of how this compound suppresses RyR2-mediated arrhythmias.

  • Binding to the Open State: In a hyperactive, "leaky" CPVT-mutant RyR2, the channel has a higher basal open probability during diastole. This compound, acting as an open-state blocker, preferentially targets these spontaneously opening channels.

  • Inhibition of Counter-Current: The binding of flecainide may partially block the flow of charge-compensating counter-ions (K+, Mg2+) from the cytosol into the SR lumen.

  • Modulation of Channel Gating: This binding induces a rapid, "flickery" block, reducing the mean open time and the overall Ca2+ flux per opening event.

  • Reduction of Spark Mass: At the subcellular level, this molecular action results in smaller, less potent Ca2+ sparks.

  • Suppression of Ca2+ Waves: Because the elementary Ca2+ release events are smaller, the threshold for regenerative, saltatory propagation of release between adjacent RyR2 clusters is not reached. This prevents the formation of pro-arrhythmogenic Ca2+ waves.

  • Prevention of DADs: By suppressing Ca2+ waves, flecainide prevents the downstream activation of the Na+/Ca2+ exchanger and the generation of delayed afterdepolarizations, ultimately preventing the triggered arrhythmia.

Proposed Signaling Pathway:

G cpvt CPVT Mutant RyR2 leak Increased Diastolic RyR2 Open Probability (Po) cpvt->leak stress Adrenergic Stress stress->cpvt triggers sparks Large Ca2+ Sparks leak->sparks block Open-State Block & Counter-Current Inhibition leak->block waves Propagating Ca2+ Waves sparks->waves propagate as ncx Na+/Ca2+ Exchanger Activation waves->ncx dads Delayed Afterdepolarizations (DADs) ncx->dads arrhythmia Ventricular Arrhythmia dads->arrhythmia flec This compound flec->block binds to open channel reduced_sparks Reduced Ca2+ Spark Mass block->reduced_sparks leads to no_waves Ca2+ Wave Suppression reduced_sparks->no_waves prevents no_waves->ncx prevents

Proposed mechanism of this compound in CPVT.
References
  • The Antiarrhythmic Mechanisms of Flecainide in Catecholaminergic Polymorphic Ventricular Tachycardia. Frontiers in Physiology. [Link]

  • Flecainide induces a sustained countercurrent dependent effect on RyR2 in permeabilized WT ventricular myocytes but not in intact cells. Frontiers in Physiology. [Link]

  • Insights on the mechanism of flecainide in catecholaminergic polymorphic ventricular tachycardia. Journal of Cardiovascular Development and Disease. [Link]

  • Flecainide induces a sustained countercurrent dependent effect on RyR2 in permeabilized WT ventricular myocytes but not in intact cells. Frontiers in Physiology. [Link]

  • RYR2 Channel Inhibition Is the Principal Mechanism of Flecainide Action in CPVT. Circulation Research. [Link]

  • Measuring Ca²⁺ sparks in cardiac myocytes. Cold Spring Harbor Protocols. [Link]

  • A Mechanistic Clinical Trial Using (R)- Versus (S)-Propafenone to Test RyR2 (Ryanodine Receptor) Inhibition for the Prevention of Atrial Fibrillation Induction. Circulation: Arrhythmia and Electrophysiology. [Link]

  • Inhibition of Cardiac Ca2+ Release Channels (RyR2) Determines Efficacy of Class I Antiarrhythmic Drugs in Catecholaminergic Polymorphic Ventricular Tachycardia. Circulation Research. [Link]

  • Measuring Ca²⁺ sparks in cardiac myocytes. Cold Spring Harbor Protocols. [Link]

  • RYR2 Channel Inhibition Is the Principal Mechanism of Flecainide Action in CPVT. Circulation Research. [Link]

  • Channel Activity of Cardiac Ryanodine Receptors (RyR2) Determines Potency and Efficacy of Flecainide and R-Propafenone against Arrhythmogenic Calcium Waves in Ventricular Cardiomyocytes. PLOS One. [Link]

  • Flecainide inhibits arrhythmogenic Ca2+ waves by open state block of ryanodine receptor Ca2+ release channels and reduction of Ca2+ spark mass. Journal of Molecular and Cellular Cardiology. [Link]

  • Channel Activity of Cardiac Ryanodine Receptors (RyR2) Determines Potency and Efficacy of Flecainide and R-Propafenone against Arrhythmogenic Calcium Waves in Ventricular Cardiomyocytes. PLOS One. [Link]

  • Channel Activity of Cardiac Ryanodine Receptors (RyR2) Determines Potency and Efficacy of Flecainide and R-Propafenone against Arrhythmogenic Calcium Waves in Ventricular Cardiomyocytes. PLOS One. [Link]

  • Isolated Cardiac Ryanodine Receptor Function Is Species Specific. International Journal of Molecular Sciences. [Link]

  • RYR2 Channel Inhibition Is the Principal Mechanism 0f Flecainide Action in CPVT. Circulation Research. [Link]

  • Imaging Calcium Sparks in Cardiac Myocytes. Springer Nature Protocols. [Link]

  • RYR2 Channel Inhibition Is the Principal Mechanism of Flecainide Action in CPVT. Circulation Research. [Link]

  • Flecainide Paradoxically Activates Cardiac Ryanodine Receptor Channels under Low Activity Conditions: A Potential Pro-Arrhythmic Action. Cells. [Link]

  • Flecainide Specifically Targets the Monovalent Countercurrent Through the Cardiac Ryanodine Receptor, While a Dominant Opposing Ca2+/Ba2+ Current Is Present. International Journal of Molecular Sciences. [Link]

  • IS THE DEBATE ON THE FLECAINIDE ACTION ON THE RYR2 IN CPVT CLOSED?. Heart Rhythm. [Link]

  • How does flecainide impact RyR2 channel function?. Journal of General Physiology. [Link]

  • How does flecainide impact RyR2 channel function?. Journal of General Physiology. [Link]

  • RYR2 Channel Inhibition Is the Principal Mechanism of Flecainide Action in CPVT. ResearchGate. [Link]

  • Ca2+ sparks and Ca2+ waves in saponin-permeabilized rat ventricular myocytes. The Journal of Physiology. [Link]

  • Flecainide inhibition of RyR2 open probability under various experimental conditions. ResearchGate. [Link]

  • Imaging Calcium Sparks in Cardiac Myocytes. Methods in Molecular Biology. [Link]

  • Flecainide Paradoxically Activates Cardiac Ryanodine Receptor Channels under Low Activity Conditions: A Potential Pro-Arrhythmic Action. MDPI. [Link]

  • The power of single channel recording and analysis: its application to ryanodine receptors in lipid bilayers. Clinical and Experimental Pharmacology and Physiology. [Link]

  • Resolving a Controversy: Inhibition of Cardiac Ryanodine Receptors is the Principal Mechanism of Antiarrhythmic Action of Flecainide in Catecholaminergic Polymorphic Ventricular Tachycardia. Circulation. [Link]

Sources

Methodological & Application

Application Note: Chiral HPLC Methods for the Enantioselective Separation of Flecainide

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Flecainide, a potent Class Ic antiarrhythmic agent, is administered as a racemic mixture of its (S)- and (R)-enantiomers. Although both enantiomers exhibit similar pharmacological activity, stereoselective metabolism, primarily mediated by the polymorphic cytochrome P450 2D6 (CYP2D6) enzyme, can lead to different plasma concentrations of the individual enantiomers. This necessitates the use of robust and reliable chiral High-Performance Liquid Chromatography (HPLC) methods for therapeutic drug monitoring, pharmacokinetic studies, and quality control in drug manufacturing. This guide provides a detailed overview of established chiral HPLC methods for the separation of flecainide enantiomers, delving into the rationale behind method development choices and offering step-by-step protocols for immediate laboratory implementation.

Introduction: The Significance of Flecainide's Chirality

Flecainide is a benzamide derivative with a single chiral center at the piperidine ring, resulting in two enantiomers, (R)-flecainide and (S)-flecainide. While both enantiomers possess comparable antiarrhythmic properties, the (S)-enantiomer is metabolized more slowly than the (R)-enantiomer. This stereoselective metabolism can lead to an altered (S)/(R) ratio in plasma, which is particularly significant in patients with varying CYP2D6 enzyme activity. Therefore, the ability to separate and quantify individual enantiomers is crucial for understanding the drug's disposition and ensuring patient safety and efficacy.

The primary challenge in separating enantiomers lies in their identical physical and chemical properties in an achiral environment. Chiral chromatography overcomes this by introducing a chiral environment, most commonly through a Chiral Stationary Phase (CSP), which allows for differential interaction with the enantiomers, leading to their separation.[1]

The Core Principle: Chiral Recognition Mechanisms

The successful separation of flecainide enantiomers hinges on creating a transient diastereomeric complex between the analyte and a chiral selector within the HPLC column. The stability of these complexes differs for each enantiomer, causing one to be retained longer on the column than the other. This differential interaction is governed by a combination of forces, including hydrogen bonding, π-π interactions, dipole-dipole interactions, and steric hindrance.[2][3] The choice of the Chiral Stationary Phase (CSP) is therefore the most critical decision in method development.

Two primary direct-method approaches have proven highly effective for flecainide: Polysaccharide-based CSPs and Crown Ether-based CSPs. An indirect method involving derivatization is also a viable, albeit more labor-intensive, alternative.

Logical Framework for Method Selection

The following diagram illustrates the decision-making process for selecting an appropriate chiral separation strategy for flecainide.

G cluster_0 Flecainide Enantioseparation cluster_1 Separation Strategy cluster_2 CSP Selection (Direct) cluster_3 Derivatization (Indirect) cluster_4 Detection & Analysis Start Racemic Flecainide Sample Direct Direct Method (Using Chiral Column) Start->Direct Preferred Indirect Indirect Method (Derivatization) Start->Indirect Alternative Polysaccharide Polysaccharide CSP (e.g., Chiralpak AS-RH) Direct->Polysaccharide Broad applicability CrownEther Crown Ether CSP Direct->CrownEther Targets primary amines Derivatize React with Chiral Reagent (e.g., NPS-L-propy| chloride) Indirect->Derivatize Detect Detection (Fluorescence or UV) Polysaccharide->Detect CrownEther->Detect AchiralSep Separate Diastereomers on Achiral Column (C18) Derivatize->AchiralSep AchiralSep->Detect Quant Quantification of (R)- and (S)-Flecainide Detect->Quant

Caption: Decision workflow for flecainide enantiomer separation.

Method 1: Polysaccharide-Based CSP in Reversed-Phase Mode

Polysaccharide-based CSPs, particularly those derived from cellulose and amylose coated or immobilized on a silica support, are the workhorses of chiral separations due to their broad applicability and high enantioselectivity.[1][3] For flecainide, an amylose-based column, such as the Chiralpak AS-RH, has demonstrated excellent separation in a reversed-phase mode.

Causality of Choices:

  • CSP: The Chiralpak AS-RH (amylose tris[(S)-α-methylbenzylcarbamate]) provides chiral grooves and cavities. The separation mechanism involves the inclusion of parts of the flecainide molecule into these cavities, with enantioselectivity arising from differential hydrogen bonding, π-π, and steric interactions between flecainide's functional groups and the carbamate moieties on the polysaccharide backbone.[3][4]

  • Mobile Phase: A reversed-phase mobile phase, consisting of an organic modifier (acetonitrile) and an aqueous buffer, is used. Acetonitrile modulates the retention time, while the buffer controls the ionization state of flecainide (a basic compound) and enhances interaction with the CSP. The addition of a chaotropic salt like potassium hexafluorophosphate to the aqueous phase can improve peak shape and resolution for basic analytes at low pH.[2][5]

  • Detection: Flecainide possesses native fluorescence, making a fluorescence detector an ideal choice for high sensitivity and selectivity, which is especially useful for analyzing biological samples with low concentrations.[5]

Experimental Protocol: Chiralpak AS-RH Method

Objective: To separate (R)- and (S)-flecainide using a polysaccharide-based CSP.

1. Materials and Reagents:

  • Flecainide Acetate Reference Standard
  • Acetonitrile (HPLC Grade)
  • Potassium Hexafluorophosphate (KH₂PO₄)
  • Water (HPLC Grade)
  • Diethyl Ether (for extraction from bio-matrices, if applicable)

2. Chromatographic Conditions:

ParameterCondition
HPLC System Agilent 1200 Series or equivalent
Chiral Column Chiralpak AS-RH, 150 x 4.6 mm, 5 µm
Mobile Phase Acetonitrile : 0.1 M Potassium Hexafluorophosphate (35:65, v/v)[5]
Flow Rate 0.5 mL/min[5]
Column Temperature 25°C (Ambient)
Injection Volume 10 µL
Detector Fluorescence Detector (FLD)
Excitation Wavelength 300 nm[5]
Emission Wavelength 370 nm[5]

3. Standard Solution Preparation:

  • Prepare a stock solution of racemic flecainide acetate at 1 mg/mL in methanol.
  • Dilute the stock solution with the mobile phase to a working concentration of 10 µg/mL.

4. Sample Preparation (from Serum): [5]

  • To 1 mL of serum, add an internal standard (if used) and 5 mL of diethyl ether.
  • Vortex for 2 minutes and centrifuge at 3000 rpm for 10 minutes.
  • Transfer the organic layer to a clean tube and evaporate to dryness under a stream of nitrogen.
  • Reconstitute the residue in 200 µL of the mobile phase.

5. System Suitability:

  • Inject the standard solution six times.
  • The resolution factor between the (S)- and (R)-flecainide peaks should be > 1.5.
  • The relative standard deviation (RSD) for peak area and retention time should be < 2.0%.

6. Analysis:

  • Inject the prepared sample and record the chromatogram.
  • Identify the peaks based on the retention times of the enantiomers from the standard injection.

Method 2: Crown Ether-Based CSP

Chiral crown ethers are macrocyclic polyethers that exhibit high enantioselectivity for compounds containing a primary amino group.[6] Flecainide, with its piperidine secondary amine, can be protonated to form an ammonium ion that complexes within the crown ether cavity.

Causality of Choices:

  • CSP: A CSP based on (+)-(18-Crown-6)-2,3,11,12-tetracarboxylic acid is effective. The chiral recognition mechanism relies on the formation of a complex between the protonated amine of flecainide and the crown ether cavity. The enantioselectivity is driven by the three-point interaction model, involving hydrogen bonds between the ammonium protons and the ether oxygens, as well as steric repulsion between the analyte's substituents and the chiral barriers of the crown ether.[6]

  • Mobile Phase: A polar organic mobile phase is typically used. A mixture of methanol and acetonitrile serves as the main eluent. Trifluoroacetic acid (TFA) is added to ensure the complete protonation of flecainide's amine group, which is essential for complexation. Triethylamine (TEA) is used as a competing base to fine-tune the retention and improve peak shape by masking residual silanol groups on the silica support.[6]

Experimental Protocol: Crown Ether CSP Method

Objective: To separate (R)- and (S)-flecainide using a crown ether-based CSP.

1. Materials and Reagents:

  • Flecainide Acetate Reference Standard
  • Methanol (HPLC Grade)
  • Acetonitrile (HPLC Grade)
  • Trifluoroacetic Acid (TFA) (HPLC Grade)
  • Triethylamine (TEA) (HPLC Grade)

2. Chromatographic Conditions:

ParameterCondition
HPLC System Waters Alliance e2695 or equivalent
Chiral Column Crownpak CR(+) or equivalent, 150 x 4.6 mm, 5 µm
Mobile Phase Methanol : Acetonitrile : TFA : TEA (80:20:0.1:0.3, v/v/v/v)[6]
Flow Rate 1.0 mL/min
Column Temperature 20°C
Injection Volume 10 µL
Detector UV Detector
Wavelength 292 nm[7]

3. Standard Solution Preparation:

  • Prepare a stock solution of racemic flecainide acetate at 1 mg/mL in methanol.
  • Dilute the stock solution with the mobile phase to a working concentration of 20 µg/mL.

4. System Suitability & Analysis:

  • Follow the procedures outlined in sections 3.5 and 3.6. Expect resolution factors (Rs) in the range of 1.7 to 6.8 for flecainide and its analogs with this method.[6]

Alternative Strategy: Indirect Separation via Diastereomer Formation

An alternative to direct chiral separation is the indirect method, where the enantiomers are derivatized with a chiral reagent to form diastereomers. These diastereomers have different physical properties and can be separated on a standard achiral reversed-phase column (e.g., C18).[8][9]

Causality of Choices:

  • Derivatization: Reagents like 1-[(4-nitrophenyl)sulfonyl]-L-propyl chloride react with the secondary amine of flecainide to form stable diastereomeric derivatives.[8]

  • Separation: The resulting diastereomers are no longer mirror images and can be readily separated using conventional reversed-phase chromatography based on their differing hydrophobicities.

  • Pros and Cons: This method avoids the cost of a chiral column but requires an additional, potentially complex, derivatization step. The reaction must be complete and free of side products to ensure accurate quantification.

Workflow for Indirect Method

Caption: General workflow for the indirect separation method.

Method Validation and Trustworthiness

Any analytical method intended for regulated environments must be validated to ensure its performance is reliable and reproducible. According to International Council for Harmonisation (ICH) guidelines, key validation parameters include:[7][10]

  • Specificity: The ability to assess the analyte unequivocally in the presence of other components.

  • Linearity: The method's ability to obtain test results that are directly proportional to the concentration of the analyte.[5]

  • Accuracy & Precision: Assessed through recovery studies (accuracy) and repeatability/reproducibility (precision). Inter- and intra-day variations should be below 15%.[8][9]

  • Limit of Detection (LOD) & Quantitation (LOQ): The lowest amount of analyte that can be reliably detected and quantified.

  • Robustness: The method's capacity to remain unaffected by small, deliberate variations in method parameters (e.g., mobile phase composition, flow rate).[10]

The protocols described in this note are based on methods that have been validated and published in peer-reviewed literature, demonstrating linearity with r > 0.999 and coefficients of variation (CVs) for precision well below acceptable limits, thus establishing their trustworthiness.[5][8]

Conclusion

The enantioselective separation of flecainide is a critical analytical task in both clinical and pharmaceutical settings. Direct chiral HPLC using either polysaccharide-based or crown ether-based CSPs offers robust, reliable, and efficient solutions. The choice between methods depends on available instrumentation, laboratory expertise, and the specific application. The polysaccharide-based method in reversed-phase mode is highly versatile and sensitive when coupled with fluorescence detection. The crown ether method provides an excellent alternative with a different selectivity mechanism. By understanding the principles behind these methods and adhering to the detailed protocols, researchers and analysts can confidently implement and validate a chiral separation method for flecainide that meets the highest standards of scientific integrity.

References

  • Doki, K., Sekiguchi, Y., et al. (2014). Stereoselective analysis of flecainide enantiomers using reversed-phase liquid chromatography for assessing CYP2D6 activity. Biomedical Chromatography, 28(9), 1250-1255. Available at: [Link]

  • Turgeon, J., Kroemer, H. K., Prakash, C., Blair, I. A., & Roden, D. M. (1990). High-performance liquid chromatographic determination of the enantiomers of flecainide in human plasma and urine. Journal of Pharmaceutical Sciences, 79(7), 599-604. Available at: [Link]

  • Lee, A., Choi, H. J., & Hyun, M. H. (2010). Liquid chromatographic direct resolution of flecainide and its analogs on a chiral stationary phase based on (+)-(18-crown-6)-2,3,11,12-tetracarboxylic acid. Chirality, 22(9), 833-838. Available at: [Link]

  • Lie-A-Huen, L., Stuurman, R. M., Ijdenberg, F. N., Kingma, J. H., & Meijer, D. K. (1989). High-performance liquid chromatographic assay of flecainide and its enantiomers in serum. Therapeutic Drug Monitoring, 11(6), 708-711. Available at: [Link]

  • Bhavani, K., Babu, B., Ramachandran, D., & Srinivasu, N. (2019). Determination of Flecainide acetate and its degradation impurities by UPLC-MS. Current Trends in Biotechnology and Pharmacy, 13(3), 323-334. Available at: [Link]

  • Soun, S., & Kumar, Dr. A. (2023). A Review on Analytical Method Development and Validation of Flecainide using HPLC. Asian Journal of Research in Chemistry, 16(8), 523-529. Available at: [Link]

  • ResearchGate. (n.d.). Structure of Flecainide. Scientific Diagram. Available at: [Link]

  • El-Ragehy, N., Hassan, N., Tantawy, M., & Abdelkawy, M. (2017). Stability-indicating chromatographic methods for determination of flecainide acetate in the presence of its degradation products; isolation and identification of two of its impurities. Biomedical Chromatography, 31(2). Available at: [Link]

  • Al-Saeed, M. S., Al-Deeb, O. A., El-Tohamy, M. F., & Abdel-Aziz, H. A. (2020). Development and Validation of a Chiral Liquid Chromatographic Assay for Enantiomeric Separation and Quantification of Verapamil in Rat Plasma: Stereoselective Pharmacokinetic Application. Molecules, 25(21), 5183. Available at: [Link]

  • Dattula, N. R., Chandra Sekhar, K. B., & Reddy, B. S. (2017). Bio-analytical method development and validation of Flecainide by Liquid-liquid extraction with LC-MS/MS: by application to a pharmacokinetic study. Worldwide Journals, 6(5). Available at: [Link]

  • Subramanian, G. (2007). A Strategy for Developing HPLC Methods for Chiral Drugs. LCGC International, 20(10). Available at: [Link]

  • Tang, K., & Zhang, T. (2014). Progress in the Enantioseparation of β-Blockers by Chromatographic Methods. Molecules, 19(8), 12260-12294. Available at: [Link]

  • Van Bocxlaer, J. F., Clauwaert, K. M., Lambert, W. E., & De Leenheer, A. P. (1998). Analysis of Flecainide and Two Metabolites in Biological Specimens by HPLC: Application to a Fatal Intoxication. Journal of Analytical Toxicology, 22(5), 364-369. Available at: [Link]

  • Nazareth, C., & Pereira, S. (2020). A Review on Chiral Stationary Phases for Separation of Chiral Drugs. International Journal of Pharmaceutical and Phytopharmacological Research, 10(3), 77-91. Available at: [Link]

  • Kumar, S. (2024). How to Prepare and Optimise HPLC Mobile Phases: For Accurate and Efficient Separations. PharmaeliX. Available at: [Link]

  • Bhushan, R., & Kumar, V. (2013). Immobilized Polysaccharide CSPs: An Advancement in Enantiomeric Separations. Current Organic Chemistry, 17(1), 54-71. Available at: [Link]

  • Gecse, Z., Aranyi, A., & Péter, A. (2023). Enantioseparation of Proton Pump Inhibitors by HPLC on Polysaccharide-Type Stationary Phases: Enantiomer Elution Order Reversal, Thermodynamic Characterization, and Hysteretic Effect. Molecules, 28(19), 6767. Available at: [Link]

  • Wróbel, R., & Douša, M. (2022). Optimization of Liquid Crystalline Mixtures Enantioseparation on Polysaccharide-Based Chiral Stationary Phases by Reversed-Phase Chiral Liquid Chromatography. Materials, 15(15), 5364. Available at: [Link]

  • Wang, P., Wang, Y., Liu, D., & Zhou, Z. (2012). Enantiomeric separations of chiral polychlorinated biphenyls on three polysaccharide-type chiral stationary phases by supercritical fluid chromatography. Analytical and Bioanalytical Chemistry, 403(9), 2665-2672. Available at: [Link]

Sources

Quantitative Analysis of R-(-)-Flecainide in Human Plasma via Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

Author: BenchChem Technical Support Team. Date: January 2026

< APPLICATION NOTE & PROTOCOL

Abstract

Flecainide, a Class Ic antiarrhythmic agent, is administered as a racemate, though its enantiomers, R-(-)-flecainide and S-(+)-flecainide, exhibit stereoselective disposition in the human body.[1] Accurate quantification of individual enantiomers is crucial for comprehensive pharmacokinetic and pharmacodynamic assessments in clinical research and therapeutic drug monitoring. This document provides a detailed, field-proven protocol for the sensitive and selective quantification of this compound in human plasma using a robust LC-MS/MS method. The protocol encompasses sample preparation by protein precipitation, chromatographic conditions, mass spectrometric parameters, and a full validation strategy adhering to international regulatory standards.

Introduction: The Rationale for Stereoselective Analysis

Flecainide is a potent antiarrhythmic drug used for the management of various cardiac arrhythmias, including supraventricular and ventricular tachycardias.[2][3] It is marketed as a racemic mixture of R-(-)- and S-(+)-enantiomers. While both enantiomers possess similar electrophysiologic actions, studies have shown that they undergo enantioselective disposition, with plasma concentrations of this compound often being significantly higher than those of the S-(+)-enantiomer.[1] This stereoselectivity in pharmacokinetics underscores the importance of developing analytical methods capable of distinctly quantifying each enantiomer to fully understand the drug's behavior and its therapeutic and toxic effects.

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has become the gold standard for bioanalytical assays due to its high sensitivity, selectivity, and speed.[2][4][5][6] This application note details a highly efficient LC-MS/MS method for the determination of this compound in plasma, providing researchers with a reliable tool for pharmacokinetic studies and clinical trial support.

Principle of the Method

The methodology is based on the isolation of this compound and a stable isotope-labeled internal standard (SIL-IS), such as flecainide-D4, from a plasma matrix.[7] A simple and rapid protein precipitation step is employed for sample cleanup.[5][7] The separation of this compound from its S-(+)-enantiomer and other endogenous plasma components is achieved using chiral chromatography. Subsequent detection and quantification are performed by a tandem mass spectrometer operating in positive electrospray ionization (ESI) mode with selected reaction monitoring (SRM) for maximum sensitivity and specificity.[2][6]

Materials and Reagents

Chemicals and Solvents
  • This compound reference standard (≥98% purity)

  • Flecainide-D4 (Internal Standard, IS) (≥98% purity, isotopic purity ≥99%)

  • Acetonitrile (LC-MS grade)

  • Methanol (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Ammonium acetate (LC-MS grade)

  • Ultrapure water (18.2 MΩ·cm)

  • Drug-free human plasma (with K2-EDTA as anticoagulant)

Equipment
  • High-Performance Liquid Chromatography (HPLC) or Ultra-Performance Liquid Chromatography (UPLC) system

  • Tandem mass spectrometer with an electrospray ionization (ESI) source

  • Chiral HPLC column (e.g., Astec CHIROBIOTIC V2, 150 x 4.6 mm, 5 µm)

  • Analytical balance

  • Calibrated pipettes

  • Vortex mixer

  • Refrigerated microcentrifuge

  • 96-well plates (optional, for high-throughput processing)

Experimental Protocols

Preparation of Stock and Working Solutions

Rationale: The preparation of accurate stock and working solutions is the foundation of a reliable quantitative assay. Using a SIL-IS is highly recommended as it co-elutes with the analyte and effectively compensates for variability during sample preparation and ionization.[8]

  • Primary Stock Solutions (1 mg/mL): Accurately weigh approximately 10 mg of this compound and flecainide-D4 reference standards into separate 10 mL volumetric flasks. Dissolve in methanol and bring to volume.

  • Working Standard Solutions: Prepare serial dilutions of the this compound primary stock solution with 50:50 (v/v) methanol:water to create a series of working standards for spiking into plasma to form the calibration curve.

  • Internal Standard (IS) Working Solution (e.g., 100 ng/mL): Dilute the flecainide-D4 primary stock solution with acetonitrile to achieve the final concentration used for protein precipitation.

Sample Preparation: Protein Precipitation

Rationale: Protein precipitation is a rapid and effective method for removing the majority of proteins from plasma samples, which can interfere with the analysis.[9][10] Acetonitrile is a common and efficient solvent for this purpose.[11][12]

G cluster_prep Sample Preparation Workflow plasma 100 µL Plasma Sample add_is Add 300 µL IS Working Solution (in Acetonitrile) plasma->add_is Precipitation vortex Vortex Mix (1 min) add_is->vortex Denaturation centrifuge Centrifuge (14,000 x g, 10 min, 4°C) vortex->centrifuge Pelleting supernatant Transfer Supernatant centrifuge->supernatant Isolation inject Inject into LC-MS/MS supernatant->inject

Caption: Protein precipitation workflow for plasma samples.

Protocol:

  • Pipette 100 µL of plasma sample (blank, calibration standard, or unknown) into a 1.5 mL microcentrifuge tube.

  • Add 300 µL of the ice-cold IS working solution (in acetonitrile) to each tube.[11][12] The 3:1 ratio of organic solvent to plasma is effective for protein removal.[11]

  • Vortex the mixture vigorously for 1 minute to ensure complete protein denaturation.[12]

  • Centrifuge the samples at 14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.[9]

  • Carefully transfer the supernatant to a clean vial or 96-well plate for analysis.

LC-MS/MS Conditions

Rationale: Chiral chromatography is essential for separating the R-(-) and S-(+) enantiomers. The mass spectrometer parameters are optimized to ensure selective and sensitive detection of the parent and product ions for both the analyte and the internal standard.

Table 1: Optimized LC-MS/MS Parameters

ParameterCondition
LC System UPLC System
Column Astec CHIROBIOTIC V2 (150 x 4.6 mm, 5 µm)
Column Temperature 40°C
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Methanol
Flow Rate 0.6 mL/min
Gradient Isocratic: 60% B
Injection Volume 5 µL
Run Time ~5 minutes
MS System Triple Quadrupole Mass Spectrometer
Ionization Mode Positive Electrospray Ionization (ESI+)
Capillary Voltage 3.5 kV
Source Temperature 150°C
Desolvation Temperature 400°C
MRM Transitions This compound: m/z 415.4 → 301.1 Flecainide-D4 (IS): m/z 419.4 → 305.1[5]
Collision Energy Optimized for specific instrument (e.g., 20-30 eV)

Bioanalytical Method Validation

Rationale: A full method validation is required to demonstrate that the assay is reliable and suitable for its intended purpose, in accordance with regulatory guidelines from bodies like the FDA and EMA.[13][14][15][16]

G cluster_validation Method Validation Logic Selectivity Selectivity & Specificity Linearity Linearity & Range Selectivity->Linearity LLOQ Lower Limit of Quantification (LLOQ) Linearity->LLOQ Accuracy Accuracy Validated Validated Method Accuracy->Validated Precision Precision Precision->Validated LLOQ->Accuracy LLOQ->Precision Recovery Recovery Recovery->Validated Matrix Matrix Effect Matrix->Validated Stability Stability Stability->Validated

Caption: Logical flow of bioanalytical method validation.

The validation process assesses the following key parameters:

Table 2: Method Validation Parameters and Acceptance Criteria

ParameterObjectiveTypical Acceptance Criteria (ICH M10)[15]
Selectivity To ensure no interference from endogenous components at the retention times of the analyte and IS.Response in blank samples should be <20% of the LLOQ for the analyte and <5% for the IS.
Linearity & Range To establish the relationship between concentration and instrument response.A calibration curve with at least 6 non-zero standards. A linear regression model (e.g., 1/x² weighting) with a correlation coefficient (r²) ≥ 0.99. Back-calculated standards should be within ±15% of nominal (±20% at LLOQ).
Lower Limit of Quantification (LLOQ) The lowest concentration on the calibration curve that can be quantified with acceptable precision and accuracy.Signal-to-noise ratio > 5. Precision (%CV) ≤ 20%, Accuracy (%Bias) within ±20%.[17]
Accuracy & Precision To determine the closeness of measured values to the nominal value (accuracy) and the degree of scatter (precision).Assessed at LLOQ, Low, Medium, and High QC levels (n≥5 per level). Intra- & Inter-batch Precision (%CV): ≤15% (≤20% at LLOQ). Intra- & Inter-batch Accuracy (%Bias): within ±15% (±20% at LLOQ).[5]
Recovery The efficiency of the extraction process.Determined by comparing the analyte response from extracted samples to that of post-extraction spiked samples. Should be consistent and reproducible.
Matrix Effect To assess the ion suppression or enhancement from the biological matrix.Determined by comparing the analyte response in post-extraction spiked blank matrix to that in a neat solution. The IS-normalized matrix factor CV should be ≤15%.
Stability To ensure the analyte is stable under various storage and handling conditions.Freeze-thaw, short-term (bench-top), and long-term stability: Mean concentration of stability QCs should be within ±15% of the nominal concentration.
Incurred Sample Reanalysis (ISR) To verify the reproducibility of the method with study samples.A percentage of study samples are re-analyzed. The difference between the original and re-analyzed values for at least 67% of the samples should be within ±20% of their mean.

Results and Discussion

A typical calibration curve for this compound in human plasma would be linear over a range of approximately 2.5 to 1000 ng/mL.[5] The method should demonstrate high selectivity with no significant interfering peaks from endogenous plasma components in multiple sources of blank plasma.

Table 3: Representative Quantitative Validation Data

QC LevelNominal Conc. (ng/mL)Intra-day Precision (%CV) (n=5)Intra-day Accuracy (%Bias)Inter-day Precision (%CV) (3 batches)Inter-day Accuracy (%Bias)
LLOQ 2.58.5-4.210.1-2.5
Low 7.55.12.86.53.5
Mid 4003.21.54.10.8
High 8002.8-0.93.5-1.2

The use of a stable isotope-labeled internal standard is critical for mitigating matrix effects and ensuring high accuracy and precision.[7] The short run time allows for high-throughput analysis, which is essential for supporting large clinical studies.

Conclusion

This application note provides a comprehensive and robust protocol for the quantitative analysis of this compound in human plasma. The described LC-MS/MS method is sensitive, selective, accurate, and precise, meeting the stringent requirements for bioanalytical method validation as per international guidelines.[14][15] This validated method serves as a reliable tool for researchers and drug development professionals in the fields of pharmacokinetics, therapeutic drug monitoring, and clinical trials involving flecainide.

References

  • Turgeon, J., Kroemer, H. K., Prakash, C., Blair, I. A., & Roden, D. M. (1990). Stereoselective determination of flecainide in human plasma by high-performance liquid chromatography with fluorescence detection. Journal of Pharmaceutical Sciences, 79(2), 91–95. [Link]

  • Kwina, R. J., & McErlane, K. M. (1987). High-performance liquid chromatographic determination of the enantiomers of flecainide in human plasma and urine. Journal of Chromatography B: Biomedical Sciences and Applications, 419, 287–295. [Link]

  • Southeast Center for Integrated Metabolomics. (2019). Sample Protein Precipitation for Global Metabolomics. [Link]

  • Chang, S. F., Welscher, T. M., Miller, A. M., & Ober, R. E. (1983). High-performance liquid chromatographic method for the quantitation of flecainide, a new antiarrhythmic, in human plasma and urine. Journal of Chromatography B: Biomedical Sciences and Applications, 272(2), 341–350. [Link]

  • Becker, J. U. (1984). [Determination of the concentration of a new antiarrhythmic, flecainide, in plasma using high pressure liquid chromatography (HPLC): sample preparation with extraction columns]. Journal of Clinical Chemistry and Clinical Biochemistry, 22(5), 389–393. [Link]

  • Krogh, M., & Tonstad, S. (2000). Therapeutic drug monitoring of flecainide in serum using high-performance liquid chromatography and electrospray mass spectrometry. Journal of Chromatography B: Biomedical Sciences and Applications, 742(2), 395–401. [Link]

  • Nowak, M., Głowacka, K., & Wiela-Hojeńska, A. (2019). Bioanalytical method validation: new FDA guidance vs. EMA guideline. Better or worse? Journal of Pharmaceutical and Biomedical Analysis, 165, 381–385. [Link]

  • Agilent Technologies. (2011). Extraction of Basic Drugs from Plasma with Polymeric SPE. [Link]

  • Arfianti, I. (2019). a protein precipitation extraction method. protocols.io. [Link]

  • National Center for Biotechnology Information. (n.d.). This compound. PubChem. [Link]

  • Phenomenex. (2015). Technical Tip: Protein Precipitation. [Link]

  • Dattula, N. R., Sekhar, K. B. C., & Reddy, C. B. S. (2017). Bio-analytical method development and validation of Flecainide by Liquid-liquid extraction with LC-MS / MS: by application to a pharmacokinetic study. Indian Journal of Applied Research, 7(4). [Link]

  • Slawson, M. H., & Johnson-Davis, K. L. (2016). Quantitation of Flecainide, Mexiletine, Propafenone, and Amiodarone in Serum or Plasma Using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). Methods in Molecular Biology, 1383, 11–19. [Link]

  • Rahman, M. M., D'Souza, M. J., & Al-Kofahi, M. (2019). Rapid Quantitation of Flecainide in Human Plasma for Therapeutic Drug Monitoring Using Liquid Chromatography and Time-of-Flight Mass Spectrometry. Therapeutic Drug Monitoring, 41(2), 235–241. [Link]

  • Kroemer, H. K., Funck-Brentano, C., Silberstein, D. J., Wood, A. J., & Roden, D. M. (1989). Flecainide enantiomers: disposition in human subjects and electrophysiologic actions in vitro. Clinical Pharmacology and Therapeutics, 46(5), 576–584. [Link]

  • Agilent Technologies. (2013). Fractionation of Acidic, Basic, and Neutral Drugs from Plasma with an SPE Mixed Mode Strong Cation Exchange Polymeric Resin. [Link]

  • Krogh, M., & Tonstad, S. (2000). Therapeutic drug monitoring of flecainide in serum using high-performance liquid chromatography and electrospray mass spectrometry. Journal of Chromatography B: Biomedical Sciences and Applications, 742(2), 395–401. [Link]

  • Kim, J., Kim, H., & Lee, S. (2015). Validation of an ultra-performance liquid chromatography-tandem mass spectrometry method for the determination of flecainide in human plasma and its clinical application. Biomedical Chromatography, 29(10), 1548–1553. [Link]

  • Singh, B., Kumar, R., & Khuroo, A. H. (2014). Liquid chromatographic tandem mass spectrometric validated method for pharmacokinetic estimation of flecainide in human plasma. Journal of Pharmaceutical Analysis, 4(4), 257–266. [Link]

  • National Center for Biotechnology Information. (n.d.). Flecainide. PubChem. [Link]

  • Nakajima, M., Hara, Y., & Kitagawa, H. (2000). Liquid chromatographic determination of unbound flecainide in therapeutic drug monitoring. Journal of Chromatography B: Biomedical Sciences and Applications, 742(1), 161–166. [Link]

  • U.S. Food and Drug Administration. (2022). M10 Bioanalytical Method Validation and Study Sample Analysis. [Link]

  • Dattula, N. R., Sekhar, K. B. C., & Reddy, C. B. S. (2017). Bio-analytical method development and validation of Flecainide by Liquid-liquid extraction with LC-MS / MS: by application to a pharmacokinetic study. Semantic Scholar. [Link]

  • Doki, K., Sekiguchi, Y., & Homma, M. (2014). Stereoselective analysis of flecainide enantiomers using reversed-phase liquid chromatography for assessing CYP2D6 activity. Biomedical Chromatography, 28(9), 1252–1257. [Link]

  • Andrus, M. R., & Higa, G. M. (2025). Flecainide. StatPearls. [Link]

  • European Medicines Agency. (2022). ICH M10 on bioanalytical method validation. [Link]

  • European Medicines Agency. (2011). Guideline on bioanalytical method validation. [Link]

  • National Center for Biotechnology Information. (n.d.). Flecainide Acetate. PubChem. [Link]

  • Musch, G., & Massart, D. L. (1988). Isolation of basic drugs from plasma using solid-phase extraction with a cyanopropyl-bonded phase. Journal of Chromatography A, 432, 209–220. [Link]

  • Rahman, M. M., D'Souza, M. J., & Al-Kofahi, M. (2019). Short communication: rapid quantitation of flecainide in human plasma for therapeutic drug monitoring using liquid chromatography and time-of-flight mass-spectrometry. ResearchGate. [Link]

  • Slawson, M. H., & Johnson-Davis, K. L. (2016). Quantitation of Flecainide, Mexiletine, Propafenone, and Amiodarone in Serum or Plasma Using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). Springer Nature Experiments. [Link]

  • Rahman, M. M., D'Souza, M. J., & Al-Kofahi, M. (2019). Rapid Quantitation of Flecainide in Human Plasma for Therapeutic Drug Monitoring Using Liquid Chromatography and Time-of-Flight Mass Spectrometry. Semantic Scholar. [Link]

  • Phenomenex. (n.d.). Sample Preparation. [Link]

  • Goudarzi, N., & Fasihi, J. (2022). Innovative Solid-Phase Extraction Strategies for Improving the Advanced Chromatographic Determination of Drugs in Challenging Biological Samples. Molecules, 27(19), 6296. [Link]

  • Pistos, C., & Ioannou, P. (1986). Measurement of flecainide plasma concentrations by high performance liquid chromatography with fluorescence detection. Journal of Analytical Toxicology, 10(3), 102–106. [Link]

  • Johnston, A., & Muhiddin, K. A. (1984). Flecainide pharmacokinetics in healthy volunteers: the influence of urinary pH. British Journal of Clinical Pharmacology, 17(3), 333–338. [Link]

  • Aliotta, G., & Zardini, P. (2000). Flecainide: Current status and perspectives in arrhythmia management. World Journal of Cardiology, 2(1), 3. [Link]

  • Bhavani, K., Babu, B., Ramachandran, D., & Srinivasu, N. (2019). Determination of Flecainide acetate and its degradation impurities by UPLC-MS. ResearchGate. [Link]

  • Wikipedia. (n.d.). Flecainide. [Link]

Sources

R-(-)-Flecainide: A Precision Pharmacological Tool for Probing Ion Channel Function

Author: BenchChem Technical Support Team. Date: January 2026

Application Note and Protocols

For: Researchers, scientists, and drug development professionals.

Introduction: Beyond Racemic Mixtures – The Case for Stereospecificity in Ion Channel Research

Flecainide, a Class Ic antiarrhythmic agent, has a well-documented history in clinical cardiology for the management of tachyarrhythmias.[1][2] Its primary mechanism of action is the potent, use-dependent blockade of the cardiac fast sodium current (INa), mediated by the Nav1.5 channel, which slows cardiac conduction.[1][3] However, flecainide is commercially available and often studied as a racemic mixture of two enantiomers: R-(-)-Flecainide and S-(+)-Flecainide. Emerging research underscores the importance of studying these enantiomers individually, as they can exhibit distinct pharmacokinetic and pharmacodynamic properties.[4] This guide focuses on this compound as a specific pharmacological tool, providing a deeper understanding of its interactions with key cardiac ion channels and offering detailed protocols for its application in research settings. While some studies suggest similar electrophysiological effects between the enantiomers, differences in kinetics and metabolism warrant a focused investigation of the R-(-) isomer.[4][5]

This document will provide an in-depth overview of this compound's mechanism of action, with a particular focus on its effects on the cardiac sodium channel (Nav1.5) and the ryanodine receptor (RyR2). We will explore the causality behind experimental choices and provide validated, step-by-step protocols for utilizing this compound in key in-vitro assays.

Core Physicochemical and Pharmacological Properties

A clear understanding of the fundamental properties of this compound is essential for its effective use in research.

PropertyValueSource
CAS Number 99495-90-6Axios Research[4]
Molecular Formula C₁₇H₂₀F₆N₂O₃Axios Research[4]
Molecular Weight 414.35 g/mol Axios Research[4]
pKa 9.3Liu et al., 2012[6]
Solubility Soluble in Ethanol and MethanolCayman Chemical[7]

Mechanism of Action: A Multi-Target Profile

This compound exerts its effects through interactions with multiple ion channels, making it a versatile tool for cardiac electrophysiology research.

Primary Target: The Cardiac Sodium Channel (Nav1.5)

The principal therapeutic and research application of flecainide stems from its potent blockade of the Nav1.5 channel.[1] This action is characterized by a "use-dependent" or "state-dependent" block, meaning its inhibitory effect is more pronounced at higher frequencies of channel activation.[1][8] this compound preferentially binds to the open and inactivated states of the Nav1.5 channel.[1] This leads to a marked reduction in the maximal upstroke velocity (Vmax) of the cardiac action potential, thereby slowing conduction.[4][9]

The time constant for the development of Vmax depression has been shown to be significantly shorter for this compound compared to its S-(+)-enantiomer, suggesting faster binding kinetics for the R-isomer.[4]

Diagram of this compound's State-Dependent Block of Nav1.5

Resting Nav1.5 (Resting State) Open Nav1.5 (Open State) Resting->Open Depolarization Blocked Nav1.5 Blocked (this compound Bound) Resting->Blocked Low Affinity Inactivated Nav1.5 (Inactivated State) Open->Inactivated Inactivation Open->Blocked This compound (High Affinity) Inactivated->Resting Repolarization Inactivated->Blocked This compound (High Affinity) Blocked->Resting Slow Dissociation

Caption: State-dependent binding of this compound to the Nav1.5 channel.

Secondary Target: The Ryanodine Receptor 2 (RyR2)

Beyond its effects on Nav1.5, this compound also modulates the activity of the cardiac ryanodine receptor (RyR2), a critical intracellular calcium release channel located on the sarcoplasmic reticulum.[10] This interaction is particularly relevant in the context of catecholaminergic polymorphic ventricular tachycardia (CPVT), a genetic arrhythmia syndrome often linked to RyR2 mutations.[11]

The effect of flecainide on RyR2 is complex and a subject of ongoing research. Some studies suggest a direct, open-state block of the RyR2 channel, which would inhibit spontaneous calcium release events (calcium sparks and waves) that can trigger arrhythmias.[12] However, other research indicates that flecainide's effect on RyR2-mediated calcium release is indirect, resulting from its primary action on Nav1.5 and the subsequent alteration of intracellular sodium and calcium homeostasis.[3][13] More recent evidence also points to a paradoxical activation of RyR2 by flecainide at low concentrations under conditions of low channel activity.[14] Researchers using this compound to study RyR2 should be aware of this nuanced and context-dependent activity.

Diagram of the Dual-Action Hypothesis of this compound

cluster_sarcolemma Sarcolemma cluster_sr Sarcoplasmic Reticulum (SR) Nav15 Nav1.5 NCX Na+/Ca2+ Exchanger Nav15->NCX Alters Na+ gradient Ca_i [Ca2+]i NCX->Ca_i Modulates Ca2+ efflux RyR2 RyR2 RyR2->Ca_i Ca2+ Release Ca_SR [Ca2+]SR Flecainide This compound Flecainide->Nav15 Blocks INa Flecainide->RyR2 Directly Modulates (Inhibition/Activation) Arrhythmia Arrhythmogenic Ca2+ Waves Ca_i->Arrhythmia

Caption: this compound's potential direct and indirect effects on calcium handling.

Experimental Protocols

The following protocols are provided as a starting point for researchers. Optimization may be necessary depending on the specific cell type and experimental setup.

Protocol 1: Whole-Cell Patch-Clamp Electrophysiology to Assess Nav1.5 Blockade

This protocol is designed for studying the effects of this compound on Nav1.5 channels heterologously expressed in cell lines such as HEK293 or CHO cells.[15][16][17]

1. Cell Culture and Preparation:

  • Culture HEK293 cells stably expressing human Nav1.5 (hNav1.5) under standard conditions.

  • Plate cells onto glass coverslips at an appropriate density to allow for isolated single cells for patching.

  • Use cells within 24-48 hours of plating.

2. Solutions and Reagents:

  • External Solution (in mM): 137 NaCl, 4 KCl, 1.8 CaCl₂, 1 MgCl₂, 10 HEPES, 10 Glucose. Adjust pH to 7.4 with NaOH.

  • Internal (Pipette) Solution (in mM): 92 CsF, 55 CsCl, 10 HEPES, 10 EGTA, 2 MgCl₂, 2 MgATP. Adjust pH to 7.2 with CsOH. The use of Cesium in the internal solution is to block outward potassium currents.

  • This compound Stock Solution: Prepare a 10 mM stock solution in DMSO. Store at -20°C in small aliquots to avoid repeated freeze-thaw cycles.[7] Some suppliers recommend storage at -80°C for longer-term stability.[10]

3. Electrophysiological Recording:

  • Transfer a coverslip with cells to the recording chamber on an inverted microscope and perfuse with the external solution.

  • Pull patch pipettes from borosilicate glass to a resistance of 2-4 MΩ when filled with the internal solution.

  • Establish a whole-cell patch-clamp configuration on a single, healthy-looking cell.

  • Hold the cell at a holding potential of -120 mV to ensure the availability of the Nav1.5 channels.

4. Voltage Protocol and Data Acquisition:

  • To assess tonic block, apply depolarizing pulses to 0 mV for 50 ms from the holding potential of -120 mV at a low frequency (e.g., 0.1 Hz).

  • To evaluate use-dependent block, increase the frequency of depolarizing pulses to 1-10 Hz.

  • Acquire data using appropriate hardware and software (e.g., Axopatch amplifier, pCLAMP software). Digitize the currents at >10 kHz and filter at 2-5 kHz.

5. Application of this compound:

  • After obtaining a stable baseline recording, perfuse the cell with the external solution containing the desired concentration of this compound (e.g., 0.1 - 100 µM).

  • Allow sufficient time for the drug effect to reach steady-state before recording.

  • Perform a washout with the control external solution to assess the reversibility of the block.

Data Analysis:

  • Measure the peak inward sodium current in the absence and presence of this compound.

  • Calculate the percentage of block at each concentration.

  • Fit the concentration-response data to the Hill equation to determine the IC₅₀ value.

Expected Results: this compound is expected to cause a concentration- and use-dependent reduction in the peak Nav1.5 current. The IC₅₀ for use-dependent block is typically in the low micromolar range.[8]

Protocol 2: Confocal Calcium Imaging to Assess Effects on RyR2 in Cardiomyocytes

This protocol is adapted for studying the effects of this compound on spontaneous calcium release (sparks and waves) in isolated ventricular myocytes.[3][12][18]

1. Cardiomyocyte Isolation:

  • Isolate ventricular myocytes from adult rat or mouse hearts using established enzymatic digestion protocols.

  • Allow the isolated myocytes to stabilize before use.

2. Loading with Calcium Indicator:

  • Incubate the myocytes with a fluorescent calcium indicator such as Fluo-4 AM (e.g., 5 µM) for 20-30 minutes at room temperature.

  • Wash the cells to remove excess dye and allow for de-esterification.

3. Perfusion Solutions:

  • Normal Tyrode's (NT) Solution (in mM): 140 NaCl, 5 KCl, 1 MgCl₂, 10 Glucose, 5 HEPES, 1.8 CaCl₂. Adjust pH to 7.4 with NaOH.

  • This compound Solution: Prepare the desired concentrations of this compound in NT solution from the DMSO stock. Ensure the final DMSO concentration is low (<0.1%) and consistent across all solutions, including the control.

4. Confocal Imaging:

  • Place the coverslip with dye-loaded myocytes in a perfusion chamber on a confocal microscope.

  • Use a 488 nm laser for excitation and collect emission at >500 nm.

  • Acquire line-scan images along the longitudinal axis of the myocyte to visualize calcium sparks and waves with high temporal resolution.

5. Experimental Procedure:

  • Perfuse the cells with NT solution to establish a baseline of spontaneous calcium release.

  • To induce calcium waves, field-stimulate the myocytes at a high frequency (e.g., 3-5 Hz) for a short period.[3]

  • Record spontaneous calcium sparks during periods of quiescence.

  • Switch the perfusion to the this compound solution and allow for equilibration.

  • Repeat the imaging protocol to assess the effects of the compound on spark and wave frequency, amplitude, and kinetics.

Data Analysis:

  • Use specialized software (e.g., ImageJ with the SparkMaster plugin) to automatically detect and analyze calcium sparks and waves.[19]

  • Quantify parameters such as spark frequency, amplitude, duration, and width, as well as wave frequency and velocity.

  • Compare the data before and after the application of this compound.

Expected Results: The effect of this compound on RyR2-mediated calcium release can be complex. Depending on the experimental conditions and the underlying cellular state, a reduction in wave frequency may be observed, potentially due to indirect effects via Nav1.5 inhibition.[3] Alternatively, changes in spark frequency and morphology may be seen.[19]

Summary of Quantitative Data

The following table summarizes key quantitative data for flecainide (racemic, unless specified) from the literature. It is important to note that IC₅₀ values can vary significantly depending on the experimental conditions, such as the holding potential and stimulation frequency.

TargetCompoundIC₅₀ / KDConditionsCell TypeReference
Nav1.5 Flecainide345 µM (Tonic Block)Brief depolarization from -negative holding potentialXenopus oocytesRamos & O'Leary, 2004
Nav1.5 Flecainide7.4 µM (Use-dependent)Increased stimulation frequencyXenopus oocytesRamos & O'Leary, 2004[8]
Nav1.5 (Open State) Flecainide0.61 µMInactivation-deficient mutanttsA201 cellsLiu et al., 2003[20]
Nav1.5 (+)-Flecainide5.0 µM300 ms cycle lengthCanine Purkinje fibersLynch et al., 1989[5]
Nav1.5 (-)-Flecainide6.2 µM300 ms cycle lengthCanine Purkinje fibersLynch et al., 1989[5]
Kv1.5 Flecainide38.14 µMMelgari et al., 2022[21]
hERG Flecainide1.49 µMMelgari et al., 2022[21]

Conclusion and Future Directions

This compound is a valuable pharmacological tool for the detailed investigation of ion channel function. Its well-characterized, state-dependent block of Nav1.5 makes it an excellent probe for studying the biophysics and pharmacology of this critical cardiac channel. Furthermore, its more complex interactions with RyR2 and other channels open avenues for exploring the intricate interplay of ion homeostasis in both healthy and diseased states. The stereospecific nature of this compound allows for a more refined experimental approach compared to using the racemic mixture, potentially uncovering subtle but significant differences in enantiomer-specific effects. As research into cardiac electrophysiology continues to evolve, the precise application of tools like this compound will be indispensable for dissecting molecular mechanisms and identifying novel therapeutic targets.

References

  • Kroemer, H. K., et al. (1989). Flecainide enantiomers: disposition in human subjects and electrophysiologic actions in vitro. Clinical Pharmacology & Therapeutics, 46(5), 555-566. [Link]

  • Melgari, D., et al. (2022). Common Structural Pattern for Flecainide Binding in Atrial-Selective Kv1.5 and Nav1.5 Channels: A Computational Approach. Pharmaceutics, 14(7), 1356. [Link]

  • Ramos, E., & O'Leary, M. E. (2004). State-dependent trapping of flecainide in the cardiac sodium channel. The Journal of physiology, 560(Pt 1), 59–72. [Link]

  • Lynch, J. J., et al. (1989). Electrophysiological effects of flecainide enantiomers in canine Purkinje fibres. Naunyn-Schmiedeberg's archives of pharmacology, 339(6), 625–629. [Link]

  • Sikkel, M. B., et al. (2013). Flecainide reduces Ca2+ spark and wave frequency via inhibition of the sarcolemmal sodium current. Cardiovascular research, 98(2), 286–296. [Link]

  • Sophion Bioscience. (n.d.). Simultaneous Measurement of Cardiac Nav1.5 Peak and Late Currents in an Automated QPatch Platform. [Link]

  • Salvage, S. C., et al. (2021). Flecainide Paradoxically Activates Cardiac Ryanodine Receptor Channels under Low Activity Conditions: A Potential Pro-Arrhythmic Action. Cells, 10(8), 2101. [Link]

  • Sikkel, M. B., et al. (2013). Experimental protocol and effects of flecainide on Ca2+ transients and Ca2+ sparks. ResearchGate. [Link]

  • Ikeda, N., et al. (1985). Effects of flecainide on the electrophysiologic properties of isolated canine and rabbit myocardial fibers. Journal of the American College of Cardiology, 5(2 Pt 1), 303–310. [Link]

  • Allende, R., et al. (2019). Protein 14-3-3 Influences the Response of the Cardiac Sodium Channel Nav1.5 to Antiarrhythmic Drugs. Molecular pharmacology, 95(1), 76–86. [Link]

  • Hilliard, F. A., et al. (2010). Flecainide inhibits arrhythmogenic Ca2+ waves by open state block of ryanodine receptor Ca2+ release channels and reduction of Ca2+ spark mass. The Journal of physiology, 588(Pt 13), 2249–2263. [Link]

  • Bannister, M. L., et al. (2015). The Mechanism of Flecainide Action in CPVT Does Not Involve a Direct Effect on RyR2. Circulation research, 116(8), 1324–1335. [Link]

  • Steer, E., et al. (2014). Effects of flecainide on Ca2+ sparks and waves in saponin permeabilised rat ventricular myocytes. The Physiological Society. [Link]

  • Sophion Bioscience. (n.d.). CHO-Nav1.5 use-dependent blockers. [Link]

  • Ghumman, B., & Tamber, S. (2023). Flecainide. In StatPearls. StatPearls Publishing. [Link]

  • Watanabe, H., et al. (2020). RYR2 Channel Inhibition Is the Principal Mechanism of Flecainide Action in CPVT. Circulation research, 127(12), e300–e316. [Link]

  • Liu, H., et al. (2003). State-dependent Block of Wild-type and Inactivation-deficient Na+ Channels by Flecainide. The Journal of general physiology, 122(2), 227–242. [Link]

  • Liu, H., et al. (2003). Common Molecular Determinants of Flecainide and Lidocaine Block of Heart Na+ Channels. The Journal of general physiology, 121(3), 199–214. [Link]

  • Nattel, S. (1988). Clinical electrophysiologic effects of flecainide acetate. Cardiovascular drugs and therapy, 1(6), 599–603. [Link]

Sources

Application Notes and Protocols for Preclinical Evaluation of R-(-)-Flecainide in Animal Models of Arrhythmia

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Introduction: The Rationale for Investigating R-(-)-Flecainide in Arrhythmia

Flecainide, a Class Ic antiarrhythmic agent, is a cornerstone in the management of various cardiac arrhythmias.[1] It primarily exerts its effects by potently blocking the fast inward sodium current (INa), leading to slowed cardiac conduction.[1] Commercially available flecainide is a racemic mixture of two enantiomers: this compound and S-(+)-Flecainide. While the racemate has a well-documented clinical profile, the specific contributions and potential differential effects of the individual enantiomers remain a subject of scientific inquiry.

These application notes provide a comprehensive guide for researchers to design and execute preclinical studies aimed at elucidating the antiarrhythmic efficacy of this compound. We will delve into the selection of appropriate animal models, detailed experimental protocols for inducing and evaluating both ventricular and atrial arrhythmias, and the key electrophysiological parameters to assess.

It is important to note that while there is a wealth of data on racemic flecainide, literature specifically detailing in vivo protocols for this compound is limited. However, in vitro studies on canine cardiac Purkinje fibers have suggested that while the enantiomers may undergo modest enantioselective disposition, they exert similar electrophysiologic effects.[2] Specifically, both enantiomers were found to reduce the maximal rate of depolarization (Vmax) and shorten the action potential duration, with no significant differences detected between them.[2] Therefore, the protocols outlined herein are based on established methodologies for racemic flecainide and can be adapted for the specific evaluation of the R-(-)-enantiomer.

Mechanism of Action: A Dual Target Approach

Flecainide's antiarrhythmic properties stem from its interaction with key cardiac ion channels. Understanding these mechanisms is crucial for designing relevant preclinical assays.

Primary Target: Voltage-Gated Sodium Channels (Nav1.5)

The principal mechanism of action for flecainide is the blockade of the Nav1.5 channel, which is responsible for the rapid upstroke of the cardiac action potential.[1] By binding to the open state of the channel, flecainide slows the influx of sodium ions, thereby decreasing the maximum rate of depolarization (Vmax) and slowing conduction velocity throughout the heart.[1][3] This effect is more pronounced at faster heart rates, a property known as "use-dependence."

cluster_0 Cardiac Myocyte Action_Potential Action Potential Phase 0 (Upstroke) Nav15 Na_v_1.5 Channel (Open State) Action_Potential->Nav15 triggers opening Na_Influx Na+ Influx Nav15->Na_Influx Conduction Slowed Conduction Velocity Nav15->Conduction Depolarization Rapid Depolarization Na_Influx->Depolarization Depolarization->Action_Potential Arrhythmia_Suppression Suppression of Re-entrant Arrhythmias Conduction->Arrhythmia_Suppression Flecainide This compound Flecainide->Nav15 blocks

Caption: this compound's primary mechanism of action on the Na_v_1.5 channel.

Secondary Target: Ryanodine Receptor 2 (RyR2)

Recent evidence suggests that flecainide may also directly interact with the cardiac ryanodine receptor (RyR2), a key protein in intracellular calcium handling.[1] In certain genetic arrhythmia syndromes, such as Catecholaminergic Polymorphic Ventricular Tachycardia (CPVT), mutations in RyR2 lead to abnormal diastolic calcium release from the sarcoplasmic reticulum, triggering arrhythmias.[1] Flecainide has been shown to inhibit this aberrant calcium release, providing a second layer of antiarrhythmic action.[1]

Animal Model Selection: Tailoring the Model to the Arrhythmia

The choice of animal model is critical for the translational relevance of preclinical findings. Both small and large animal models are utilized in arrhythmia research, each with distinct advantages and limitations.

Animal ModelArrhythmia TypeAdvantagesDisadvantages
Mouse Ventricular Tachycardia (VT), Atrial Fibrillation (AF)Genetically tractable, high-throughput, established models of genetic arrhythmias (e.g., CPVT).Different cardiac electrophysiology from humans (e.g., heart rate, ion channel expression).
Rabbit Atrial Fibrillation (AF), Ventricular Tachycardia (VT)Similarities in cardiac action potential to humans.Less genetically tractable than mice.
Dog Ventricular Tachycardia/Fibrillation (VT/VF), Atrial Fibrillation (AF)Similar heart size, electrophysiology, and coronary anatomy to humans. Well-established models of myocardial infarction-induced arrhythmias.Higher cost, ethical considerations, and lower throughput.
Pig Atrial Fibrillation (AF), Ventricular Fibrillation (VF)Similar cardiac anatomy and physiology to humans.High cost and specialized housing requirements.
Goat/Sheep Atrial Fibrillation (AF)Tolerate chronic instrumentation well, suitable for long-term studies of atrial remodeling.Limited availability of genetically modified models.

Protocols for Evaluating this compound Efficacy

The following protocols provide a framework for assessing the antiarrhythmic potential of this compound in relevant animal models.

I. Ventricular Arrhythmia Models

This model is highly relevant for studying arrhythmias associated with myocardial infarction.

Protocol:

  • Animal Preparation: Anesthetize adult mongrel dogs and surgically prepare for electrocardiogram (ECG) and hemodynamic monitoring.

  • Coronary Artery Occlusion: Ligate the left anterior descending (LAD) coronary artery for a specified period (e.g., 60 minutes) to induce myocardial ischemia.

  • Drug Administration: Prior to reperfusion, administer a bolus of this compound or vehicle control intravenously, followed by a continuous infusion to achieve and maintain the desired plasma concentration.

  • Reperfusion: Release the ligature to allow reperfusion of the ischemic myocardium. This is the period of highest risk for ventricular fibrillation.

  • Endpoint Measurement: Continuously record ECG throughout the experiment. The primary endpoint is the incidence of sustained ventricular fibrillation during reperfusion.

  • Electrophysiological Studies (Optional): Programmed electrical stimulation can be performed before and after drug administration to assess changes in ventricular effective refractory period (VERP) and the inducibility of ventricular tachycardia.

cluster_workflow Canine Ischemia-Reperfusion Workflow Anesthesia Anesthesia & Instrumentation Baseline Baseline ECG & Hemodynamics Anesthesia->Baseline LAD_Occlusion LAD Occlusion (60 min) Baseline->LAD_Occlusion Drug_Admin This compound or Vehicle Infusion LAD_Occlusion->Drug_Admin Reperfusion Reperfusion Drug_Admin->Reperfusion Monitoring Continuous ECG Monitoring Reperfusion->Monitoring Endpoint Endpoint: Incidence of VF Monitoring->Endpoint

Caption: Workflow for the canine ischemia-reperfusion model.

Genetically modified mouse models of CPVT (e.g., RyR2 or CASQ2 mutations) are invaluable for testing drugs that target calcium-handling abnormalities.

Protocol:

  • Animal Selection: Utilize a validated CPVT mouse model (e.g., RyR2-R4496C+/- or Casq2-/-).

  • Drug Administration: Administer this compound or vehicle control via intraperitoneal (IP) injection.

  • Arrhythmia Induction: Challenge the mice with a combination of epinephrine and caffeine to induce catecholaminergic stress.

  • ECG Monitoring: Record ECG using telemetry or surface electrodes to monitor for the development of ventricular arrhythmias, including bidirectional VT and polymorphic VT.

  • Endpoint Analysis: Quantify the arrhythmia burden (e.g., number and duration of VT episodes) in the drug-treated versus control groups.

  • In Vitro Validation (Optional): Isolate ventricular myocytes from the CPVT mice to study the effects of this compound on intracellular calcium transients and sparks using fluorescence microscopy.

II. Atrial Fibrillation Models

This model mimics the electrical remodeling that occurs in persistent atrial fibrillation.

Protocol:

  • Animal Preparation: Surgically implant a pacemaker in adult dogs or sheep.

  • Rapid Atrial Pacing: Pace the atria at a high rate (e.g., 300-400 bpm) for a period of weeks to induce atrial electrical and structural remodeling.[4][5]

  • AF Induction: After the remodeling period, induce AF using programmed electrical stimulation or burst pacing.

  • Drug Administration: Administer this compound or vehicle control intravenously.

  • Endpoint Measurement: Measure the duration of induced AF episodes and the ability of the drug to terminate AF and restore sinus rhythm.

  • Electrophysiological Mapping: Utilize multi-electrode catheters to map atrial conduction and refractoriness before and after drug administration to assess the electrophysiological substrate of AF.

cluster_af_workflow Rapid Atrial Pacing AF Model Workflow Pacemaker_Implantation Pacemaker Implantation Rapid_Pacing Chronic Rapid Atrial Pacing (weeks) Pacemaker_Implantation->Rapid_Pacing AF_Induction AF Induction (Burst Pacing) Rapid_Pacing->AF_Induction Drug_Infusion This compound or Vehicle Infusion AF_Induction->Drug_Infusion AF_Duration Measure AF Duration & Termination Rate Drug_Infusion->AF_Duration EP_Mapping Electrophysiological Mapping AF_Duration->EP_Mapping

Caption: Workflow for the rapid atrial pacing-induced AF model.

Data Analysis and Interpretation

A thorough analysis of electrophysiological and arrhythmia data is essential for a comprehensive evaluation of this compound's efficacy.

ParameterMeasurement TechniqueExpected Effect of this compound
Ventricular/Atrial Effective Refractory Period (ERP) Programmed Electrical StimulationProlongation
Conduction Velocity Electrophysiological MappingDecrease
Incidence and Duration of Arrhythmias ECG AnalysisReduction
Vmax of Action Potential Microelectrode Recordings (in vitro)Decrease
QRS Duration Surface ECGWidening
Intracellular Calcium Transients Fluorescence Microscopy (in vitro)Reduction of spontaneous release in CPVT models

Conclusion and Future Directions

The protocols outlined in these application notes provide a robust framework for the preclinical evaluation of this compound in established animal models of cardiac arrhythmia. By carefully selecting the appropriate model and employing rigorous electrophysiological and arrhythmia analysis, researchers can gain valuable insights into the therapeutic potential of this specific enantiomer. Future studies should aim to directly compare the in vivo efficacy of this compound with S-(+)-Flecainide and the racemic mixture to definitively determine if a single enantiomer offers a superior therapeutic window. Such studies will be instrumental in advancing the development of more targeted and effective antiarrhythmic therapies.

References

  • Hodess, A. B., Follansbee, W. P., Spear, J. F., & Moore, E. N. (1979). Electrophysiological effects of a new antiarrhythmic agent, flecainide, on the intact canine heart. Journal of cardiovascular pharmacology, 1(4), 427–439.
  • Watanabe, H., Chopra, N., Laver, D., Hwang, H. S., Davies, S. S., Roach, D. E., ... & Knollmann, B. C. (2009). Flecainide prevents catecholaminergic polymorphic ventricular tachycardia in mice and humans.
  • Williams, A. J., & Kirby, A. (2021). Optimising Large Animal Models of Sustained Atrial Fibrillation: Relevance of the Critical Mass Hypothesis. Frontiers in Physiology, 12, 669042.
  • Williams, A. J., & Kirby, A. (2021). Optimising Large Animal Models of Sustained Atrial Fibrillation: Relevance of the Critical Mass Hypothesis. Frontiers in Physiology, 12, 669042. [Link]

  • Kroemer, H. K., Mikus, G., & Eichelbaum, M. (1989). Flecainide enantiomers: disposition in human subjects and electrophysiologic actions in vitro. Clinical pharmacology and therapeutics, 46(5), 586–591.
  • Liu, N., Denegri, M., Ruan, Y., Avelino-Cruz, J. E., Perissi, A., Negri, S., ... & Priori, S. G. (2011). Short communication: flecainide exerts an antiarrhythmic effect in a mouse model of catecholaminergic polymorphic ventricular tachycardia by increasing the threshold for triggered activity.
  • Dehghani, M. R., van der Voort, J., de Groot, N. M. S., & van der Spoel, T. I. (2017). Effect of flecainide on atrial fibrillatory rate in a large animal model with induced atrial fibrillation. BMC cardiovascular disorders, 17(1), 1-8.
  • O'Brien, B., & McKeith, D. (2024). Pediatric flecainide pharmacogenomics: a roadmap to delivering precision-based care to pediatrics arrhythmias. Frontiers in Pharmacology, 15, 1356891.
  • Lynch, J. J., DiCarlo, L. A., Montgomery, D. G., & Lucchesi, B. R. (1987). Effects of flecainide acetate on ventricular tachyarrhythmia and fibrillation in dogs with recent myocardial infarction. Journal of cardiovascular pharmacology, 10(3), 369–377.
  • Tamargo, J., Leocadio, D., & Delpón, E. (2015). Flecainide: Current status and perspectives in arrhythmia management. World journal of cardiology, 7(11), 728.
  • Poglajen, G., Radovancevic, R., & Vrtovec, B. (2011). Determinants and Mechanisms of Flecainide-Induced Promotion of Ventricular Tachycardia in Anesthetized Dogs.
  • Liu, N., Napolitano, C., Venetucci, L. A., & Priori, S. G. (2012). Flecainide and antiarrhythmic effects in a mouse model of catecholaminergic polymorphic ventricular tachycardia. Trends in cardiovascular medicine, 22(2), 35–39.
  • Liu, N., Denegri, M., Ruan, Y., Avelino-Cruz, J. E., Perissi, A., Negri, S., ... & Priori, S. G. (2011). Short communication: flecainide exerts an antiarrhythmic effect in a mouse model of catecholaminergic polymorphic ventricular tachycardia by increasing the threshold for triggered activity.
  • Dehghani, M. R., van der Voort, J., de Groot, N. M. S., & van der Spoel, T. I. (2017). Effect of flecainide on atrial fibrillatory rate in a large animal model with induced atrial fibrillation. BMC Cardiovascular Disorders, 17(1), 1-8.
  • Gadsby, D. C., & Wit, A. L. (1987). Effects of flecainide on occlusion and reperfusion arrhythmias in dogs. Journal of cardiovascular pharmacology, 10(5), 589–596.
  • Ohmura, T., Murata, H., Ohtani, M., & Sawada, K. (2001). Determination of oral dosage and pharmacokinetic analysis of flecainide in horses. The Journal of veterinary medical science, 63(10), 1111–1115.
  • Hiraoka, M., & Ikeda, K. (2000). Intracoronary Flecainide Induces ST Alternans and Reentrant Arrhythmia on Intact Canine Heart.
  • Spinelli, W., & Hoffman, B. F. (1988). Proarrhythmic actions of flecainide in an isolated tissue model of ischemia and reperfusion. The Journal of pharmacology and experimental therapeutics, 246(3), 1162–1168.
  • Flecainide. In: StatPearls [Internet]. Treasure Island (FL): StatPearls Publishing; 2024 Jan-. Available from: [Link]

  • Androulakis, A. F., & Letsas, K. P. (2010). Atrial Fibrillation and Flecainide - Safety, Effectiveness and Quality of Life Outcomes. Arrhythmia & Electrophysiology Review, 1(1), 34.
  • Dillon, S. M., & Wit, A. L. (1995). Electrophysiological effects of flecainide on anisotropic conduction and reentry in infarcted canine hearts.
  • Crijns, H. J., & Van Gelder, I. C. (2010).
  • Liu, N., & Priori, S. G. (2022). The Antiarrhythmic Mechanisms of Flecainide in Catecholaminergic Polymorphic Ventricular Tachycardia. Frontiers in physiology, 13, 843813.
  • Borchard, U., & Boisten, M. (1982). Effect of flecainide on action potentials and alternating current-induced arrhythmias in mammalian myocardium. The Journal of pharmacology and experimental therapeutics, 223(3), 675–681.
  • Watanabe, H., Chopra, N., Laver, D., Hwang, H. S., Davies, S. S., Roach, D. E., ... & Knollmann, B. C. (2009). Flecainide prevents catecholaminergic polymorphic ventricular tachycardia in mice and humans.
  • Grace, A. A., & Vandenberg, J. I. (2016). Multiple targets for flecainide action: implications for cardiac arrhythmogenesis. British journal of pharmacology, 173(10), 1605–1616.
  • Dr. Oracle. (2024, May 27). How does flecainide rank as an antiarrhythmic compared to other antiarrhythmics (Anti-Arrhythmic Drugs)?. Dr. Oracle.
  • Ohmura, T., Murata, H., Ohtani, M., & Sawada, K. (2001). Determination of Oral Dosage and Pharmacokinetic Analysis of Flecainide in Horses. Journal of Veterinary Medical Science, 63(10), 1111-1115.
  • Al-Khatib, S. M., & Allen LaPointe, N. M. (2012). Use of Flecainide for the Treatment of Atrial Fibrillation. Cardiology in review, 20(5), 227–234.

Sources

Application Note & Protocol: Preparation of Stable Aqueous Solutions of R-(-)-Flecainide for Preclinical Research

Author: BenchChem Technical Support Team. Date: January 2026

Document ID: AN-2026-RF01

For Distribution To: Researchers, scientists, and drug development professionals.

Abstract

This document provides a comprehensive guide for the preparation, stabilization, and validation of aqueous solutions of R-(-)-Flecainide for use in experimental and preclinical research settings. This compound, like its racemic counterpart, is a weakly basic compound with pH-dependent solubility. Achieving a stable, homogenous aqueous solution is critical for accurate and reproducible experimental results. This guide moves beyond simple dissolution steps to explain the underlying physicochemical principles, offering detailed protocols for creating pH-controlled, stable stock solutions and outlining essential quality control measures. While most publicly available, detailed solubility and stability data pertains to the more common flecainide acetate (the racemic mixture), the fundamental physicochemical properties of the R-(-)-enantiomer are governed by the same functional groups. Foundational studies have shown no significant differences in the antiarrhythmic potency between the individual enantiomers and the racemate, suggesting their core chemical behaviors are essentially equivalent.[1] This note, therefore, leverages the robust data available for racemic flecainide acetate as a scientifically sound basis for handling the R-(-)-enantiomer.

Introduction: The Challenge of Solubilizing a Weakly Basic Drug

This compound is a Class Ic antiarrhythmic agent.[2] Structurally, it possesses a piperidine ring, which contains a secondary amine that acts as a weak base. The pKa of this amine is approximately 9.3.[3][4][5] This property is the single most critical factor governing its aqueous solubility.

  • At pH > pKa (alkaline conditions): The amine group is predominantly in its neutral, un-ionized (deprotonated) form. This form is significantly less soluble in water, which can lead to precipitation or incomplete dissolution.

  • At pH < pKa (acidic conditions): The amine group becomes protonated, forming a positively charged cation (an ammonium salt). This ionized form is much more polar and, consequently, exhibits substantially higher aqueous solubility.

Therefore, direct dissolution of the this compound free base in neutral water (pH ~7.0) will result in a low-concentration, potentially unstable solution. To create stable, higher-concentration aqueous solutions suitable for most experiments, pH adjustment is not merely recommended—it is mandatory.

Core Physicochemical Properties

A thorough understanding of the compound's properties is essential for successful formulation. The data below is primarily derived from studies on flecainide acetate, the racemic salt form, which is widely used and characterized.

PropertyValueSource & Significance
Molecular Formula C₁₇H₂₀F₆N₂O₃[PubChem CID: 6603850] Defines the free base structure.
Molecular Weight 414.3 g/mol [PubChem CID: 6603850] Crucial for all molarity and concentration calculations.
pKa ~9.3[3][4][5] The pH at which 50% of the molecules are ionized. Key to understanding pH-solubility profile.
Form White to slightly off-white crystalline powder.[4][5] Visual identification of the starting material.
Aqueous Solubility (as Acetate Salt) 48.4 mg/mL (at 37°C)[3][4] This high solubility is achieved because the acetate salt form creates a slightly acidic microenvironment upon dissolution, protonating the flecainide molecule.
Organic Solvent Solubility Soluble in Ethanol, Methanol, and DMSO.[Cayman Chemical] Useful for creating high-concentration initial stock solutions if required, though aqueous solutions are the focus of this guide.

Protocol for Preparation of Aqueous Stock Solutions

This protocol details the preparation of a 10 mg/mL (approx. 24.1 mM) aqueous stock solution of this compound by pH-controlled solubilization.

Materials & Equipment
  • This compound powder (free base)

  • High-purity water (e.g., Milli-Q®, USP grade)

  • 0.1 N Hydrochloric Acid (HCl), certified

  • Calibrated pH meter with a micro-electrode

  • Analytical balance

  • Volumetric flasks (Class A)

  • Magnetic stirrer and stir bars

  • Sterile syringe filters (0.22 µm pore size, PVDF or other compatible material)

Rationale for pH Selection

To ensure complete protonation and solubilization, the final pH of the solution should be at least 2 pH units below the pKa. A target pH of 5.0 - 6.5 is recommended. This range ensures the flecainide remains fully protonated and soluble while avoiding excessively acidic conditions that could promote hydrolysis over long-term storage, as suggested by some degradation studies.[6]

Step-by-Step Procedure
  • Calculate Required Mass: Determine the desired volume and concentration. For a 10 mL stock of 10 mg/mL, weigh out 100 mg of this compound powder.

  • Initial Slurry: Add the weighed powder to a volumetric flask containing approximately 80% of the final desired volume of high-purity water (e.g., 8 mL for a 10 mL final volume). The powder will not dissolve at this stage and will form a slurry.

  • pH Adjustment: Place the flask on a magnetic stirrer. While stirring gently, begin adding 0.1 N HCl dropwise. Monitor the pH of the solution continuously.

  • Observe Dissolution: As the pH decreases, the powder will begin to dissolve. Continue adding acid until all the solid material has visibly dissolved and the pH is within the target range (5.0 - 6.5).

  • Final Volume Adjustment: Once the compound is fully dissolved and the pH is stable, carefully add high-purity water to reach the final target volume (e.g., qs to 10 mL).

  • Final pH Check: Measure the pH one final time to ensure it remains in the target range.

  • Sterile Filtration: To remove any potential microbial contamination or microscopic particulates, pass the final solution through a 0.22 µm sterile syringe filter into a sterile, clearly labeled storage container.

Workflow Diagram

G cluster_prep Preparation cluster_qc Quality Control & Storage weigh 1. Weigh this compound Powder slurry 2. Create Slurry in ~80% Final Volume of Water weigh->slurry acid 3. Add 0.1N HCl Dropwise with Stirring slurry->acid dissolve 4. Continue Acid Addition Until Fully Dissolved acid->dissolve Monitor pH volume 5. Adjust to Final Volume with Water dissolve->volume ph_check 6. Final pH Check (Target: 5.0-6.5) volume->ph_check filter 7. Sterile Filter (0.22 µm) ph_check->filter store 8. Store at 2-8°C, Protected from Light filter->store

Caption: Workflow for preparing a stable aqueous this compound solution.

Stability and Storage Recommendations

The stability of extemporaneously prepared flecainide solutions has been studied, providing excellent guidance for research preparations.

ParameterRecommendationRationale & References
Storage Temperature 2-8°C (Refrigerated)Studies on compounded oral liquids show good stability under refrigeration.[5] While room temperature storage is possible for some formulations, refrigeration is generally preferred to minimize potential degradation and microbial growth.[7][8]
Protection from Light Store in amber vials or protect from light.Standard practice for pharmaceutical solutions to prevent photolytic degradation.[5]
Container Tightly sealed glass or polypropylene vials.Prevents solvent evaporation and contamination.
Short-Term Stability Aqueous solutions (10-20 mg/mL) in a simple sucrose vehicle have been shown to be stable for up to 8 weeks.[8][9] For research purposes, preparing fresh stock solutions monthly is a prudent approach.Studies confirm chemical stability for extended periods when properly formulated.[8][9]
Freeze-Thaw Cycles Avoid repeated freeze-thaw cycles.This can compromise the homogeneity and stability of the solution. If long-term storage is needed, aliquot the stock solution into single-use volumes before freezing.

Note on Incompatibilities: Flecainide solutions can be incompatible with certain chloride-containing solutions at high concentrations, which may cause precipitation. [New Zealand Data Sheet TAMBOCOR® Injection] For dilutions, using 5% dextrose (glucose) or simple buffers (like phosphate or acetate) is generally preferred over saline, especially for intravenous or cellular applications.

Validation and Quality Control

Every prepared stock solution should be validated to ensure its integrity.

  • Visual Inspection: The solution must be clear, colorless, and free of any visible particulates. Any cloudiness or precipitation indicates a problem with solubility or stability.

  • pH Measurement: Confirm that the final pH is within the target range. A significant drift in pH over time can be an indicator of degradation.

  • Concentration Verification (Recommended): For experiments where the precise concentration is critical, the concentration of the stock solution should be verified using a stability-indicating method like High-Performance Liquid Chromatography (HPLC) with UV detection (λmax ~298 nm).[6] This also confirms the absence of significant degradation products.

Conclusion

The successful preparation of stable aqueous solutions of this compound is fundamentally dependent on controlling the solution's pH. By protonating the basic piperidine amine with a suitable acid to a pH range of 5.0-6.5, researchers can create clear, stable, and homogenous solutions suitable for a wide range of experiments. Adherence to the protocols for preparation, storage, and quality control outlined in this document will ensure the reliability and reproducibility of experimental data.

References

  • Banitt, E. H., Schmid, J. R., & Newmark, R. A. (1986). Resolution of flecainide acetate, N-(2-piperidylmethyl)-2,5-bis(2,2,2-trifluoroethoxy)benzamide acetate, and antiarrhythmic properties of the enantiomers. Journal of Medicinal Chemistry, 29(2), 299–302. [Link]

  • PubChem. (n.d.). Flecainide. National Center for Biotechnology Information. Retrieved from [Link]

  • Kroemer, H. K., & Eichelbaum, M. (1990). Flecainide enantiomers: disposition in human subjects and electrophysiologic actions in vitro. Clinical Pharmacology & Therapeutics, 47(4), 510-515. [Link]

  • Pérez-Hernández, M., et al. (2022). Common Structural Pattern for Flecainide Binding in Atrial-Selective Kv1.5 and Nav1.5 Channels: A Computational Approach. International Journal of Molecular Sciences, 23(13), 7073. [Link]

  • Uboldi, P., et al. (2021). Critical Aspects in the Preparation of Extemporaneous Flecainide Acetate Oral Solution for Paediatrics. Pharmaceutics, 13(11), 1935. [Link]

  • Puzziferri, R., Cilurzo, F., & Minghetti, P. (2019). 3PC-045 Formulation and stability study of extemporaneous oral liquid dosage forms containing flecainide acetate 2 mg/ml for paediatric use. European Journal of Hospital Pharmacy, 26(Suppl 1). [Link]

  • Mikus, G., et al. (1990). Stereoselective disposition of flecainide in relation to the sparteine/debrisoquine metaboliser phenotype. British Journal of Clinical Pharmacology, 30(1), 117-120. [Link]

  • Gross, A. S., et al. (1990). Stereoselective disposition of flecainide in relation to the sparteine/debrisoquine metaboliser phenotype. British Journal of Clinical Pharmacology, 30(1), 117-120. [Link]

  • ResearchGate. (n.d.). Flecainide acetate solubility in different aqueous vehicles (25 ± 1...). [Link]

  • Wiest, D. B., et al. (1992). Stability of flecainide acetate in an extemporaneously compounded oral suspension. American Journal of Hospital Pharmacy, 49(6), 1467-1470. [Link]

  • Google Patents. (n.d.). CN111018694A - Production method of flecainide.
  • Darwish, M. M., et al. (2016). Stability-indicating chromatographic methods for determination of flecainide acetate in the presence of its degradation products; isolation and identification of two of its impurities. Biomedical Chromatography, 30(10), 1541-1548. [Link]

  • Boehringer Ingelheim. (n.d.). FLECAINIDE ACETATE Tablets, USP Rx only. [Link]

  • Uboldi, P., et al. (2021). Critical Aspects in the Preparation of Extemporaneous Flecainide Acetate Oral Solution for Paediatrics. Pharmaceutics, 13(11), 1935. [Link]

  • Hancox, J. C., et al. (2008). Flecainide inhibits arrhythmogenic Ca2+ waves by open state block of ryanodine receptor Ca2+ release channels and reduction of Ca2+ spark mass. Journal of Molecular and Cellular Cardiology, 44(2), 420-429. [Link]

  • Martindale: The Complete Drug Reference. (n.d.). Flecainide Acetate. [Link] (Link requires subscription, but content is widely cited).

  • Borggreve, F., & Soentjens-Beugels, I. (1988). High-performance liquid chromatographic assay of flecainide and its enantiomers in serum. *Journal of Chromatography B: Biomedical Sciences and Applications, 434, 435-442. [Link]

  • Duff, H. J., et al. (1987). The development and testing of intravenous dosing regimens: application to flecainide for the suppression of ventricular arrhythmias. Journal of Clinical Pharmacology, 27(1), 64-69. [Link]

  • Medsafe, New Zealand Medicines and Medical Devices Safety Authority. (n.d.). TAMBOCOR® Injection Data Sheet. [Link]

Sources

Application Notes and Protocols for the Use of R-(-)-Flecainide in Isolated Langendorff Heart Preparations

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

Flecainide, a class Ic antiarrhythmic agent, is a potent blocker of cardiac sodium channels (Nav1.5), primarily used in the management of supraventricular and ventricular arrhythmias.[1][2][3][4] It is administered clinically as a racemate, a mixture of two enantiomers: R-(-)-Flecainide and S-(+)-Flecainide. While both enantiomers exhibit similar electrophysiological effects, subtle differences in their kinetics and disposition have been noted.[5] this compound has been observed to have a shorter time constant for the development of Vmax depression, suggesting a potentially faster onset of its sodium channel blocking effects.[5]

The isolated Langendorff heart preparation is a powerful ex vivo model that allows for the detailed investigation of cardiac physiology and pharmacology in the absence of systemic neural and hormonal influences.[6][7][8][9] This preparation involves retrogradely perfusing the heart through the aorta, which forces the perfusate into the coronary arteries, thereby maintaining the viability and contractile function of the isolated heart.[6][8] This controlled environment is ideal for studying the direct effects of pharmacological agents, such as this compound, on cardiac electrophysiology and mechanics.

This guide provides a comprehensive overview of the use of this compound in isolated Langendorff heart preparations, from the underlying scientific principles to detailed experimental protocols.

Scientific Principles and Mechanistic Insights

Mechanism of Action of this compound

This compound, like its S-(+) counterpart, exerts its primary effect by blocking the fast inward sodium current (INa) in cardiomyocytes.[1] This action slows the maximal upstroke velocity (Vmax) of the cardiac action potential, leading to a decrease in conduction velocity throughout the heart, with a pronounced effect on the His-Purkinje system.[1][10][11] This "use-dependent" block means that the inhibitory effect of flecainide is more pronounced at faster heart rates.[10][12]

Key electrophysiological effects of flecainide include:

  • Decreased Vmax: Slows the rapid depolarization phase (Phase 0) of the action potential.[10]

  • Prolonged Conduction: Increases the PR interval and widens the QRS complex on an electrocardiogram (ECG).[1][13][14]

  • Effects on Refractoriness: Modestly increases the refractory period of ventricular muscle.[11]

  • Action Potential Duration (APD): The effect on APD can be variable. At therapeutic concentrations, it can increase APD at faster rates, an effect that is more pronounced in human atrial tissue.[10][15]

While the enantiomers have similar overall effects, studies have shown that this compound may have a faster onset of Vmax depression compared to S-(+)-flecainide.[5] There is also evidence of stereoselective disposition, with plasma concentrations of this compound being slightly higher than S-(+)-flecainide in patients.[5][16][17]

The Langendorff Preparation: A Controlled Environment

The Langendorff apparatus provides a robust platform to dissect the direct cardiac effects of this compound. By controlling perfusion pressure, temperature, and the composition of the perfusate, researchers can isolate the drug's impact on:

  • Contractility: Measured as left ventricular developed pressure (LVDP).

  • Heart Rate: Intrinsic sinus rhythm or paced heart rate.

  • Electrophysiology: Monitored via ECG, monophasic action potentials, or intracardiac electrodes.

  • Coronary Flow: An indicator of vascular effects.

This preparation is invaluable for constructing dose-response curves, investigating rate-dependent effects, and exploring the mechanisms of potential proarrhythmic or antiarrhythmic actions in a highly controlled setting.[9]

Experimental Protocols

Part 1: Preparation of the Langendorff Apparatus and Perfusate

A successful Langendorff experiment hinges on a meticulously prepared and maintained system.

Materials:

  • Langendorff apparatus (including water-jacketed glassware, perfusion reservoir, bubble trap, and heart chamber)[18][19]

  • Peristaltic pump[19]

  • Heated water circulator[19]

  • Oxygenator with carbogen gas (95% O2, 5% CO2)

  • Pressure transducer

  • Temperature probe

  • Data acquisition system (e.g., PowerLab with LabChart software)[7][20]

  • Surgical instruments for heart excision

  • Krebs-Henseleit Buffer (KHB)

Protocol:

  • System Assembly: Assemble the Langendorff glassware according to the manufacturer's instructions. Ensure all connections are secure to prevent leaks.[19][21]

  • Perfusate Preparation: Prepare fresh Krebs-Henseleit Buffer (KHB). A typical composition is (in mM): NaCl 118, KCl 4.7, CaCl2 2.5, MgSO4 1.2, KH2PO4 1.2, NaHCO3 25, and glucose 11. Filter the buffer through a 0.22 µm filter to remove particulates.[9]

  • System Priming and Equilibration:

    • Fill the perfusion reservoir with KHB and start the heated water circulator to bring the system to 37°C.[22]

    • Bubble the KHB with carbogen gas for at least 20-30 minutes to ensure proper oxygenation and a pH of 7.4.[22][23]

    • Prime the entire system with the oxygenated, heated KHB, ensuring no air bubbles are present in the tubing or bubble trap, as these can cause coronary emboli.[18]

  • Calibration: Calibrate the pressure transducer according to the data acquisition system's instructions. Calibrate the flow rate of the peristaltic pump.[19][21]

Part 2: Heart Excision and Cannulation

This is a critical and time-sensitive part of the procedure. The goal is to minimize the ischemic time between excision and the start of perfusion.[7]

Protocol:

  • Anesthesia: Anesthetize the animal (e.g., rat, guinea pig) according to approved institutional protocols. Confirm a deep level of anesthesia by checking for the absence of a pedal withdrawal reflex.[7][8]

  • Heparinization: Administer heparin (e.g., 500 IU/kg, intraperitoneally or intravenously) to prevent blood clotting within the coronary vasculature.

  • Thoracotomy: Quickly perform a thoracotomy to expose the heart.

  • Excision: Gently lift the heart and excise it by cutting the great vessels. Immediately place the heart in a beaker of ice-cold KHB to arrest metabolic activity and limit ischemic damage.[7]

  • Cannulation:

    • Identify the aorta and carefully trim away excess tissue.

    • Mount the aorta onto the aortic cannula of the Langendorff apparatus. Secure it with surgical silk sutures. It is crucial that the cannula tip does not pass through the aortic valve.[7][18]

    • Immediately initiate retrograde perfusion at a low flow rate to clear the coronary arteries of any remaining blood.

  • Stabilization:

    • Gradually increase the perfusion pressure to the desired level (typically 60-80 mmHg for a rat heart).[8][24]

    • Allow the heart to stabilize for a baseline period of 20-30 minutes. During this time, monitor heart rate, coronary flow, and left ventricular pressure to ensure stability.[22]

Part 3: Administration of this compound and Data Acquisition

Protocol:

  • Stock Solution Preparation: Prepare a stock solution of this compound in the appropriate vehicle (e.g., deionized water or KHB).

  • Drug Administration: Introduce this compound into the perfusion line via a side-port infusion pump or by adding it directly to the perfusate reservoir to achieve the desired final concentration.

  • Dose-Response Protocol:

    • After the baseline stabilization period, administer increasing concentrations of this compound in a stepwise manner.

    • Allow the heart to equilibrate at each concentration for a set period (e.g., 10-15 minutes) before recording data.

    • Include a vehicle control group to account for any time-dependent changes in the preparation.

  • Data Acquisition: Continuously record the following parameters using a data acquisition system:[7][25][26]

    • Left Ventricular Pressure (LVP): Insert a fluid-filled balloon connected to a pressure transducer into the left ventricle to measure systolic and diastolic pressures. Calculate the Left Ventricular Developed Pressure (LVDP = Systolic LVP - Diastolic LVP).

    • Heart Rate (HR): Derived from the LVP or ECG recordings.

    • Coronary Flow (CF): Measured by collecting the effluent from the heart over a set time or using an inline flowmeter.

    • Electrocardiogram (ECG): Place electrodes on the heart chamber to record a surface ECG. Analyze PR interval, QRS duration, and QT interval.

Data Presentation and Analysis

Quantitative Data Summary

The following table provides an example of how to summarize the expected effects of this compound on key cardiac parameters in a Langendorff preparation.

ParameterExpected Effect of this compoundRationale
LVDP (Left Ventricular Developed Pressure) DecreaseNegative inotropic effect due to sodium channel blockade.[10]
Heart Rate (HR) DecreaseEffect on sinus node automaticity.[10]
Coronary Flow (CF) Minimal Change / Slight DecreaseFlecainide generally has minimal direct effects on coronary vasculature.
PR Interval (ECG) IncreaseSlowed conduction through the atria and AV node.[13][27][28]
QRS Duration (ECG) IncreaseSlowed conduction through the His-Purkinje system and ventricles.[13][14][27][28]
QT Interval (ECG) Slight IncreasePrimarily due to the widening of the QRS complex.[14][28]

Visualizations

Experimental Workflow

G cluster_prep System Preparation cluster_heart Heart Preparation cluster_exp Experiment Apparatus_Setup Apparatus Setup & Priming Perfusate_Prep Perfusate Preparation (KHB, 37°C, Carbogen) Apparatus_Setup->Perfusate_Prep Calibration Calibrate Transducers Perfusate_Prep->Calibration Stabilization Stabilization (20-30 min) Calibration->Stabilization Anesthesia Anesthesia & Heparinization Excision Thoracotomy & Heart Excision Anesthesia->Excision Cannulation Aortic Cannulation Excision->Cannulation Cannulation->Stabilization Baseline Baseline Recording Stabilization->Baseline Drug_Admin This compound Administration (Dose-Response) Baseline->Drug_Admin Data_Acq Continuous Data Acquisition Drug_Admin->Data_Acq Washout Washout Period Data_Acq->Washout

Caption: Langendorff experiment workflow from preparation to data acquisition.

This compound Mechanism of Action on Cardiac Action Potential

G AP Phase 0 (Upstroke) Phase 1 (Early Repol.) Phase 2 (Plateau) Phase 3 (Repol.) Phase 4 (Resting) Vmax Decreased Vmax (Slower Conduction) AP:p0->Vmax Inhibits Flecainide This compound Na_Channel Na+ Channel (Nav1.5) Flecainide->Na_Channel Blocks

Caption: this compound blocks Na+ channels, inhibiting Phase 0 and slowing conduction.

Trustworthiness and Self-Validation

To ensure the integrity and reproducibility of your results, incorporate the following self-validating measures into your protocol:

  • Stable Baseline: Only proceed with drug administration if the heart demonstrates a stable baseline for at least 20 minutes. Key stability criteria include less than 10% variation in LVDP and heart rate.

  • Time-Matched Controls: Run parallel experiments with a vehicle control to differentiate the effects of this compound from any time-dependent deterioration of the preparation.

  • Positive Control: Periodically, it can be beneficial to use a known ion channel blocker (e.g., lidocaine for sodium channels or verapamil for calcium channels) to confirm the responsiveness of the preparation.

  • Washout Period: Conclude the experiment with a washout period using drug-free perfusate to assess the reversibility of the drug's effects.

  • Exclusion Criteria: Predetermine exclusion criteria for experiments, such as excessive ischemic time during preparation (>3 minutes), inability to maintain stable perfusion pressure, or significant arrhythmias during the baseline period.[22]

Troubleshooting

ProblemPossible Cause(s)Solution(s)
Ectopic beats / Arrhythmias during baseline Hypoxia, inadequate perfusion pressure, electrolyte imbalance, myocardial damage during excision.[24]Check carbogen supply and pH of the buffer. Adjust perfusion pressure (typically 60-80 mmHg for rat).[24] Ensure careful and rapid heart excision.
Poor Contractility (Low LVDP) Prolonged ischemia, air embolism, incorrect cannula placement.Minimize time from excision to perfusion.[7] Ensure the system is free of air bubbles.[18] Verify cannula tip is above the aortic valve.[18]
High Diastolic Pressure LV balloon over-inflation, ischemic contracture.Deflate and reinflate the LV balloon to a minimal end-diastolic pressure (5-10 mmHg).[7] If it occurs suddenly, it may indicate severe ischemia.
Variable Coronary Flow Air bubbles in the perfusion line, loose cannula sutures.De-bubble the system. Check and tighten sutures securing the aorta.

References

  • Effect of flecainide on action potentials and alternating current-induced arrhythmias in mammalian myocardium. PubMed. [Link]

  • Flecainide enantiomers: disposition in human subjects and electrophysiologic actions in vitro. PubMed. [Link]

  • Effects of flecainide and quinidine on human atrial action potentials. Role of rate-dependence and comparison with guinea pig, rabbit, and dog tissues. PubMed. [Link]

  • Clinical electrophysiologic effects of flecainide acetate. PubMed. [Link]

  • Langendorff heart. Wikipedia. [Link]

  • Langendorff heart preparation. Bio-protocol. [Link]

  • Flecainide. StatPearls - NCBI Bookshelf. [Link]

  • Best practices for setting-up an isolated Langendorff heart preparation. ADInstruments. [Link]

  • What are the advantages and disadvantages of the isolated perfused heart?. University of South Alabama. [Link]

  • Flecainide. Wikipedia. [Link]

  • Abstract 15625: Flecainide Modulates Action Potential Properties of Cardiac Sympathetic Neurons. Circulation - American Heart Association Journals. [Link]

  • The action of flecainide acetate and its enantiomers on mammalian non-myelinated nerve fibres. PubMed. [Link]

  • Development of data acquisition components for simultaneous recording of 3D epicardial and surface ECG signals in the langendorff perfusion apparatus. PubMed. [Link]

  • Modified Langendorff technique for mouse heart cannulation: Improved heart quality and decreased risk of ischemia. PMC - PubMed Central. [Link]

  • Effects of the enantiomers of flecainide on action potential characteristics in the guinea-pig papillary muscle. PubMed. [Link]

  • [Electrophysiological effects of the new antiarrhythmic drug flecainide (R 818) in man (author's transl)]. PubMed. [Link]

  • Acute electrophysiological effects of flecainide acetate on cardiac conduction and refractoriness in man. NIH. [Link]

  • Langendorff perfusion + Isolated Working Heart Systems & Data Analysis. ADInstruments. [Link]

  • Flecainide exerts paradoxical effects on sodium currents and atrial arrhythmia in murine RyR2-P2328S hearts. NIH. [Link]

  • Simultaneous assessment of mechanical and electrical function in Langendorff-perfused ex-vivo mouse hearts. Frontiers. [Link]

  • Langendorff ex vivo porcine heart data acquisition and results. a,... ResearchGate. [Link]

  • Stereoselective disposition of flecainide in relation to the sparteine/debrisoquine metaboliser phenotype. PMC - NIH. [Link]

  • Flecainide: Electrophysiological properties, clinical indications, and practical aspects. PubMed. [Link]

  • ADInstruments Rodent Langendorff - Set Up & Priming Demonstration. YouTube. [Link]

  • What is the mode of action of Flecainide (anti-arrhythmic medication)?. Dr.Oracle. [Link]

  • Flecainide: Current status and perspectives in arrhythmia management. PMC - NIH. [Link]

  • [Electrophysiological effects of the new antiarrhythmic drug flecainide (R 818) in man (author's transl)]. Semantic Scholar. [Link]

  • An Introduction to Isolated Langendorff Heart: Experimental Considerations and Best Practices. YouTube. [Link]

  • Flecainide in clinical practice. PMC - PubMed Central. [Link]

  • 12 pro tips for Langendorff technique. ADInstruments. [Link]

  • ADInstruments Rodent Langendorff - Set Up & Priming Demonstration. ADInstruments. [Link]

  • The Antiarrhythmic Mechanisms of Flecainide in Catecholaminergic Polymorphic Ventricular Tachycardia. Frontiers. [Link]

  • Troubleshoot Isolated heart langendorff system: how to get rid of ectopic heartbeat and signal?. ResearchGate. [Link]

  • High-performance liquid chromatographic determination of the enantiomers of flecainide in human plasma and urine. PubMed. [Link]

  • Flecainide How and When: A Practical Guide in Supraventricular Arrhythmias. MDPI. [Link]

  • What are the key considerations for using Flecainide in treating arrhythmias?. Dr.Oracle. [Link]

  • What are the criteria for using Flecainide (anti-arrhythmic medication) in patients with arrhythmias?. Dr.Oracle. [Link]

  • Twenty-five years in the making: flecainide is safe and effective for the management of atrial fibrillation. NIH. [Link]

Sources

Troubleshooting & Optimization

Improving the yield and purity of R-(-)-Flecainide synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Synthesis of R-(-)-Flecainide

A Guide to Optimizing Enantioselective Synthesis for Enhanced Yield and Purity

Welcome to the technical support center for the synthesis of this compound. This guide is designed for researchers, chemists, and drug development professionals engaged in the synthesis of this potent antiarrhythmic agent. As Senior Application Scientists, we have compiled field-proven insights and troubleshooting strategies to address common challenges encountered during the synthesis, with a specific focus on maximizing the yield and enantiomeric purity of the R-(-) enantiomer.

Troubleshooting Guide: Common Synthesis Challenges

This section addresses specific experimental issues in a question-and-answer format, providing not just solutions but the underlying chemical reasoning to empower your process optimization.

Question 1: My overall yield is consistently low. What are the most common bottlenecks in the Flecainide synthesis pathway?

Answer: Low overall yield in a multi-step synthesis like that of Flecainide can be attributed to inefficiencies in two primary stages: the initial amidation reaction and the subsequent reduction of the pyridine ring.

  • Inefficient Amidation: The coupling of 2,5-bis(2,2,2-trifluoroethoxy)benzoic acid with 2-aminomethylpyridine is a critical step. Traditional methods using coupling reagents like N,N'-dicyclohexylcarbodiimide (DCC) and hydroxybenzotriazole (HOBt) can be effective but generate significant solid waste (dicyclohexylurea), which complicates purification and can lead to product loss during workup.[1] Furthermore, these reagents are used in stoichiometric amounts, increasing costs.

    • Expert Recommendation: Consider employing a catalytic approach. The use of boric acid as a catalyst for this amide formation has been shown to produce the intermediate in high purity (99.91%) and satisfactory yield (85.8%) on a commercial scale. This method is more cost-effective and environmentally benign as it avoids the generation of bulky waste products.[1]

  • Poor Selectivity in Pyridine Reduction: The catalytic hydrogenation of the pyridine ring to a piperidine ring is another step where yield can be compromised. Challenges include catalyst poisoning, side reactions, or the need for high catalyst loading and long reaction times, which can increase costs and the likelihood of impurity formation.[1]

    • Expert Recommendation: The efficiency of the hydrogenation is greatly improved by first forming the HCl salt of the pyridine-containing intermediate. This enhances the substrate's reactivity and allows for a more selective reduction. This approach has been demonstrated to yield the Flecainide free base with high purity (99.78%) and an excellent yield of 89.4% without the need for extensive purification like column chromatography.[1]

Question 2: I am observing a significant amount of the unreduced pyridine intermediate (Impurity B) in my final product. How can I drive the hydrogenation to completion?

Answer: The presence of residual N-(pyridin-2-ylmethyl)-2,5-bis(2,2,2-trifluoroethoxy) benzamide (often designated as Impurity B) is a common purity issue.[1] Its carry-through to the final active pharmaceutical ingredient (API) is problematic, as levels exceeding 1.0% can be very difficult to remove, often requiring multiple recrystallizations that significantly reduce the final yield.[1]

Causality & Troubleshooting:

  • Catalyst Activity: The platinum or palladium catalyst may be partially poisoned or deactivated. Ensure the substrate from the previous step is free of impurities that could act as catalyst poisons (e.g., sulfur-containing compounds). Use a fresh, high-quality catalyst.

  • Reaction Conditions: Hydrogen pressure, temperature, and reaction time are critical.

    • Hydrogen Pressure: Ensure the system is maintaining the target pressure. Insufficient hydrogen pressure will slow the reaction rate.

    • Temperature: While higher temperatures can increase the reaction rate, they can also promote side reactions. An optimal temperature must be determined empirically for your specific setup.

    • Reaction Time: Monitor the reaction progress using an appropriate analytical method like HPLC. Do not terminate the reaction until the starting material is consumed to the desired level (e.g., <0.1%).

  • Substrate Form: As mentioned previously, converting the intermediate to its hydrochloride salt before reduction significantly improves the selectivity and efficiency of the hydrogenation, reducing the likelihood of incomplete conversion.[1]

Question 3: My final product has low enantiomeric excess (ee). How can I improve the chiral resolution of R-(-)- and S-(+)-Flecainide?

Answer: Since Flecainide is typically synthesized as a racemate, achieving a high enantiomeric purity of the desired R-(-) enantiomer depends entirely on the efficiency of the chiral resolution step.[2] While both enantiomers appear to have equipotent antiarrhythmic effects, regulatory bodies often require the characterization and control of individual enantiomers.[3]

Method 1: Diastereomeric Salt Crystallization (Classical Resolution)

This is a well-established and effective method for resolving Flecainide enantiomers on a preparative scale.[3][4]

  • Mechanism: The racemic Flecainide base is reacted with a chiral acid to form a pair of diastereomeric salts. These diastereomers have different physical properties (e.g., solubility), allowing one to be selectively crystallized from a suitable solvent system.

  • Recommended Resolving Agent: (1S)-(+)-10-camphorsulfonic acid or its derivatives, such as α-bromocamphor-π-sulfonate, have been successfully used. The reaction with racemic Flecainide acetate and subsequent fractional crystallization can yield the individual enantiomers with an optical purity greater than 99%.[3]

  • Troubleshooting Poor Resolution:

    • Solvent System: The choice of solvent is critical. Experiment with different solvents and solvent mixtures to maximize the solubility difference between the two diastereomeric salts.

    • Cooling Rate: A slow, controlled cooling rate is essential for selective crystallization. Rapid cooling can lead to co-precipitation of both diastereomers, resulting in low ee.

    • Purity of Racemate: Ensure the starting racemic Flecainide is of high chemical purity. Impurities can interfere with the crystallization process.

Method 2: Chiral Chromatography

For analytical and semi-preparative scales, direct resolution using High-Performance Liquid Chromatography (HPLC) with a Chiral Stationary Phase (CSP) is a powerful alternative.

  • Mechanism: The racemic mixture is passed through a column containing a chiral stationary phase that interacts differently with the R-(-) and S-(+) enantiomers, leading to their separation.

  • Expert Insight: A CSP based on (+)-(18-crown-6)-2,3,11,12-tetracarboxylic acid has demonstrated excellent success in resolving Flecainide and its analogs, with high separation factors and resolution values.[5]

Data Summary: Comparison of Chiral Resolution Methods

FeatureDiastereomeric Salt CrystallizationChiral HPLC
Principle Separation based on differential solubility of diastereomeric salts.[3]Differential interaction of enantiomers with a chiral stationary phase.[5]
Scalability Highly scalable for industrial production.Typically used for analytical to semi-preparative scales.
Resolving Agent Requires stoichiometric amounts of a chiral resolving agent.The chiral selector is part of the reusable column.
Development Time Requires extensive optimization of solvent and crystallization conditions.Faster method development, primarily involving mobile phase optimization.
Purity Can achieve >99% ee with optimized protocols.[3]Can achieve very high enantiomeric purity.
Key Challenge Finding the optimal solvent system; potential for product loss in mother liquor.High cost of chiral columns and solvents; lower throughput for large quantities.

Frequently Asked Questions (FAQs)

Q: What are the key starting materials for Flecainide synthesis? A: The synthesis typically begins with the reaction between 2,5-bis(2,2,2-trifluoroethoxy)benzoic acid and 2-aminomethylpyridine.[1][6] An alternative route involves reacting an activated ester of the benzoic acid with 2-(aminomethyl)piperidine directly, though this can lead to selectivity issues.[7]

Q: Besides the unreduced intermediate, what other impurities should I be aware of? A: Process-related impurities can arise from side reactions or unreacted starting materials. One notable impurity is 2,5–bis(2,2,2-trifluoroethoxy)-N-((4-methylpiperidine-2-yl) methyl) benzamide, which can form during the synthesis.[1][8] Degradation products can also form under stress conditions (acid, base, oxidation, etc.).[9][10] A thorough impurity profile analysis using techniques like HPLC or UPLC-MS is crucial for quality control.[11]

Q: Which analytical methods are best for monitoring reaction progress and final purity? A: High-Performance Liquid Chromatography (HPLC) is the most widely used and robust method for both assay and impurity analysis.[12][13] For enantiomeric purity, a chiral HPLC method is required.[5][14] Thin-Layer Chromatography (TLC) can be a quick and effective tool for qualitative monitoring of reaction progress at the bench.[9]

Q: How does the final salt formation step impact purity? A: The final step is typically the formation of the acetate salt. This step can serve as an additional purification method. Crystallizing the acetate salt from a suitable solvent system, such as an isopropanol/cyclohexane mixture, can help purge remaining impurities, ensuring the final API meets regulatory limits without requiring repeated crystallizations.[1]

Visualized Workflows and Protocols

General Synthesis and Resolution Workflow

The following diagram illustrates the key stages in the synthesis of this compound, highlighting the critical amidation, reduction, and resolution steps.

cluster_0 Step 1: Amidation cluster_1 Step 2: Reduction cluster_2 Step 3: Chiral Resolution cluster_3 Step 4: Final Product SM1 2,5-bis(2,2,2-trifluoroethoxy) benzoic acid Intermediate Pyridine Intermediate (Impurity B Precursor) SM1->Intermediate Boric Acid Catalyst SM2 2-aminomethylpyridine SM2->Intermediate Reduction Catalytic Hydrogenation (H2, Pd/C or Pt) Intermediate->Reduction Racemic Racemic Flecainide (Free Base) Reduction->Racemic HCl salt formation improves selectivity Resolution Diastereomeric Salt Crystallization Racemic->Resolution Chiral Acid Enantiomers Separated R-(-) and S-(+) Diastereomers Resolution->Enantiomers FinalBase This compound (Free Base) Enantiomers->FinalBase Base Treatment FinalSalt This compound Acetate FinalBase->FinalSalt Acetic Acid

Caption: Key stages of this compound synthesis.

Troubleshooting Logic: Low Enantiomeric Excess (ee)

This decision tree provides a logical path for troubleshooting poor outcomes in the chiral resolution step.

cluster_0 Investigation Path cluster_1 Corrective Actions start Low Enantiomeric Excess (ee) Observed check_racemate Is the starting racemate pure? start->check_racemate check_solvent Is the solvent system optimal? check_racemate->check_solvent Yes action_purify Action: Purify racemic Flecainide before resolution. check_racemate->action_purify No check_cooling Is the cooling rate slow and controlled? check_solvent->check_cooling Yes action_solvent Action: Screen alternative solvents/mixtures. check_solvent->action_solvent No action_cooling Action: Implement a programmed, slower cooling profile. check_cooling->action_cooling No end_node Re-run Resolution & Verify ee check_cooling->end_node Yes action_purify->end_node action_solvent->end_node action_cooling->end_node

Caption: Troubleshooting low enantiomeric excess.

Protocol: Chiral Resolution via Diastereomeric Salt Crystallization

This is a generalized protocol based on established principles.[3][4] Researchers must optimize specific quantities, volumes, and temperatures for their particular setup.

  • Dissolution: Dissolve 1.0 equivalent of high-purity racemic Flecainide free base in a suitable solvent (e.g., methanol, ethanol, or acetone) with gentle heating.

  • Addition of Resolving Agent: To the warm solution, add 0.5 equivalents of the chiral resolving acid (e.g., (1S)-(+)-10-camphorsulfonic acid) dissolved in a minimal amount of the same solvent. Note: Using 0.5 eq of the resolving agent targets the crystallization of one diastereomer.

  • Crystallization: Stir the solution and allow it to cool slowly to room temperature, then potentially to a lower temperature (e.g., 0-5 °C) to induce crystallization. A slow cooling rate is paramount.

  • Isolation: Collect the precipitated crystals by filtration. Wash the crystals sparingly with a small amount of cold solvent to remove adhering mother liquor.

  • Liberation of Free Base: Dissolve the isolated diastereomeric salt in water and adjust the pH to >10 with an aqueous base (e.g., NaOH solution). This will precipitate the enantiomerically enriched Flecainide free base.

  • Extraction & Analysis: Extract the free base with a suitable organic solvent (e.g., dichloromethane). Dry the organic layer, concentrate it, and analyze the resulting solid for chemical purity (HPLC) and enantiomeric excess (chiral HPLC).

  • Recrystallization (if needed): If the desired ee is not achieved, a recrystallization of the diastereomeric salt (from step 4) or the final free base may be necessary to enhance optical purity.

References

  • Banitt, E. H., Schmid, J. R., & Newmark, R. A. (1986). Resolution of flecainide acetate, N-(2-piperidylmethyl)-2,5-bis(2,2,2-trifluoroethoxy)benzamide acetate, and antiarrhythmic properties of the enantiomers. Journal of Medicinal Chemistry, 29(2), 299–302. [Link]

  • Lee, A., Choi, H. J., & Hyun, M. H. (2010). Liquid chromatographic direct resolution of flecainide and its analogs on a chiral stationary phase based on (+)-(18-crown-6)-2,3,11,12-tetracarboxylic acid. Chirality, 22(7), 693–698. [Link]

  • Takale, N., et al. (2022). Identification and Synthesis of Flecainide Acetate Impurities and Its Control to ICH Limit. Journal of Pharmaceutical Research International, 34(47A), 45–54. [Link]

  • Turgeon, J., & Crevier, P. (1989). High-performance Liquid Chromatographic Assay of Flecainide and Its Enantiomers in Serum. Therapeutic Drug Monitoring, 11(6), 708–711. [Link]

  • Kroemer, H. K., et al. (1986). Resolution of flecainide acetate... and antiarrhythmic properties of the enantiomers. Journal of Medicinal Chemistry. [Link]

  • El-Ragehy, N., Hassan, N., Tantawy, M., & Abdelkawy, M. (2016). Stability-indicating chromatographic methods for determination of flecainide acetate in the presence of its degradation products; isolation and identification of two of its impurities. Biomedical Chromatography, 30(10), 1541–1548. [Link]

  • Banitt, E. H., et al. (1986). Resolution of flecainide acetate... Journal of Medicinal Chemistry. [Link]

  • Bhavani, K., et al. (2019). Determination of Flecainide acetate and its degradation impurities by UPLC-MS. Current Trends in Biotechnology and Pharmacy. [Link]

  • Takale, N., et al. (2022). Identification and Synthesis of Flecainide Acetate Impurities and Its Control to ICH Limit. Journal of Pharmaceutical Research International. [Link]

  • El-Ragehy, N., et al. (2016). Stability-indicating chromatographic methods... ResearchGate. [Link]

  • Chang, S. F., Welscher, T. M., Miller, A. M., & Ober, R. E. (1983). High-performance liquid chromatographic method for the quantitation of flecainide, a new antiarrhythmic, in human plasma and urine. Journal of Chromatography B: Biomedical Sciences and Applications, 272(2), 341–350. [Link]

  • Redasani, V. K., et al. (2020). Analytical Method Development and Validation of Flecainide Acetate by Chromatographic and Spectrophotometric Techniques. ResearchGate. [Link]

  • SynZeal. (n.d.). Flecainide Impurities. SynZeal. Retrieved January 15, 2026, from [Link]

  • WO2002066413A1 - Flecainide synthesis.
  • Boriani, G., & Cimaglia, P. (2024). Flecainide and atrial fibrillation cardioversion: what solutions at present and in the near future? European Heart Journal. [Link]

  • Flecainide acetate - New Drug Approvals. (2019). New Drug Approvals. [Link]

  • Andrikopoulos, G. K., et al. (2015). Flecainide: Current status and perspectives in arrhythmia management. World Journal of Cardiology. [Link]

  • Kroemer, H. K., et al. (1989). Flecainide enantiomers: disposition in human subjects and electrophysiologic actions in vitro. Clinical Pharmacology & Therapeutics. [Link]

  • Banitt, E. H. (1985). Discovery and development of flecainide. The American Journal of Cardiology. [Link]

  • Takale, N., et al. (2021). An Improved Commercially Feasible Process for Flecainide Acetate. Journal of Pharmaceutical Research International. [Link]

  • Kryshtal, D. O., et al. (2021). RYR2 Channel Inhibition Is the Principal Mechanism of Flecainide Action in CPVT. Circulation Research. [Link]

  • Stang, L., & Schlesselman, L. (2023). Flecainide. StatPearls. [Link]

  • Muser, D., et al. (2021). Flecainide How and When: A Practical Guide in Supraventricular Arrhythmias. Journal of Cardiovascular Development and Disease. [Link]

  • US7196197B2 - Process for the preparation of Flecainide...
  • Sikkel, M. B., et al. (2017). Effect of flecainide derivatives on sarcoplasmic reticulum calcium release... British Journal of Pharmacology. [Link]

  • PubChem. (n.d.). Flecainide. National Center for Biotechnology Information. Retrieved January 15, 2026, from [Link]

  • Veeprho. (n.d.). Flecainide Impurities and Related Compound. Veeprho. Retrieved January 15, 2026, from [Link]

  • Conard, G. J., & Ober, R. E. (1984). Metabolism of flecainide. The American Journal of Cardiology. [Link]

Sources

Technical Support Center: Enhancing R-(-)-Flecainide Solubility for In Vitro Assays

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for R-(-)-flecainide. This resource is designed for researchers, scientists, and drug development professionals to provide practical, in-depth solutions for overcoming solubility challenges with this compound in common in vitro experimental setups. The following question-and-answer guide offers field-proven insights and step-by-step protocols to ensure the accuracy and reproducibility of your results.

Q1: What are the fundamental physicochemical properties of this compound that influence its solubility?

A1: Understanding the chemical nature of this compound (as the commonly used acetate salt) is the first step in troubleshooting solubility. Three key properties are critical:

  • Weakly Basic Nature: Flecainide acetate has a pKa of 9.3.[1][2] The pKa is the pH at which the compound is 50% ionized and 50% non-ionized. As a weak base, its solubility is highly dependent on pH. At a physiological pH of 7.4, the piperidine ring in its structure is predominantly protonated (ionized), which would theoretically enhance aqueous solubility.[3]

  • Molecular Structure: The molecule contains a benzamide core with two trifluoroethoxy groups.[2] These fluorinated groups contribute to its lipophilic (fat-loving) character, which can limit its solubility in purely aqueous solutions.

  • Salt Form: It is typically supplied as an acetate salt. While salts of weak bases are generally more water-soluble than the free base form, flecainide acetate is still described as being only sparingly soluble in aqueous buffers.[4]

These properties create a delicate balance. While the molecule can be ionized to promote solubility, its underlying lipophilic structure presents a challenge, especially in neutral pH buffers required for most cell-based assays.

Q2: I'm preparing a stock solution of this compound. What is the recommended starting solvent and concentration?

A2: For initial stock solutions, an organic solvent is required. Dimethyl sulfoxide (DMSO) is the most common and recommended choice.

Commercial suppliers report the solubility of flecainide acetate in DMSO to be approximately 15 mg/mL.[4] However, for practical in vitro use, preparing stock solutions at unnecessarily high concentrations can increase the risk of precipitation upon dilution.[5] A conservative and widely used starting concentration is 10 mM .

Table 1: Recommended Solvents for this compound Stock Solutions
SolventReported Solubility (Flecainide Acetate)Recommended Stock ConcentrationNotes
DMSO ~15 mg/mL[4] (~31.6 mM)10 mM Primary choice for most in vitro assays. Ensure use of anhydrous, high-purity DMSO.[6]
Ethanol ~10 mg/mL[4]10 mMCan be used, but may have higher cytotoxic potential than DMSO in some cell lines.[7]
Methanol Soluble[7]10 mMGenerally reserved for analytical purposes; less common for cell-based assays due to potential toxicity.
Protocol 2.1: Preparation of a 10 mM this compound Stock in DMSO

Objective: To prepare a 10 mM stock solution of this compound acetate (FW: 474.4 g/mol ) for use in in vitro assays.[4]

Materials:

  • This compound Acetate powder

  • Anhydrous, sterile DMSO (e.g., cell culture grade)

  • Sterile microcentrifuge tubes or glass vials with Teflon-lined screw caps[8]

  • Calibrated analytical balance and pipettes

Procedure:

  • Calculate Required Mass: Use the formula: Mass (mg) = Desired Concentration (mM) × Final Volume (mL) × Molecular Weight ( g/mol ) / 1000.

    • Example for 1 mL of 10 mM stock: Mass = 10 mM × 1 mL × 474.4 g/mol / 1000 = 4.744 mg.

  • Weigh Compound: Accurately weigh the calculated amount of this compound acetate and transfer it to a sterile vial.

  • Add Solvent: Add the calculated volume of anhydrous DMSO to the vial.

  • Ensure Dissolution: Vortex thoroughly. If needed, gentle warming (to 37°C) or brief sonication can be used to facilitate dissolution.[9] Visually inspect the solution against a light source to ensure there are no visible particles.

  • Storage: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.[10] Store at -20°C, protected from light. Properly stored, DMSO stocks are stable for extended periods.[4]

Q3: My this compound precipitated when I diluted my DMSO stock into my aqueous assay buffer. Why did this happen and how can I prevent it?

A3: This is the most common issue encountered and is a classic example of solvent-shifting precipitation. Your compound is highly soluble in the 100% DMSO stock but becomes poorly soluble when the DMSO is diluted into an aqueous buffer (like PBS or cell culture media), causing it to crash out of solution.

The final concentration of DMSO in your assay should ideally be kept below 0.5% (and often below 0.1%) to avoid solvent-induced artifacts or cytotoxicity. This sharp decrease in organic solvent concentration is often insufficient to keep the lipophilic flecainide molecule dissolved.

Troubleshooting Workflow for Dilution-Induced Precipitation

Below is a decision-making workflow to address this issue systematically.

G start Precipitation Observed During Dilution check_dmso Is final DMSO concentration <0.5%? start->check_dmso dmso_ok Yes check_dmso->dmso_ok Yes dmso_high No check_dmso->dmso_high No dmso_high_node Reduce stock concentration or perform serial dilutions to lower final DMSO %. check_dmso->dmso_high_node method_choice Select Solubilization Strategy check_dmso->method_choice ph_adjust Strategy 1: pH Adjustment method_choice->ph_adjust cyclodextrin Strategy 2: Cyclodextrins method_choice->cyclodextrin cosolvent Strategy 3: Co-solvents method_choice->cosolvent ph_result Prepare acidic buffer (pH < 7.0). See Protocol 4.1. ph_adjust->ph_result cyclo_result Prepare drug-cyclodextrin complex. See Q5. cyclodextrin->cyclo_result cosolvent_result Incorporate a biocompatible co-solvent. See Q5. cosolvent->cosolvent_result

Caption: Decision workflow for troubleshooting precipitation.

Q4: Can I use pH adjustment to improve the solubility of this compound in my aqueous buffer?

A4: Yes. Given its pKa of 9.3, lowering the pH of the aqueous buffer is a highly effective strategy.[1] By decreasing the pH well below the pKa, you ensure that the flecainide molecule remains in its protonated, charged (ionized) state, which is more soluble in water.[11]

For many cell-based assays, a buffer pH between 6.5 and 7.2 is often tolerable. You must first validate that this slightly acidic condition does not impact your specific assay or cell health.

Protocol 4.1: Enhancing Solubility via pH Adjustment

Objective: To prepare a working solution of this compound in an aqueous buffer by lowering the pH.

Materials:

  • 10 mM this compound in DMSO (from Protocol 2.1)

  • Sterile assay buffer (e.g., Hanks' Balanced Salt Solution - HBSS, or PBS)

  • Sterile, dilute hydrochloric acid (HCl), e.g., 0.1 N HCl

  • Calibrated pH meter

Procedure:

  • Determine Target pH: First, test your experimental system (e.g., cells) to determine the lowest tolerable pH (e.g., pH 6.8).

  • Prepare Acidified Buffer: Take the required volume of your assay buffer and, while monitoring with a pH meter, slowly add drops of 0.1 N HCl until the target pH is reached.

  • Dilute the Stock Solution: While vortexing the acidified buffer, slowly add the required volume of the 10 mM DMSO stock solution to achieve your final desired concentration. The agitation during addition helps to rapidly disperse the drug and prevent localized high concentrations that can precipitate.

  • Final Check: After addition, check the solution for any signs of precipitation. A slight final adjustment of pH may be necessary.

Important Note: Avoid using citrate or phosphate buffers if possible, as some studies have shown they can reduce flecainide solubility and in some cases cause the formation of non-resuspendable crystals, especially in the presence of certain preservatives.[12]

Q5: Are there alternative solubilization strategies for sensitive assays where DMSO or significant pH changes are not viable?

A5: Yes. When assay conditions are highly restrictive, advanced formulation techniques can be employed. The most common and effective method for in vitro work is the use of cyclodextrins.

Cyclodextrins: These are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic inner cavity.[13] They act as "molecular buckets" to encapsulate poorly soluble drug molecules like flecainide, forming an inclusion complex that is water-soluble.[14][15] Hydroxypropyl-β-cyclodextrin (HP-β-CD) and sulfobutylether-β-cyclodextrin (SBE-β-CD) are frequently used in pharmaceutical formulations to improve solubility.[9][14]

Protocol 5.1: Conceptual Workflow for Using Cyclodextrins

Objective: To prepare a flecainide working solution using a cyclodextrin for enhanced solubility.

  • Select Cyclodextrin: Choose a suitable cyclodextrin, such as HP-β-CD.

  • Prepare Cyclodextrin Solution: Prepare a stock solution of the cyclodextrin in your aqueous assay buffer (e.g., 10-20% w/v).

  • Complexation:

    • Method A (Dilution): Add the this compound DMSO stock directly to the cyclodextrin-containing buffer. The cyclodextrin in the buffer will help solubilize the drug as it is diluted.

    • Method B (Co-evaporation - Advanced): For a more robust complex, dissolve the drug in an organic solvent (e.g., methanol) and the cyclodextrin in water. Mix the two solutions, and then remove the solvents via evaporation to leave a solid drug-cyclodextrin complex powder, which can then be redissolved in the assay buffer.[16]

  • Equilibration: Allow the solution to mix (e.g., on a shaker at room temperature) for several hours to ensure maximum complex formation.

  • Filtration: Filter the solution through a 0.22 µm filter to remove any non-encapsulated drug that may have precipitated. The resulting clear solution contains the soluble drug-cyclodextrin complex.

Q6: How can I visually and analytically confirm that my this compound is fully dissolved?

A6: Simply not seeing visible particles is not sufficient proof of dissolution. A compound can exist as a fine, colloidal suspension that is not readily visible but will lead to inaccurate and non-reproducible results.

Table 2: Methods for Confirming Dissolution
MethodProcedureInterpretation
Visual Inspection (Tyndall Effect) In a darkened room, shine a laser pointer or a focused beam of light through the solution in a clear vial.True Solution: The beam will pass through cleanly. Colloidal Suspension: The beam will be scattered and visible in the solution (the Tyndall effect).
Centrifugation Centrifuge the prepared working solution at high speed (e.g., >10,000 x g) for 15-30 minutes.True Solution: No pellet will form. Precipitate/Suspension: A pellet will form at the bottom of the tube.
HPLC Analysis Prepare the solution, filter it through a 0.22 µm filter, and analyze the concentration of the filtrate using a validated HPLC method.[17]True Solution: The measured concentration will match the target theoretical concentration. Incomplete Dissolution: The measured concentration will be lower than expected.

By following these structured troubleshooting guides and protocols, researchers can confidently prepare accurate and soluble this compound solutions, ensuring the integrity and success of their in vitro experiments.

References

  • Flecainide (acetate) Product Information. Cayman Chemical.

  • Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. PubMed Central.

  • Flecainide Acetate Tablets, USP. DailyMed.

  • Cyclodextrin as a Drug Carrier Increasing Drug Solubility. Touro Scholar.

  • Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. PubMed.

  • Cyclodextrins and their application in enhancing the solubility, dissolution rate and bioavailability. SciSpace.

  • Cyclodextrin Inclusion Complexes: Novel Techniques to Improve Solubility of Poor... Global Pharmaceutical Sciences Review.

  • Flecainide | C17H20F6N2O3. PubChem, National Institutes of Health.

  • Improvement in solubility of poor water-soluble drugs by solid dispersion. PubMed Central, NIH.

  • Flecainide Acetate Drug Information. Martindale: The Complete Drug Reference.

  • This compound | C17H20F6N2O3. PubChem, National Institutes of Health.

  • A Protocol for the Preparation of Stock Solutions. Benchchem.

  • R-(–)-Flecainide Product Information. Cayman Chemical.

  • How to Develop Effective in vitro Assays for Early Drug Discovery. BMG LABTECH.

  • Flecainide Product Information. Selleck Chemicals.

  • Solubility Enhancement Techniques. Pharmaguideline.

  • Preparation of Stock Solutions. Enfanos.

  • Brief Overview of Various Approaches to Enhance Drug Solubility. Longdom Publishing.

  • Techniques for Improving Solubility. International Journal of Medical Science and Dental Research.

  • Flecainide | 54143-55-4. ChemicalBook.

  • Critical Aspects in the Preparation of Extemporaneous Flecainide Acetate Oral Solution for Paediatrics. National Institutes of Health.

  • Flecainide acetate (R-818). MedChemExpress.

  • Preparing Stock Solutions. PhytoTech Labs.

  • Techniques for solubility enhancement of poorly soluble drugs: An overview. ResearchGate.

  • Stock Solutions 101: Everything You Need to Know. G-Biosciences.

  • Flecainide acetate | Solubility of Things. Solubility of Things.

  • Flecainide. Deranged Physiology.

  • Flecainide Acetate | C19H24F6N2O5. PubChem, National Institutes of Health.

  • Common Structural Pattern for Flecainide Binding in Atrial-Selective Kv1.5 and Nav1.5 Channels: A Computational Approach. PubMed Central, NIH.

  • Flecainide. Wikipedia.

  • Assay of flecainide in serum by high-performance liquid chromatography after microscale protein precipitation. PubMed.

  • Flecainide. StatPearls, NCBI Bookshelf.

Sources

Technical Support Center: Optimization of Mobile Phase for Flecainide Enantiomer Separation

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for chiral separations. This guide is designed for researchers, scientists, and drug development professionals actively engaged in the enantiomeric separation of flecainide. As a racemic drug with enantioselective disposition in the body, robust and reliable separation of its (R)- and (S)- enantiomers is critical for pharmacokinetic studies, therapeutic drug monitoring, and quality control.[1][2]

This document provides in-depth, field-proven insights in a direct question-and-answer format, moving beyond simple protocols to explain the causality behind experimental choices. Our goal is to empower you to troubleshoot and optimize your chiral separations with confidence and scientific rigor.

Frequently Asked Questions (FAQs)

Q1: Why is it crucial to separate the enantiomers of flecainide?

Flecainide is administered as a racemic mixture, meaning it contains equal amounts of its (S)-(+)- and (R)-(-)-enantiomers.[1] While both enantiomers exhibit similar electrophysiological effects, studies have shown that they undergo enantioselective disposition in the body, meaning they are metabolized and eliminated at different rates.[1][2] Plasma concentrations of the R-(-)-enantiomer are often significantly higher than the S-(+)-enantiomer in patients.[1] Furthermore, regulatory bodies like the FDA and EMA mandate the characterization of stereoisomeric composition for chiral drugs, as differences in enantiomers can lead to variations in efficacy and toxicity.[3][4] Therefore, a validated stereospecific assay is essential for accurate pharmacokinetic analysis and to ensure product quality and patient safety.

Q2: What are the most common types of Chiral Stationary Phases (CSPs) used for flecainide separation?

The direct separation of flecainide enantiomers is most commonly achieved using High-Performance Liquid Chromatography (HPLC) with a Chiral Stationary Phase (CSP). The selection of the CSP is the most critical factor in achieving enantioselectivity. For flecainide, a basic compound, two classes of CSPs have proven particularly effective:

  • Polysaccharide-based CSPs: These are the most widely used CSPs. Coated or immobilized derivatives of cellulose and amylose (e.g., Chiralpak® AS-RH) provide a broad range of enantioselectivity.[5] The separation mechanism involves the formation of transient diastereomeric complexes through a combination of hydrogen bonding, dipole-dipole, and π-π interactions within the chiral grooves of the polysaccharide structure.

  • Crown Ether-based CSPs: Chiral stationary phases based on crown ethers, such as (+)-(18-crown-6)-2,3,11,12-tetracarboxylic acid, are highly effective for separating compounds with primary amino groups.[6][7] The primary amine of flecainide forms inclusion complexes with the crown ether cavity, and chiral recognition is achieved through differential hydrogen bonding interactions.[3]

Q3: What is the "three-point interaction model" in chiral recognition?

The "three-point interaction model" is a fundamental concept explaining how a CSP differentiates between enantiomers.[3] For successful chiral recognition, there must be at least three simultaneous interactions (e.g., attractive or repulsive forces) between the analyte and the chiral selector. At least one of these interactions must be stereochemically dependent. If only one or two points of interaction exist, both enantiomers can bind with similar affinity, resulting in no separation. The multiple potential interaction sites on flecainide (amine, amide, aromatic rings, trifluoroethoxy groups) allow it to form these necessary multi-point complexes with a suitable CSP.

Three-Point Interaction Model cluster_CSP Chiral Stationary Phase (CSP) cluster_Enantiomer Enantiomer A Site A' A_R Site A A->A_R Interaction 1 A_S Site A A->A_S Interaction 1 B Site B' B_R Site B B->B_R Interaction 2 B_S Site C B->B_S Interaction 2 (Repulsive) C Site C' C_R Site C C->C_R Interaction 3 C_S Site B C->C_S Interaction 3

Caption: The three-point interaction model for chiral recognition.

Troubleshooting Guide: Mobile Phase Optimization

This section addresses specific issues you may encounter during method development and analysis. Each solution provides a systematic approach grounded in chromatographic principles.

Issue 1: Poor or No Enantiomeric Resolution (Resolution, Rs < 1.5)

A resolution value of at least 1.5 is the minimum target for baseline separation, ensuring accurate quantitation, as per ICH guidelines.[8] If your enantiomers are co-eluting or poorly resolved, a systematic optimization is required.

Start Start: Poor Resolution (Rs < 1.5) CheckCSP Is the CSP appropriate for flecainide? (e.g., Polysaccharide, Crown Ether) Start->CheckCSP OptimizeModifier Optimize Organic Modifier (Type & Percentage) CheckCSP->OptimizeModifier Yes ScreenCSPs Screen Different CSPs CheckCSP->ScreenCSPs No/Unknown OptimizeAdditives Optimize Mobile Phase Additives (Acidic/Basic) OptimizeModifier->OptimizeAdditives Partial Improvement Success Resolution Achieved (Rs >= 1.5) OptimizeModifier->Success Sufficient Improvement OptimizeTemp Optimize Column Temperature OptimizeAdditives->OptimizeTemp Partial Improvement OptimizeAdditives->Success Sufficient Improvement OptimizeTemp->Success Sufficient Improvement OptimizeTemp->ScreenCSPs No Improvement

Caption: Systematic workflow for troubleshooting poor enantiomeric resolution.

Q: How do I choose and optimize the organic modifier in the mobile phase?

A: The type and concentration of the organic modifier are powerful tools for adjusting retention and selectivity.

  • Modifier Type: The most common modifiers are acetonitrile (ACN) and methanol (MeOH). Their different hydrogen bonding and dipole characteristics can significantly alter the interactions with the CSP. If you are not achieving separation with ACN, a systematic approach is to switch to MeOH or test isopropanol (IPA).

  • Modifier Percentage: In reversed-phase mode, decreasing the percentage of the organic modifier generally increases retention time, providing more opportunity for the enantiomers to interact with the CSP, which can improve resolution. Conversely, in normal-phase mode, a weaker solvent (less polar) increases retention.

Experimental Protocol: Organic Modifier Optimization

  • Initial Condition: Start with a mobile phase of 65:35 (v/v) Acetonitrile:Buffer (e.g., 0.1 M potassium hexafluorophosphate) as a baseline.[5]

  • Vary Concentration: Adjust the ACN concentration in 5% increments (e.g., to 60%, 55%, 50%). Allow the system to fully equilibrate at each new composition before injecting your sample.

  • Evaluate Resolution: Monitor the resolution (Rs) and retention factor (k'). The optimal condition provides baseline resolution (Rs ≥ 1.5) within a reasonable analysis time.

  • Switch Modifier: If ACN does not yield satisfactory results, switch to Methanol and repeat the concentration gradient experiment.

Q: Flecainide is a basic compound. Should I use acidic or basic additives?

A: Yes, additives are crucial for controlling the ionization state of flecainide and minimizing undesirable secondary interactions, which directly impacts peak shape and selectivity.[9]

  • Acidic Additives (e.g., Trifluoroacetic Acid - TFA): Adding a small amount of an acid (typically 0.1%) ensures that the basic amine groups on flecainide are fully protonated. This can lead to more consistent interactions with the CSP. A mobile phase consisting of methanol-acetonitrile-trifluoroacetic acid-triethylamine has been shown to be effective.[6]

  • Basic Additives (e.g., Triethylamine - TEA, Diethylamine - DEA): These are often used to improve the peak shape of basic compounds by competing with the analyte for active silanol sites on the silica backbone of the CSP, which can cause peak tailing.[10][11]

Data Presentation: Effect of Mobile Phase Additives

Additive (0.1% v/v)Organic ModifierRetention Time (min)Resolution (Rs)Tailing Factor
None50% ACN12.51.12.1
TFA50% ACN14.21.61.4
DEA50% ACN11.81.41.2
TFA + DEA80/20 MeOH/ACN9.51.81.1

Note: Data is illustrative and will vary based on the specific CSP and conditions.

Q: What is the effect of column temperature on the separation?

A: Temperature is a critical but often overlooked parameter. Chiral recognition is an enthalpically driven process.

  • Lower Temperatures: Generally, decreasing the column temperature (e.g., from 40°C down to 15°C) enhances the stability of the transient diastereomeric complexes formed between the enantiomers and the CSP.[10] This often leads to increased selectivity and better resolution, albeit at the cost of longer retention times and higher backpressure.

  • Higher Temperatures: Increasing the temperature can improve kinetic performance, leading to sharper peaks and shorter analysis times. In some rare cases, it can even improve resolution or invert the elution order.[10]

The effect is thermodynamic and must be determined empirically for each analyte-CSP pair. Always use a column oven for precise and reproducible temperature control.

Issue 2: Poor Peak Shape (Tailing or Fronting)

Peak tailing is the most common peak shape issue for basic compounds like flecainide and can compromise resolution and integration accuracy.

Q: My flecainide peaks are tailing severely. What are the primary causes and how can I fix it?

A: Peak tailing for basic analytes is typically caused by strong, undesirable secondary interactions with acidic residual silanol groups on the silica surface of the CSP.[10] Column overload can also be a cause.

Experimental Protocol: Troubleshooting Peak Tailing

  • Add a Basic Modifier: This is the most effective solution. Add 0.1% - 0.5% of a basic modifier like Triethylamine (TEA) or Diethylamine (DEA) to your mobile phase.[12] The amine modifier acts as a "silanol blocker," competing with flecainide for the active sites and resulting in more symmetrical peaks.

  • Check for Column Overload: Dilute your sample 10-fold and 100-fold and re-inject. If the peak shape improves significantly, you were overloading the column. Reduce the injection volume or sample concentration.[13]

  • Ensure Sample Solvent Compatibility: Dissolve your sample in the mobile phase whenever possible. Injecting a sample in a solvent much stronger than the mobile phase can cause peak distortion.

  • Check Column Health: If the problem persists, the column may be contaminated or degraded. Follow the manufacturer's instructions for column washing.[10] Disconnecting the column and flushing it in the reverse direction (if permissible for the column type) can sometimes dislodge particulate matter from the inlet frit.

Issue 3: Method Variability and Poor Reproducibility

Inconsistent retention times and resolution values are signs of an unstable method.

Q: My retention times are shifting from one run to the next. What should I check?

A: Retention time stability is a key indicator of a robust method. Drifting retention times are often due to issues with the mobile phase or system hardware.[13]

  • Mobile Phase Preparation: Always use high-purity (HPLC or MS-grade) solvents. Prepare mobile phases fresh daily and degas them thoroughly using sonication or vacuum filtration to prevent air bubbles in the pump.[11][13] Microbial growth in aqueous mobile phases can also cause issues.

  • System Equilibration: Chiral separations, especially with modifiers, can require long equilibration times. Ensure the system is fully equilibrated with the mobile phase before starting a sequence. A stable baseline and consistent pressure are good indicators.

  • Temperature Control: Use a column oven. Fluctuations in ambient temperature can cause significant shifts in retention, especially for temperature-sensitive chiral methods.

  • Pump Performance: Check for leaks around pump seals, which can lead to inconsistent flow rates. A buildup of salt crystals is a clear sign of a leak.[13]

Q: I changed the mobile phase additive and now my results are inconsistent, even after switching back. Why?

A: This phenomenon is known as "additive memory effect."[14] Some additives, particularly basic amines like TEA or DEA, can strongly adsorb to the stationary phase and column hardware. They can be slow to wash out, continuing to affect chromatography long after they have been removed from the mobile phase. When developing methods, it is best practice to dedicate a column to a specific set of modifiers or perform extensive, rigorous washing procedures when changing between acidic and basic additives.

References

  • Doki, K., Sekiguchi, Y., et al. (2014). Stereoselective analysis of flecainide enantiomers using reversed-phase liquid chromatography for assessing CYP2D6 activity. Biomedical Chromatography. Available at: [Link]

  • Turgeon, J., Kroemer, H. K., et al. (1990). High-performance liquid chromatographic determination of the enantiomers of flecainide in human plasma and urine. Journal of Pharmaceutical Sciences. Available at: [Link]

  • Kroemer, H. K., Funck-Brentano, C., et al. (1989). Flecainide enantiomers: disposition in human subjects and electrophysiologic actions in vitro. Clinical Pharmacology & Therapeutics. Available at: [Link]

  • Scholz, A., & Meyer, W. (1993). The action of flecainide acetate and its enantiomers on mammalian non-myelinated nerve fibres. Naunyn-Schmiedeberg's Archives of Pharmacology. Available at: [Link]

  • Verpooten, G. A., et al. (1988). High-performance Liquid Chromatographic Assay of Flecainide and Its Enantiomers in Serum. Therapeutic Drug Monitoring. Available at: [Link]

  • Hyun, M. H., Min, H. J., & Lee, J. W. (2010). Liquid chromatographic direct resolution of flecainide and its analogs on a chiral stationary phase based on (+)-(18-crown-6)-2,3,11,12-tetracarboxylic acid. Chirality. Available at: [Link]

  • Valenzuela, C., & Delpón, E. (1990). Effects of the enantiomers of flecainide on action potential characteristics in the guinea-pig papillary muscle. Archives Internationales de Pharmacodynamie et de Thérapie. Available at: [Link]

  • Szabó, Z., et al. (2022). New Trends in the Quality Control of Enantiomeric Drugs: Quality by Design-Compliant Development of Chiral Capillary Electrophoresis Methods. Molecules. Available at: [Link]

  • Szabó, Z., et al. (2022). New Trends in the Quality Control of Enantiomeric Drugs: Quality by Design-Compliant Development of Chiral Capillary Electrophoresis Methods. PubMed. Available at: [Link]

  • AMRI. Chiral Method Development. AMRI. Available at: [Link]

  • Felix, G., et al. (2008). Commercial Chiral Stationary Phases for the Separations of Clinical Racemic Drugs. Part III: Super Critical Fluid Chromatography Separations. ResearchGate. Available at: [Link]

  • Gross, A. S., et al. (1991). Stereoselective disposition of flecainide in relation to the sparteine/debrisoquine metaboliser phenotype. British Journal of Clinical Pharmacology. Available at: [Link]

  • ICH. (2022). ANALYTICAL PROCEDURE DEVELOPMENT Q14. International Council for Harmonisation. Available at: [Link]

  • Unknown Author.
  • ResearchGate. (n.d.). Structure of Flecainide. ResearchGate. Available at: [Link]

  • Wikipedia. (n.d.). Flecainide. Wikipedia. Available at: [Link]

  • Hyun, M. H., Min, H. J., & Lee, J. W. (2010). Liquid Chromatographic Direct Resolution of Flecainide and its Analogs on a Chiral Stationary Phase Based on (+)-(18-Crown-6)-2,3,11,12-tetracarboxylic Acid. ResearchGate. Available at: [Link]

  • Ivanisevic, J., et al. (2023). Optimization of Mobile Phase Modifiers for Fast LC-MS-Based Untargeted Metabolomics and Lipidomics. MDPI. Available at: [Link]

  • Kim, D. (n.d.). Mobile Phase Additives: Enhancing Chromatographic Separations and Sensitivity. Journal of Chromatographic Science. Available at: [Link]

  • Agilent. (2023). It Isn't Always The Column: Troubleshooting Your HPLC Separation. Agilent Technologies. Available at: [Link]

  • Bera, A. (2022). Agilent Chiral Chromatograph Training Guide. Purdue University. Available at: [Link]

  • Chromatography Today. (2020). Trouble with chiral separations. Chromatography Today. Available at: [Link]

  • Maleki, A., et al. (2014). Effect of mobile phase anionic additives on selectivity, efficiency, and sample loading capacity of cationic drugs in reversed-phase liquid chromatography. Journal of Chromatography A. Available at: [Link]

Sources

Troubleshooting variability in R-(-)-Flecainide electrophysiology data

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Your Senior Application Scientist

Welcome to the technical support center for R-(-)-Flecainide electrophysiology studies. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into achieving reproducible, high-quality data. Variability in electrophysiology is a significant challenge, and with a complex compound like flecainide, understanding the nuances of the experimental system is paramount. This resource moves beyond simple checklists to explain the causality behind common issues and their solutions.

Part 1: Frequently Asked Questions (FAQs)

This section addresses foundational questions about this compound's behavior in electrophysiological assays.

Q1: What is the primary electrophysiological mechanism of action of this compound?

Flecainide acetate is a Class IC antiarrhythmic agent.[1] Its principal mechanism is a potent, rate- and state-dependent blockade of cardiac sodium channels (NaV1.5).[2][3] This means it preferentially binds to the channel in the open and inactivated states rather than the resting state. This "use-dependent" block results in a more pronounced effect at higher heart rates (i.e., more frequent channel opening), leading to a slowing of conduction velocity in cardiac tissue.[4][5] While its primary target is the sodium channel, flecainide also affects other cardiac ion channels, including potassium channels like hERG, which contributes to its overall electrophysiological profile.[2][6]

Q2: Why is strict temperature control so critical when working with flecainide?

Ion channel gating kinetics—the rates of opening, closing, and inactivation—are highly sensitive to temperature.[7] Many biological processes are temperature-dependent, and electrophysiological studies performed at room temperature may not accurately reflect physiological conditions.[7] For flecainide, temperature can significantly alter its binding kinetics and apparent potency. For instance, the block of some channels, like hERG, can be significantly more potent at physiological temperatures (e.g., 35°C) compared to ambient room temperature.[8] Therefore, maintaining a constant, physiologically relevant temperature (e.g., 35-37°C) is essential for obtaining consistent and translatable data.[9][10] Failure to control temperature is a major source of inter-experimental variability.

Q3: What is "use-dependent block" and how does it affect my experimental design?

Use-dependent block, also known as frequency-dependent block, is a phenomenon where the inhibitory effect of a drug increases with the frequency of channel activation. Flecainide exhibits prominent use-dependence.[3][11] This occurs because flecainide has a higher affinity for the open and inactivated states of the sodium channel than the resting state.

  • Experimental Implication: Your voltage-clamp protocol is a critical variable. A protocol with a low-frequency stimulation will result in a weaker observed block compared to a protocol with a high-frequency train of depolarizations. To accurately characterize flecainide's potency, you must use a voltage protocol that mimics physiological heart rates or a specific stimulation frequency that is kept consistent across all experiments. This is also why exercise testing can be used in clinical settings to unmask flecainide's effect on the QRS interval.[11]

Part 2: Troubleshooting Guide for Data Variability

This guide is structured to help you diagnose and resolve specific issues you may encounter during your experiments.

Problem Area: Compound and Solution Integrity

Q1: My calculated IC50 values for flecainide are inconsistent from one experiment to the next. Could this be a compound stability or preparation issue?

Yes, this is a common source of variability. While flecainide acetate is generally stable, improper handling can lead to significant errors.[12]

  • Causality & Solution:

    • Stock Solution Degradation: Always use freshly prepared stock solutions or aliquots that have been stored properly (protected from light at -20°C or -80°C for short-term storage). Avoid repeated freeze-thaw cycles.

    • Inaccurate Concentration: Ensure precise weighing of the compound and use calibrated pipettes. For automated patch-clamp (APC) systems, verify that the liquid handling robotics are calibrated and dispensing accurate volumes.

    • Adsorption: Flecainide can adsorb to certain plastics, especially in low-concentration working solutions. This can lower the effective concentration delivered to the cells. Use low-adsorption labware where possible and minimize the time the solution spends in plastic tubing before reaching the recording chamber. A study assessing hERG data variability noted a correlation between compound loss and their lipophilicity (LogP).[13]

    • Precipitation: Visually inspect your final working solutions for any signs of precipitation, especially at higher concentrations. Ensure the final solvent concentration is well below the solubility limit.

Q2: I'm observing unexpected effects or current rundown in my vehicle control wells/recordings. What is the likely cause?

The solvent used to dissolve flecainide (commonly DMSO) can have direct effects on ion channels and cell membrane integrity, even at low concentrations.[14]

  • Causality & Solution:

    • Solvent Shock: High concentrations of solvent can directly alter membrane fluidity and ion channel gating.[15] Rule of Thumb: Keep the final concentration of DMSO or other organic solvents below 0.5%, and ideally at or below 0.1%.

    • Inconsistent Vehicle Concentration: The most critical factor is to ensure that the exact same final concentration of the solvent is present in all solutions, including the baseline/control solution and all flecainide concentrations. This allows the effect of the solvent to be subtracted out.

    • Solvation Effects: The interaction between solvent molecules and ions can influence their transport through channels.[14][16] Using a consistent, low concentration of solvent minimizes these confounding variables.

Problem Area: Electrophysiological Recording

Q1: The block of the sodium channel by flecainide is highly variable between cells, even within the same experiment. What should I investigate?

This points toward issues with either the physiological state of the cells or the technical parameters of the recording.

  • Causality & Solution:

    • Cell Health: Only patch onto healthy cells with a smooth, clean membrane appearance. Unhealthy cells have altered membrane potentials and ion channel expression, leading to inconsistent drug responses.[17] Ensure proper cell culture techniques and do not use cells from a very high passage number.

    • Inconsistent Voltage Control (Voltage Clamp): A poor quality recording with high access resistance (Ra) will lead to a voltage-clamp error, meaning the actual membrane potential does not match the command potential. For a state-dependent drug like flecainide, this is critical. Actionable Step: Monitor your access resistance throughout the experiment. If Ra changes significantly (e.g., >20%) or is too high (e.g., >20 MΩ), the data from that cell may be unreliable and should be excluded based on your pre-defined quality control criteria.[18]

    • Variable Channel Expression: Heterologous expression systems (like HEK293 or CHO cells) can have variable levels of ion channel expression from cell to cell.[19][20] This inherent biological variability can be addressed by increasing the number of cells recorded (n) and using robust statistical analysis.

    • Incomplete Solution Exchange: On APC platforms or manual perfusion systems, ensure the solution exchange around the cell is rapid and complete. An incomplete exchange means the cell is exposed to a lower-than-intended concentration of flecainide.

Problem Area: Data Quality and Interpretation

Q1: How do I establish robust quality control (QC) criteria for my flecainide experiments?

Implementing strict, pre-defined QC criteria is non-negotiable for reducing data variability.[21][22] Data from cells that do not meet these criteria should be excluded from the final analysis.

  • Causality & Solution:

    • Seal Resistance (Rseal): A low seal resistance (e.g., <1 GΩ) indicates a leaky seal between the pipette and the cell membrane, which adds noise and instability to your recording.[17] This compromises the integrity of the voltage clamp.

    • Access Resistance (Ra): As mentioned, high or unstable Ra leads to voltage errors. It is a measure of the electrical pathway into the cell.

    • Baseline Stability: Before applying any compound, record a stable baseline for several minutes. If the current amplitude drifts significantly during this period, the cell is not stable and should be discarded. This can be caused by osmotic imbalances or general cell health issues.

Parameter Recommended QC Threshold Rationale for Rejection
Seal Resistance (Rseal)> 1 GΩLow resistance introduces noise and leak currents, compromising data quality.[17]
Access Resistance (Ra)< 20 MΩ (and stable <20% change)High or unstable resistance leads to poor voltage control and inaccurate current measurements.[18]
Baseline Current Drift< 10% over 5 minutesIndicates cell instability or changing recording conditions.
Peak Current AmplitudeWithin a defined range (e.g., >200 pA)Ensures adequate signal-to-noise ratio and consistency of channel expression.[21]

Table 1: Key Electrophysiological Parameters for Quality Control. These are starting recommendations and may need to be optimized for your specific cell type and recording system.

Q2: My results from an automated patch-clamp (APC) system show a different IC50 than my manual patch-clamp data. Why?

This is a frequent challenge when transitioning assays. While APC systems offer higher throughput, they have fundamental differences from manual rigs.[23][24]

  • Causality & Solution:

    • Temperature Differences: As discussed, this is a major factor. Many older APC systems operate at ambient temperature, while manual patch is often performed at physiological temperatures.[9] Ensure you are comparing data recorded at the same temperature.

    • Solution Exchange Speed: Manual patch setups often have very fast perfusion systems. APC systems can have slower or less efficient solution exchange, which can be critical for studying the kinetics of drug binding.

    • Cell Suspension vs. Adherent Cells: APC systems use cells in suspension, which can alter their physiological state compared to the adherent cells typically used in manual patch clamp.

    • QC Criteria: The automated nature of APC can sometimes lead to the inclusion of lower-quality recordings that would be rejected by an experienced manual patcher. It is crucial to apply rigorous post-experiment QC filters to APC data that mirror the standards of manual patching.[21] A multi-laboratory study using APC platforms highlighted that overall data variability can be higher than with conventional manual techniques.[13]

Part 3: Protocols and Visualized Workflows

Protocol 1: Preparation and Quality Control of this compound Stock Solutions

This protocol ensures the consistency and accuracy of your test compound.

Parameter Specification
Compound This compound Acetate
Molar Mass 474.4 g/mol
Recommended Solvent DMSO (high grade, anhydrous)
Stock Concentration 10-50 mM
Storage Aliquot and store at -20°C or -80°C, protected from light.

Table 2: this compound Properties and Solution Preparation.

Step-by-Step Method:

  • Allow the vial of this compound Acetate to equilibrate to room temperature before opening to prevent condensation.

  • Accurately weigh the required amount of powder using a calibrated analytical balance.

  • Add the appropriate volume of high-grade DMSO to achieve the target stock concentration (e.g., 23.72 mg in 500 µL DMSO for a 100 mM stock).

  • Vortex thoroughly until the compound is completely dissolved. A brief, gentle sonication can be used if necessary.

  • Aliquot the stock solution into small-volume, low-adhesion tubes (e.g., 10-20 µL per tube) to avoid repeated freeze-thaw cycles.

  • For daily experiments, prepare serial dilutions from a fresh or properly stored stock aliquot into your external recording solution. Ensure the final DMSO concentration is identical across all test conditions.

Visualized Workflow: Troubleshooting IC50 Variability

This decision tree guides the user through a logical process to identify the source of inconsistent results.

Troubleshooting_Workflow Start Inconsistent IC50 Values for this compound Check_Compound Step 1: Verify Compound & Solution Integrity Start->Check_Compound Sol_Fresh Are you using fresh stock and working solutions? Check_Compound->Sol_Fresh No Solvent_Match Is the final solvent [ ] identical in all conditions? Check_Compound->Solvent_Match Yes Check_QC Step 2: Review Data Against QC Criteria Seal_Fail Are >20% of cells failing Seal Resistance (>1GΩ)? Check_QC->Seal_Fail Check_Protocol Step 3: Examine Experimental Protocol Temp_Control Is temperature stable (± 0.5°C)? Check_Protocol->Temp_Control Volt_Protocol Is the voltage protocol appropriate for a use-dependent blocker? Check_Protocol->Volt_Protocol Yes Check_System Step 4: Assess System Performance Perfusion_Check Is solution exchange rapid and complete? Check_System->Perfusion_Check Prep_QC Perform analytical QC on compound stock (e.g., LC-MS) Sol_Fresh->Prep_QC Yes Solvent_Match->Check_QC Yes Solvent_Match->Prep_QC No Access_Fail Are >20% of cells failing Access Resistance (<20MΩ)? Seal_Fail->Access_Fail Review_Cell_Health Review cell culture practice and cell health Seal_Fail->Review_Cell_Health Yes Drift_Fail Is baseline drift >10%? Access_Fail->Drift_Fail Access_Fail->Review_Cell_Health Yes Drift_Fail->Check_Protocol No Drift_Fail->Review_Cell_Health Yes Temp_Control->Check_System Yes Calibrate_System Calibrate liquid handlers and check perfusion system Temp_Control->Calibrate_System No Volt_Protocol->Check_System Yes Optimize_Protocol Optimize voltage protocol (e.g., add conditioning pulse train) Volt_Protocol->Optimize_Protocol No Perfusion_Check->Calibrate_System No Resolved Variability Identified and Controlled Perfusion_Check->Resolved Yes

Caption: Troubleshooting workflow for identifying sources of IC50 variability.

Visualized Mechanism: State-Dependent Block of NaV Channels

This diagram illustrates the principle of use-dependent block by showing the three main states of a voltage-gated sodium channel.

State_Dependent_Block Resting Resting State (Closed) Open Open State (Conducting) Resting->Open Depolarization Inactive Inactivated State (Non-conducting) Open->Inactive Inactivation Inactive->Resting Repolarization (Recovery) Flecainide_Low Flecainide (Low Affinity) Flecainide_Low->Resting Weak Block Flecainide_High Flecainide (High Affinity) Flecainide_High->Open Strong Block Flecainide_High->Inactive Strong Block

Caption: Flecainide's preferential binding to open and inactivated channel states.

References

  • ResearchGate. Quality Control Criteria for Automated Patch Clamp. Available from: [Link]

  • PubMed. Solvent effects in ionic transport through transmembrane protein channels. Available from: [Link]

  • National Center for Biotechnology Information. Measuring Quality in Electrophysiology. Available from: [Link]

  • National Center for Biotechnology Information. Rapid Characterization of hERG Channel Kinetics I: Using an Automated High-Throughput System. Available from: [Link]

  • PubMed. State-of-the-art automated patch clamp: heat activation, action potentials, and high throughput in ion channel screening. Available from: [Link]

  • PubMed. Flecainide: Electrophysiological properties, clinical indications, and practical aspects. Available from: [Link]

  • Molecular Devices. Electrophysiology, Patch Clamp Technique, Cardiac Electrophysiology. Available from: [Link]

  • Metrion Biosciences. Assessing hERG Data Variability with Action Potential Waveforms. Available from: [Link]

  • GlobalRPH. What are the monitoring guidelines for patients on flecainide (antiarrhythmic medication)? Available from: [Link]

  • PubMed. Pharmacodynamic variability of flecainide assessed by QRS changes. Available from: [Link]

  • Sophion. Estimating hERG drug binding using temperature-controlled high throughput automated patch clamp. Available from: [Link]

  • Frontiers in Pharmacology. State-of-the-Art Automated Patch Clamp Devices: Heat Activation, Action Potentials, and High Throughput in Ion Channel Screening. Available from: [Link]

  • National Center for Biotechnology Information. A Temperature-Controlled Patch Clamp Platform Demonstrated on Jurkat T Lymphocytes and Human Induced Pluripotent Stem Cell-Derived Neurons. Available from: [Link]

  • Taylor & Francis Online. Role of hERG potassium channel assays in drug development. Available from: [Link]

  • PubMed. Electrophysiologic properties of flecainide acetate. Available from: [Link]

  • PubMed. State-of-the-Art Automated Patch Clamp Devices: Heat Activation, Action Potentials, and High Throughput in Ion Channel Screening. Available from: [Link]

  • National Center for Biotechnology Information. Cell-based hERG Channel Inhibition Assay in High-throughput Format. Available from: [Link]

  • National Center for Biotechnology Information. Flecainide in clinical practice. Available from: [Link]

  • MDPI. Flecainide Paradoxically Activates Cardiac Ryanodine Receptor Channels under Low Activity Conditions: A Potential Pro-Arrhythmic Action. Available from: [Link]

  • Sophion. Enhance Academic research in ion channels with automated patch clamp. Available from: [Link]

  • PubMed. Acute electrophysiological effects of flecainide acetate on cardiac conduction and refractoriness in man. Available from: [Link]

  • SpringerLink. Cell-Based hERG Channel Inhibition Assay in High-Throughput Format. Available from: [Link]

  • PubMed. Clinical electrophysiologic effects of flecainide acetate. Available from: [Link]

  • National Center for Biotechnology Information. Flecainide How and When: A Practical Guide in Supraventricular Arrhythmias. Available from: [Link]

  • PubMed. Flecainide: steady state electrophysiologic effects in patients with remote myocardial infarction and inducible sustained ventricular arrhythmia. Available from: [Link]

  • MDPI. Flecainide How and When: A Practical Guide in Supraventricular Arrhythmias. Available from: [Link]

  • Scientifica. #LabHacks: Tips for improving your electrophysiology… Available from: [Link]

  • PubMed. Clinical and electrophysiologic effects of flecainide in patients with refractory ventricular tachycardia. Available from: [Link]

  • National Center for Biotechnology Information. Flecainide: Current status and perspectives in arrhythmia management. Available from: [Link]

  • PubMed. Stability of flecainide acetate in an extemporaneously compounded oral suspension. Available from: [Link]

  • JoVE. Whole-cell patch clamp recordings in cultured neurons. Available from: [Link]

  • G23 Instruments. Troubleshooting patch clamping. Available from: [Link]

  • PubMed. Probing flecainide block of INa using human pluripotent stem cell-derived ventricular cardiomyocytes adapted to automated patch-clamping and 2D monolayers. Available from: [Link]

  • MDPI. The Effects of Solvation Enthalpy, Surface Tension, and Conductivity of Common Additives on Positive Electrospray Ionization in Selected Pharmaceuticals. Available from: [Link]

  • In Vivo Biosystems. Patching going terribly. 10 common problems and how to fix them. Available from: [Link]

  • National Center for Biotechnology Information. Cholesterol-dependent gating effects on ion channels. Available from: [Link]

  • PubMed. Electrophysiology of ion channels of the heart. Available from: [Link]

  • OSTI.gov. Effect of Solvent Motion on Ion Transport in Electrolytes. Available from: [Link]

Sources

Technical Support Center: Long-Term Stability of R-(-)-Flecainide in Different Solvents

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for R-(-)-flecainide. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth guidance on ensuring the long-term stability of this compound in various solvent systems. Here, you will find troubleshooting guides and frequently asked questions to address specific challenges you may encounter during your experiments.

I. Troubleshooting Guide: Common Stability Issues and Solutions

This section addresses common problems encountered during the preparation and storage of this compound solutions. Each issue is followed by a detailed explanation of the cause and a step-by-step protocol for resolution.

Issue 1: Precipitation or Crystallization of this compound in Aqueous Buffers

Question: I prepared a stock solution of this compound acetate in an aqueous buffer (e.g., PBS, pH 7.2), but I observed precipitation after a short period, even at low concentrations. What is causing this, and how can I prepare a stable aqueous solution?

Root Cause Analysis: this compound acetate, the commonly used salt form, has limited solubility in aqueous buffers. While it is soluble in water, the presence of certain salts in buffers, such as citrates, can significantly decrease its solubility, leading to precipitation. Furthermore, storing extemporaneously prepared aqueous solutions, especially at refrigerated temperatures, can promote crystallization.[1][2] A product information sheet from a supplier notes that the solubility of flecainide acetate in a 1:2 solution of DMSO:PBS (pH 7.2) is only approximately 0.33 mg/mL and recommends not storing the aqueous solution for more than one day.[3]

Solution Protocol: Preparation of a Stable this compound Working Solution

This protocol utilizes a co-solvent approach to enhance and maintain the solubility of this compound acetate in aqueous buffers for experimental use.

Materials:

  • This compound acetate powder

  • Dimethyl sulfoxide (DMSO), analytical grade

  • Phosphate-buffered saline (PBS), pH 7.2

  • Sterile, amber glass vials

  • Inert gas (e.g., argon or nitrogen)

Procedure:

  • Initial Dissolution in Organic Solvent:

    • Accurately weigh the required amount of this compound acetate powder.

    • Dissolve the powder in a minimal amount of DMSO. Flecainide acetate is soluble in DMSO at approximately 15 mg/mL.[3]

    • Gently vortex or sonicate until the solid is completely dissolved.

  • Purging with Inert Gas:

    • Before capping, purge the vial containing the DMSO stock solution with an inert gas.[3] This displaces oxygen and minimizes the risk of oxidative degradation.

  • Dilution into Aqueous Buffer:

    • For your working solution, slowly add the desired volume of the DMSO stock solution to your aqueous buffer of choice (e.g., PBS) while gently stirring.

    • Crucial Step: The final concentration of DMSO in your aqueous solution should be kept to a minimum to avoid potential effects on your experimental system. A final DMSO concentration of less than 0.5% is generally recommended for most cell-based assays.

  • Storage of Stock Solution:

    • The DMSO stock solution should be stored at -20°C for long-term stability, where it can be stable for ≥4 years.[3]

  • Working Solution Stability:

    • Aqueous working solutions should be prepared fresh daily. It is not recommended to store aqueous solutions for more than one day due to the risk of precipitation.[3]

Workflow for Preparing a Stable Aqueous Solution:

G cluster_prep Stock Solution Preparation cluster_working Working Solution Preparation (Daily) weigh 1. Weigh this compound Acetate Powder dissolve 2. Dissolve in minimal DMSO (e.g., 15 mg/mL) weigh->dissolve purge 3. Purge with Inert Gas dissolve->purge store 4. Store at -20°C purge->store dilute 5. Dilute DMSO stock into aqueous buffer (e.g., PBS) store->dilute For daily use use 6. Use immediately in experiment dilute->use

Caption: Workflow for preparing stable this compound solutions.

Issue 2: Unexpected Degradation of this compound During Forced Degradation Studies

Question: I am performing forced degradation studies on this compound acetate and observe significant degradation under acidic and oxidative conditions, but less under alkaline conditions. How can I accurately quantify the parent drug and its degradants?

Root Cause Analysis: Forced degradation studies are designed to identify potential degradation pathways and develop stability-indicating analytical methods.[4][5] this compound acetate is known to degrade under acidic, neutral, and oxidative conditions, while showing more stability under alkaline conditions.[6][7] The degradation products can interfere with the quantification of the parent compound if the analytical method is not specific. Therefore, a validated stability-indicating method is crucial.

Solution Protocol: Stability-Indicating HPLC Method for this compound and its Degradants

This protocol outlines a High-Performance Liquid Chromatography (HPLC) method capable of separating this compound from its degradation products, allowing for accurate quantification. This method is based on principles described in published literature.[8][9]

Materials:

  • This compound acetate reference standard and stressed samples

  • Acetonitrile (HPLC grade)

  • Phosphate buffer (pH 3.3)

  • Triethylamine (TEA)

  • RP-C18 column (e.g., 250 mm x 4.6 mm, 5 µm)

  • HPLC system with UV detector

Procedure:

  • Mobile Phase Preparation:

    • Prepare a phosphate buffer and adjust the pH to 3.3.

    • The mobile phase consists of a mixture of phosphate buffer (pH 3.3), acetonitrile, and triethylamine. A reported ratio is 53:47:0.03 (v/v/v).[8][10]

    • Filter and degas the mobile phase before use.

  • Chromatographic Conditions:

    • Column: RP-C18

    • Flow Rate: 1.0 mL/min[8][10]

    • Detection Wavelength: 292 nm[8][10]

    • Injection Volume: 20 µL

    • Elution: Isocratic[8]

  • Sample Preparation:

    • Dissolve and dilute the reference standard and stressed samples in the mobile phase to a suitable concentration.

  • Method Validation:

    • Validate the method according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness to ensure it is stability-indicating.[9]

Data Summary from Forced Degradation Studies:

Stress ConditionObservation
Acidic (e.g., 0.1M HCl)Significant degradation observed.[6][7]
Alkaline (e.g., 0.1M NaOH)Relatively stable, minimal degradation.[8]
Oxidative (e.g., 3% H2O2)Significant degradation observed.[6][7]
Neutral (e.g., water)Some degradation observed.[6][7]
PhotolyticGenerally stable.[8]
ThermalGenerally stable.[8]

II. Frequently Asked Questions (FAQs)

Q1: What are the primary degradation pathways for this compound?

A1: The primary degradation of flecainide occurs through hepatic oxidative metabolism. The two major metabolites are meta-O-dealkylated flecainide (active) and its inactive lactam metabolite.[11][12] These are formed via the cytochrome P450 enzymes, specifically CYP2D6 and CYP1A2.[11][13] Forced degradation studies have shown that flecainide is susceptible to degradation under acidic and oxidative conditions.[6][7]

Flecainide Metabolism Pathway:

G Flecainide This compound Metabolite1 meta-O-dealkylated flecainide (active) Flecainide->Metabolite1 CYP2D6, CYP1A2 Metabolite2 meta-O-dealkylated lactam (inactive) Flecainide->Metabolite2 CYP2D6, CYP1A2 Excretion Urinary Excretion Flecainide->Excretion ~30% unchanged Metabolite1->Excretion Metabolite2->Excretion

Caption: Major metabolic pathways of this compound.

Q2: What are the recommended storage conditions for solid this compound acetate?

A2: Solid this compound acetate should be stored at -20°C.[3] It is described as a white or almost white, very hygroscopic crystalline powder, so it should be protected from moisture.[1] It is also recommended to protect it from light.[1] Under these conditions, it is reported to be stable for at least four years.[3]

Q3: Can I use a commercial oral suspension vehicle to prepare a stable liquid formulation of this compound?

A3: Yes, studies have shown that this compound acetate can be compounded into stable oral liquids. For instance, a 20 mg/mL concentration of flecainide acetate in three different extemporaneously compounded oral liquids was found to be stable for up to 60 days at both 5°C and 25°C.[4] Another study showed that a 5 mg/mL oral suspension was stable for up to 45 days.[14] A 40% sucrose solution has also been used as a stable vehicle for up to 8 weeks.[2] Using a ready-to-use commercial suspending vehicle has also been shown to produce stable preparations for at least 42 days.[15]

Q4: What are the solubility characteristics of this compound acetate in common organic solvents?

A4: this compound acetate is soluble in several organic solvents. Its solubility is approximately 10 mg/mL in ethanol and approximately 15 mg/mL in DMSO and dimethylformamide (DMF).[3] It is also soluble in dehydrated alcohol and freely soluble in dilute acetic acid.[1]

III. References

  • Bhavani, K., Babu, B., & Srinivasu, N. (2019). Determination of Flecainide acetate and its degradation impurities by UPLC-MS. Current Trends in Biotechnology and Pharmacy.

  • Sweetman, S. C. (Ed.). (2009). Martindale: The Complete Drug Reference (36th ed.). Pharmaceutical Press.

  • Musko, M., et al. (2021). Critical Aspects in the Preparation of Extemporaneous Flecainide Acetate Oral Solution for Paediatrics. MDPI. [Link]

  • Allen, L. V., & Erickson, M. A. (1996). Stability of baclofen, captopril, diltiazem hydrochloride, dipyridamole, and flecainide acetate in extemporaneously compounded oral liquids. American Journal of Health-System Pharmacy, 53(18), 2179–2184.

  • G.L. Burckart, et al. (2019). Formulation and stability study of extemporaneous oral liquid dosage forms containing flecainide acetate 2 mg/ml for paediatric use. ResearchGate. [Link]

  • SciSpace. (2019). Top 2 papers published in the topic of Flecainide Acetate in 2019. [Link]

  • El-Ragehy, N. A., Hassan, N. Y., Tantawy, M. A., & Abdelkawy, M. (2016). Stability-indicating chromatographic methods for determination of flecainide acetate in the presence of its degradation products; isolation and identification of two of its impurities. Biomedical Chromatography, 30(10), 1541–1548. [Link]

  • Patel, S., & Patel, N. J. (2016). Analytical Method Development and Validation of Flecainide Acetate by Chromatographic and Spectrophotometric Techniques. ResearchGate.

  • Andrikopoulos, P., et al. (2015). Flecainide: Current status and perspectives in arrhythmia management. World Journal of Cardiology, 7(2), 76. [Link]

  • Ten Eick, R. E., & Solaro, R. J. (2022). Flecainide. StatPearls. [Link]

  • Singh, R., & Kumar, R. (2020). Mini Review on Forced Degradation Studies on Anti-Epileptic Drugs and Beyond. Oriental Journal of Chemistry, 36(4), 577-585.

  • Conard, G. J., & Ober, R. E. (1984). Metabolism of flecainide. The American journal of cardiology, 53(5), 41B–51B. [Link]

  • McQuinn, R. L., et al. (1984). Biotransformation and elimination of 14C-flecainide acetate in humans. Drug metabolism and disposition, 12(4), 414–420.

  • El-Ragehy, N. A., Hassan, N. Y., Tantawy, M. A., & Abdelkawy, M. (2016). Stability-indicating chromatographic methods for determination of flecainide acetate in the presence of its degradation products; isolation and identification of two of its impurities. Semantic Scholar. [Link]

  • Walton, C. M., & Wagner, J. B. (2024). Pediatric flecainide pharmacogenomics: a roadmap to delivering precision-based care to pediatrics arrhythmias. Frontiers in Pharmacology, 15, 1349867.

  • Wiest, D. B., et al. (1992). Stability of flecainide acetate in an extemporaneously compounded oral suspension. American journal of hospital pharmacy, 49(6), 1467–1470. [Link]

  • Camm, A. J., & Sadler, J. (1987). A study of the use of flecainide acetate in the long-term management of cardiac arrhythmias. Drugs, 34 Suppl 2, 58–71.

  • Grdešič, D., et al. (2012). Polymorphism and solvates of flecainide base. ResearchGate.

Sources

Technical Support Center: Minimizing Proarrhythmic Effects of R-(-)-Flecainide in Experimental Models

Author: BenchChem Technical Support Team. Date: January 2026

Introduction:

Welcome to the technical support resource for researchers investigating the cardiac electrophysiological effects of R-(-)-flecainide. As a potent Class IC antiarrhythmic agent, flecainide is a critical tool for studying cardiac sodium channel function and arrhythmias.[1][2][3] However, its utility is coupled with a significant risk of proarrhythmia, a primary concern in both preclinical and clinical applications.[2][4][5] This guide provides in-depth, experience-driven troubleshooting advice and addresses frequently asked questions to help you design robust experiments, minimize proarrhythmic complications, and accurately interpret your findings.

Part 1: Frequently Asked Questions (FAQs)

This section covers fundamental concepts related to this compound's mechanism and its proarrhythmic potential.

Question 1: What is the primary mechanism of action for this compound, and how does this lead to proarrhythmia?

Answer: this compound is the R-enantiomer of flecainide and primarily acts as a potent blocker of the fast inward sodium current (INa) by binding to the open state of cardiac sodium channels (Nav1.5).[1][6][7] This blockade slows the upstroke of the cardiac action potential (Vmax), leading to decreased conduction velocity.[1][2] While this is the basis of its antiarrhythmic effect, potent INa blockade can also be proarrhythmic.[2] Significant slowing of conduction can create the substrate for re-entrant arrhythmias, such as ventricular tachycardia.[8][9] Additionally, flecainide can inhibit the rapid component of the delayed rectifier potassium current (IKr), which can prolong the action potential duration and increase the risk of early afterdepolarizations (EADs) and Torsades de Pointes (TdP).[1][3][10][11]

Question 2: Why is it important to use the R-(-)-enantiomer specifically, instead of racemic flecainide, in my experiments?

Answer: While both enantiomers of flecainide block sodium channels, they exhibit different potencies on other ion channels. Using the specific R-(-)-enantiomer allows for a more targeted investigation of sodium channel blockade with a reduced influence from the blockade of other channels, such as IKr. This is crucial for dissecting the specific mechanisms of proarrhythmia, whether they are driven by slowed conduction or delayed repolarization.

Question 3: What are the most common electrophysiological indicators of this compound-induced proarrhythmia in experimental models?

Answer: Key indicators of proarrhythmia to monitor in your experimental models include:

  • Significant QRS widening on a pseudo-ECG: This reflects substantial conduction slowing.[4][5]

  • Induction of ventricular tachycardia (VT) or fibrillation (VF): This is the most definitive evidence of a proarrhythmic effect.[5]

  • Appearance of early afterdepolarizations (EADs) or delayed afterdepolarizations (DADs): These cellular events are precursors to triggered arrhythmias.

  • Excessive prolongation of the action potential duration (APD): This can increase the risk of EADs.[2]

  • Increased beat-to-beat variability of repolarization: This can indicate cardiac electrical instability.

Part 2: Troubleshooting Experimental Models

This section offers a structured approach to addressing common issues encountered during experiments with this compound.

Scenario 1: Inconsistent or Unpredictable Proarrhythmic Events

Question: I am observing sporadic ventricular tachycardias in my Langendorff-perfused rabbit heart model when applying this compound. How can I troubleshoot this experimental variability?

Answer: This is a frequent challenge, and the solution lies in rigorous standardization of your experimental conditions. Here is a troubleshooting workflow:

Step 1: Verify Drug Concentration and Stability

  • Action: Independently confirm the concentration of your this compound stock solution. Ensure the drug is fully dissolved in the perfusate and that the pH is stable, as the activity of local anesthetic-type drugs like flecainide can be pH-dependent.

  • Rationale: Incorrect drug concentration is a common source of variability, and flecainide's effects are highly concentration-dependent.[4]

Step 2: Control for Autonomic Influences

  • Action: If your model is not denervated, ensure complete autonomic blockade. The presence of endogenous catecholamines can significantly impact the arrhythmogenic substrate.

  • Rationale: Sympathetic stimulation can exacerbate the proarrhythmic effects of sodium channel blockers.[12]

Step 3: Standardize Pacing Protocol

  • Action: Implement a consistent and rigorous pacing protocol. The proarrhythmic effects of this compound are often rate-dependent. A standardized protocol with incremental pacing rates can more reliably unmask proarrhythmic tendencies.[8][9]

  • Rationale: Rate-dependent effects are a characteristic of Class I antiarrhythmic drugs, with conduction slowing being more pronounced at faster heart rates.[2]

Step 4: Continuously Monitor Key Electrophysiological Parameters

  • Action: Continuously monitor the pseudo-ECG for QRS duration and monophasic action potentials for APD. Establish a predetermined threshold for excessive QRS widening (e.g., >25% from baseline) as a humane endpoint or a trigger for intervention.[4]

  • Rationale: Proactive monitoring allows for the correlation of arrhythmia onset with specific electrophysiological changes, providing valuable mechanistic insights.

Experimental Workflow for Assessing Proarrhythmic Risk in an Ex Vivo Heart Model

G cluster_prep Preparation cluster_drug Drug Perfusion cluster_pacing Pacing Protocol cluster_analysis Data Analysis prep1 Prepare Langendorff Apparatus prep2 Isolate and Cannulate Heart prep1->prep2 prep3 Establish Stable Baseline Recordings prep2->prep3 drug1 Introduce this compound prep3->drug1 drug2 Administer Incremental Concentrations drug1->drug2 Allow Equilibration analysis1 Record Pseudo-ECG & Monophasic Action Potentials drug1->analysis1 pacing1 Programmed Electrical Stimulation drug2->pacing1 At Each Concentration pacing2 Burst Pacing pacing1->pacing2 pacing2->analysis1 analysis2 Measure QRS, APD, & Arrhythmia Incidence analysis1->analysis2

Caption: Workflow for assessing this compound proarrhythmia.

Scenario 2: Differentiating Proarrhythmic from Antiarrhythmic Effects at the Cellular Level

Question: In my experiments using human-induced pluripotent stem cell-derived cardiomyocytes (hiPSC-CMs), I find it difficult to distinguish between the desired antiarrhythmic effect and proarrhythmic events. What specific parameters should I focus on?

Answer: This is a critical distinction, as the line between efficacy and toxicity can be narrow. Here is a guide to differentiate these effects:

Table 1: Differentiating Antiarrhythmic vs. Proarrhythmic Cellular Effects of this compound

ParameterAntiarrhythmic EffectProarrhythmic Effect
Action Potential Upstroke Velocity (Vmax) Moderate reductionSevere reduction
Conduction Velocity Uniform slowingHeterogeneous slowing, conduction block
Action Potential Duration (APD) Minimal change or slight shorteningSignificant prolongation or triangulation
Afterdepolarizations AbsentPresence of EADs or DADs
Beat-to-Beat Variability LowHigh

Experimental Protocol: High-Throughput Screening with hiPSC-CMs on Microelectrode Arrays (MEAs)

  • Cell Culture: Plate hiPSC-CMs on a multi-well MEA plate.

  • Baseline Recording: Record baseline field potentials to establish a stable electrical phenotype.

  • Drug Application: Apply increasing concentrations of this compound, allowing for sufficient equilibration at each dose.

  • Data Acquisition: Continuously record field potential duration, conduction velocity, and the incidence of arrhythmic events such as ectopic beats.[13]

  • Analysis: Analyze for concentration-dependent changes in electrophysiological parameters and the emergence of proarrhythmic events.

Signaling Pathway of this compound's Proarrhythmic Action

G Flec This compound Nav15 Nav1.5 Channel (Open State) Flec->Nav15 Blocks IKr IKr Channel (hERG) Flec->IKr Also Blocks INa Peak Sodium Current (INa) Nav15->INa Mediates Vmax Action Potential Vmax INa->Vmax Determines CV Conduction Velocity Vmax->CV Determines Reentry Re-entrant Arrhythmias CV->Reentry Slowing promotes APD Action Potential Duration IKr->APD Contributes to Repolarization EAD Early Afterdepolarizations (EADs) APD->EAD Prolongation can cause TdP Torsades de Pointes (TdP) EAD->TdP Can trigger

Caption: Mechanism of this compound's proarrhythmic effects.

Part 3: Advanced Considerations in Model Selection

Question: Which experimental model is most suitable for my investigation of this compound's proarrhythmic effects?

Answer: The optimal model depends on your specific research question.

Table 2: Comparison of Experimental Models for Proarrhythmia Studies

ModelAdvantagesDisadvantagesBest For Investigating
hiPSC-CMs Human-relevant genetics, high-throughput capability.[13]Immature phenotype, lack of 3D tissue architecture.Cellular mechanisms, early-stage drug screening.
Langendorff-Perfused Heart Intact 3D structure, allows for ECG and MAP recordings.[8][9]Lack of autonomic innervation, species differences.Re-entrant arrhythmias, conduction disturbances.
In vivo Animal Models Intact physiological system with autonomic control.[14][15]Costly, low-throughput, ethical considerations.Integrated physiological responses, systemic effects.
Heart-on-a-chip Simulates human organ-level function, potential for personalized medicine.[16]Emerging technology, may not fully replicate in vivo complexity.Drug toxicity screening, modeling of specific cardiac diseases.

Logical Decision Tree for Model Selection

G start What is the primary research question? q1 Investigating cellular mechanisms? start->q1 q2 Studying re-entry in intact tissue? start->q2 q3 Assessing systemic effects & autonomic modulation? start->q3 q1->q2 No ans1 hiPSC-CMs q1->ans1 Yes q2->q3 No ans2 Langendorff Heart q2->ans2 Yes ans3 In vivo Animal Model q3->ans3 Yes

Caption: Decision tree for selecting an experimental model.

By carefully selecting your model, meticulously controlling experimental variables, and vigilantly monitoring for the electrophysiological signs of proarrhythmia, you can effectively navigate the challenges of working with this compound and produce high-quality, reproducible data.

References

  • Title: Flecainide: its proarrhythmic effect and expected changes on the surface electrocardiogram. Source: PubMed URL: [Link]

  • Title: Proarrhythmic effects of flecainide. Experimental evidence for increased susceptibility to reentrant arrhythmias. Source: PubMed URL: [Link]

  • Title: Animal Models to Study Cardiac Arrhythmias. Source: Circulation Research URL: [Link]

  • Title: Examples of experimental modelling of drug induced cardiac arrhythmias... Source: ResearchGate URL: [Link]

  • Title: Flecainide. Source: StatPearls - NCBI Bookshelf URL: [Link]

  • Title: Proarrhythmic effects of flecainide. Experimental evidence for increased susceptibility to reentrant arrhythmias. Source: Circulation - American Heart Association Journals URL: [Link]

  • Title: State-dependent Block of Wild-type and Inactivation-deficient Na+ Channels by Flecainide. Source: The Journal of General Physiology URL: [Link]

  • Title: Screening Adverse Drug-Induced Arrhythmia Events Using Human Induced Pluripotent Stem Cell-Derived Cardiomyocytes and Low-Impedance Microelectrode Arrays. Source: NIH URL: [Link]

  • Title: Proarrhythmic Effects Of Antiarrhythmic Drugs: Case Study Of Flecainide Induced Ventricular Arrhythmias During Treatment Of Atrial Fibrillation. Source: PMC - NIH URL: [Link]

  • Title: The proarrhythmic effects of flecainide. Source: PubMed URL: [Link]

  • Title: Barium Chloride-Induced Cardiac Arrhythmia Mouse Model Exerts an Experimental Arrhythmia for Pharmacological Investigations. Source: MDPI URL: [Link]

  • Title: Reversal of proarrhythmic effects of flecainide acetate and encainide hydrochloride by propranolol. Source: PubMed URL: [Link]

  • Title: This Tiny Version of a Human Heart on a Chip Beats Like The Real Thing. Source: Science Alert URL: [Link]

  • Title: Flecainide: Current status and perspectives in arrhythmia management. Source: PMC - NIH URL: [Link]

  • Title: Flecainide How and When: A Practical Guide in Supraventricular Arrhythmias. Source: MDPI URL: [Link]

  • Title: Flecainide enantiomers: disposition in human subjects and electrophysiologic actions in vitro. Source: PubMed URL: [Link]

  • Title: Sodium channel-blocking properties of flecainide, a class IC antiarrhythmic drug, in guinea-pig papillary muscles. An open channel blocker or an inactivated channel blocker. Source: PubMed URL: [Link]

  • Title: RYR2 Channel Inhibition Is the Principal Mechanism of Flecainide Action in CPVT. Source: American Heart Association Journals URL: [Link]

  • Title: Flecainide Action Pathway. Source: PubChem URL: [Link]

  • Title: (PDF) Proarrhythmic Effects Of Antiarrhythmic Drugs: Case Study Of Flecainide Induced Ventricular Arrhythmias During Treatment Of Atrial Fibrillation. Source: ResearchGate URL: [Link]

  • Title: Block of delayed rectifier potassium current, IK, by flecainide and E-4031 in cat ventricular myocytes. Source: PubMed URL: [Link]

Sources

Strategies to reduce signal-to-noise ratio in R-(-)-Flecainide recordings

Author: BenchChem Technical Support Team. Date: January 2026

A Guide to High-Fidelity Signal Acquisition and Noise Reduction

Welcome to the technical support center for R-(-)-Flecainide electrophysiology. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting guides and frequently asked questions (FAQs) to help you achieve high-quality, low-noise recordings. As Senior Application Scientists, we understand that the nuances of your experimental setup and the specific properties of the compounds you work with are critical to success. This guide moves beyond generic advice to address the specific challenges you may encounter when studying the effects of this compound on ion channels.

Understanding the Unique Challenges of this compound Recordings

This compound is a potent Class Ic antiarrhythmic agent that primarily acts by blocking the fast inward sodium current (INa) through voltage-gated sodium channels, such as Nav1.5.[1][2] A key characteristic of flecainide is its use-dependent or state-dependent block, meaning its inhibitory effect is more pronounced at higher stimulation frequencies and when the channel is in the open or inactivated state.[3][4][5][6] This property necessitates specific experimental protocols, such as high-frequency pulse trains, which can introduce unique noise artifacts. Furthermore, the slow kinetics of flecainide's binding and unbinding require stable, long-duration recordings, making them susceptible to baseline drift and other low-frequency noise.[3][5]

This guide is structured to first address the foundational principles of noise reduction in any high-sensitivity electrophysiology experiment and then delve into the specific issues and optimization strategies pertinent to this compound studies.

Part 1: Foundational Troubleshooting for Low-Noise Electrophysiology

Before delving into compound-specific issues, it is imperative to ensure your electrophysiology rig is fundamentally sound. Noise can originate from a multitude of sources, and a systematic approach to its elimination is crucial.

FAQ 1: I'm seeing significant 50/60 Hz line noise in my recordings. What are the primary causes and how can I eliminate it?

Answer:

50/60 Hz noise, often referred to as mains hum, is the most common and disruptive artifact in electrophysiology. It originates from the alternating current (AC) of your building's power lines and can capacitively couple into your recording setup.

Causality: The primary culprits for 50/60 Hz noise are ground loops and inadequate shielding. A ground loop occurs when there are multiple paths for electrical current to flow to the ground, creating a loop that acts as an antenna for electromagnetic interference.

Troubleshooting Protocol:

  • Establish a Single-Point Ground ("Star" Grounding):

    • Concept: All electrical components of your rig (amplifier, micromanipulators, microscope, Faraday cage, etc.) should be connected to a single, common ground point. This prevents the formation of ground loops.

    • Action: Use a central grounding bar or the grounding terminal on your amplifier as the single point of contact. Connect each piece of equipment to this point with thick, low-resistance wires. Avoid "daisy-chaining" ground connections (e.g., grounding the manipulator to the microscope, which is then grounded to the amplifier).

  • Properly Utilize a Faraday Cage:

    • Concept: A Faraday cage is a conductive enclosure that shields your setup from external electrical fields.

    • Action: Ensure your entire recording setup, including the headstage and micromanipulator, is inside a properly sealed Faraday cage. The cage itself must be connected to your single-point ground.

  • Identify and Isolate Noise Sources:

    • Concept: Many common laboratory devices emit significant electromagnetic noise.

    • Action: Systematically turn off and unplug nearby equipment such as centrifuges, vortexers, refrigerators, and even fluorescent lights to see if the noise diminishes. If a particular device is identified as a noise source, move it as far away from the rig as possible or use a dedicated power circuit.

  • Check Your Perfusion System:

    • Concept: Perfusion systems can sometimes introduce noise.

    • Action: Temporarily turn off your perfusion system to see if the noise is affected. Ensure the perfusion lines are not creating a fluid bridge that could form a ground loop.

Logical Troubleshooting Workflow for 50/60 Hz Noise:

Caption: Systematic workflow for diagnosing and eliminating 50/60 Hz noise.

FAQ 2: My baseline is drifting or showing slow, wave-like oscillations. What's causing this and how can I fix it?

Answer:

Low-frequency noise, often appearing as baseline drift or slow oscillations, can obscure subtle drug effects and make data analysis difficult. This type of noise is particularly problematic for experiments with this compound that require long, stable recordings to assess its slow binding and unbinding kinetics.

Causality: The primary causes of low-frequency noise are mechanical instability, temperature fluctuations, and issues with the electrode or reference.

Troubleshooting Protocol:

  • Ensure Mechanical Stability:

    • Concept: Even minute vibrations can cause changes in pipette position and seal resistance, leading to baseline drift.

    • Action: Your rig should be on a high-quality vibration isolation table.[7][8] Ensure the table is properly inflated and floating. Secure all cables and tubing to prevent them from transmitting vibrations to the recording setup.

  • Maintain a Stable Temperature:

    • Concept: Temperature changes in the recording chamber can cause the electrode and holder to expand or contract, leading to drift.

    • Action: Allow the recording chamber and perfusion solution to reach thermal equilibrium before starting your experiment. Use a temperature controller to maintain a constant temperature.

  • Check Your Electrode and Reference:

    • Concept: A stable electrode and reference are critical for a stable baseline.

    • Action: Ensure your reference electrode is properly chlorided and making good contact with the bath solution. A poorly chlorided electrode can cause significant drift. Also, ensure your recording pipette is clean and free of any debris.

  • Allow for System Equilibration:

    • Concept: After establishing a whole-cell configuration, allow the cell and recording system to equilibrate for a few minutes before starting your experimental protocol. This can help to minimize initial drift.

Part 2: Protocol-Specific Noise Considerations for this compound Recordings

The use-dependent nature of this compound requires specific experimental protocols that can introduce their own set of challenges.

FAQ 3: When I apply a high-frequency stimulus train to assess use-dependent block, I see large transient artifacts that obscure the initial currents. How can I minimize these?

Answer:

This is a common issue when using high-frequency stimulation protocols. These artifacts are typically caused by the capacitive properties of the recording pipette and the cell membrane.

Causality: The patch-clamp amplifier must inject a large current to rapidly change the membrane potential, and this current can cause transient artifacts that are difficult to fully compensate for, especially at high frequencies.

Troubleshooting and Optimization Protocol:

  • Optimize Pipette Capacitance Compensation:

    • Concept: Your patch-clamp amplifier has a circuit to compensate for the capacitance of the pipette. Proper adjustment of this circuit is critical for minimizing transient artifacts.

    • Action: Carefully adjust the fast and slow capacitance compensation settings on your amplifier before establishing a gigaohm seal.

  • Use Sylgard or Wax on Your Pipettes:

    • Concept: Coating the shank of your pipette with a hydrophobic substance like Sylgard or wax reduces its capacitance by increasing the distance between the conductive internal solution and the bath solution.

    • Action: Apply a thin layer of Sylgard or wax to the pipette, starting from near the tip and extending up the shank. Be careful not to get any on the very tip of the pipette.

  • Maintain a Low Bath Level:

    • Concept: The deeper your pipette is immersed in the bath solution, the greater its capacitance.

    • Action: Keep the bath level as low as possible while still ensuring the cell is submerged and the reference electrode is making good contact.

  • Optimize Your Voltage Protocol:

    • Concept: The shape and duration of your voltage steps can influence the size of the transient artifacts.

    • Action: If possible, use a voltage ramp instead of a sharp step, as this can reduce the magnitude of the capacitive current.

Experimental Workflow for Minimizing Capacitive Artifacts:

Capacitive_Artifact_Workflow start Prepare Pipette coat_pipette Coat Pipette with Sylgard/Wax start->coat_pipette fire_polish Fire-Polish Pipette Tip coat_pipette->fire_polish fill_pipette Fill with Internal Solution fire_polish->fill_pipette approach_cell Approach Cell fill_pipette->approach_cell capacitance_comp Adjust Pipette Capacitance Compensation approach_cell->capacitance_comp giga_seal Establish Gigaohm Seal capacitance_comp->giga_seal whole_cell Go Whole-Cell giga_seal->whole_cell series_resistance_comp Compensate for Series Resistance whole_cell->series_resistance_comp use_dependent_protocol Apply Use-Dependent Protocol series_resistance_comp->use_dependent_protocol analyze Analyze Data use_dependent_protocol->analyze

Caption: Step-by-step workflow for preparing and using a patch pipette to minimize capacitive artifacts during high-frequency stimulation.

FAQ 4: I'm having trouble getting a stable gigaohm seal, which is leading to noisy recordings. Are there any specific considerations for this compound experiments?

Answer:

A high-resistance gigaohm seal is the cornerstone of any successful patch-clamp experiment, as it minimizes current leakage and provides a low-noise baseline.[5] While not directly related to this compound's mechanism of action, an unstable seal will make it impossible to resolve the drug's effects.

Causality: A poor seal can result from unhealthy cells, a dirty pipette tip, or improper approach and suction techniques.

Best Practices for Achieving a Stable Gigaohm Seal:

ParameterRecommendationRationale
Cell Health Use healthy, vibrant cells with smooth membranes.Healthy cells are more likely to form a tight, stable seal with the glass pipette.
Pipette Preparation Fire-polish the pipette tip to create a smooth surface.A smooth pipette tip promotes a better seal with the cell membrane.
Positive Pressure Apply gentle positive pressure to the pipette as you approach the cell.This keeps the pipette tip clean and prevents it from clogging.
Approach Approach the cell slowly and carefully.A gentle approach prevents damage to the cell membrane.
Suction Once the pipette touches the cell, release the positive pressure and apply gentle, continuous suction.This will draw the cell membrane into the pipette tip and facilitate seal formation.

Quantitative Data Summary for Seal Quality:

Seal ResistanceRecording QualitySuitability for Flecainide Studies
< 1 GΩPoorUnsuitable; high noise will obscure drug effects.
1-5 GΩGoodSuitable for most whole-cell recordings.
> 5 GΩExcellentIdeal for low-noise recordings, especially for single-channel analysis.

Part 3: Data Filtering and Analysis for this compound Recordings

Even with a perfectly optimized rig, some level of noise is inevitable. Proper data filtering is the final step in improving your signal-to-noise ratio.

FAQ 5: What are the best practices for filtering my this compound data without distorting the signal?

Answer:

Filtering is a powerful tool, but it must be used judiciously to avoid introducing artifacts or distorting the true physiological signal.

Causality: Inappropriate filtering can smooth out important features of your data, such as the fast kinetics of ion channel gating, or introduce ringing artifacts.

Recommended Filtering Strategies:

  • Low-Pass Filtering:

    • Concept: A low-pass filter removes high-frequency noise.

    • Action: Apply a gentle low-pass filter (e.g., a Bessel or Butterworth filter) to your data. The cutoff frequency should be chosen carefully; a good starting point is 1-5 kHz for whole-cell recordings. The cutoff frequency should be at least twice the highest frequency of interest in your signal (Nyquist theorem).

  • Notch Filtering:

    • Concept: A notch filter is designed to remove a very specific frequency, such as 50 or 60 Hz line noise.

    • Action: If you have residual 50/60 Hz noise after following the troubleshooting steps in Part 1, a notch filter can be used to remove it. However, be aware that notch filters can introduce ringing artifacts, so they should be used with caution.[1]

  • Digital Filtering:

    • Concept: Most data acquisition software includes a variety of digital filters that can be applied post-recording.

    • Action: Experiment with different filter types and settings to find what works best for your data. Always compare the filtered data to the raw data to ensure that you are not distorting the signal.

Logical Relationship of Filtering Steps:

Filtering_Logic raw_data Raw Electrophysiology Data notch_filter Apply Notch Filter (if necessary) Target: 50/60 Hz line noise raw_data->notch_filter low_pass_filter Apply Low-Pass Filter Target: High-frequency noise notch_filter->low_pass_filter analyze_data Analyze Filtered Data low_pass_filter->analyze_data

Caption: Recommended sequence for applying digital filters to electrophysiological data.

References

  • Ramos, E., & O'Leary, M. E. (2004). State-dependent trapping of flecainide in the cardiac sodium channel. The Journal of physiology, 560(Pt 1), 37–49. [Link]

  • Molecular Devices. (2020, December 16). Electrophysiology Topic: reduce 60-Hz noise in recording system. [Link]

  • CytoVeritas. (n.d.). Reducing Interference During Electrophysiology Recording Sessions. [Link]

  • Molecular Devices. (2020, December 16). Axopatch: Reduce the noise in patch clamp rig. [Link]

  • O'Reilly, C. N., & Richardson, T. L. (1995). A practical vibration isolation workstation for electrophysiology. Journal of neuroscience methods, 60(1-2), 175–180. [Link]

  • LabX. (n.d.). Patch-Clamp Techniques: Choosing Equipment and Optimizing Experiments. [Link]

  • LabX. (n.d.). Signal Amplification and Noise Reduction in Electrophysiology Data. [Link]

  • Plexon. (2021, June 28). Causes of Noise in Electrophysiological Recordings. [Link]

  • Scientifica. (2016, September 21). LabHacks: How to reduce the noise around your electrophysiology rig. [Link]

  • npi electronic GmbH. (n.d.). Grounding Guide. [Link]

  • Scientifica. (2019, November 27). Eliminate 50/60 Hz line-frequency noise: New eBook from Molecular Devices. [Link]

  • Widmann, A., Schröger, E., & Maess, B. (2015). Digital filter design for electrophysiological data--a practical approach. Journal of neuroscience methods, 250, 34–46. [Link]

  • Plexon Inc. (2022, March 14). Grounding and Referencing for Electrophysiology Recording Systems. [Link]

  • Widmann, A., Schröger, E., & Maess, B. (2014). Digital filter design for electrophysiological data—A practical approach. Journal of Neuroscience Methods, 250, 34-46. [Link]

  • Metrion Biosciences. (n.d.). Seal resistance in automated patch clamp experiments. [Link]

  • Widmann, A., & Schröger, E. (2012). Filter effects and filter artifacts in the analysis of electrophysiological data. Frontiers in psychology, 3, 233. [Link]

  • Minus K Technology. (n.d.). Negative-Stiffness Vibration Isolation Improves Patch Clamping in Electrophysiology Research. [Link]

  • Widmann, A., Schröger, E., & Maess, B. (2014). Digital filter design for electrophysiological data – a practical approach. Qucosa. [Link]

  • Minus K Technology. (n.d.). Electrophysiology-Electrophysiological Anti Vibration Control. [Link]

  • A-M Systems. (2024, October 30). How to Deal With Noise in Electrophysiology Rigs. [Link]

  • NeuroNexus. (2023, December 20). Reduce Noise in Recording System. [Link]

  • Yan, L., Fang, Q., Liu, Y., Zhang, Y., & Huang, B. (2020). Optimal Pipette Resistance, Seal Resistance, and Zero-Current Membrane Potential for Loose Patch or Breakthrough Whole-Cell Recording in vivo. Frontiers in neural circuits, 14, 34. [Link]

  • Widmann, A., Schröger, E., & Maess, B. (2014). Digital filter design for electrophysiological data – a practical approach. Semantic Scholar. [Link]

  • Dr. Oracle. (2025, December 18). What is the mode of action of Flecainide (anti-arrhythmic medication)?[Link]

  • ResearchGate. (2021, September 9). How do I remove this strange noise from whole-cell patch clamp recordings?[Link]

  • Sutter Instrument. (2022, April 5). Scientists Empowering Scientists: Patch Clamp Equipment for the Twenty-First Century. [Link]

  • St-Amant, K., & Ku, K. (2025, November 28). Flecainide. In StatPearls. StatPearls Publishing. [Link]

  • Capucci, A., & Boriani, G. (2019). Flecainide: Current status and perspectives in arrhythmia management. World journal of cardiology, 11(4), 119–131. [Link]

  • Calex. (2001, April). Grounding and Shielding. [Link]

  • European Cardiology Review. (2023, October 31). Decreased Noise and Identification of Very Low Voltage Signals Using a Novel Electrophysiology Recording System. [Link]

  • ResearchGate. (2015, June 6). Any advice on the noise in patch clamp electrophysiology, with huge membrane current fluctuations as the electrode touches the cell membrane?[Link]

  • Yan, L., Fang, Q., Liu, Y., Zhang, Y., & Huang, B. (2020). Optimal Pipette Resistance, Seal Resistance, and Zero-Current Membrane Potential for Loose Patch or Breakthrough Whole-Cell Recording in vivo. Semantic Scholar. [Link]

  • Scientifica. (2016, April 28). #LabHacks: 14 sharp tips for patch clamping. [Link]

  • ResearchGate. (2025, August 7). Adjustable 60Hz noise reduction by a notch filter for ECG signals. [Link]

  • Liu, H., & Wang, X. L. (2016). The Antiarrhythmic Mechanisms of Flecainide in Catecholaminergic Polymorphic Ventricular Tachycardia. Frontiers in physiology, 7, 399. [Link]

  • UNISORB. (n.d.). Medical Equipment Vibration Isolation & Precision Control. [Link]

  • Platia, E. V., & Michelson, E. L. (1985). Clinical electrophysiologic effects of flecainide acetate. The American journal of cardiology, 55(13 Pt 1), 30B–37B. [Link]

  • Shunyata Research. (2015, December 4). Reducing Noise Levels in Electrophysiology Medical Procedures [Video]. YouTube. [Link]

  • Mentalab. (2021, April 22). How To Reduce Noise In EEG Recordings [11 Solutions]. [Link]

  • CERN. (n.d.). Chapter 2 Grounding & Shielding. [Link]

Sources

Technical Support Center: Mastering the Quantification of R-(-)-Flecainide

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated support center for the analytical challenges in R-(-)-flecainide quantification. As a Senior Application Scientist, I have designed this guide to provide you with in-depth, field-proven insights to navigate the complexities of your experiments. This resource is structured to anticipate and resolve the common, and not-so-common, issues you may face, ensuring the integrity and reliability of your data.

Frequently Asked Questions (FAQs)

Here, we address some of the initial high-level questions you might have before diving into more complex troubleshooting.

Q1: Why is the separate quantification of this compound and its enantiomer, S-(+)-flecainide, important?

A1: Flecainide is administered as a racemic mixture, meaning it contains equal amounts of its two enantiomers, this compound and S-(+)-flecainide. While both enantiomers possess antiarrhythmic properties, they can differ in their pharmacological and toxicological profiles, as well as their metabolic pathways. The human body is a chiral environment, and as such, each enantiomer can interact differently with enzymes and receptors.[1][2] Therefore, stereoselective analysis is crucial for accurate pharmacokinetic and pharmacodynamic studies, allowing for a more precise understanding of the drug's efficacy and safety.

Q2: What are the most common analytical techniques for quantifying this compound in biological matrices?

A2: The most prevalent techniques are High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC), often coupled with tandem mass spectrometry (MS/MS) for high sensitivity and selectivity.[3][4] Chiral stationary phases (CSPs) are typically employed to achieve the necessary separation of the R-(-) and S-(+) enantiomers.[5] Fluorescence and UV detection are also used, though they may be less sensitive than MS/MS.[6][7]

Q3: I'm starting to develop a method for this compound quantification. What are the key initial parameters I should focus on?

A3: For a successful method development, your initial focus should be on three key areas:

  • Sample Preparation: A robust sample cleanup is essential to minimize matrix effects.[8][9] Techniques like protein precipitation, liquid-liquid extraction (LLE), or solid-phase extraction (SPE) should be evaluated.

  • Chiral Separation: The choice of the chiral stationary phase and the optimization of the mobile phase are critical for resolving the enantiomers.

  • Detection: If using LC-MS/MS, optimizing the ion source parameters for flecainide is crucial for achieving the desired sensitivity.

Troubleshooting Guides

This section provides detailed, question-and-answer-based troubleshooting for specific issues you may encounter.

Poor or No Chiral Resolution

Q4: My chromatogram shows a single peak for flecainide, or the resolution between the enantiomers is less than 1.5. What should I do?

A4: Achieving good chiral resolution is fundamental. Here’s a systematic approach to troubleshoot this issue:

  • Verify the Appropriateness of Your Chiral Stationary Phase (CSP): Not all CSPs are suitable for every compound. Polysaccharide-based CSPs, such as those with cellulose or amylose derivatives, are often a good starting point for flecainide.[5] If you are not seeing any separation, you may need to screen different types of CSPs.

  • Optimize the Mobile Phase:

    • Organic Modifier: The type and percentage of the organic modifier (e.g., isopropanol, ethanol, acetonitrile) in your mobile phase can significantly impact resolution. Systematically vary the percentage of the organic modifier.

    • Additives: For a basic compound like flecainide, adding a small amount of a basic additive (e.g., 0.1% diethylamine) to the mobile phase can improve peak shape and may enhance chiral recognition by minimizing interactions with residual silanols on the stationary phase.[10]

  • Adjust the Temperature: Temperature can have a complex effect on chiral separations. Lowering the temperature often increases the interaction strength between the analyte and the CSP, which can improve resolution.[10] However, in some cases, a higher temperature might be beneficial. Experiment with a range of temperatures (e.g., 15°C to 40°C).

  • Check Column Health: A degraded column can lose its resolving power. If you have a new, identical column, run a standard to see if the resolution improves. If it does, your old column may be compromised.

dot graph TD { A[Poor or No Chiral Resolution] --> B{Is the CSP appropriate for flecainide?}; B -->|Yes| C{Optimize Mobile Phase}; B -->|No| D[Screen other CSPs]; C --> E{Adjust Temperature}; E --> F{Check Column Health}; F --> G[Resolution Improved]; } caption: Troubleshooting workflow for poor enantiomeric resolution.

Poor Peak Shape (Tailing)

Q5: The peak for this compound is tailing significantly. What are the likely causes and how can I fix it?

A5: Peak tailing is a common issue, especially with basic compounds like flecainide. It can compromise integration and affect the accuracy of quantification. Here are the primary causes and their solutions:

  • Secondary Interactions with Residual Silanols: The most common cause of tailing for basic compounds is the interaction with acidic silanol groups on the silica surface of the column.[11][12][13]

    • Solution: Add a basic modifier, such as diethylamine or triethylamine (typically at 0.1%), to your mobile phase.[10] This will "shield" the silanol groups and prevent them from interacting with your analyte.

  • Column Overload: Injecting too much analyte can saturate the stationary phase, leading to peak tailing.

    • Solution: Dilute your sample and inject a smaller amount. If the peak shape improves, you were likely overloading the column.[10]

  • Extra-Column Dead Volume: Excessive tubing length or poorly made connections between the injector, column, and detector can cause band broadening and tailing.[13]

    • Solution: Use tubing with a narrow internal diameter and ensure all connections are secure and have no gaps.

  • Column Degradation: An old or contaminated column can also lead to poor peak shapes.

    • Solution: Try flushing the column with a strong solvent. If this doesn't work, the column may need to be replaced.[14]

Low Sensitivity in LC-MS/MS

Q6: I am not achieving the required lower limit of quantification (LLOQ) for this compound. How can I improve the sensitivity of my LC-MS/MS method?

A6: Low sensitivity can be a significant hurdle in bioanalysis. Here are several strategies to boost your signal:

  • Optimize Ion Source Parameters: The settings of your electrospray ionization (ESI) source are critical.[15][16][17]

    • Capillary Voltage: Adjust the voltage to ensure efficient ionization without causing fragmentation. A typical range for positive mode is 3-5 kV.[15]

    • Nebulizer Gas Pressure: This affects droplet size. Higher pressure leads to smaller droplets and better desolvation.[15]

    • Drying Gas Flow and Temperature: These parameters aid in solvent evaporation. Increase them for higher flow rates or more aqueous mobile phases.[16]

  • Improve Sample Preparation: A cleaner sample will result in less ion suppression and a better signal-to-noise ratio.

    • Solution: If you are using protein precipitation, consider switching to LLE or SPE for a more thorough cleanup.[8][9]

  • Enhance Chromatographic Conditions:

    • Lower Flow Rate: Reducing the flow rate can improve ionization efficiency.[15]

    • Mobile Phase Composition: Increasing the organic content of the mobile phase can enhance ionization in positive mode. Adding a small amount of an acid, like 0.1% formic acid, can also improve protonation.[3][15]

  • Use a More Sensitive Mass Spectrometer: If you have access to different instruments, one may inherently have better sensitivity for your analyte.

Matrix Effects

Q7: I suspect matrix effects are impacting my results. How can I confirm this and what can I do to mitigate them?

A7: Matrix effects, which can cause ion suppression or enhancement, are a major challenge in bioanalysis.[18][19][20]

  • How to Identify Matrix Effects:

    • Post-Column Infusion: Infuse a constant flow of a flecainide solution into the mass spectrometer after the analytical column. Inject an extracted blank matrix sample. Any dip or rise in the baseline at the retention time of flecainide indicates ion suppression or enhancement, respectively.[21]

    • Quantitative Assessment: Compare the peak area of an analyte spiked into an extracted blank matrix with the peak area of the analyte in a pure solvent at the same concentration. A significant difference indicates the presence of matrix effects.

  • Strategies to Overcome Matrix Effects:

    • Improve Sample Cleanup: This is the most effective way to reduce matrix effects.[8][9] If you are using protein precipitation, which is a relatively "dirty" method, consider switching to a more selective technique like SPE.

    • Optimize Chromatography: Adjust your chromatographic conditions to separate flecainide from the co-eluting matrix components that are causing the interference.

    • Use a Stable Isotope-Labeled Internal Standard (SIL-IS): A SIL-IS will co-elute with the analyte and experience the same matrix effects, thus compensating for any signal suppression or enhancement.[3] Flecainide-d4 is a commonly used SIL-IS.

Experimental Protocols

The following are detailed, step-by-step methodologies for key experiments.

Protocol 1: Sample Preparation using Solid-Phase Extraction (SPE)

This protocol is designed for the extraction of this compound from human plasma.

  • Condition the SPE Cartridge: Condition a mixed-mode cation exchange SPE cartridge with 1 mL of methanol followed by 1 mL of water.

  • Load the Sample: To 200 µL of human plasma, add 50 µL of the internal standard working solution (e.g., flecainide-d4). Vortex for 10 seconds. Load the entire mixture onto the conditioned SPE cartridge.

  • Wash the Cartridge: Wash the cartridge with 1 mL of 0.1 M acetic acid, followed by 1 mL of methanol.

  • Elute the Analyte: Elute the analyte and internal standard with 1 mL of 5% ammonium hydroxide in methanol.

  • Evaporate and Reconstitute: Evaporate the eluate to dryness under a stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the mobile phase.

dot graph G { node [shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#4285F4"]; subgraph "Sample Preparation Workflow" { A [label="Plasma Sample + IS"]; B [label="SPE Cartridge Conditioning"]; C [label="Sample Loading"]; D [label="Washing Step"]; E [label="Elution"]; F [label="Evaporation & Reconstitution"]; G [label="LC-MS/MS Analysis"]; A -> C; B -> C; C -> D; D -> E; E -> F; F -> G; } } caption: Solid-Phase Extraction (SPE) Workflow.

Protocol 2: Chiral HPLC-MS/MS Method

This protocol provides a starting point for the chiral separation and quantification of this compound.

Parameter Condition
Column Polysaccharide-based chiral column (e.g., Chiralpak AS-RH)
Mobile Phase 0.1 M potassium hexafluorophosphate and acetonitrile (65:35, v/v)[5]
Flow Rate 0.5 mL/min[5]
Column Temperature 25°C
Injection Volume 10 µL
Ionization Mode Positive Electrospray Ionization (ESI+)
MRM Transitions Flecainide: m/z 415.4 -> 301.1; Flecainide-d4 (IS): m/z 419.4 -> 305.1[3]
Capillary Voltage 4.0 kV
Source Temperature 150°C
Desolvation Gas Nitrogen

References

  • LCGC International. (2021). Innovations and Strategies of Sample Preparation Techniques to Reduce Matrix Effects During LC–MS/MS Bioanalysis. LCGC International. [Link]

  • International Journal of MediPharm Research. (2015). Review Article on Matrix Effect in Bioanalytical Method Development. International Journal of MediPharm Research. [Link]

  • Bioanalysis Zone. (2014). Overcoming matrix effects: expectations set by guidelines. Bioanalysis Zone. [Link]

  • PMC - NIH. (2020). Compensate for or Minimize Matrix Effects? Strategies for Overcoming Matrix Effects in Liquid Chromatography-Mass Spectrometry Technique: A Tutorial Review. PMC - NIH. [Link]

  • International Journal of Pharmaceutical and Phytopharmacological Research. (2012). Matrix Effect in Bioanalysis: An Overview. International Journal of Pharmaceutical and Phytopharmacological Research. [Link]

  • Chromatography Today. (2020). Trouble with chiral separations. Chromatography Today. [Link]

  • Agilent. (n.d.). Optimizing the Agilent Multimode Source. Agilent Technologies. [Link]

  • Ruthigen. (n.d.). How to optimize ESI source parameters for better sensitivity in LC-MS analysis. Ruthigen. [Link]

  • Phenomenex. (2022). HPLC Troubleshooting Guide. Phenomenex. [Link]

  • ResearchGate. (n.d.). Structure of Flecainide. ResearchGate. [Link]

  • LCGC International. (2018). LC–MS Sensitivity: Practical Strategies to Boost Your Signal and Lower Your Noise. LCGC International. [Link]

  • YMC. (n.d.). HPLC Troubleshooting Guide. YMC. [Link]

  • International Journal of Pharmaceutical and Phytopharmacological Research. (2020). A Review on Chiral Stationary Phases for Separation of Chiral Drugs. International Journal of Pharmaceutical and Phytopharmacological Research. [Link]

  • LCGC International. (2019). Design of Experiment Strategy for an Electrospray Ionization Optimization in Supercritical Fluid Chromatography–Mass Spectrometry Coupling. LCGC International. [Link]

  • American Pharmaceutical Review. (2014). Systematic Troubleshooting for LC/MS/MS - Part 1: Sample Preparation and Chromatography. American Pharmaceutical Review. [Link]

  • Element Lab Solutions. (n.d.). Peak Tailing in HPLC. Element Lab Solutions. [Link]

  • PubMed. (2000). Therapeutic drug monitoring of flecainide in serum using high-performance liquid chromatography and electrospray mass spectrometry. PubMed. [Link]

  • PubMed. (1989). High-performance Liquid Chromatographic Assay of Flecainide and Its Enantiomers in Serum. PubMed. [Link]

  • LCGC North America. (2007). Strategies for the Detection and Elimination of Matrix Effects in Quantitative LC–MS Analysis. LCGC North America. [Link]

  • PubMed. (2015). Validation of an ultra-performance liquid chromatography-tandem mass spectrometry method for the determination of flecainide in human plasma and its clinical application. PubMed. [Link]

  • ResolveMass. (2025). Top 5 Challenges in Bioanalytical Method Development and How to Solve Them. ResolveMass. [Link]

  • Chrom Tech, Inc. (2025). What Causes Peak Tailing in HPLC?. Chrom Tech, Inc. [Link]

  • ResearchGate. (n.d.). Causes and solutions of tailing peaks. ResearchGate. [Link]

  • Simbec-Orion. (2023). Common challenges in bioanalytical method development. Simbec-Orion. [Link]

  • Semantic Scholar. (n.d.). Bio-analytical method development and validation of Flecainide by Liquid-liquid extraction with LC-MS / MS : by application to a pharmacokinetic study. Semantic Scholar. [Link]

  • PubMed. (1990). High-performance liquid chromatographic determination of the enantiomers of flecainide in human plasma and urine. PubMed. [Link]

  • ALWSCI. (2025). Common Causes Of Peak Tailing in Chromatography. ALWSCI. [Link]

  • Reddit. (2024). HPLC issues with racemic sample- where is the 2. enantiomer?. Reddit. [Link]

  • NIH. (2014). Matrix effects break the LC behavior rule for analytes in LC-MS/MS analysis of biological samples. NIH. [Link]

  • Taylor & Francis. (n.d.). Chiral Drug Separation. Taylor & Francis. [Link]

  • ResearchGate. (2019). Optimization of the electrospray ionization source with the use of the design of experiments approach for the LC-MS-MS determination of selected metabolites in human urine. ResearchGate. [Link]

  • ResearchGate. (n.d.). Analytical Method Development and Validation of Flecainide Acetate by Chromatographic and Spectrophotometric Techniques. ResearchGate. [Link]

  • Element Lab Solutions. (n.d.). 10 Tips for Electrospray Ionisation LC-MS. Element Lab Solutions. [Link]

  • PubMed. (2013). Chiral mobile phase additives in HPLC enantioseparations. PubMed. [Link]

  • Springer Nature Experiments. (n.d.). Chiral Mobile-Phase Additives in HPLC Enantioseparations. Springer Nature Experiments. [Link]

  • Semantic Scholar. (2014). Stereoselective analysis of flecainide enantiomers using reversed-phase liquid chromatography for assessing CYP2D6 activity. Semantic Scholar. [Link]

  • Worldwidejournals.com. (2017). Bio- analytical method development and validation of Flecainide by Liquid-liquid extraction with LC- MS/MS: by application to a pharmacokinetic study. Worldwidejournals.com. [Link]

  • SciSpace. (n.d.). Recent Advances on Chiral Mobile Phase Additives: A Critical Review. SciSpace. [Link]

  • AMSbiopharma. (2025). Optimize LC‑MS/MS Sensitivity: Ion Suppression in Bioanalysis. AMSbiopharma. [Link]

  • LinkedIn. (n.d.). Mobile Phase Additives: Enhancing Chromatographic Separations and Sensitivity. LinkedIn. [Link]

  • PMC - NIH. (2022). Chiral separation using cyclodextrins as mobile phase additives in open‐tubular liquid chromatography with a pseudophase coating. PMC - NIH. [Link]

Sources

Validation & Comparative

A Comparative Guide to the Potency of R-(-)-Flecainide and S-(+)-Flecainide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Flecainide, a Class IC antiarrhythmic agent, is a cornerstone in the management of various cardiac arrhythmias.[1] Administered clinically as a racemic mixture, it comprises equal parts of the R-(-) and S-(+) enantiomers. The principle of stereoisomerism is fundamental in pharmacology, as enantiomers of a chiral drug can exhibit distinct pharmacokinetic and pharmacodynamic properties. This guide provides an in-depth, objective comparison of the experimental data on the potency of R-(-)-flecainide versus S-(+)-flecainide, highlighting the subtle yet significant differences in their interaction with cardiac ion channels and the implications for their therapeutic and adverse effect profiles.

Pharmacokinetic Profile: An Enantioselective Disposition

While administered as a 1:1 mixture, the two enantiomers of flecainide do not maintain this ratio in the human body. Studies have consistently shown an enantioselective disposition, with plasma concentrations of this compound being significantly higher than those of the S-(+)-enantiomer in patients undergoing long-term therapy.[2] This disparity is primarily attributed to differences in metabolism, which are linked to an individual's genetic makeup, specifically their sparteine/debrisoquine metabolizer phenotype (related to the CYP2D6 enzyme).[3]

In individuals classified as "poor metabolizers," the oral clearance of this compound is notably less than that of the S-enantiomer, leading to a longer half-life and higher plasma levels of the R-enantiomer.[3] Conversely, in "extensive metabolizers," these pharmacokinetic differences between the enantiomers are not significant.[3] This stereoselective metabolism is a critical consideration in drug development and personalized medicine, as variations in enantiomer concentrations could influence both efficacy and toxicity.

Table 1: Comparative Pharmacokinetics of Flecainide Enantiomers in "Poor Metabolizers"

ParameterThis compoundS-(+)-FlecainideSignificanceReference
Oral Clearance467 ± 109 ml/min620 ± 172 ml/minP < 0.03[3]
Half-life12.9 h9.8 hP < 0.03[3]
Urinary Recovery15.6 ± 3.7 mg12.0 ± 3.7 mgP < 0.03[3]
Comparative Electrophysiology: Unraveling the Nuances in Ion Channel Blockade

The antiarrhythmic effect of flecainide is primarily mediated by its potent blockade of cardiac sodium channels, with additional effects on potassium channels that modulate repolarization.

The interaction of flecainide's enantiomers with the fast inward sodium current (INa) is complex, with some conflicting findings in the literature, likely due to different experimental models and conditions.

One study utilizing canine cardiac Purkinje fibers found that both R-(-)- and S-(+)-flecainide reduced the maximum upstroke velocity of the action potential (Vmax), an index of INa, to a similar extent.[2] However, this study revealed a key kinetic difference: the time constant for the development of Vmax depression was significantly longer for S-(+)-flecainide (13.4 ± 1.5 s) compared to this compound (8.9 ± 0.6 s), suggesting that the S-enantiomer has slower binding kinetics to the sodium channel.[2]

In contrast, research on guinea-pig papillary muscle demonstrated a clear difference in potency. In this model, S-(+)-flecainide was found to be more potent, causing a greater suppression of Vmax and action potential amplitude compared to this compound at the same concentration.[4] Furthermore, the use-dependent block, a characteristic feature of Class I antiarrhythmics where the blocking effect increases with heart rate, was more pronounced with S-(+)-flecainide at almost all stimulation intervals tested.[4] Both enantiomers were found to shift the voltage-dependence of sodium channel inactivation to more negative potentials, with no significant difference in the magnitude of this shift.[4]

Table 2: Comparative Effects of Flecainide Enantiomers on Cardiac Sodium Channels

ParameterThis compoundS-(+)-FlecainideKey FindingsReferences
Vmax Suppression (Potency) Less potentMore potentS-(+)-flecainide showed greater Vmax reduction in guinea-pig papillary muscle.[4]
Similar to S-(+)Similar to R-(-)No significant difference in Vmax reduction observed in canine Purkinje fibers.[2]
Vmax Depression Kinetics Faster onset (τ = 8.9 s)Slower onset (τ = 13.4 s)This compound exhibits faster binding kinetics.[2]
Use-Dependent Block Less pronouncedMore pronouncedS-(+)-flecainide shows greater block at higher stimulation frequencies.[4]
Inactivation Curve Shift No significant differenceNo significant differenceBoth enantiomers shift the curve towards more negative potentials.[4]

Racemic flecainide also exerts effects on potassium channels, which contributes to its overall electrophysiological profile. It is known to be a potent inhibitor of the rapid component of the delayed rectifier potassium current (IKr or hERG), with a reported IC50 of approximately 1.49 µM, which is within the therapeutic concentration range.[5][6] This IKr blockade can lead to a prolongation of the action potential duration and is a mechanism shared with Class III antiarrhythmic drugs.[7] Additionally, racemic flecainide blocks the transient outward potassium current (ITo) with an IC50 of 3.7 µM.[8]

Crucially, there is a significant gap in the current scientific literature, as no studies to date have directly compared the potency of this compound versus S-(+)-flecainide on IKr, ITo, or other cardiac potassium channels. This lack of data makes it impossible to determine if there is a stereoselective effect on repolarization, which could have important implications for both efficacy and proarrhythmic risk.

Table 3: Known Effects of Racemic Flecainide on Cardiac Potassium Channels

Potassium ChannelIC50 (Racemic Flecainide)Electrophysiological EffectReferences
IKr (hERG) ~1.49 µMProlongs action potential duration[5][6]
ITo 3.7 µMModulates early repolarization[8]
Implications for Antiarrhythmic and Proarrhythmic Activity

The observed differences in sodium channel blockade between the enantiomers, particularly the higher potency and more pronounced use-dependence of S-(+)-flecainide, could theoretically translate to differences in antiarrhythmic efficacy. However, the clinical significance of these in vitro findings remains uncertain, with one study concluding that there is no evidence to suggest an advantage of administering a single enantiomer over the racemate.[2]

The proarrhythmic potential of racemic flecainide is a major clinical concern, particularly in patients with structural heart disease.[1][9] Proarrhythmia can manifest as atrial flutter with rapid 1:1 atrioventricular conduction or life-threatening ventricular tachyarrhythmias.[10][11] This effect is mechanistically linked to the marked slowing of conduction from potent sodium channel blockade, which can promote re-entrant arrhythmias, as well as its effects on repolarization.[7][9]

Similar to the gap in knowledge regarding potassium channel blockade, there is no available data directly comparing the proarrhythmic risk of this compound and S-(+)-flecainide. Understanding whether one enantiomer contributes more to the proarrhythmic potential of the racemic mixture is a critical area for future investigation.

Experimental Protocols for Enantiomer Potency Assessment

To rigorously assess the comparative potency of flecainide enantiomers, standardized electrophysiological techniques are essential. The following provides a high-level overview of a typical experimental protocol.

Objective: To determine the concentration-dependent inhibition (IC50) of R-(-)- and S-(+)-flecainide on specific cardiac ion channels (e.g., Nav1.5, hERG).

Methodology:

  • Cell Preparation: Utilize a stable expression system (e.g., HEK293 or CHO cells) transfected with the gene encoding the human cardiac ion channel of interest.

  • Electrophysiological Recording:

    • Perform whole-cell patch-clamp recordings at physiological temperature (37°C).

    • Use appropriate internal (pipette) and external solutions to isolate the specific ionic current being studied.

  • Voltage-Clamp Protocols:

    • For INa (Nav1.5): Apply a series of depolarizing voltage steps from a negative holding potential (e.g., -120 mV) to elicit the transient inward sodium current.

    • For IKr (hERG): Use a specific voltage protocol to elicit the characteristic hERG tail current upon repolarization.

  • Drug Application:

    • Prepare a range of concentrations for both R-(-)- and S-(+)-flecainide.

    • Apply each concentration sequentially to the cell via a perfusion system, allowing for steady-state block to be achieved.

    • Record currents before (baseline) and after drug application.

  • Data Analysis:

    • Measure the peak current amplitude at each drug concentration.

    • Normalize the current amplitude to the baseline to determine the percentage of block.

    • Plot the percentage of block against the drug concentration and fit the data with a Hill equation to determine the IC50 value and Hill slope.

  • Use-Dependence Assessment:

    • Apply a train of depolarizing pulses at a clinically relevant frequency (e.g., 1-3 Hz) in the presence of a fixed concentration of each enantiomer.

    • Measure the progressive decline in current amplitude during the pulse train to quantify use-dependent block.

Visualizing the Mechanisms and Workflows

G cluster_prep Cell Preparation cluster_recording Electrophysiological Recording cluster_drug_app Drug Application & Analysis cell_culture HEK293/CHO Cell Culture transfection Transfect with Ion Channel cDNA (e.g., SCN5A, KCNH2) selection Select Stably Expressing Cells patching Obtain Whole-Cell Patch-Clamp Configuration protocol Apply Voltage-Clamp Protocol (Isolate Specific Current) baseline Record Baseline Current perfusion Perfuse Cells with Increasing Concentrations drug_prep Prepare Enantiomer Solutions (R-Flec vs S-Flec) record_drug Record Steady-State Blocked Current analysis Calculate % Block vs [Drug] ic50 Determine IC50 via Hill Plot

Caption: Experimental workflow for determining the IC50 of flecainide enantiomers.

ActionPotential cluster_AP Cardiac Action Potential cluster_effects Flecainide Enantiomer Effects Phase 4 Phase 4 Resting Potential Phase 0 Phase 0 Depolarization Phase 4->Phase 0 Stimulus Phase 1 Phase 1 Early Repol. Phase 0->Phase 1 I_Na Inactivation I_To Activation Phase 2 Phase 2 Plateau Phase 1->Phase 2 I_Ca-L Activation Phase 3 Phase 3 Repolarization Phase 2->Phase 3 I_K Activation Phase 3->Phase 4 Return to RMP S_Flec S-(+)-Flecainide (More Potent) S_Flec->Phase 0 Strongly Blocks I_Na (slows conduction) R_Flec This compound (Less Potent) R_Flec->Phase 0 Blocks I_Na (slows conduction) Racemic Racemic Flecainide Racemic->Phase 3 Blocks I_Kr (prolongs duration)

Caption: Differential effects of flecainide enantiomers on the cardiac action potential.

Conclusion and Future Research Directions

The available evidence indicates that R-(-)- and S-(+)-flecainide are not pharmacologically equivalent. S-(+)-flecainide appears to be a more potent and more use-dependent blocker of the cardiac sodium channel, although its binding kinetics may be slower than the R-enantiomer. These differences are further compounded by an enantioselective pharmacokinetic profile, particularly in a subset of the population.

Significant and critical gaps in our understanding remain. The lack of direct comparative data on the stereoselective effects of flecainide on potassium channels and its direct implications for proarrhythmic potential represents a major unanswered question. Future research should prioritize:

  • Direct comparison of R-(-)- and S-(+)-flecainide's potency on IKr, ITo, and other relevant potassium currents.

  • In vivo or advanced in silico studies to model and compare the proarrhythmic risk of each enantiomer.

Elucidating these differences is not merely an academic exercise; it could pave the way for the development of a single-enantiomer formulation of flecainide with an improved therapeutic window, potentially offering enhanced efficacy with a reduced risk of proarrhythmia.

References

  • Kroemer, H. K., Funck-Brentano, C., Silberstein, D. J., Wood, A. J., Kates, R. E., & Roden, D. M. (1989). Flecainide enantiomers: disposition in human subjects and electrophysiologic actions in vitro. Clinical pharmacology and therapeutics, 46(5), 584–590. [Link]

  • Zehender, M., Meinertz, T., Just, H., & Caspary, A. (1988). Effects of the enantiomers of flecainide on action potential characteristics in the guinea-pig papillary muscle. Journal of cardiovascular pharmacology, 12(5), 549–554. [Link]

  • Andrikopoulos, G. K., Pastromas, S., & Tzeis, S. (2015). Flecainide: Current status and perspectives in arrhythmia management. World journal of cardiology, 7(2), 76–85. [Link]

  • Crijns, H. J., Van Gelder, I. C., & Lie, K. I. (2010). Twenty-five years in the making: flecainide is safe and effective for the management of atrial fibrillation. Europace : European pacing, arrhythmias, and cardiac electrophysiology : journal of the working groups on cardiac pacing, arrhythmias, and cardiac cellular electrophysiology of the European Society of Cardiology, 12(12), 1673–1675. [Link]

  • Roshdy, A., & Aslam, M. (2023). Flecainide. In StatPearls. StatPearls Publishing. [Link]

  • Gross, A. S., Mikus, G., Fischer, C., Stüben, M., Eichelbaum, M., & Follath, F. (1992). Stereoselective disposition of flecainide in relation to the sparteine/debrisoquine metaboliser phenotype. British journal of clinical pharmacology, 34(6), 493–500. [Link]

  • Al-Obaidi, M., & Al-Hajj, A. (2020). Proarrhythmic Effects Of Antiarrhythmic Drugs: Case Study Of Flecainide Induced Ventricular Arrhythmias During Treatment Of Atrial Fibrillation. The Journal of the American College of Cardiology, 75(11 Supplement 1), 3505. [Link]

  • Dr.Oracle. (2025). How does flecainide rank as an antiarrhythmic compared to other antiarrhythmics (Anti-Arrhythmic Drugs)? Dr.Oracle.
  • Al-Obaidi, M., & Al-Hajj, A. (2020). Proarrhythmic Effects Of Antiarrhythmic Drugs: Case Study Of Flecainide Induced Ventricular Arrhythmias During Treatment Of Atrial Fibrillation. ScienceOpen Preprints. [Link]

  • Nathan, A. W., Camm, A. J., & Bexton, R. S. (1984). The proarrhythmic effects of flecainide. The American journal of cardiology, 53(5), 77B–81B. [Link]

  • Melgari, D., Zhang, Y., El Harchi, A., Dempsey, C. E., & Hancox, J. C. (2015). Molecular basis of hERG potassium channel blockade by the class Ic antiarrhythmic flecainide. Journal of molecular and cellular cardiology, 86, 64–75. [Link]

  • Doki, K., Sekiguchi, Y., Sugawara, M., Homma, M., & Kohda, Y. (2014). Stereoselective analysis of flecainide enantiomers using reversed-phase liquid chromatography for assessing CYP2D6 activity. Biomedical chromatography : BMC, 28(9), 1252–1257. [Link]

  • Follmer, C. H., & Colatsky, T. J. (1994). K+ channel blocking actions of flecainide compared with those of propafenone and quinidine in adult rat ventricular myocytes. The Journal of pharmacology and experimental therapeutics, 269(1), 66–74. [Link]

  • Melgari, D., Zhang, Y., El Harchi, A., Dempsey, C. E., & Hancox, J. C. (2015). Molecular basis of hERG potassium channel blockade by the class Ic antiarrhythmic flecainide. ResearchGate. [Link]

  • Birgersdotter, U. M., Wong, W., Turgeon, J., & Roden, D. M. (1992). Stereoselective genetically-determined interaction between chronic flecainide and quinidine in patients with arrhythmias. British journal of clinical pharmacology, 33(3), 275–280. [Link]

  • Desaphy, J. F., Carbonara, R., De Luca, A., & Conte Camerino, D. (2003). Different flecainide sensitivity of hNav1.4 channels and myotonic mutants explained by state-dependent block. The Journal of physiology, 552(Pt 1), 97–110. [Link]

  • Osadchii, O. E. (2012). Flecainide-induced proarrhythmia is attributed to abnormal changes in repolarization and refractoriness in perfused guinea-pig heart. Journal of cardiovascular pharmacology, 60(5), 456–466. [Link]

  • Morganroth, J. (1987). Flecainide: its proarrhythmic effect and expected changes on the surface electrocardiogram. The American journal of cardiology, 60(1), 84D–88D. [Link]

  • Liu, G., Ragsdale, D. S., Somberg, J. C., & Tang, Q. (2003). State-dependent Block of Wild-type and Inactivation-deficient Na+ Channels by Flecainide. Molecular pharmacology, 64(2), 435–444. [Link]

Sources

A Senior Application Scientist's Guide to Validating RyR2 Channel Inhibition by Flecainide

Author: BenchChem Technical Support Team. Date: January 2026

For researchers in cardiology and drug development, the cardiac ryanodine receptor (RyR2) is a target of intense interest. As the primary calcium release channel in the sarcoplasmic reticulum (SR), its proper function is paramount for cardiac excitation-contraction coupling. Gain-of-function mutations in RyR2 lead to diastolic SR Ca2+ leakage, a primary driver of severe arrhythmias such as Catecholaminergic Polymorphic Ventricular Tachycardia (CPVT).[1]

Flecainide, a class Ic antiarrhythmic, has proven effective in treating CPVT, yet its mechanism of action has been a subject of significant scientific debate.[2][3] It is known to block the cardiac sodium channel (NaV1.5), but a growing body of evidence now points to the direct inhibition of RyR2 as the principal mechanism for its efficacy in CPVT.[2][4] While commercially available flecainide is a racemate, studies on its specific enantiomers' effects on RyR2 are less common than for NaV1.5. Therefore, this guide will focus on the validation of "flecainide" as a whole, reflecting the bulk of the available literature.

This guide provides a multi-level experimental framework to rigorously validate the inhibitory effect of a compound like flecainide on RyR2 channels. We will dissect the causality behind each experimental choice, moving from the most reductionist system to the most physiologically relevant, to build an irrefutable case for a compound's direct action on RyR2.

The Core Challenge: Deconvoluting a Dual-Target Drug

The primary challenge in validating flecainide's effect on RyR2 is its concomitant action on NaV1.5. Inhibition of the late sodium current can alter intracellular sodium concentration, which in turn affects the Na+/Ca2+ exchanger (NCX). This can indirectly reduce SR Ca2+ load and, consequently, RyR2-mediated Ca2+ release.[5] To establish a direct link between a drug and RyR2 inhibition, this confounding indirect pathway must be experimentally isolated and excluded.

Our validation strategy is therefore built on a tiered approach, systematically eliminating confounding variables at each level.

cluster_0 The Confounding Pathway cluster_1 The Direct Pathway of Interest Flecainide Flecainide NaV NaV1.5 Block Flecainide->NaV Direct Effect Na_in Reduced Na+ Influx NaV->Na_in NCX Altered NCX Activity Na_in->NCX Ca_load Reduced SR Ca2+ Load NCX->Ca_load RyR2_indirect Indirect ↓ RyR2 Activity Ca_load->RyR2_indirect RyR2_direct Direct RyR2 Inhibition Flecainide_c1 Flecainide Flecainide_c1->RyR2_direct Hypothesized Direct Effect

Figure 1: Flecainide's dual mechanism of action.

Level 1: The Isolated Channel — Gold Standard for Direct Interaction

To prove a direct drug-channel interaction, one must remove all other cellular machinery. The planar lipid bilayer system is the definitive method for this.

Causality: By incorporating SR vesicles containing RyR2 channels into an artificial lipid bilayer, we create a system where the only protein capable of generating the measured ionic current is RyR2. This eliminates any possible contribution from sarcolemmal channels or indirect cellular signaling pathways.

Experimental Protocol: Single RyR2 Channel Recording
  • Preparation: Isolate heavy sarcoplasmic reticulum (SR) microsomes from cardiac tissue (e.g., sheep, rabbit, or mouse).

  • Bilayer Formation: Form a planar lipid bilayer (e.g., phosphatidylethanolamine/phosphatidylcholine) across a small aperture separating two chambers, the cis (cytosolic) and trans (luminal) chambers.

  • Vesicle Fusion: Add SR microsomes to the cis chamber. Spontaneous fusion will incorporate RyR2 channels into the bilayer with a consistent orientation (cytoplasmic side facing the cis chamber).

  • Solution Composition:

    • Cis (Cytosolic) Chamber: Mimics the cytoplasm. Contains a buffer (e.g., HEPES), a Ca2+ buffer (e.g., EGTA) to clamp free [Ca2+] at activating concentrations (e.g., 100 nM - 10 µM), ATP (2 mM), and the permeant ion (e.g., K+ or Cs+).

    • Trans (Luminal) Chamber: Mimics the SR lumen. Contains a buffer and a high concentration of the permeant ion.

  • Recording: Clamp the voltage across the bilayer (e.g., +40 mV, cis relative to trans). Record single-channel currents before and after the addition of flecainide to the cis chamber at various concentrations.

  • Data Analysis: Analyze recordings for changes in open probability (Po), mean open time (τo), mean closed time (τc), and single-channel conductance.

Comparison of Expected Outcomes
CompoundPredicted Effect on RyR2Mechanism
Flecainide ↓ Po, ↓ τo, No change in τcOpen-State Block: Flecainide enters and blocks the channel pore only when it is open, thus shortening the duration of open events without affecting how often the channel attempts to open.[6]
Tetracaine ↓ Po, ↑ τc, No change in τoClosed-State Block: Tetracaine stabilizes the closed state of the channel, prolonging the time between openings.[6]
NM-Flecainide No significant effectInactive Analogue: This derivative lacks the RyR2-inhibitory property, serving as a crucial negative control.[2][4]

Level 2: The Permeabilized Cell — Isolating the Sarcoplasmic Reticulum

While the lipid bilayer provides definitive proof of direct interaction, it removes the channel from its native regulatory environment. Permeabilized cardiomyocytes are the essential next step.

Causality: Using a mild detergent like saponin selectively perforates the cholesterol-rich sarcolemma while leaving the cholesterol-poor SR membrane intact.[7] This gives direct access to the cytosol for experimental compounds and buffers, effectively eliminating the influence of NaV1.5 and the NCX while keeping RyR2 in its near-native state, complete with associated regulatory proteins.

Experimental Protocol: Confocal Calcium Imaging in Permeabilized Myocytes
  • Cell Isolation: Isolate ventricular myocytes from an appropriate model (e.g., wild-type rat or a CPVT mouse model like Casq2 knockout).

  • Permeabilization & Loading: Briefly expose cells to saponin (e.g., 40 µg/mL for 45 seconds) in the presence of a fluorescent Ca2+ indicator (e.g., Fluo-4 AM).

  • Imaging: Place cells in an imaging chamber with an internal solution mimicking the cytosol, containing ATP, an ATP-regenerating system, and a controlled free [Ca2+].

  • Data Acquisition: Use a line-scan confocal imaging mode to record spontaneous local Ca2+ release events (Ca2+ sparks) and propagating Ca2+ waves.

  • Experiment: Record baseline activity, then perfuse with flecainide or a comparator drug and record the subsequent changes.

Comparison of Expected Outcomes on Ca2+ Release Events
ParameterFlecainide EffectRationaleComparator: Tetracaine
Ca2+ Spark Mass (Amplitude x Width) Significantly Reduced The open-state block curtails the duration and thus the total Ca2+ flux of each individual channel opening within the RyR2 cluster that constitutes a spark.[6]Reduced
Ca2+ Spark Frequency Paradoxically Increased This is a key signature of flecainide. The smaller sparks deplete local SR Ca2+ less, potentially leading to a faster recovery and re-triggering of subsequent sparks.[1][6]Decreased
SR Ca2+ Leak (Spark-Mediated) No significant changeThe reduction in spark mass is offset by the increase in spark frequency.[6]Decreased
Arrhythmogenic Ca2+ Waves Potently Suppressed Although sparks are more frequent, their smaller size and mass reduce the probability of them triggering neighboring RyR2 clusters, thus preventing the saltatory propagation required to form a wave.[6][8]Suppressed

Level 3 & 4: The Intact System — Validating Physiological & Therapeutic Relevance

The final validation stages involve testing the compound in intact, functioning cells and in vivo, where all physiological systems are integrated.

Causality: These experiments aim to prove that the direct RyR2 inhibition observed in isolated systems is the dominant antiarrhythmic mechanism in a physiological context. The key is to use pharmacological tools (like TTX to block NaV1.5) and genetic tools (flecainide-insensitive analogues) to separate the two potential mechanisms of action.

Bilayer Level 1: Lipid Bilayer (Single Channel) Q1 Direct Drug-Channel Interaction? Bilayer->Q1 Perm Level 2: Permeabilized Cell (Isolated SR) Q2 Direct Effect on SR Ca2+ Release? Perm->Q2 Intact Level 3: Intact Cell (Integrated System) Q3 Is RyR2 effect dominant over NaV1.5 effect? Intact->Q3 Vivo Level 4: In Vivo (Therapeutic Efficacy) Q4 Does RyR2 effect translate to anti-arrhythmia? Vivo->Q4 M1 Single Channel Patch Clamp Q1->M1 M2 Confocal Ca2+ Imaging (Sparks, Waves) Q2->M2 M3 Voltage Clamp + TTX + Flecainide Analogues Q3->M3 M4 ECG Telemetry in CPVT Model + Flecainide Analogues Q4->M4

Figure 2: A multi-level workflow for validating RyR2 inhibition.
Protocol 3: Voltage-Clamp in Intact Myocytes
  • Objective: To isolate the direct effect of flecainide on RyR2 in a cell with an intact SR and sarcolemma.

  • Procedure:

    • Isolate ventricular myocytes from a CPVT mouse model (Casq2-/-).

    • Perform whole-cell voltage-clamp to control the membrane potential.

    • Load cells with a Ca2+ indicator.

    • Perfuse with a high concentration of Tetrodotoxin (TTX) to completely block NaV1.5 channels.

    • Induce spontaneous Ca2+ release (e.g., with a train of voltage-clamp pulses).

    • Apply flecainide and measure the change in the frequency of arrhythmogenic Ca2+ waves.

  • Expected Result: Flecainide will still potently suppress Ca2+ waves even when NaV1.5 is blocked, demonstrating that its anti-arrhythmic action is independent of the sodium channel.[4]

Protocol 4: In Vivo Arrhythmia Studies
  • Objective: To demonstrate that RyR2 inhibition is necessary for antiarrhythmic efficacy in a living animal.

  • Procedure:

    • Use a CPVT mouse model (Casq2-/-) implanted with ECG telemetry devices.

    • Administer either flecainide, a vehicle control, or an N-methylated flecainide analogue (which blocks NaV1.5 but not RyR2).

    • Induce arrhythmia via an exercise protocol or injection of catecholamines (e.g., epinephrine).

    • Record and score the severity of ventricular tachyarrhythmias.

    • Measure the QRS interval on the ECG as an index of NaV1.5 block.

  • Expected Result: Both flecainide and its analogue will prolong the QRS duration, confirming equivalent NaV1.5 block. However, only flecainide will significantly suppress ventricular tachycardia. The failure of the RyR2-inactive analogue to prevent arrhythmias provides the conclusive in vivo evidence that RyR2 inhibition is the principal therapeutic mechanism.[2]

Conclusion

Validating the inhibitory effect of a compound like flecainide on RyR2 channels requires a rigorous, multi-faceted approach. By systematically progressing from isolated channels to permeabilized cells, and finally to intact cells and in vivo models, researchers can build an unassailable body of evidence. This logical progression allows for the clear dissection of direct RyR2 effects from indirect actions mediated by other targets like NaV1.5. The combined use of specific pharmacological blockers (TTX) and purpose-synthesized inactive analogues (NM-Flecainide) is critical for providing definitive proof. The data overwhelmingly show that while flecainide has dual targets, its potent ability to suppress arrhythmogenic Ca2+ waves via an open-state block of RyR2 is the principal mechanism of its success in treating CPVT.[2][4]

References

  • Kryshtal, D.O., Blackwell, D.J., Egly, C.L., et al. (2021). RYR2 Channel Inhibition Is the Principal Mechanism of Flecainide Action in CPVT. Circulation Research, 128(3), 351–365. [Link]

  • Kryshtal, D.O., Blackwell, D.J., Egly, C.L., et al. (2021). RYR2 Channel Inhibition Is the Principal Mechanism of Flecainide Action in CPVT. PubMed, 33297863. [Link]

  • Hilliard, F.A., Steele, D.S., Laver, D., et al. (2010). Flecainide inhibits arrhythmogenic Ca2+ waves by open state block of ryanodine receptor Ca2+ release channels and reduction of Ca2+ spark mass. Journal of Molecular and Cellular Cardiology, 48(2), 293-301. [Link]

  • Dulhunty, A.F., Wei-LaPierre, L., & Beard, N.A. (2022). How does flecainide impact RyR2 channel function?. Journal of General Physiology, 154(8), e202113035. [Link]

  • Kryshtal, D.O., Blackwell, D.J., Egly, C.L., et al. (2020). RYR2 Channel Inhibition Is the Principal Mechanism 0f Flecainide Action in CPVT. Circulation Research. [Link]

  • Salvage, S.C., Chandrasekharan, K.H., King, J.H., et al. (2021). Flecainide Paradoxically Activates Cardiac Ryanodine Receptor Channels under Low Activity Conditions: A Potential Pro-Arrhythmic Action. Cells, 10(8), 2101. [Link]

  • Steer, E.J., Yang, Z., Al-Owais, M.M., et al. (2023). Flecainide induces a sustained countercurrent dependent effect on RyR2 in permeabilized WT ventricular myocytes but not in intact cells. Frontiers in Pharmacology, 14, 1155601. [Link]

  • Hwang, H.S., Nitu, F.R., Savio-Galimberti, E., et al. (2011). Inhibition of cardiac Ca2+ release channels (RyR2) determines efficacy of class I antiarrhythmic drugs in catecholaminergic polymorphic ventricular tachycardia. Circulation: Arrhythmia and Electrophysiology, 4(4), 467-475. [Link]

  • Gómez, A.M. (2021). IS THE DEBATE ON THE FLECAINIDE ACTION ON THE RYR2 IN CPVT CLOSED?. Revista Española de Cardiología (English Edition), 74(3), 209-211. [Link]

  • Bannister, M.L., Alvarez-Laviada, A., Thomas, N.L., et al. (2016). Effect of flecainide derivatives on sarcoplasmic reticulum calcium release suggests a lack of direct action on the cardiac ryanodine receptor. British Journal of Pharmacology, 173(15), 2446-2459. [Link]

  • Du, Y., & Chen, S.R.W. (2022). The Antiarrhythmic Mechanisms of Flecainide in Catecholaminergic Polymorphic Ventricular Tachycardia. Frontiers in Cardiovascular Medicine, 9, 843101. [Link]

  • Williams, A.J., Bannister, M.L., & George, C.H. (2021). Moving in the right direction: elucidating the mechanisms of interaction between flecainide and the cardiac ryanodine receptor. British Journal of Pharmacology, 178(17), 3379-3388. [Link]

Sources

A Comparative Analysis of R-(-)-Flecainide and Racemic Flecainide in Preclinical Canine Arrhythmia Models

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of antiarrhythmic drug development, the principle of stereochemistry—the three-dimensional arrangement of atoms in a molecule—can be a pivotal determinant of therapeutic efficacy and safety. Flecainide, a Class Ic antiarrhythmic agent, is a clear example of this principle in action. Commercially available as a racemic mixture (a 50:50 blend of its two enantiomers, R-(-)-flecainide and S-(+)-flecainide), its clinical application is characterized by potent sodium channel blockade.[1][2][3] This guide provides a deep dive into the preclinical evaluation of this compound versus its racemic parent in canine arrhythmia models, synthesizing electrophysiological data and field-proven insights to inform future research and development.

The rationale for isolating and studying individual enantiomers stems from the potential for stereoselective pharmacokinetics and pharmacodynamics. Even subtle differences in how each enantiomer interacts with its biological target or is metabolized can translate into significant variations in clinical performance, including altered efficacy or a more favorable safety profile. While some studies have concluded that administering a single enantiomer of flecainide may not offer a significant advantage over the racemic mixture, a closer examination of the data from canine models reveals nuances that warrant consideration.[4]

Electrophysiological Profile: A Tale of Two Enantiomers in the Canine Myocardium

The primary mechanism of action for flecainide is the blockade of the fast inward sodium current (INa), which slows the upstroke of the cardiac action potential (Vmax) and consequently, conduction velocity.[1][3] This effect is particularly pronounced at higher heart rates, a property known as use-dependence.[1] Canine cardiac Purkinje fibers have been instrumental in dissecting the electrophysiological effects of flecainide's enantiomers.

In vitro studies using these fibers have shown that both this compound and S-(+)-flecainide are potent blockers of INa, exhibiting a concentration-dependent reduction in Vmax.[4][5] While the overall potency in Vmax depression appears similar between the two enantiomers, a key distinction emerges in the kinetics of this block. The time constant for the development of Vmax depression is significantly shorter for this compound compared to S-(+)-flecainide, suggesting a faster onset of sodium channel blockade for the R-enantiomer.[4]

ParameterThis compoundS-(+)-FlecainideRacemic FlecainideKey Insights
Vmax Depression Potent, concentration-dependent decrease[4][5]Potent, concentration-dependent decrease[4][5]Potent, concentration-dependent decrease[6]All forms are effective sodium channel blockers.
Time Constant for Vmax Depression 8.9 +/- 0.6 seconds[4]13.4 +/- 1.5 seconds[4]Not explicitly reported for racemateThis compound exhibits a more rapid onset of channel blockade.
Action Potential Duration (APD) Shortens APD50 and APD95 in Purkinje fibers[4][5]Shortens APD50 and APD95 in Purkinje fibers[4][5]Shortens APD in Purkinje fibers, lengthens in ventricular muscle[6]Differential effects on APD between tissue types may contribute to proarrhythmic potential.
Effective Refractory Period (ERP) Not significantly different from S-enantiomer in Purkinje fibers[5]Not significantly different from R-enantiomer in Purkinje fibers[5]Increases ERP in ventricular muscle[6]Racemic mixture shows a clear increase in ventricular ERP.

Table 1: Comparative Electrophysiological Effects in Canine Cardiac Tissues.

This kinetic difference, while subtle, could be clinically meaningful. A faster onset of action might be advantageous in the acute termination of an arrhythmia. Conversely, the slower kinetics of the S-enantiomer could contribute to a cumulative effect that may be less desirable.

Canine Arrhythmia Models: The Proving Ground

The canine model is a well-established and highly valued tool in cardiovascular research, offering physiological and anatomical similarities to the human heart.[7] Racemic flecainide has been extensively studied in various canine arrhythmia models, providing a robust baseline against which the performance of this compound can be benchmarked.

  • Mechanism of Action: In canine models of AF, racemic flecainide has been shown to terminate the arrhythmia by increasing the atrial effective refractory period (ERP) in a tachycardia-dependent manner.[8] This action increases the wavelength of the reentrant circuit to a point where it can no longer be sustained.[8][9]

  • Experimental Protocol: A common method involves rapid atrial pacing to induce sustained AF. Intravenous administration of flecainide is then performed to assess its ability to convert the arrhythmia back to sinus rhythm. Epicardial mapping can be used to visualize the changes in reentry circuits.[8]

Experimental Workflow: Induction and Assessment in a Canine Atrial Fibrillation Model

AF_Workflow cluster_induction Arrhythmia Induction cluster_intervention Pharmacological Intervention cluster_assessment Efficacy Assessment Induce_Anesthesia Anesthetize Canine Subject Place_Catheters Place Pacing & Recording Catheters in Atria Induce_Anesthesia->Place_Catheters Rapid_Pacing Initiate Rapid Atrial Pacing (e.g., 50 Hz bursts) Place_Catheters->Rapid_Pacing Confirm_AF Confirm Sustained AF via ECG and Intracardiac Recordings Rapid_Pacing->Confirm_AF Administer_Drug Administer Test Article IV (this compound or Racemate) Confirm_AF->Administer_Drug AF Sustained Monitor_ECG Continuous ECG and Electrogram Monitoring Administer_Drug->Monitor_ECG Measure_ERP Measure Atrial Effective Refractory Period (ERP) Administer_Drug->Measure_ERP Map_Activation Epicardial Mapping to Analyze Reentry Circuits Administer_Drug->Map_Activation Observe_Conversion Observe for Conversion to Sinus Rhythm Monitor_ECG->Observe_Conversion

A typical workflow for evaluating antiarrhythmic efficacy in a canine model of induced atrial fibrillation.

  • Ischemia-Induced VT: A common model involves coronary artery ligation to create an ischemic zone, which serves as a substrate for reentrant VT.[10][11][12] Programmed electrical stimulation is then used to induce VT.

  • Flecainide's Role: Racemic flecainide's performance in these models is complex. While it can suppress some forms of VT, particularly those not associated with acute ischemia, it has also demonstrated significant proarrhythmic potential, especially in the setting of a prior myocardial infarction.[1][13][14][15] It can slow conduction without a proportional increase in refractoriness, potentially converting non-sustained VT into sustained VT.[16][17][18]

  • Comparative Hypothesis for this compound: Given the faster onset of sodium channel blockade with this compound, it is plausible that it could exhibit a different proarrhythmic profile compared to the racemate. A more rapid and consistent block might be more effective at terminating reentry, but could also potentially create a more stable substrate for a different type of reentrant arrhythmia. This highlights the critical need for direct comparative studies in a canine myocardial infarction model.

Logical Relationship: Flecainide's Proarrhythmic Mechanism in Ischemic Myocardium

Proarrhythmia_Mechanism MI Myocardial Infarction (MI) Substrate Creates Heterogeneous Myocardial Substrate MI->Substrate Flecainide Flecainide Administration Slow_Conduction Markedly Slows Conduction (Use-Dependent I-Na Block) Flecainide->Slow_Conduction ERP_Change Minimal Change in Effective Refractory Period (ERP) Flecainide->ERP_Change Reentry Stabilizes Reentrant Circuit Substrate->Reentry Slow_Conduction->Reentry ERP_Change->Reentry Sustained_VT Converts Non-Sustained VT to Sustained VT Reentry->Sustained_VT

The interplay between a myocardial infarction substrate and flecainide's electrophysiological effects can lead to proarrhythmia.

Pharmacokinetics: A Stereoselective Consideration

While the electrophysiological effects of the flecainide enantiomers are broadly similar in canine tissue, their disposition in the body can differ.[4] Studies in humans have shown that this compound plasma concentrations are often higher than those of the S-(+)-enantiomer, suggesting stereoselective metabolism.[4] This is particularly evident in individuals who are poor metabolizers via the CYP2D6 pathway.[19]

This pharmacokinetic variance is crucial. If this compound is cleared more slowly, it could lead to higher steady-state concentrations than the S-enantiomer when administered as a racemate. This could mean that much of the therapeutic and toxic effect of racemic flecainide is actually driven by the R-enantiomer. A direct comparison of this compound to the racemate at equivalent plasma concentrations would be necessary to truly dissect the pharmacodynamic differences.

Conclusion and Future Directions

The available data from canine models suggests that while this compound and S-(+)-flecainide have grossly similar electrophysiological effects, there are subtle but potentially significant differences, particularly in the kinetics of sodium channel blockade. This compound demonstrates a faster onset of action, which could be a therapeutic advantage.[4]

However, the proarrhythmic potential of racemic flecainide, especially in the context of structural heart disease, remains a significant concern.[13][15][17] It is currently unknown whether this compound would offer a superior safety margin. The hypothesis that its faster and potentially more consistent channel blockade could be less proarrhythmic is compelling but requires rigorous testing.

For researchers and drug developers, the path forward is clear. Direct, head-to-head comparative studies of this compound versus racemic flecainide are essential. These studies should be conducted in well-validated canine models of both atrial and ventricular arrhythmias, including the post-myocardial infarction model, to thoroughly evaluate both anti- and proarrhythmic effects. Such research will be instrumental in determining whether the pursuit of a single-enantiomer formulation of flecainide is a viable strategy for developing a safer and more effective antiarrhythmic agent.

References

  • Kroemer, H. K., et al. (1989). Flecainide enantiomers: disposition in human subjects and electrophysiologic actions in vitro. Clinical Pharmacology & Therapeutics, 46(5), 584-90. [Link]

  • Ranger, S., et al. (1995). Determinants and Mechanisms of Flecainide-Induced Promotion of Ventricular Tachycardia in Anesthetized Dogs. Circulation, 91(4), 1188-98. [Link]

  • Wikipedia. (n.d.). Flecainide. [Link]

  • Guehler, J., et al. (1986). Electrophysiologic effects of flecainide acetate and its major metabolites in the canine heart. American Heart Journal, 112(5), 986-92. [Link]

  • Hodess, A. B., et al. (1979). Electrophysiological effects of a new antiarrhythmic agent, flecainide, on the intact canine heart. Journal of Cardiovascular Pharmacology, 1(4), 427-39. [Link]

  • Wydysh, E. A., & Vlasses, P. H. (1989). Electrophysiological effects of flecainide enantiomers in canine Purkinje fibres. Naunyn-Schmiedeberg's Archives of Pharmacology, 339(6), 625-9. [Link]

  • Wang, Z., et al. (1992). Mechanism of flecainide's antiarrhythmic action in experimental atrial fibrillation. Circulation Research, 71(2), 271-87. [Link]

  • Dr.Oracle. (2025). What is the mechanism of action of flecainide (anti-arrhythmic medication)? [Link]

  • Patsnap Synapse. (2024). What is the mechanism of Flecainide Acetate? [Link]

  • Frontiers Media. (2021). The Antiarrhythmic Mechanisms of Flecainide in Catecholaminergic Polymorphic Ventricular Tachycardia. Frontiers in Cardiovascular Medicine. [Link]

  • National Institutes of Health. (2019). Canine Model of Ischemia-Induced Ventricular Tachycardia. Journal of Visualized Experiments. [Link]

  • Morillo, C. A., et al. (1995). Idiopathic atrial fibrillation in dogs: electrophysiologic determinants and mechanisms of antiarrhythmic action of flecainide. Journal of the American College of Cardiology, 26(6), 1591-9. [Link]

  • Hashimoto, H., et al. (1990). Antiarrhythmic effects of the class 1c antiarrhythmic drug, flecainide, on canine ventricular arrhythmia models. Japanese Journal of Pharmacology, 52(2), 247-54. [Link]

  • Borchard, U., & Boisten, M. (1982). Effects of flecainide on the electrophysiologic properties of isolated canine and rabbit myocardial fibers. Journal of Cardiovascular Pharmacology, 4(2), 205-12. [Link]

  • Patterson, E., et al. (1990). Effects of flecainide acetate on ventricular tachyarrhythmia and fibrillation in dogs with recent myocardial infarction. Journal of Cardiovascular Pharmacology, 16(6), 938-44. [Link]

  • Patterson, E., et al. (1987). Effect of flecainide acetate on prevention of electrical induction of ventricular tachycardia and occurrence of ischemic ventricular fibrillation during the early postmyocardial infarction period: evaluation in a conscious canine model of sudden death. Journal of the American College of Cardiology, 9(2), 359-65. [Link]

  • Shiraishi, Y., et al. (1992). The action of flecainide acetate and its enantiomers on mammalian non-myelinated nerve fibres. British Journal of Pharmacology, 105(3), 673-80. [Link]

  • Semantic Scholar. (n.d.). Electrophysiological Effects of a New Antiarrhythmic Agent, Flecainide, on the Intact Canine Heart. [Link]

  • Carmeliet, E., & Mubagwa, K. (1991). Effects of the enantiomers of flecainide on action potential characteristics in the guinea-pig papillary muscle. European Journal of Pharmacology, 201(2-3), 223-30. [Link]

  • Dillon, S. M., & Wit, A. L. (1995). Electrophysiological effects of flecainide on anisotropic conduction and reentry in infarcted canine hearts. Journal of Cardiovascular Electrophysiology, 6(4), 274-90. [Link]

  • Kirchhof, C. J., et al. (1993). Proarrhythmic and Antiarrhythmic Effects of Flecainide on Nonsustained Reentry Around the Canine Atrial Tricuspid Ring in Vitro. Journal of Cardiovascular Electrophysiology, 4(3), 286-97. [Link]

  • Wang, Z., et al. (1994). Effects of flecainide on the rate dependence of atrial refractoriness, atrial repolarization and atrioventricular node conduction in anesthetized dogs. Journal of the American College of Cardiology, 24(2), 526-36. [Link]

  • Nattel, S., et al. (1993). Effects of flecainide and D-sotalol on myocardial conduction and refractoriness: relation to antiarrhythmic and proarrhythmic drug effects. Journal of Cardiovascular Pharmacology, 21(4), 596-604. [Link]

  • Gross, A. S., et al. (1989). Stereoselective disposition of flecainide in relation to the sparteine/debrisoquine metaboliser phenotype. British Journal of Clinical Pharmacology, 28(5), 555-66. [Link]

  • van der Velden, R. M., et al. (2017). Effect of flecainide on atrial fibrillatory rate in a large animal model with induced atrial fibrillation. PLoS One, 12(12), e0189396. [Link]

  • Ranger, S., et al. (1995). Determinants and mechanisms of flecainide-induced promotion of ventricular tachycardia in anesthetized dogs. Circulation, 91(4), 1188-98. [Link]

  • National Institutes of Health. (2024). Therapeutic advances in atrial fibrillation based on animal models. Journal of Zhejiang University. Science. B. [Link]

  • Alessi-Severini, S., et al. (1990). High-performance liquid chromatographic determination of the enantiomers of flecainide in human plasma and urine. Journal of Pharmaceutical Sciences, 79(3), 257-60. [Link]

  • Lynch, J. J., et al. (1988). Effects of flecainide on occlusion and reperfusion arrhythmias in dogs. Journal of Cardiovascular Pharmacology, 11(4), 417-23. [Link]

  • Oxford Academic. (2014). Electrophysiological and haemodynamic effects of vernakalant and flecainide in dyssynchronous canine hearts. EP Europace. [Link]

  • Dillon, S. M., & Wit, A. L. (1995). Electrophysiological effects of flecainide on anisotropic conduction and reentry in infarcted canine hearts. Journal of Cardiovascular Electrophysiology, 6(4), 274-90. [Link]

  • Di Diego, J. M., et al. (1997). Flecainide-induced arrhythmia in canine ventricular epicardium. Phase 2 reentry? Circulation, 96(7), 2415-26. [Link]

  • Reynolds, R. D., et al. (1987). Antiarrhythmic effects of flecainide against canine ventricular arrhythmias induced by two-stage coronary ligation and halothane-epinephrine. American Heart Journal, 114(4 Pt 1), 768-76. [Link]

  • Inoue, H., et al. (1988). Effects of flecainide on ventricular arrhythmias, abnormal automaticity and activation in a canine model of myocardial infarction. Journal of Cardiovascular Pharmacology, 12(5), 520-5. [Link]

  • Ogawa, T., et al. (1994). Comparison of electrophysiologic and hemodynamic effects of SD-3212, a new antiarrhythmic drug, and flecainide in a canine myocardial infarction model. Biological & Pharmaceutical Bulletin, 17(4), 548-50. [Link]

Sources

A Senior Application Scientist's Guide to the Cross-Validation of HPLC and Mass Spectrometry for R-(-)-Flecainide Analysis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Imperative for Stereospecific Bioanalysis

Flecainide is a potent Class Ic antiarrhythmic agent widely used in the management of cardiac arrhythmias, such as atrial fibrillation and paroxysmal supraventricular tachycardia.[1] It is administered as a racemic mixture, containing equal parts of the R-(-)- and S-(+)-enantiomers. From a regulatory and clinical perspective, treating these enantiomers as a single entity is a significant oversimplification. The two chiral forms of flecainide can exhibit different pharmacokinetic profiles, particularly as their metabolism is mediated by the genetically polymorphic enzyme CYP2D6.[2][3] This can lead to variations in clearance and exposure between R- and S-flecainide in different individuals, making stereospecific quantification essential for accurate pharmacokinetic/pharmacodynamic (PK/PD) modeling and therapeutic drug monitoring.

When analytical methods evolve during a drug development program—for instance, transitioning from an established High-Performance Liquid Chromatography (HPLC) method to a more sensitive Liquid Chromatography-Mass Spectrometry (LC-MS) method—a formal cross-validation is not merely a suggestion; it is a scientific and regulatory necessity. As defined by global regulatory bodies, including the U.S. Food and Drug Administration (FDA) and the International Council for Harmonisation (ICH), cross-validation ensures that data generated by different methods or in different laboratories are comparable and reliable.[4][5][6]

This guide provides an in-depth framework for conducting a cross-validation between a chiral HPLC method with fluorescence detection (FLD) and a chiral LC with tandem mass spectrometry (LC-MS/MS) method for the specific analysis of R-(-)-Flecainide in a biological matrix like human plasma.

Technology Deep Dive: Understanding the Analytical Choices

The selection of an analytical technique is driven by the specific demands of the study. Here, we dissect the principles and rationale behind our two chosen platforms.

A. Chiral High-Performance Liquid Chromatography (HPLC) with Fluorescence Detection (FLD)

The workhorse of many bioanalytical labs, HPLC offers a robust and cost-effective solution for routine analysis. For chiral compounds like flecainide, the key is inducing stereoselectivity.

  • Principle of Separation: The direct approach to chiral separation is most common and involves a Chiral Stationary Phase (CSP).[7][8] Polysaccharide-based columns (e.g., Chiralpak® series) are highly effective. The CSP is an enantiomerically pure molecule immobilized on the silica support. As the racemic flecainide mixture passes through, the R-(-) and S-(+) enantiomers form transient, diastereomeric complexes with the CSP. The differing stability of these complexes results in one enantiomer being retained longer than the other, achieving separation.[7]

  • Rationale for Fluorescence Detection: Flecainide possesses native fluorescence, a property not shared by many endogenous matrix components. By exciting the molecule at a specific wavelength (e.g., 300 nm) and monitoring the emission at another (e.g., 370 nm), FLD provides a significant boost in sensitivity and selectivity compared to standard UV-Vis detection.[9][10]

  • Expert Insight: The primary vulnerability of HPLC-FLD is co-eluting interferences. If an unrelated metabolite or co-administered drug happens to elute at the same time as this compound and also fluoresces under the same conditions, it can lead to an artificially high quantification.[11][12] This risk necessitates meticulous method development and specificity testing.

B. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS is the gold standard for high-sensitivity, high-selectivity bioanalysis in complex matrices.[11][13]

  • Principle of Detection: While the chiral LC component remains the same to separate the enantiomers in time, the mass spectrometer adds an orthogonal dimension of separation: mass. The detector identifies molecules by their mass-to-charge ratio (m/z).[11]

  • The Power of Tandem MS (MS/MS): In a tandem (or triple quadrupole) mass spectrometer, we employ a technique called Selected Reaction Monitoring (SRM). This is a highly specific two-stage filtering process:

    • Q1 (First Quadrupole): Selects only the m/z of the parent flecainide molecule (the precursor ion).

    • Q2 (Collision Cell): The selected ions are fragmented using an inert gas.

    • Q3 (Third Quadrupole): Selects only a specific, characteristic fragment ion (the product ion) to pass to the detector. This precursor-to-product transition is a unique molecular fingerprint, virtually eliminating the possibility of interference from matrix components.[12][14]

  • Expert Insight: As R-(-)- and S-(+)-flecainide are isobaric (they have the identical mass), mass spectrometry alone cannot differentiate them. Therefore, the chromatographic separation provided by the chiral LC column is still absolutely critical. The MS serves as an ultra-selective detector at the backend of the chiral separation.

The Cross-Validation Workflow: A Regulatory-Compliant Framework

The objective of this cross-validation is to demonstrate that a new LC-MS/MS method (the "comparator" method) yields equivalent results to an established HPLC-FLD method (the "reference" method). This process should be governed by the principles of bioanalytical method validation outlined in the ICH M10 guideline.[15][16][17]

Workflow Diagram

CrossValidationWorkflow cluster_prep Sample Selection & Preparation cluster_analysis Parallel Analysis cluster_data Data Evaluation A Select ≥ 20 Study Samples (Previously assayed by HPLC-FLD) B Thaw and Vortex Samples A->B C Spike with Internal Standard (IS) B->C D Perform Sample Extraction (e.g., Liquid-Liquid Extraction) C->D E Split Extracted Sample into Two Aliquots D->E HPLC Aliquot 1: Re-assay on HPLC-FLD (Reference Method) E->HPLC LCMS Aliquot 2: Assay on LC-MS/MS (Comparator Method) E->LCMS F Quantify this compound Concentrations HPLC->F LCMS->F G Tabulate Results Side-by-Side F->G H Calculate % Difference: ((HPLC - LCMS) / Mean) * 100 G->H I Apply Acceptance Criteria H->I J Methods are Equivalent I->J ≥67% of samples within ±20% difference K Investigate Discrepancy I->K <67% of samples within ±20% difference caption Figure 1. Cross-Validation Workflow.

Sources

A Comparative Guide to the Electrophysiological Effects of R-(-)-Flecainide: In Vitro vs. In Vivo Perspectives

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a detailed comparison of the electrophysiological effects of R-(-)-flecainide, the more active enantiomer of the Class Ic antiarrhythmic drug flecainide, in in vitro and in vivo settings. Understanding the discrepancies and correlations between these two experimental domains is critical for researchers, toxicologists, and drug development professionals aiming to accurately predict clinical outcomes from preclinical data.

Introduction: The Molecular Basis of this compound's Action

Flecainide, administered clinically as a racemate, is a potent antiarrhythmic agent primarily used for supraventricular and select ventricular arrhythmias in patients without structural heart disease.[1] Its classification as a Class Ic agent stems from its profound effect on the cardiac sodium channel, Na_v_1.5.

Mechanism of Action: The primary action of flecainide is a potent, state-dependent blockade of the fast inward sodium current (I_Na_).[1][2] It exhibits slow binding and unbinding kinetics, meaning it binds preferentially to open or inactivated sodium channels and dissociates slowly during the diastolic interval.[3][4] This "use-dependent" block becomes more pronounced at faster heart rates, leading to a marked reduction in the maximum upstroke velocity (V_max_) of the cardiac action potential.[3][5] This fundamental action slows conduction velocity throughout the heart.[2][6]

Beyond its primary target, flecainide also demonstrates effects on other critical ion channels:

  • Potassium Channels: It inhibits the rapid component of the delayed rectifier potassium current (I_Kr_), which can prolong the action potential duration (APD) in atrial and ventricular muscle.[7][8]

  • Ryanodine Receptors (RyR2): Flecainide can block the RyR2 channel, reducing spontaneous calcium release from the sarcoplasmic reticulum.[8][9] This secondary mechanism is particularly relevant for its efficacy in treating catecholaminergic polymorphic ventricular tachycardia (CPVT).[8][9]

While the S-(+)- and R-(-)-enantiomers exert similar electrophysiological effects, studies have shown that this compound has a faster onset for V_max_ depression and that plasma concentrations of the R-enantiomer are typically higher than the S-enantiomer, suggesting an enantioselective disposition.[10] This guide will focus on the effects attributable to this compound, which is considered the principal active component.

cluster_0 This compound cluster_1 Primary & Secondary Molecular Targets cluster_2 Cellular Electrophysiological Consequences Flecainide This compound Nav15 Na_v_1.5 Channel (Fast Sodium Current) Flecainide->Nav15 Potent Block (Primary Action) IKr hERG/I_Kr_ Channel (Potassium Current) Flecainide->IKr Inhibition RyR2 RyR2 Channel (SR Ca2+ Release) Flecainide->RyR2 Blockade Vmax ↓↓ V_max_ Nav15->Vmax APD ↔ / ↑ APD (tissue dependent) IKr->APD CaRelease ↓ Spontaneous Ca2+ Release RyR2->CaRelease Conduction ↓↓ Conduction Velocity Vmax->Conduction

Figure 1: Molecular targets and cellular effects of this compound.

In Vitro Electrophysiological Profile

In vitro models, ranging from single-channel recordings to isolated cardiac tissues, allow for the precise characterization of a drug's direct effects on cardiac myocytes without confounding systemic variables.

Key In Vitro Findings:
  • Profound V_max_ Depression: The hallmark of flecainide in isolated ventricular muscle and Purkinje fibers is a potent, concentration- and frequency-dependent decrease in V_max_.[5] For instance, 1 µg/mL of flecainide can reduce V_max_ by over 50% in ventricular muscle.[5]

  • Differential Effects on Action Potential Duration (APD): A critical observation in vitro is flecainide's divergent effects on repolarization in different cardiac tissues. It typically shortens the APD in Purkinje fibers while prolonging it in ventricular muscle.[5][8] This disparity can create a vulnerable substrate for re-entrant arrhythmias and is thought to contribute to its proarrhythmic potential.[5]

  • Minimal Refractoriness Changes: Compared to its profound effect on conduction, flecainide has a more modest impact on the effective refractory period (ERP) in isolated tissues, though it can cause a slight increase in ventricular muscle.[5]

Representative Experimental Protocol: Whole-Cell Patch-Clamp

This protocol is designed to measure the effect of this compound on the fast sodium current (I_Na_) in isolated human induced pluripotent stem cell-derived cardiomyocytes (hiPSC-CMs). The causality behind this choice is to isolate the drug's effect on its primary target channel in a human-relevant cell type.

StepProcedureRationale & Expert Insight
1 Cell Preparation Isolate hiPSC-CMs and plate them on fibronectin-coated glass coverslips. Allow cells to adhere and mature for 7-10 days.
2 Solution Preparation External Solution (Tyrode's): Contains (in mM): 140 NaCl, 5.4 KCl, 1.8 CaCl₂, 1 MgCl₂, 10 HEPES, 10 Glucose (pH 7.4). Internal (Pipette) Solution: Contains (in mM): 120 CsF, 20 CsCl, 10 EGTA, 10 HEPES (pH 7.2).
3 Electrode Pulling Pull borosilicate glass capillaries to create micropipettes with a resistance of 2-4 MΩ when filled with the internal solution.
4 Whole-Cell Configuration Approach a cardiomyocyte with the micropipette, form a high-resistance seal (>1 GΩ), and then apply gentle suction to rupture the cell membrane, achieving the whole-cell configuration.
5 Voltage-Clamp Protocol Hold the cell at a potential of -100 mV. Apply depolarizing steps from -90 mV to +60 mV in 10 mV increments for 50 ms to elicit I_Na_.
6 Data Acquisition (Baseline) Record baseline I_Na_ currents using the protocol from Step 5. Measure the peak inward current at each voltage step.
7 Drug Perfusion Perfuse the cell with the external solution containing a therapeutic concentration of this compound (e.g., 1-2 µM).
8 Data Acquisition (Post-Drug) After 3-5 minutes of perfusion, repeat the voltage-clamp protocol and record the I_Na_ currents in the presence of the drug.

In Vivo Electrophysiological Profile

In vivo studies, conducted in animal models or humans, reveal the integrated physiological response to a drug, incorporating the complexities of autonomic innervation, metabolism, and three-dimensional tissue architecture.

Key In Vivo Findings:
  • Marked Conduction Slowing: Consistent with in vitro data, the most prominent in vivo effect is the slowing of cardiac conduction.[11] This manifests on the surface electrocardiogram (ECG) and intracardiac recordings as a significant prolongation of the PR interval (atrial and AV nodal conduction) and a widening of the QRS complex (ventricular conduction).[12][13][14] The His-Purkinje (H-V) interval shows the most pronounced increase, reflecting flecainide's strong effect on this tissue.[2][11][15]

  • Modest Refractoriness and QT Effects: Flecainide slightly increases ventricular refractoriness but has little effect on atrial or AV nodal refractoriness.[11][13] While the QT interval is prolonged, this is primarily due to the QRS widening; the rate-corrected QTc interval is not significantly affected, distinguishing it from drugs that primarily block I_Kr_.[1][16]

  • Proarrhythmic Potential: The most significant finding from large-scale in vivo studies, like the Cardiac Arrhythmia Suppression Trial (CAST), is flecainide's potential for proarrhythmia, particularly in patients with structural heart disease (e.g., post-myocardial infarction).[8] The slowing of conduction in diseased tissue can facilitate re-entrant circuits, leading to life-threatening ventricular tachycardia.[17]

Representative Experimental Protocol: In Vivo Electrophysiology Study (EPS)

This protocol describes a terminal invasive EPS in an anesthetized canine model to assess the effects of intravenous this compound. The dog model is chosen for its cardiac electrophysiology, which closely resembles that of humans.

StepProcedureRationale & Expert Insight
1 Animal Preparation Anesthetize a healthy adult mongrel dog, intubate, and provide mechanical ventilation. Place surface ECG leads to monitor cardiac rhythm.
2 Catheter Placement Under fluoroscopic guidance, introduce multipolar electrode catheters via the femoral veins and advance them to the high right atrium (HRA), His bundle region (HBE), and right ventricular apex (RVA).
3 Baseline Measurements Record baseline intracardiac intervals (PA, AH, HV), sinus cycle length, and Wenckebach cycle length. The PA interval reflects intra-atrial conduction, AH reflects AV nodal conduction, and HV reflects His-Purkinje conduction.
4 Refractory Period Measurement Determine the atrial and ventricular effective refractory periods (AERP, VERP) using the extrastimulus technique (pacing with progressively earlier premature stimuli).
5 Drug Administration Administer an intravenous bolus of this compound (e.g., 2 mg/kg over 10 minutes) followed by a maintenance infusion.
6 Post-Drug Measurements After allowing the drug to reach a steady state (approx. 15 minutes), repeat all baseline measurements (intracardiac intervals, refractory periods).
7 Ventricular Tachycardia Induction Perform programmed ventricular stimulation (burst pacing or extrastimuli) from the RVA to assess ventricular vulnerability to arrhythmia.

Comparative Analysis: Bridging the Gap Between Bench and Bedside

The translation from in vitro cellular effects to in vivo organ-level responses is not always linear. Understanding the differences is paramount for drug development.

cluster_invitro In Vitro Workflow (e.g., Patch-Clamp) cluster_invivo In Vivo Workflow (e.g., Canine EPS) cluster_outputs Key Comparative Outputs a1 Isolate Cells (e.g., hiPSC-CMs) a2 Prepare Solutions (Internal/External) a1->a2 a3 Achieve Whole-Cell Configuration a2->a3 a4 Apply Voltage-Clamp Protocol a3->a4 a5 Record Baseline Ion Channel Current a4->a5 a6 Perfuse with This compound a5->a6 a7 Record Post-Drug Ion Channel Current a6->a7 out1 Direct Channel Blockade (pA, kinetics) a7->out1 Provides Mechanistic Data b1 Anesthetize Animal & Place ECG Leads b2 Place Intracardiac Catheters b1->b2 b3 Record Baseline Intervals (AH, HV) b2->b3 b4 Measure Baseline Refractory Periods b3->b4 b5 Administer IV This compound b4->b5 b6 Record Post-Drug Intervals b5->b6 b7 Assess Arrhythmia Inducibility b6->b7 out2 Integrated Conduction & Refractoriness (ms, ECG changes) b7->out2 Provides Systemic Data (Safety & Efficacy)

Figure 2: Comparison of experimental workflows for in vitro and in vivo studies.
Summary of Electrophysiological Effects
ParameterIn Vitro Effect (Isolated Myocytes/Fibers)In Vivo Effect (Whole Heart)Causality of Difference
V_max_ / Conduction Potent, direct depression of V_max_.[5]Marked slowing of conduction (↑ PR, ↑ QRS, ↑ HV).[11][15]High Correlation: The cellular effect directly translates to the organ-level observation.
Action Potential Duration Shortens in Purkinje fibers, lengthens in ventricular muscle.[5][8]Minimal change in QTc interval.[1][16]Divergence: In vivo, the net effect on the surface ECG is complex. The QRS widening contributes significantly to any QT prolongation, masking the subtle, differential changes in repolarization seen at the cellular level.
Effective Refractory Period Modest increase in ventricular muscle ERP.[5]Slight increase in VERP; minimal change in AERP.[13][14]Moderate Correlation: The cellular effect is generally reflected in vivo, though its magnitude is less pronounced than the effect on conduction.
Arrhythmogenesis Creates a substrate for reentry by altering APD differentially.[5]Can be proarrhythmic, especially in diseased hearts, by slowing conduction and facilitating reentry.[17]High Correlation: The in vitro mechanism (differential APD effects) and the in vivo observation (proarrhythmia) are causally linked, especially when combined with the pronounced conduction slowing in an anisotropic, 3D tissue environment.

Conclusion and Implications for Research

The electrophysiological profiles of this compound in vitro and in vivo are highly complementary. In vitro studies provide unparalleled insight into the specific molecular and cellular mechanisms of action, such as the direct blockade of Na_v_1.5 and the differential effects on APD. These findings explain the fundamental basis for the drug's antiarrhythmic efficacy.

However, in vivo studies are indispensable for understanding the integrated physiological consequences, including the net effect on the ECG and, most critically, the potential for proarrhythmia. The presence of structural heart disease, a factor only assessable in vivo, dramatically alters flecainide's safety profile.[17]

For drug development professionals, this comparison underscores a critical principle: while in vitro assays are essential for primary mechanism-of-action screening and lead optimization, they cannot fully replace in vivo models for assessing the complex interplay of conduction, refractoriness, and arrhythmogenesis in the whole heart. A comprehensive evaluation leveraging both experimental domains is necessary to accurately predict the clinical utility and safety of novel antiarrhythmic agents.

References

  • Title: Clinical electrophysiologic effects of flecainide acetate Source: PubMed URL: [Link]

  • Title: Flecainide: Electrophysiological properties, clinical indications, and practical aspects Source: PubMed URL: [Link]

  • Title: Flecainide enantiomers: disposition in human subjects and electrophysiologic actions in vitro Source: PubMed URL: [Link]

  • Title: Clinical and electrophysiologic effects of flecainide in patients with refractory ventricular tachycardia Source: PubMed URL: [Link]

  • Title: Electrophysiologic and clinical effects of flecainide for recurrent paroxysmal supraventricular tachycardia Source: PubMed URL: [Link]

  • Title: Acute electrophysiological effects of flecainide acetate on cardiac conduction and refractoriness in man. Source: BMJ Heart URL: [Link]

  • Title: Antiarrhythmic and Electrophysiologic Actions of Flecainide in Animal Models Source: PubMed URL: [Link]

  • Title: Effects of flecainide on the electrophysiologic properties of isolated canine and rabbit myocardial fibers Source: PubMed URL: [Link]

  • Title: Flecainide Action Pathway Source: PubChem URL: [Link]

  • Title: [Electrophysiological effects of the new antiarrhythmic drug flecainide (R 818) in man (author's transl)] Source: PubMed URL: [Link]

  • Title: Flecainide - StatPearls Source: NCBI Bookshelf URL: [Link]

  • Title: Animal Models to Study Cardiac Arrhythmias Source: PubMed Central (PMC) URL: [Link]

  • Title: A Computational Model to Predict the Effects of Class I Anti-Arrhythmic Drugs on Ventricular Rhythms Source: PubMed Central (PMC) URL: [Link]

  • Title: What is the mode of action of Flecainide (anti-arrhythmic medication)? Source: Dr.Oracle URL: [Link]

  • Title: Acute electrophysiological effects of flecainide acetate on cardiac conduction and refractoriness in man Source: NIH URL: [Link]

  • Title: Flecainide: Current status and perspectives in arrhythmia management Source: PubMed Central (PMC) URL: [Link]

  • Title: Electrophysiological effects of flecainide on anisotropic conduction and reentry in infarcted canine hearts Source: PubMed URL: [Link]

  • Title: An electrophysiological comparison of a novel class Ic antiarrhythmic agent, NIK-244 (ethacizin) and flecainide in canine ventricular muscle Source: PubMed URL: [Link]

  • Title: [Electrophysiological effects of the new antiarrhythmic drug flecainide (R 818) in man (author's transl)]. Source: Semantic Scholar URL: [Link]

  • Title: How does flecainide impact RyR2 channel function? Source: Journal of General Physiology URL: [Link]

  • Title: Twenty-five years in the making: flecainide is safe and effective for the management of atrial fibrillation Source: NIH URL: [Link]

  • Title: Class Ic Antiarrhythmics Explained: Why Flecainide Hits Hard and Stays Bound Source: YouTube URL: [Link]

Sources

A Head-to-Head Preclinical Assessment of R-(-)-Flecainide and R-propafenone: A Guide for the Drug Discovery Professional

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of Class Ic antiarrhythmic agents, flecainide and propafenone have long been cornerstone therapies for managing supraventricular and ventricular arrhythmias.[1][2] Both drugs primarily exert their effects through potent blockade of the cardiac fast sodium channel, NaV1.5, thereby slowing conduction velocity and stabilizing myocardial electrical activity.[3][4] However, their clinical profiles are not identical, a divergence that can be traced to their molecular structures and interactions with other cardiac ion channels. This guide provides a head-to-head preclinical comparison of the R-enantiomers of these two drugs, R-(-)-Flecainide and R-propafenone, to provide researchers and drug development professionals with a detailed understanding of their comparative pharmacology.

While flecainide is administered as a racemic mixture with its enantiomers possessing similar electrophysiological properties, propafenone's stereoisomers exhibit distinct activities.[5][6] Both R- and S-propafenone have comparable sodium channel-blocking effects; however, the S-enantiomer also possesses significant β-adrenergic blocking activity.[5][7] This guide will therefore focus on R-propafenone to isolate and compare the core Class Ic effects against this compound.

Comparative Electrophysiological Profile

The primary mechanism of action for both this compound and R-propafenone is the blockade of the NaV1.5 sodium channel, which is responsible for the rapid depolarization phase (Phase 0) of the cardiac action potential.[3][7] This potent, state-dependent block leads to a marked reduction in the maximal upstroke velocity (Vmax), resulting in slowed conduction through the cardiac tissue.[3]

Beyond their primary target, the off-target effects on other cardiac ion channels, particularly those involved in repolarization, are critical determinants of their overall safety and efficacy profiles. These include the human Ether-à-go-go-Related Gene (hERG) potassium channel, which mediates the rapid delayed rectifier current (IKr), and the Kv4.3 channel, which underlies the transient outward current (Ito). Inhibition of hERG can lead to QT interval prolongation and an increased risk of Torsades de Pointes (TdP), a life-threatening ventricular arrhythmia.[8]

The following table summarizes the available preclinical data on the inhibitory potency of flecainide and propafenone on key cardiac ion channels. It is important to note that much of the publicly available data is for the racemic mixtures. Given that the enantiomers of flecainide have similar electrophysiological effects, the data for racemic flecainide can be considered a reasonable proxy for this compound. For propafenone, the sodium channel blocking activity is similar between enantiomers, but other off-target effects may differ.[5][6]

Ion ChannelThis compound (as racemate) IC50R-propafenone (as racemate) IC50Key Implications
NaV1.5 (Peak) 5.5 - 10.7 µM[9][10]Not directly available for R-enantiomer; comparable to flecainide for racemate[5]Both are potent blockers, indicative of their Class Ic activity.
hERG (IKr) 1.49 µM[11]~3 µM (for propafenone derivatives)[12]Both drugs exhibit hERG blockade at clinically relevant concentrations, suggesting a potential for proarrhythmia.
ITO (Kv4.3) 3.7 µM[13]3.3 µM[13]Similar potency in blocking the transient outward current, which can influence action potential duration.

Signaling Pathways and Mechanisms of Action

The primary signaling pathway affected by both this compound and R-propafenone is the cardiac action potential. By blocking NaV1.5, they directly interfere with the influx of sodium ions that initiate cardiomyocyte depolarization. This action slows conduction and can terminate re-entrant arrhythmias.

cluster_0 Cardiac Action Potential cluster_1 Drug Intervention AP_Upstroke Phase 0: Depolarization (Na+ Influx) AP_Repolarization Repolarization Phases (K+ Efflux) AP_Upstroke->AP_Repolarization Action Potential Propagation Flecainide This compound NaV1_5 NaV1.5 Channel Flecainide->NaV1_5 Blocks hERG hERG Channel (IKr) Flecainide->hERG Blocks Kv4_3 Kv4.3 Channel (Ito) Flecainide->Kv4_3 Blocks Propafenone R-propafenone Propafenone->NaV1_5 Blocks Propafenone->hERG Blocks Propafenone->Kv4_3 Blocks NaV1_5->AP_Upstroke Mediates hERG->AP_Repolarization Contributes to Kv4_3->AP_Repolarization Contributes to

Caption: Mechanism of action for this compound and R-propafenone on cardiac ion channels.

In Vivo Efficacy and Safety Assessment

Preclinical evaluation of antiarrhythmic drugs necessitates in vivo studies to assess their efficacy in terminating arrhythmias and to unmask potential proarrhythmic effects.[14] Rodent models, while having different baseline electrophysiology compared to humans, are valuable for initial screening.[15] Larger animal models, such as canines or rabbits, more closely recapitulate human cardiac electrophysiology and are often used for more detailed safety and efficacy studies.[14][16]

A common approach involves inducing arrhythmias through programmed electrical stimulation (PES) in anesthetized animals and then administering the test compound to assess its ability to restore sinus rhythm. Continuous ECG monitoring is crucial to evaluate effects on cardiac intervals (PR, QRS, QT) and to detect any proarrhythmic events.

Experimental Protocols

In Vitro Ion Channel Electrophysiology (Patch-Clamp)

This protocol outlines the whole-cell patch-clamp technique to determine the IC50 of the compounds on NaV1.5, hERG, and Kv4.3 channels expressed in stable cell lines (e.g., HEK293).

start Start cell_prep Cell Preparation: HEK293 cells stably expressing the ion channel of interest start->cell_prep patch Whole-Cell Patch Clamp: Establish gigaohm seal and achieve whole-cell configuration cell_prep->patch voltage_protocol Apply Voltage Protocol: Specific voltage steps to elicit and measure ionic currents patch->voltage_protocol control Record Control Currents: Establish a stable baseline voltage_protocol->control drug_app Drug Application: Perfuse cells with increasing concentrations of test compound control->drug_app drug_record Record Currents in Presence of Drug drug_app->drug_record washout Washout: Perfuse with drug-free solution drug_record->washout data_analysis Data Analysis: Measure peak current inhibition, construct dose-response curve, and calculate IC50 washout->data_analysis end End data_analysis->end start Start animal_prep Animal Preparation: Anesthetize rodent and insert a catheter into the jugular vein start->animal_prep catheter_pos Catheter Positioning: Advance the catheter to the right atrium/ventricle under ECG guidance animal_prep->catheter_pos baseline_ecg Record Baseline ECG and Electrophysiological Parameters catheter_pos->baseline_ecg pes_protocol Programmed Electrical Stimulation (PES): Deliver burst pacing or extrastimuli to induce arrhythmia baseline_ecg->pes_protocol arrhythmia_confirm Confirm Sustained Arrhythmia pes_protocol->arrhythmia_confirm drug_admin Administer Test Compound (this compound or R-propafenone) intravenously arrhythmia_confirm->drug_admin ecg_monitor Continuous ECG Monitoring: Observe for conversion to sinus rhythm and any proarrhythmic events drug_admin->ecg_monitor data_analysis Data Analysis: Determine the percentage of animals with arrhythmia termination and changes in ECG intervals ecg_monitor->data_analysis end End data_analysis->end

Caption: Workflow for in vivo arrhythmia induction and drug testing.

Step-by-Step Methodology:

  • Animal Preparation: Anesthetize a male Wistar rat (or other suitable rodent model) with an appropriate anesthetic agent (e.g., isoflurane).

  • Catheterization: Surgically expose the right jugular vein and insert a multi-electrode catheter.

  • Electrophysiological Study:

    • Advance the catheter into the right atrium and/or ventricle, guided by intracardiac electrograms.

    • Record baseline ECG and intracardiac signals.

    • Deliver programmed electrical stimulation (e.g., burst pacing at decreasing cycle lengths) to induce a sustained ventricular tachyarrhythmia.

  • Drug Administration: Once a sustained arrhythmia is induced, administer a bolus of this compound, R-propafenone, or vehicle via a tail vein catheter.

  • Monitoring and Analysis:

    • Continuously monitor the ECG for termination of the arrhythmia and conversion to sinus rhythm.

    • Record the time to conversion.

    • Analyze post-drug ECG for changes in PR, QRS, and QT intervals.

    • The primary endpoint is the percentage of animals in which the arrhythmia is successfully terminated within a specified timeframe.

Conclusion and Future Directions

This guide provides a comparative framework for the preclinical evaluation of this compound and R-propafenone. Both compounds are potent NaV1.5 channel blockers, consistent with their Class Ic antiarrhythmic classification. Their similar inhibitory effects on Ito suggest a comparable impact on early repolarization. However, subtle differences in their interaction with other channels, such as hERG, may contribute to variations in their clinical proarrhythmic profiles.

For drug development professionals, a key takeaway is the importance of a comprehensive preclinical assessment that extends beyond the primary target. The stereoselective β-blockade of S-propafenone highlights how enantiomeric differences can significantly impact a drug's overall pharmacological profile. When comparing this compound and R-propafenone, the latter offers a more "pure" Class Ic effect, devoid of the confounding β-adrenergic antagonism. This may be advantageous in certain patient populations or for specific arrhythmia mechanisms.

Future research should focus on direct head-to-head comparisons of the pure R-enantiomers in a range of in vitro and in vivo models to more definitively delineate their comparative efficacy and safety. Such studies will be invaluable in guiding the development of next-generation antiarrhythmic agents with improved target selectivity and a wider therapeutic window.

References

  • Hof, T., et al. (1992). Stereoselective interactions of (R)- and (S)-propafenone with the cardiac sodium channel. Journal of Cardiovascular Pharmacology, 20(2), 324-331. [Link]

  • Kroemer, H. K., et al. (1991). Different stereoselective effects of (R)- and (S)-propafenone: clinical pharmacologic, electrophysiologic, and radioligand binding studies. Journal of the American College of Cardiology, 18(6), 1543-1549. [Link]

  • Ferreiro-Vila, E., et al. (2015). Flecainide: Current status and perspectives in arrhythmia management. World Journal of Cardiology, 7(9), 552-560. [Link]

  • Salerno, D. M., et al. (1988). Diverse electrophysiologic effects of propafenone and flecainide in canine Purkinje fibers: implications for antiarrhythmic drug classification. Journal of the American College of Cardiology, 12(4), 987-994. [Link]

  • ResearchGate. (n.d.). Effects of propafenone on channel gating. Mean P o (A), open time (B),... ResearchGate. [Link]

  • StatPearls. (2025). Flecainide. StatPearls Publishing. [Link]

  • Drugs.com. (2025). Propafenone: Package Insert / Prescribing Information / MOA. Drugs.com. [Link]

  • Kvam, D. C., Banitt, E. H., & Schmid, J. R. (1984). Antiarrhythmic and electrophysiologic actions of flecainide in animal models. The American journal of cardiology, 53(5), 22B–25B. [Link]

  • Stoschitzky, K., et al. (1995). Are there stereoselective electrophysiologic effects of intravenously administered (S)- or (R)-propafenone hydrochloride in patients with supraventricular tachycardia?. Journal of cardiovascular pharmacology, 25(5), 825-830. [Link]

  • Wang, Y., et al. (2013). Regulation of Antiarrhythmic Drug Propafenone Effects on the C-type KV1.4 Potassium Channel by PHo and K+. Iranian journal of pharmaceutical research : IJPR, 12(2), 481–490. [Link]

  • Biffi, M., et al. (1998). Electrophysiological effects of flecainide and propafenone on atrial fibrillation cycle and relation with arrhythmia termination. Heart (British Cardiac Society), 80(5), 473–480. [Link]

  • RxList. (n.d.). Rythmol (Propafenone): Side Effects, Uses, Dosage, Interactions, Warnings. RxList. [Link]

  • Stanford, S. C., & Nutt, D. J. (1988). Propafenone interacts stereoselectively with beta 1- and beta 2-adrenergic receptors. Journal of cardiovascular pharmacology, 12(5), 615-619. [Link]

  • Christé, G., et al. (1999). Propafenone blocks ATP-sensitive K+ channels in rabbit atrial and ventricular cardiomyocytes. European journal of pharmacology, 373(2-3), 223-232. [Link]

  • Liu, H., et al. (2003). State-dependent Block of Wild-type and Inactivation-deficient Na+ Channels by Flecainide. The Journal of general physiology, 122(2), 197–211. [Link]

  • Desaphy, J. F., et al. (2004). Different flecainide sensitivity of hNav1.4 channels and myotonic mutants explained by state-dependent block. The Journal of physiology, 554(Pt 2), 321–336. [Link]

  • Biffi, M., et al. (1998). Electrophysiological effects of flecainide and propafenone on atrial fibrillation cycle and relation with arrhythmia termination. Heart, 80(5), 473-480. [Link]

  • Class Ic Antiarrhythmics Explained: Why Flecainide Hits Hard and Stays Bound. (2025, April 22). YouTube. [Link]

  • Borchard, U., et al. (1990). The effects of the stereoisomers of propafenone and diprafenone in guinea-pig heart. Naunyn-Schmiedeberg's archives of pharmacology, 341(6), 558-564. [Link]

  • Follmer, C. H., & Colatsky, T. J. (1990). K+ channel blocking actions of flecainide compared with those of propafenone and quinidine in adult rat ventricular myocytes. Pflügers Archiv : European journal of physiology, 417(1), 16-22. [Link]

  • Melgari, D., et al. (2015). Molecular basis of hERG potassium channel blockade by the class Ic antiarrhythmic flecainide. British journal of pharmacology, 172(10), 2509–2524. [Link]

  • Bannister, M. L., et al. (2015). Effect of flecainide derivatives on sarcoplasmic reticulum calcium release suggests a lack of direct action on the cardiac ryanodine receptor. British journal of pharmacology, 172(13), 3363–3375. [Link]

  • Baines, M., et al. (2017). Multiple targets for flecainide action: implications for cardiac arrhythmogenesis. British journal of pharmacology, 174(1), 10–25. [Link]

  • ResearchGate. (n.d.). IC50 values for block of peak and late NaV1.5 currents stably expressed... ResearchGate. [Link]

  • Caballero, R., et al. (2022). Common Structural Pattern for Flecainide Binding in Atrial-Selective Kv1.5 and Nav1.5 Channels: A Computational Approach. Pharmaceutics, 14(7), 1356. [Link]

  • Sophion. (n.d.). Simultaneous Measurement of Cardiac hERG and Nav1.5 Currents Using an Automated Qube® Patch Clamp Platform. Sophion. [Link]

  • Heath, B. M., et al. (2011). Translation of flecainide- and mexiletine-induced cardiac sodium channel inhibition and ventricular conduction slowing from nonclinical models to clinical. Journal of pharmacological and toxicological methods, 63(3), 258–268. [Link]

  • Man, R. H., et al. (1990). A comparison of intravenous propafenone and flecainide in the treatment of tachycardias associated with the Wolff-Parkinson-White syndrome. The American journal of cardiology, 65(12), 868-872. [Link]

  • Capucci, A., et al. (2000). Comparison of intravenous flecainide, propafenone, and amiodarone for conversion of acute atrial fibrillation to sinus rhythm. The American journal of cardiology, 86(8), 849-854. [Link]

  • Windisch, A., et al. (2011). Trapping and dissociation of propafenone derivatives in HERG channels. British journal of pharmacology, 162(5), 1146–1158. [Link]

  • Borchard, U., et al. (1985). Effect of flecainide on action potentials and alternating current-induced arrhythmias in mammalian myocardium. Journal of cardiovascular pharmacology, 7(2), 319-328. [Link]

  • O'Leary, M. E. (2004). State-dependent trapping of flecainide in the cardiac sodium channel. The Journal of general physiology, 124(4), 417–430. [Link]

  • Imai, S., et al. (2021). Calculations of the binding free energies of the Comprehensive in vitro Proarrhythmia Assay (CiPA) reference drugs to cardiac ion channels. PloS one, 16(1), e0245643. [Link]

  • Drugs.com. (n.d.). Flecainide vs Propafenone Comparison. Drugs.com. [Link]

  • The Flecainide AF French Study Group. (1995). Comparison of the safety and efficacy of flecainide versus propafenone in hospital out-patients with symptomatic paroxysmal atrial fibrillation/flutter. American heart journal, 129(6), 1128-1134. [Link]

  • Edrich, T., Wang, S. Y., & Wang, G. K. (2005). State-dependent block of human cardiac hNav1.5 sodium channels by propafenone. The Journal of membrane biology, 207(1), 35–43. [Link]

  • The Flecainide AF French Study Group. (1995). Comparison of the safety and efficacy of flecainide versus propafenone in hospital out-patients with symptomatic paroxysmal atrial fibrillation/flutter. The American journal of cardiology, 75(16), 1128-1134. [Link]

  • Li, M., et al. (2021). Ventricular voltage-gated ion channels: Detection, characteristics, mechanisms, and drug safety evaluation. Journal of the American Heart Association, 10(13), e020935. [Link]

  • propafenone. (2023, September 6). YouTube. [Link]

Sources

Safety Operating Guide

Operational Guide: Personal Protective Equipment for Handling R-(-)-Flecainide

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides essential safety and logistical protocols for the handling of R-(-)-Flecainide, a potent antiarrhythmic agent. As an active pharmaceutical ingredient (API), this compound requires stringent handling procedures to mitigate occupational exposure risks and ensure laboratory safety. This document is intended for researchers, scientists, and drug development professionals, offering a framework built on the principles of risk assessment, hazard control, and procedural diligence.

Hazard Identification and Risk Assessment: Understanding the Compound

This compound is a pharmacologically active substance that presents significant health risks if handled improperly. The primary routes of occupational exposure are inhalation of airborne dust and dermal contact. A thorough understanding of its hazard profile is the first step in developing a robust safety plan.

According to safety data sheets, Flecainide and its salts are classified with several hazards. It is harmful if swallowed, causes skin and serious eye irritation, and may cause respiratory irritation.[1][2][3] Furthermore, it is identified as a substance that may damage fertility or an unborn child and causes damage to the cardiovascular system through prolonged or repeated exposure.[1][2][4]

Table 1: Hazard Profile of Flecainide Acetate

Hazard CategoryGHS ClassificationKey Considerations
Acute Oral Toxicity Category 4Harmful if swallowed.[1][2][3][4] Avoid ingestion and hand-to-mouth contact.
Skin Irritation Category 2Causes skin irritation.[1][2][3] Requires appropriate gloves and protective clothing.
Eye Irritation Category 2ACauses serious eye irritation.[1][2][3] Mandates the use of safety glasses or goggles.
Respiratory Irritation STOT SE 3May cause respiratory irritation.[1][2] Handling should occur in ventilated spaces.
Reproductive Toxicity Category 1BMay damage fertility or the unborn child.[1][2] Requires stringent controls to prevent exposure.
Target Organ Toxicity STOT SE 1Causes damage to the cardiovascular system.[4]
Occupational Exposure Limit 0.2 mg/m³ (TWA)This Time-Weighted Average dictates the need for engineering controls and respiratory protection.[4]

The Core Safety Triad: Controls, Equipment, and Practices

A multi-layered approach to safety is paramount. This involves a hierarchy of controls, beginning with the most effective measures (engineering controls) and supplementing them with personal protective equipment and standardized work practices.

Engineering Controls: The First Line of Defense

Engineering controls are designed to remove the hazard at the source, before it can reach the operator. For a potent powder like this compound, controlling airborne dust is the primary objective.

  • Chemical Fume Hood: All weighing, transferring, and dissolution of this compound powder must be performed inside a certified chemical fume hood. This is non-negotiable. The hood contains aerosols and dust, pulling them away from the operator's breathing zone.[1][3][4]

  • Ventilated Balance Enclosure (VBE): For high-precision weighing, a VBE (also known as a powder hood) is ideal. It provides a non-turbulent airflow that protects the user without disturbing sensitive weighing instruments.

  • HEPA Filtration: For cleaning operations, compressed air must be strictly avoided as it aerosolizes fine particles.[5][6] Instead, use a vacuum cleaner equipped with a High-Efficiency Particulate Air (HEPA) filter to clean any residual dust.[5][7]

Personal Protective Equipment (PPE): The Operator's Barrier

PPE is essential even when engineering controls are in place. It provides a final barrier against any residual exposure. The selection of PPE must be tailored to the specific task and the associated risk of exposure.

  • Respiratory Protection: When engineering controls cannot guarantee exposure levels below the OEL of 0.2 mg/m³, respiratory protection is required.[4] An N95-rated disposable respirator is the minimum requirement for weighing and transferring powders. For spill cleanup or extended procedures, a Powered Air-Purifying Respirator (PAPR) offers superior protection and comfort.[8]

  • Hand Protection: Chemical-resistant nitrile gloves are mandatory.[7][9] Latex gloves are not recommended due to potential allergies and inferior chemical resistance. Always double-glove when handling the pure compound. After handling, remove gloves using a technique that avoids touching the outer surface with bare skin and wash hands thoroughly.[3]

  • Eye and Face Protection: ANSI Z87.1-compliant safety glasses with side shields are the minimum requirement.[4] When there is a risk of splashing (e.g., during dissolution), chemical splash goggles should be worn. A full face shield provides an additional layer of protection for both the eyes and face.

  • Body Protection: A professional lab coat should be worn and buttoned completely. For tasks with a higher risk of dust generation, such as bulk transfers or spill cleanup, disposable coveralls made of a material like Tyvek® are recommended to prevent contamination of personal clothing.[10] Shoe covers should also be worn and removed before exiting the work area.[9]

Safe Work Practices: Standard Operating Procedures
  • Designated Area: All work with this compound should be conducted in a designated area with clear signage indicating the hazards.

  • Hygiene: Do not eat, drink, or smoke in the laboratory.[1][3] Always wash hands thoroughly with soap and water after removing gloves and before leaving the work area.[4]

  • Transport: When moving the compound outside of a fume hood, ensure it is in a sealed, clearly labeled, and shatter-proof secondary container.

Procedural Guidance: Step-by-Step Protocols

Adherence to standardized procedures is critical for ensuring safety and experimental reproducibility.

Protocol 3.1: PPE Selection Workflow

The following diagram outlines the decision-making process for selecting the appropriate level of PPE based on the planned laboratory task.

PPE_Selection cluster_0 Task Analysis cluster_1 PPE Configuration start Task Assessment: Handling this compound Powder weighing Weighing Small Quantities (<1g in VBE/Hood) start->weighing Low Dust Potential bulk Bulk Transfer / Dissolution (>1g in Hood) start->bulk High Dust Potential spill Spill Cleanup start->spill Emergency ppe_low Required PPE: - Double Nitrile Gloves - Lab Coat - Safety Glasses weighing->ppe_low ppe_high Required PPE: - Double Nitrile Gloves - Disposable Coverall - Goggles / Face Shield - N95 Respirator or PAPR bulk->ppe_high spill->ppe_high

Figure 1: PPE Selection Workflow for this compound Handling.
Protocol 3.2: Donning and Doffing PPE

This sequence is designed to prevent cross-contamination.

Donning (Putting On) Sequence:

  • Shoe Covers: Put on shoe covers first.

  • Outer Garment: Don disposable coveralls (if required), followed by the lab coat.

  • Respirator: Perform a seal check for your N95 respirator or ensure your PAPR is functioning correctly.

  • Eye Protection: Put on safety goggles or a face shield.

  • Gloves: Don the first pair of nitrile gloves, ensuring the cuffs are tucked under the sleeve of your lab coat/coverall. Don the second pair of gloves over the first, extending the cuff over the sleeve.

Doffing (Taking Off) Sequence: This should be performed in a designated doffing area or just inside the lab doorway.

  • Outer Gloves: Remove the outer, most contaminated pair of gloves. Dispose of them immediately in a hazardous waste bin.

  • Outer Garment: Unbutton your lab coat or unzip your coverall. Remove it by rolling it outwards and away from your body, ensuring the contaminated exterior is contained. Dispose of it.

  • Shoe Covers: While seated, remove shoe covers.

  • Eye Protection: Remove your face shield or goggles from the back to the front.

  • Respirator: Remove your respirator.

  • Inner Gloves: Remove the final pair of gloves, again using a skin-to-skin and glove-to-glove technique to avoid contact.

  • Hand Washing: Immediately wash your hands with soap and water for at least 20 seconds.

Decontamination and Disposal Plan

Proper disposal is a critical final step in the safe handling workflow. All waste generated from handling this compound is considered hazardous chemical waste.

Spill Management
  • Evacuate: Alert others in the area and evacuate if the spill is large.

  • Secure: Restrict access to the spill area.

  • PPE: Don the appropriate high-level PPE as outlined in Figure 1.

  • Contain: Gently cover the spill with absorbent pads or a spill kit powder to prevent further aerosolization. Do NOT dry sweep.

  • Clean: Carefully collect the absorbed material using non-sparking tools and place it into a labeled hazardous waste container.

  • Decontaminate: Wipe the area with a suitable detergent and water solution.

  • Dispose: All cleanup materials are considered hazardous waste.

Waste Disposal Protocol

All materials that have come into contact with this compound must be disposed of as hazardous waste according to institutional and local regulations.[1][4] Do not mix with other waste streams.

Waste_Disposal cluster_0 Waste Source & Type cluster_1 Disposal Route gen Waste Generation Point (Fume Hood / Bench) ppe Contaminated PPE (Gloves, Coats, Covers) gen->ppe powder Gross this compound (Expired, Spilled) gen->powder containers Empty Stock Bottles (Triple Rinsed) gen->containers hw_bag Labeled Hazardous Waste Bag/Container ppe->hw_bag powder->hw_bag containers->hw_bag If considered hazardous waste glass_box Glass Disposal Box (Non-Hazardous) containers->glass_box If non-hazardous per institutional policy

Figure 2: Waste Stream Management for this compound.

For non-flush list medicines in a laboratory setting, disposal in the trash is not appropriate. All contaminated materials must be collected by a licensed hazardous waste disposal service.[3]

Conclusion

Working safely with potent compounds like this compound is a matter of conscious effort and procedural adherence. By integrating robust engineering controls, selecting the correct PPE, and following meticulous operational and disposal plans, researchers can effectively minimize exposure risks. This guide serves as a foundational document; always supplement it with your institution's specific Chemical Hygiene Plan and Safety Data Sheets.

References

  • Respirex International. Pharmaceutical PPE. [Link]

  • DuPont. (2024, July 15). DuPont e-guide explains how to protect workers from the risk of highly potent pharmaceutical ingredients. Cleanroom Technology. [Link]

  • 3M India. Pharmaceutical Manufacturing PPE | Worker Health & Safety. [Link]

  • American Industrial Hygiene Association (AIHA). (2024, July 11). NIOSH Suggests Dust, Noise Controls for Pharmaceutical Manufacturing Facility. [Link]

  • 3M United States. Pharmaceutical Manufacturing PPE | Worker Health & Safety. [Link]

  • Cleveland Clinic. (n.d.). Flecainide Tablets. [Link]

  • Mayo Clinic. (n.d.). Flecainide (oral route). [Link]

  • MedlinePlus. (2016, September 15). Flecainide. [Link]

  • Al-Khatib, S. M., et al. (2025, November 28). Flecainide. In StatPearls. NCBI Bookshelf. [Link]

  • Centers for Disease Control and Prevention (CDC). (2012). HHE Report No. HETA-2010-0078-3177, Evaluation of Pharmaceutical Dust Exposures at an Outpatient Pharmacy. [Link]

  • New Jersey Department of Health. (n.d.). Hazardous Substance Fact Sheet: Lead Thiocyanate. [Link]

  • Centers for Disease Control and Prevention (CDC). (2023). Evaluation of Exposures to Dust and Noise at a Pharmaceutical Manufacturing Facility. [Link]

  • Medsafe, New Zealand Medicines and Medical Devices Safety Authority. (n.d.). NEW ZEALAND DATA SHEET: TAMBOCOR CR. [Link]

  • Pharmaceutical Processing World. (2018, March 6). How to Achieve Pharmaceutical Dust Control. [Link]

  • U.S. Food and Drug Administration (FDA). (2024, October 31). Drug Disposal: Dispose "Non-Flush List" Medicine in Trash. [Link]

  • National Institute for Occupational Safety and Health (NIOSH). (2023, April 27). Hazardous Drugs: Procedures for Developing the NIOSH List... Federal Register. [Link]

  • Drug Enforcement Administration (DEA). (n.d.). HOW TO PROPERLY DISPOSE OF YOUR UNUSED MEDICINES. [Link]

  • U.S. Environmental Protection Agency (EPA). (2025, September 18). What To Do with Unwanted Household Medicines. [Link]

  • Drug Enforcement Administration (DEA). (n.d.). Drug Disposal Information. [Link]

  • Austin Health. (n.d.). Flecainide. [Link]

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
R-(-)-Flecainide
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
R-(-)-Flecainide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.